molecular formula C10H13BrO B1602041 1-(3-Bromopropyl)-4-methoxybenzene CAS No. 57293-19-3

1-(3-Bromopropyl)-4-methoxybenzene

Cat. No.: B1602041
CAS No.: 57293-19-3
M. Wt: 229.11 g/mol
InChI Key: CPHLODVMQBMDNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Bromopropyl)-4-methoxybenzene is a useful research compound. Its molecular formula is C10H13BrO and its molecular weight is 229.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-bromopropyl)-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO/c1-12-10-6-4-9(5-7-10)3-2-8-11/h4-7H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPHLODVMQBMDNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20509580
Record name 1-(3-Bromopropyl)-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20509580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57293-19-3
Record name 1-(3-Bromopropyl)-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20509580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-Bromopropyl)-4-methoxybenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to 1-(3-Bromopropyl)-4-methoxybenzene: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-(3-Bromopropyl)-4-methoxybenzene is a bifunctional organic compound featuring a methoxy-substituted benzene ring and a terminal alkyl bromide. This unique structure renders it a highly valuable reagent in synthetic chemistry. Its primary utility lies in its capacity to act as a versatile alkylating agent, enabling the introduction of the 3-(4-methoxyphenyl)propyl moiety into a wide range of molecular scaffolds. This guide provides an in-depth analysis of its physicochemical properties, validated synthesis and purification protocols, characteristic reactivity, and significant applications, particularly in the realm of medicinal chemistry and drug development.

Physicochemical & Structural Properties

A comprehensive understanding of a reagent's physical and chemical properties is fundamental to its effective application in a laboratory setting. This compound is a liquid at room temperature with a high boiling point, necessitating vacuum distillation for purification.

Table 1: Key Physicochemical Data

PropertyValueSource(s)
IUPAC Name This compound[1]
Synonyms 3-(4-Methoxyphenyl)propyl bromide, 4-(3-Bromopropyl)anisole[2]
CAS Number 57293-19-3[1][2]
Molecular Formula C₁₀H₁₃BrO[1][3]
Molecular Weight 229.11 g/mol [1][2]
Appearance Liquid[2]
Density 1.311 g/mL at 25 °C[2]
Boiling Point 104-106 °C at 0.2 mmHg[2]
Refractive Index n20/D 1.548[2]
InChI Key CPHLODVMQBMDNC-UHFFFAOYSA-N[1][2]

Synthesis and Purification

The most prevalent and reliable synthesis of this compound involves the nucleophilic substitution of the hydroxyl group in 3-(4-methoxyphenyl)propan-1-ol. This transformation is typically achieved using a strong brominating agent such as hydrobromic acid (HBr) in the presence of a dehydrating agent like sulfuric acid.

Synthesis Principle: SN2 Conversion of an Alcohol

The conversion of the primary alcohol, 3-(4-methoxyphenyl)propan-1-ol, to the corresponding alkyl bromide proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. The process is initiated by the protonation of the alcohol's hydroxyl group by the strong acid, converting it into a good leaving group (water). The bromide ion (Br⁻), acting as a nucleophile, then attacks the electrophilic carbon atom, displacing the water molecule and forming the C-Br bond. The use of a primary alcohol starting material favors the SN2 pathway, minimizing competing elimination reactions.

Detailed Experimental Protocol

Materials:

  • 3-(4-methoxyphenyl)propan-1-ol

  • Hydrobromic acid (48% aqueous solution)

  • Concentrated Sulfuric Acid (98%)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-(4-methoxyphenyl)propan-1-ol (1 equivalent) and 48% hydrobromic acid (2.5 equivalents).

  • Acid Addition: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.5 equivalents) dropwise with vigorous stirring. The addition should be controlled to maintain a low temperature.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the mixture to room temperature and transfer it to a separatory funnel. Dilute with water and extract with diethyl ether (3 x volume of aqueous layer).

  • Washing: Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize excess acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by vacuum distillation (e.g., at 104-106 °C/0.2 mmHg) to yield pure this compound as a clear liquid.[2]

Synthesis Workflow Diagram

G cluster_0 Reaction Phase cluster_1 Workup & Extraction cluster_2 Purification start Combine 3-(4-methoxyphenyl)propan-1-ol & HBr add_h2so4 Add conc. H2SO4 at 0°C start->add_h2so4 reflux Reflux for 3-4 hours add_h2so4->reflux quench Quench with H2O reflux->quench extract Extract with Diethyl Ether quench->extract wash_bicarb Wash with NaHCO3 extract->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over MgSO4 wash_brine->dry concentrate Concentrate in vacuo dry->concentrate distill Vacuum Distillation concentrate->distill product Pure Product distill->product

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound is dominated by the reactivity of the carbon-bromine bond. The bromine atom is an excellent leaving group, rendering the adjacent propyl carbon electrophilic and highly susceptible to nucleophilic attack.[3]

Core Reactivity: Nucleophilic Substitution

The primary alkyl bromide structure strongly favors the SN2 (Bimolecular Nucleophilic Substitution) mechanism. In this concerted process, a nucleophile attacks the electrophilic carbon atom at the same time as the bromide ion departs. This reaction is stereospecific, though in this achiral molecule, the primary outcome is the formation of a new bond between the nucleophile and the propyl chain.

Common nucleophiles that react readily with this substrate include:

  • O-Alkylation: Phenoxides, alkoxides.

  • N-Alkylation: Primary and secondary amines, azides.

  • S-Alkylation: Thiolates.

  • C-Alkylation: Enolates, organometallic reagents.

The methoxy group on the benzene ring is an electron-donating group, which activates the aromatic ring towards electrophilic substitution.[4][5] However, under the typical conditions for nucleophilic substitution at the propyl chain, the aromatic ring and the ether linkage are generally stable and unreactive.

Generalized SN2 Reaction Mechanism

Caption: Generalized SN2 reaction of a nucleophile with the substrate.

Applications in Research and Drug Development

This compound serves as a critical building block in the synthesis of more complex organic molecules, particularly within the pharmaceutical industry.[3] Its structure allows it to act as a linker, connecting different pharmacophores.

Synthesis of Selective Estrogen Receptor Modulators (SERMs)

A notable application is in the synthesis of analogs of SERMs like Raloxifene. The 3-(4-methoxyphenyl)propyl group is a common structural motif in this class of drugs. The synthesis often involves the N-alkylation of an amine-containing core structure with this compound to complete the target molecule's framework.

General Synthetic Utility

Beyond specific drug classes, this reagent is widely used to introduce a flexible, three-carbon chain with a terminal methoxy-phenyl group. This moiety can be useful for:

  • Modifying solubility and lipophilicity: The methoxyphenyl group can tune the physicochemical properties of a lead compound.

  • Probing receptor binding pockets: The propyl chain provides conformational flexibility, allowing the methoxyphenyl group to explore and interact with hydrophobic regions of a biological target.

  • Precursor for further functionalization: The methoxy group can be cleaved to reveal a phenol, providing a handle for further chemical modification.

Safety and Handling

As a reactive alkylating agent, this compound must be handled with appropriate precautions.

  • GHS Hazard Classification: The compound is classified as harmful if swallowed (Acute Toxicity 4, Oral) and causes severe skin burns and eye damage (Skin Corrosion 1B).[1][2][6]

  • Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[7]

  • Handling Precautions: Avoid inhalation of vapors and direct contact with skin and eyes.[7] In case of contact, immediately flush the affected area with copious amounts of water.

  • Storage: Store in a tightly sealed container in a dry, cool place away from incompatible materials such as strong bases and oxidizing agents.[8]

Conclusion

This compound is a foundational building block in modern organic and medicinal chemistry. Its well-defined reactivity, primarily through SN2 displacement of the bromide, provides a reliable method for introducing the 3-(4-methoxyphenyl)propyl group. A thorough understanding of its synthesis, properties, and handling is essential for its safe and effective use in the laboratory to advance research and drug discovery programs.

References

  • PubChem. This compound | C10H13BrO | CID 12776996. [Link]
  • Chemsrc. This compound | CAS#:57293-19-3. [Link]
  • PubChemLite. This compound (C10H13BrO). [Link]
  • Chemguide. The reactions of methoxybenzene. [Link]
  • MDPI.
  • The Royal Society of Chemistry.
  • Chemistry LibreTexts.
  • PubChem. 1-(3-Bromopropoxy)-4-methoxybenzene | C10H13BrO2 | CID 235996. [Link]
  • Loba Chemie. 33725-74-5 CAS | TETRABUTYLAMMONIUM BOROHYDRIDE. [Link]

Sources

An In-depth Technical Guide to 1-(3-Bromopropyl)-4-methoxybenzene: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1-(3-Bromopropyl)-4-methoxybenzene, a versatile reagent in organic synthesis and a key building block in the development of novel pharmaceuticals and materials.[1] It is intended for researchers, chemists, and professionals in the field of drug discovery and material science who require a deep understanding of this compound's characteristics and applications.

Introduction and Chemical Identity

This compound, also known as 3-(4-methoxyphenyl)propyl bromide or 4-(3-bromopropyl)anisole, is an aromatic organic compound.[2] Its structure is characterized by a benzene ring substituted with a methoxy group (-OCH₃) and a 3-bromopropyl group (-CH₂CH₂CH₂Br) at the para (1,4) positions.[1] This unique arrangement of functional groups—a reactive alkyl bromide and an electron-donating methoxy group on an aromatic core—imparts a distinct reactivity profile that is highly valuable in synthetic chemistry.

The presence of the primary alkyl bromide allows for a variety of nucleophilic substitution reactions, making it an excellent precursor for introducing the 4-methoxyphenylpropyl moiety into larger molecules.[1] The methoxy group, in turn, influences the electronic properties of the benzene ring, activating it towards electrophilic aromatic substitution and modifying the overall polarity and solubility of the molecule.

Key Identifiers:

  • IUPAC Name: this compound[3]

  • CAS Number: 57293-19-3

  • Molecular Formula: C₁₀H₁₃BrO[1][4][5]

  • Molecular Weight: 229.11 g/mol [1][3][4][5]

  • SMILES: COC1=CC=C(C=C1)CCCBr[1][3]

  • InChI Key: CPHLODVMQBMDNC-UHFFFAOYSA-N[1][3]

Physicochemical Properties

This compound is a liquid at room temperature with a high boiling point.[2] A summary of its key physical and chemical properties is presented in the table below. Understanding these properties is crucial for its appropriate handling, storage, and application in experimental setups.

PropertyValueSource(s)
Appearance Liquid[2]
Density 1.311 g/mL at 25 °C[2]
Boiling Point 104-106 °C at 0.2 mmHg; 268.0±15.0 °C at 760 mmHg[2][4]
Refractive Index (n20/D) 1.548[2]
Flash Point > 110 °C (> 230 °F) - closed cup[2]
Solubility Soluble in common organic solvents like dichloromethane.[1]

Synthesis and Mechanistic Considerations

The synthesis of this compound can be achieved through various routes. A common and reliable laboratory-scale method involves the bromination of 3-(4-methoxyphenyl)propan-1-ol. This approach is favored for its relatively high yield and straightforward purification.

Expert Insight: Why this Synthetic Route?

The choice of 3-(4-methoxyphenyl)propan-1-ol as the starting material is strategic. The primary alcohol provides a reactive site for conversion to the corresponding alkyl bromide, a transformation that can be achieved with high selectivity using reagents like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂). This method avoids potential side reactions on the aromatic ring that might occur if attempting to directly brominate a less functionalized precursor under more forcing conditions.

Detailed Experimental Protocol: Synthesis from 3-(4-methoxyphenyl)propan-1-ol

Materials:

  • 3-(4-methoxyphenyl)propan-1-ol

  • Phosphorus tribromide (PBr₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 3-(4-methoxyphenyl)propan-1-ol in anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath.

  • Addition of Brominating Agent: Slowly add phosphorus tribromide (PBr₃) dropwise to the stirred solution via a dropping funnel. The addition should be controlled to maintain the reaction temperature below 5 °C.

    • Causality Note: Slow, cooled addition is critical to manage the exothermic nature of the reaction and prevent the formation of byproducts.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

  • Workup and Quenching: Carefully quench the reaction by slowly pouring the mixture over crushed ice. Transfer the mixture to a separatory funnel.

    • Self-Validation Check: The quenching step neutralizes any unreacted PBr₃ and hydrolyzes phosphorus byproducts.

  • Extraction: Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to remove any acidic impurities), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Synthesis Workflow Diagram

Synthesis_Workflow Start Starting Material: 3-(4-methoxyphenyl)propan-1-ol Reaction Bromination with PBr₃ in anhydrous DCM at 0 °C Start->Reaction Step 1 Workup Aqueous Workup: Quenching, Washing, Extraction Reaction->Workup Step 2 Purification Purification: Vacuum Distillation or Column Chromatography Workup->Purification Step 3 Product Final Product: This compound Purification->Product Step 4

Caption: Workflow for the synthesis of this compound.

Reactivity and Applications in Synthesis

The synthetic utility of this compound stems primarily from the reactivity of the C-Br bond.[1] The bromine atom is a good leaving group, making the terminal propyl carbon susceptible to nucleophilic attack.[1] This allows for the facile introduction of the 4-methoxyphenylpropyl group into a wide array of molecules.

Key Reactions:

  • Nucleophilic Substitution: It readily reacts with a variety of nucleophiles such as amines, thiols, cyanides, and carbanions to form new carbon-nitrogen, carbon-sulfur, and carbon-carbon bonds.[1] This is a cornerstone of its application in building more complex molecular architectures.

  • Williamson Ether Synthesis: Reaction with alkoxides or phenoxides yields the corresponding ethers.

  • Grignard Reagent Formation: Treatment with magnesium metal in anhydrous ether leads to the formation of the corresponding Grignard reagent, a powerful nucleophile for C-C bond formation.

  • Elimination Reactions: In the presence of a strong, non-nucleophilic base, it can undergo elimination to form 1-allyl-4-methoxybenzene.[1]

Reaction Pathways Diagram

Reaction_Pathways Start This compound sub_node Nucleophilic Substitution Start->sub_node + Nu⁻ ether_node Williamson Ether Synthesis Start->ether_node + RO⁻ grignard_node Grignard Formation Start->grignard_node + Mg, Ether elim_node Elimination Start->elim_node + Strong Base product_sub Alkylated Nucleophiles (e.g., Amines, Thiols) sub_node->product_sub product_ether Ethers ether_node->product_ether product_grignard Grignard Reagent grignard_node->product_grignard product_elim 1-allyl-4-methoxybenzene elim_node->product_elim

Caption: Key reaction pathways of this compound.

Applications in Drug Development and Material Science

The structural motif of this compound is a valuable component in medicinal chemistry.[1] The methoxyphenyl group is present in numerous biologically active compounds, and the propyl linker provides flexibility for optimal binding to biological targets. Its use as a precursor allows for the systematic modification of lead compounds in drug discovery programs.[1]

In material science, this compound can be used in the synthesis of polymers and other advanced materials where the electronic and physical properties of the methoxyphenyl group are desired.[1]

Analytical Characterization

Confirmation of the structure and purity of this compound is typically achieved through a combination of spectroscopic techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides a definitive fingerprint of the molecule. Expected signals would include a singlet for the methoxy protons, multiplets for the propyl chain protons, and doublets in the aromatic region characteristic of a 1,4-disubstituted benzene ring.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for each of the unique carbon atoms in the molecule, further confirming its structure.

  • IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching (aromatic and aliphatic), C-O stretching of the ether, and C-Br stretching.

  • Mass Spectrometry (MS): Mass spectrometry will show a molecular ion peak corresponding to the molecular weight of the compound (229.11 g/mol ), along with a characteristic isotopic pattern for a bromine-containing molecule.

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate safety precautions.

  • Hazard Statements: It is harmful if swallowed (H302) and causes severe skin burns and eye damage (H314).[3]

  • Precautionary Statements: Wear protective gloves, protective clothing, eye protection, and face protection.[3] Avoid breathing dust/fume/gas/mist/vapors/spray.[3] In case of contact with skin or eyes, rinse immediately with plenty of water.[3]

  • Storage: Store in a well-ventilated place. Keep container tightly closed.[6] Store locked up.[3] It is a combustible, corrosive hazardous material.[2]

Always consult the latest Safety Data Sheet (SDS) before handling this chemical.

Conclusion

This compound is a highly valuable and versatile chemical intermediate. Its well-defined structure and predictable reactivity make it an essential tool for synthetic chemists in both academic research and industrial applications, particularly in the fields of pharmaceuticals and material science. A thorough understanding of its properties, synthesis, and handling is paramount to its safe and effective use.

References

  • Chemsrc. (n.d.). This compound | CAS#:57293-19-3.
  • PubChem. (n.d.). This compound.

Sources

1-(3-Bromopropyl)-4-methoxybenzene: A Comprehensive Technical Guide for the Research Professional

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth technical exploration of 1-(3-Bromopropyl)-4-methoxybenzene (CAS No. 57293-19-3), a versatile building block in organic synthesis with significant applications in medicinal chemistry and materials science. We will dissect its core properties, synthesis, reactivity, and key applications, providing field-proven insights and detailed experimental frameworks to empower researchers, scientists, and drug development professionals.

Compound Overview: Structure, Properties, and Significance

This compound is an organobromine compound characterized by a methoxy-substituted benzene ring linked to a three-carbon alkyl chain terminating with a bromine atom.[1] This structure is key to its utility, making it an excellent reagent for introducing the 4-methoxyphenylpropyl moiety into various molecular scaffolds.[1] The interplay between the electron-donating methoxy group and the reactive carbon-bromine bond defines its chemical personality and broad applicability.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 57293-19-3[2][3][4][5][6][7]
Molecular Formula C₁₀H₁₃BrO[2][3][4][]
Molecular Weight 229.11 g/mol [2][3][4][]
Appearance Liquid[3][5]
Boiling Point 104-106 °C at 0.2 mmHg[3][5]
Density 1.311 g/mL at 25 °C[3][5]
Refractive Index n20/D 1.548[3]

The bromine atom serves as a good leaving group, making the terminal carbon an electrophilic site ripe for nucleophilic substitution reactions.[1][9] Concurrently, the methoxy group on the phenyl ring influences the molecule's electronic properties and can be a site for further chemical modification, such as demethylation to a phenol. This dual functionality allows for its strategic incorporation into complex molecular designs, particularly in the development of new potential drugs and materials with specific electronic or physical properties.[1]

Synthesis and Mechanistic Insights

The preparation of this compound is most commonly achieved via the bromination of the corresponding alcohol, 3-(4-methoxyphenyl)propan-1-ol. This transformation is a staple in organic synthesis, and the choice of brominating agent is often a balance between reactivity, selectivity, and laboratory-scale convenience.

Synthetic Pathway: From Alcohol to Alkyl Bromide

A reliable and frequently employed method utilizes phosphorus tribromide (PBr₃) to convert the primary alcohol into the desired alkyl bromide.

Mechanism: The reaction is initiated by the nucleophilic attack of the alcohol's hydroxyl oxygen onto the phosphorus atom of PBr₃. This forms an activated intermediate, converting the hydroxyl group into a much better leaving group. A subsequent Sₙ2 (bimolecular nucleophilic substitution) attack by a bromide ion on the carbon atom bearing the leaving group results in the formation of the C-Br bond and displacement of the leaving group, yielding the final product.

synthesis_workflow start 3-(4-methoxyphenyl)propan-1-ol intermediate Activated Intermediate (ROPBr₂) start->intermediate Activation reagent PBr₃ reagent->intermediate product This compound intermediate->product Sₙ2 Displacement nucleophile Br⁻ nucleophile->product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a self-validating system designed for high yield and purity. Each step is included to address specific chemical challenges.

Materials:

  • 3-(4-methoxyphenyl)propan-1-ol

  • Phosphorus tribromide (PBr₃)

  • Anhydrous Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) Solution

  • Brine (Saturated NaCl Solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware for inert atmosphere synthesis

Procedure:

  • Inert Atmosphere Setup: A flame-dried, round-bottom flask equipped with a magnetic stir bar is placed under an inert atmosphere (e.g., Nitrogen). This is critical to prevent PBr₃ from reacting with atmospheric moisture.

  • Reactant Preparation: Dissolve 3-(4-methoxyphenyl)propan-1-ol in anhydrous DCM and cool the solution to 0 °C in an ice bath. The low temperature helps to control the initial exotherm of the reaction.

  • Reagent Addition: Add PBr₃ (approximately 0.4 equivalents) dropwise to the stirred solution. A slow addition rate is paramount to prevent a rapid temperature increase and potential side reactions.

  • Reaction Progression: Allow the mixture to slowly warm to room temperature and continue stirring for 2-4 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) to confirm the consumption of the starting alcohol.

  • Quenching: Carefully pour the reaction mixture into an ice-cold saturated NaHCO₃ solution. This step neutralizes any remaining acidic species (like HBr or phosphorous acid byproducts), making the subsequent extraction safer and more efficient.

  • Extraction and Washing: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with DCM. Combine the organic fractions and wash sequentially with water and brine to remove water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is then purified, typically by vacuum distillation, to yield the final high-purity this compound.

Core Applications in Research and Development

The value of this compound is most evident in its role as a versatile intermediate for creating more complex molecules.[1] Its reactive bromine group allows for straightforward nucleophilic substitution, enabling the attachment of the methoxyphenylpropyl group to various substrates.[1]

Building Block in Medicinal Chemistry

In drug discovery, this compound serves as a starting point for synthesizing new chemical entities.[1] The methoxyphenylpropyl moiety is a structural feature found in various biologically active compounds. Researchers can leverage this reagent in substitution or coupling reactions to explore new derivatives for potential therapeutic applications.[1]

Role in "Click Chemistry" and Bioconjugation

While not a direct participant in the canonical "click" reaction (Cu(I)-catalyzed azide-alkyne cycloaddition), this alkyl bromide is an ideal precursor for generating one of the key components.[10][11] The bromide can be readily converted to an azide (e.g., by reaction with sodium azide), which can then be "clicked" onto an alkyne-containing molecule. This powerful strategy is widely used in drug development, bioconjugation, and materials science to link different molecular fragments together with high efficiency and selectivity.[10][11]

logic_flow start This compound step1 Nucleophilic Substitution (e.g., with NaN₃) start->step1 intermediate Azide Derivative step1->intermediate step2 CuAAC 'Click' Reaction (with an Alkyne) intermediate->step2 product 1,2,3-Triazole Linked Conjugate (e.g., Drug-Biomolecule) step2->product

Caption: Logical workflow from alkyl bromide to a "clicked" conjugate.

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety. It is classified as a hazardous substance and requires appropriate precautions.

  • Hazard Classification: The compound is known to cause skin irritation and serious eye irritation, and may cause respiratory irritation.[12] Some classifications also indicate it is harmful if swallowed and can cause severe skin burns and eye damage.[7][13]

  • Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[7][12]

  • Handling: Avoid breathing vapors or mists.[12] Prevent contact with skin and eyes.[14] After handling, wash hands and any exposed skin thoroughly.[12][14]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[12][14] Keep it away from incompatible materials such as strong oxidizing agents.[14]

  • Spills and Disposal: In case of a spill, absorb with an inert material and dispose of it as hazardous waste.[12] Dispose of contents and container to an approved waste disposal plant.[12][14]

Trustworthiness Note: The safety protocols outlined are based on standard GHS classifications and information found in Safety Data Sheets (SDS). Adherence to these guidelines is critical for mitigating risk. Always consult the most current SDS for the specific product you are using.

Conclusion

This compound is a foundational building block for advanced organic synthesis. Its defined reactivity, commercial availability, and the utility of the methoxyphenylpropyl group it provides make it a valuable tool for professionals in drug development and materials science. Understanding its synthesis, reaction mechanisms, and safe handling procedures, as detailed in this guide, is key to unlocking its full potential in innovative research.

References

  • Krackeler Scientific, Inc. (n.d.). This compound.
  • PubChem. (n.d.). This compound.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 1-(3-Bromopropyl)-3-Methoxybenzene in Organic Synthesis.
  • Nikhil, et al. (2025). Click chemistry in drug development recent trends and application. Research Journal of Pharmacy and Technology, 18(5), 2416-4.
  • Google Patents. (2013). US20130090498A1 - Processes for producing 4-bromo-2-methoxybenzaldehyde.
  • DergiPark. (n.d.). The Use of Click Chemisty in Drug Development Applications.

Sources

A Comprehensive Technical Guide to 1-(3-Bromopropyl)-4-methoxybenzene and Its Synonyms: A Keystone Intermediate in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 1-(3-bromopropyl)-4-methoxybenzene, a versatile chemical intermediate of significant interest in organic synthesis and medicinal chemistry. The document elucidates its chemical identity, including its various synonyms, and furnishes a detailed overview of its physicochemical properties. A comprehensive, step-by-step synthesis protocol is provided, accompanied by a discussion of the underlying chemical principles. Furthermore, this guide details the analytical techniques for the structural characterization of the molecule. The applications of this compound as a crucial building block in the synthesis of complex organic molecules and its potential role in drug discovery are also reviewed. Safety protocols and handling procedures are outlined to ensure its safe and effective use in a laboratory setting.

Chemical Identity and Synonyms

This compound is an aromatic ether and an organobromine compound that serves as a valuable reagent in various chemical transformations. Due to its structure, it is known by several synonyms in the chemical literature and commercial catalogs. Establishing clarity on these alternative names is crucial for effective literature searches and procurement.

The most commonly encountered synonyms for this compound include:

  • 3-(4-Methoxyphenyl)propyl bromide

  • 4-(3-Bromopropyl)anisole [1]

  • Benzene, 1-(3-bromopropyl)-4-methoxy- [2]

  • 1-Bromo-3-(4-methoxyphenyl)propane [2]

The structural representation of this compound is as follows:

Chemical structure of this compound

Table 1: Chemical Identifiers for this compound

IdentifierValueReference
CAS Number 57293-19-3
Molecular Formula C₁₀H₁₃BrO[1]
Molecular Weight 229.11 g/mol [1]
IUPAC Name This compound[2]
InChI InChI=1S/C10H13BrO/c1-12-10-6-4-9(5-7-10)3-2-8-11/h4-7H,2-3,8H2,1H3
InChIKey CPHLODVMQBMDNC-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)CCCBr

Physicochemical Properties

Understanding the physical and chemical properties of this compound is essential for its handling, storage, and application in chemical reactions.

Table 2: Physicochemical Data for this compound

PropertyValueReference
Physical State Liquid
Appearance Colorless to pale yellow oil
Boiling Point 104-106 °C at 0.2 mmHg
Density 1.311 g/mL at 25 °C
Refractive Index (n20/D) 1.548
Solubility Insoluble in water, soluble in common organic solvents like ethanol, diethyl ether, and dichloromethane.
Flash Point >110 °C (>230 °F) - closed cup

Synthesis Protocol

The synthesis of this compound is most commonly achieved through the bromination of 3-(4-methoxyphenyl)propan-1-ol. This reaction is a standard transformation of an alcohol to an alkyl bromide, often utilizing phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). The following protocol details a representative procedure.

Rationale for Synthetic Approach

The conversion of a primary alcohol to an alkyl bromide is a fundamental reaction in organic synthesis. The use of phosphorus tribromide is a mild and efficient method for this transformation. The reaction proceeds via the formation of a phosphite ester intermediate, which is then displaced by the bromide ion in an Sₙ2 reaction. This method is generally preferred over the use of HBr for its higher yields and cleaner reaction profile with primary alcohols.

Experimental Procedure

Materials:

  • 3-(4-methoxyphenyl)propan-1-ol

  • Phosphorus tribromide (PBr₃)

  • Dichloromethane (CH₂Cl₂) (anhydrous)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Protocol:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(4-methoxyphenyl)propan-1-ol in anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath.

  • Addition of Brominating Agent: Slowly add phosphorus tribromide (PBr₃) (approximately 0.33 to 0.4 equivalents) to the stirred solution via a dropping funnel over a period of 30-60 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Carefully quench the reaction by slowly pouring the mixture over ice. Transfer the mixture to a separatory funnel and wash sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction & Work-up cluster_product Product & Purification Reactant 3-(4-methoxyphenyl)propan-1-ol Reaction Bromination at 0°C to rt Reactant->Reaction Reagent Phosphorus Tribromide (PBr₃) Reagent->Reaction Solvent Dichloromethane (CH₂Cl₂) Solvent->Reaction Workup Aqueous Work-up (H₂O, NaHCO₃, Brine) Reaction->Workup Drying Drying (MgSO₄) Workup->Drying Concentration Solvent Removal Drying->Concentration Crude Crude Product Concentration->Crude Purification Vacuum Distillation or Column Chromatography Crude->Purification Final Pure 1-(3-Bromopropyl)- 4-methoxybenzene Purification->Final

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

The identity and purity of this compound are confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic, methoxy, and propyl chain protons. The aromatic protons typically appear as two doublets in the range of δ 6.8-7.2 ppm. The methoxy group protons resonate as a singlet around δ 3.8 ppm. The propyl chain protons exhibit three distinct multiplets: a triplet around δ 3.4 ppm for the methylene group attached to the bromine, a triplet around δ 2.7 ppm for the benzylic methylene group, and a multiplet around δ 2.1 ppm for the central methylene group.

  • ¹³C NMR: The carbon NMR spectrum shows distinct signals for each carbon atom in the molecule. The aromatic carbons resonate in the region of δ 114-158 ppm. The methoxy carbon appears around δ 55 ppm. The carbons of the propyl chain are observed at approximately δ 34 ppm (CH₂Br), δ 32 ppm (benzylic CH₂), and δ 30 ppm (central CH₂).

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups. Key peaks include:

  • C-H stretching (aromatic): ~3000-3100 cm⁻¹

  • C-H stretching (aliphatic): ~2850-2960 cm⁻¹

  • C=C stretching (aromatic): ~1610, 1510, 1460 cm⁻¹

  • C-O stretching (ether): ~1245 cm⁻¹ (asymmetric) and ~1035 cm⁻¹ (symmetric)

  • C-Br stretching: ~500-600 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. The electron ionization (EI) mass spectrum will show the molecular ion peak (M⁺) at m/z 228 and 230 in an approximate 1:1 ratio, which is characteristic of a molecule containing one bromine atom. Common fragmentation patterns include the loss of the bromine atom and cleavage of the propyl chain.

Analytical Workflow Diagram

Analytical_Workflow cluster_sample Sample Preparation cluster_techniques Spectroscopic Analysis cluster_data Data Interpretation cluster_confirmation Confirmation Sample Synthesized This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR Infrared (IR) Spectroscopy Sample->IR MS Mass Spectrometry (MS) Sample->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure Purity Purity Assessment Structure->Purity Confirmation Confirmed Structure and Purity Purity->Confirmation

Caption: Workflow for the analytical characterization of this compound.

Applications in Organic Synthesis and Drug Development

This compound is a valuable building block in organic synthesis due to the presence of two reactive sites: the electrophilic bromopropyl group and the electron-rich methoxy-substituted benzene ring.

Role as a Chemical Intermediate

The primary utility of this compound lies in its ability to introduce the 3-(4-methoxyphenyl)propyl moiety into a target molecule. The terminal bromine atom is a good leaving group in nucleophilic substitution reactions, allowing for the formation of new carbon-carbon, carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds.

Potential in Drug Discovery

While direct use of this compound as a therapeutic agent is not documented, its structural motifs are present in a variety of biologically active compounds. It serves as a precursor for the synthesis of more complex molecules with potential pharmaceutical applications. For instance, the 4-methoxyphenylpropyl scaffold is a component of certain selective estrogen receptor modulators (SERMs) and other pharmacologically relevant molecules. Its utility in the synthesis of analogs of drugs like raloxifene and other benzothiophene derivatives has been explored. The compound can be used to alkylate phenols, amines, and thiols in the construction of these larger, more complex drug candidates.

Relationship between the Compound and its Applications

Applications cluster_compound Core Compound cluster_reactions Key Reactions cluster_applications Applications Compound This compound Alkylation Nucleophilic Alkylation (O, N, S, C-nucleophiles) Compound->Alkylation Coupling Cross-Coupling Reactions Compound->Coupling DrugDiscovery Drug Discovery (e.g., SERM analogs) Alkylation->DrugDiscovery OrganicSynthesis General Organic Synthesis Alkylation->OrganicSynthesis Coupling->OrganicSynthesis MaterialScience Material Science Coupling->MaterialScience

Caption: Relationship between this compound and its applications.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions.

  • Hazard Statements: Harmful if swallowed. Causes severe skin burns and eye damage.

  • Precautionary Statements: Wear protective gloves, protective clothing, eye protection, and face protection. Do not breathe dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling.

  • Personal Protective Equipment (PPE): Use of a chemical fume hood, safety goggles, a lab coat, and chemically resistant gloves is mandatory.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound, along with its synonyms, is a fundamentally important and versatile intermediate in the field of organic chemistry. Its well-defined physicochemical properties, established synthetic routes, and diverse reactivity make it a valuable tool for researchers and scientists. This guide has provided a comprehensive overview of this compound, from its basic identity to its applications, with a focus on providing practical and technically sound information for professionals in drug development and chemical synthesis. Adherence to the outlined safety protocols is paramount to ensure its responsible and effective utilization in the laboratory.

References

  • Dadiboyena, S. (2012). Recent advances in the synthesis of raloxifene: a selective estrogen receptor modulator. European Journal of Medicinal Chemistry, 52, 1-13.
  • New Drug Approvals. (2020). RALOXIFENE.
  • New Drug Approvals. (n.d.). CELECOXIB.
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686).
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0032076).
  • Royal Society of Chemistry. (n.d.). Supporting information - MCM-41-immobilized 1,10-phenanthroline-copper(I) complex: A highly efficient and recyclable catalyst for the coupling of aryl iodides with aliphatic alcohols.
  • Zenodo. (2020). SYNTHESIS AND CHARACTERIZATION OF ISOMERS OF COX-2 INHIBITOR, CELECOXIB.
  • Journal of Organic Chemistry and Pharmaceutical Research. (n.d.). Expeditious Synthesis of 3-Aryl Benzothiophene A Raloxifene Intermediate.
  • Bathini, P. k., & Rama, V. (n.d.). 515 AN IMPROVED SYNTHESIS OF RALOXIFENE HYDROCHORIDE: A SELECTIVE ESTROGEN RECEPTOR MODULATOR.
  • ResearchGate. (n.d.). Scheme for the synthesis of Raloxifene.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686).
  • PubMed Central. (n.d.). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents.
  • Elsevier. (2011). A novel three-step synthesis of Celecoxib via palladium-catalyzed direct arylation.
  • Chemsrc. (n.d.). This compound | CAS#:57293-19-3.
  • PubChem. (n.d.). This compound.
  • Google Patents. (n.d.). CN105753783A - Method for synthesizing celecoxib.
  • Common Organic Chemistry. (n.d.). Bromination - Common Conditions.
  • NSF Public Access Repository. (2022). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives.
  • PubChem. (n.d.). 1-(3-bromopropoxy)-4-methoxybenzene.
  • PubChem. (n.d.). 1-(4-Bromophenyl)-3-(4-methoxyphenyl)propan-1-one.
  • JEOL. (n.d.). 1H NMR (400 MHz, CDCl3) δ (ppm) 7.
  • University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Bromination.
  • NIST. (n.d.). Benzene, (3-bromopropyl)-.
  • PubChemLite. (n.d.). This compound (C10H13BrO).
  • Google Patents. (n.d.). US4736061A - Process for preparing naproxen.
  • Google Patents. (n.d.). CN102146020B - Method for synthesizing 1,3-diphenyl-1-propanol compound.
  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). synthesis and evaluation of resveratrol for anticancer.
  • Google Patents. (n.d.). US5053533A - Process for preparing naproxen.
  • Google Patents. (n.d.). CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline.

Sources

Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4-(3-Bromopropyl)anisole

Abstract

4-(3-Bromopropyl)anisole is a valuable bifunctional molecule utilized as a key intermediate in the synthesis of a wide array of more complex chemical entities, particularly in the fields of medicinal chemistry and materials science. Its structure, featuring a reactive alkyl bromide and an electron-rich methoxy-substituted aromatic ring, allows for diverse subsequent chemical modifications. This guide provides a comprehensive overview of a robust and versatile multi-step synthesis pathway for 4-(3-Bromopropyl)anisole, designed for researchers, scientists, and professionals in drug development. The narrative emphasizes the rationale behind experimental choices, ensuring both scientific accuracy and practical applicability.

Introduction and Strategic Overview

The synthesis of 4-(3-Bromopropyl)anisole, CAS Number 57293-19-3, presents a classic challenge in organic synthesis: the controlled introduction of a functionalized alkyl chain onto an aromatic ring.[1] The target molecule's utility often lies in its ability to act as a linker, connecting the anisole moiety to other molecular fragments via nucleophilic substitution at the brominated carbon. This is particularly relevant in the development of novel therapeutic agents, where the 4-methoxyphenyl group can serve as a crucial pharmacophore.[2][3][4][5]

A direct alkylation of anisole with 1,3-dibromopropane under Friedel-Crafts conditions is generally not feasible due to issues with polysubstitution and carbocation rearrangements. Therefore, a more controlled, multi-step approach is required. The pathway detailed in this guide employs a sequence of well-established and high-yielding reactions, beginning with the Friedel-Crafts acylation of anisole. This strategy offers excellent control over regioselectivity and provides a solid foundation for subsequent transformations.

The chosen four-step pathway is as follows:

  • Friedel-Crafts Acylation: Reaction of anisole with succinic anhydride to form 3-(4-methoxybenzoyl)propanoic acid.

  • Clemmensen Reduction: Reduction of the keto group to a methylene group, yielding 4-(4-methoxyphenyl)butanoic acid.

  • Carboxylic Acid Reduction: Conversion of the butanoic acid to 4-(4-methoxyphenyl)butan-1-ol using a powerful hydride reagent.

  • Alcohol Bromination: Final conversion of the primary alcohol to the target alkyl bromide, 4-(3-Bromopropyl)anisole.

This sequence is logically sound, as it systematically builds and modifies the propyl chain on the desired para position of the anisole ring.

Synthesis Pathway Visualization

The following diagram illustrates the complete synthetic workflow from the starting material, anisole, to the final product, 4-(3-Bromopropyl)anisole.

Synthesis_Pathway Anisole Anisole Intermediate1 3-(4-methoxybenzoyl)propanoic acid Anisole->Intermediate1 1. Succinic Anhydride, AlCl₃ (Friedel-Crafts Acylation) Intermediate2 4-(4-methoxyphenyl)butanoic acid Intermediate1->Intermediate2 2. Zn(Hg), HCl (Clemmensen Reduction) Intermediate3 4-(4-methoxyphenyl)butan-1-ol Intermediate2->Intermediate3 3. LiAlH₄, THF (Acid Reduction) FinalProduct 4-(3-Bromopropyl)anisole Intermediate3->FinalProduct 4. PBr₃ (Bromination)

Caption: Multi-step synthesis of 4-(3-Bromopropyl)anisole.

Detailed Mechanistic Discussion and Experimental Protocols

This section provides a step-by-step explanation of each reaction, including the underlying mechanisms and a detailed experimental protocol.

Step 1: Friedel-Crafts Acylation of Anisole

Causality and Expertise: The synthesis commences with a Friedel-Crafts acylation, a cornerstone of electrophilic aromatic substitution.[6] Anisole is chosen as the starting material due to its methoxy group (-OCH₃), which is a powerful activating group and directs electrophilic attack to the ortho and para positions. Succinic anhydride is used as the acylating agent in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[7] The reaction with an anhydride prevents the polyacylation that can sometimes be an issue with more reactive acyl halides. Due to steric hindrance from the methoxy group, the major product formed is the para-substituted isomer, which is the desired regiochemistry for this synthesis.[8]

Protocol:

  • To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser (with a gas outlet to a trap), add anhydrous aluminum chloride (2.2 equivalents) and a suitable inert solvent like dichloromethane (DCM) or nitrobenzene.

  • Cool the stirred suspension in an ice bath to 0-5 °C.

  • Add a solution of succinic anhydride (1.0 equivalent) and anisole (1.0 equivalent) in the same solvent dropwise from the dropping funnel over 30-45 minutes, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours, or until TLC analysis indicates the consumption of anisole.

  • Carefully quench the reaction by slowly pouring the mixture onto crushed ice containing concentrated hydrochloric acid. This hydrolyzes the aluminum complexes.[9]

  • Separate the organic layer. Extract the aqueous layer with two portions of DCM.

  • Combine the organic extracts and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude 3-(4-methoxybenzoyl)propanoic acid, which can be purified by recrystallization.

Step 2: Clemmensen Reduction of the Ketone

Causality and Expertise: To form the propyl chain, the carbonyl group introduced in Step 1 must be fully reduced to a methylene (-CH₂-) group. The Clemmensen reduction is ideal for this transformation, especially for aryl ketones that are stable under strongly acidic conditions. The reaction utilizes amalgamated zinc (Zn(Hg)) and concentrated hydrochloric acid. The zinc amalgam provides a reactive surface for the reduction to occur while minimizing the production of hydrogen gas.

Protocol:

  • Prepare amalgamated zinc by stirring zinc dust (4.0 equivalents) with a 5% aqueous solution of mercury(II) chloride for 5-10 minutes. Decant the aqueous solution and wash the solid with water.

  • In a round-bottom flask equipped with a reflux condenser, place the amalgamated zinc, concentrated hydrochloric acid, and a few drops of toluene.

  • Add the 3-(4-methoxybenzoyl)propanoic acid (1.0 equivalent) from Step 1.

  • Heat the mixture to reflux with vigorous stirring for 4-6 hours. If the reaction slows, additional portions of concentrated HCl may be added.

  • After cooling to room temperature, decant the aqueous layer. Extract the aqueous phase with ethyl acetate.

  • Combine the organic extracts and the toluene layer. Wash with water and then brine.

  • Dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 4-(4-methoxyphenyl)butanoic acid, which can be used in the next step without further purification if the purity is sufficient.

Step 3: Reduction of the Carboxylic Acid to a Primary Alcohol

Causality and Expertise: The carboxylic acid functional group is relatively unreactive towards milder reducing agents. Therefore, a powerful hydride donor like lithium aluminum hydride (LiAlH₄) is required for its complete reduction to a primary alcohol. The reaction is performed in an anhydrous ethereal solvent, such as tetrahydrofuran (THF), to prevent the violent reaction of LiAlH₄ with water.

Protocol:

  • To a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of lithium aluminum hydride (1.5 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 4-(4-methoxyphenyl)butanoic acid (1.0 equivalent) in anhydrous THF dropwise. The addition is exothermic and may cause gas evolution.

  • Once the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours to ensure the reaction goes to completion.

  • Cool the reaction back to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate.

  • Combine the filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-(4-methoxyphenyl)butan-1-ol. Purification can be achieved via flash column chromatography if necessary.[10]

Step 4: Bromination of the Primary Alcohol

Causality and Expertise: The final step involves the conversion of the primary alcohol to the target alkyl bromide. Phosphorus tribromide (PBr₃) is an excellent reagent for this transformation, as it is highly effective for primary and secondary alcohols and typically results in clean substitution with minimal side products. The reaction proceeds via the formation of a phosphite ester intermediate, which then undergoes Sₙ2 attack by the bromide ion.

Protocol:

  • In a flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve the 4-(4-methoxyphenyl)butan-1-ol (1.0 equivalent) in an anhydrous solvent like diethyl ether or DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add phosphorus tribromide (0.4-0.5 equivalents) dropwise with stirring. Maintain the temperature below 10 °C during the addition.

  • After the addition, allow the reaction to stir at room temperature for 2-3 hours.

  • Quench the reaction by carefully pouring it into ice-cold water.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid) and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude 4-(3-Bromopropyl)anisole can be purified by vacuum distillation or flash column chromatography to yield the final product.[11]

Quantitative Data Summary

The following table summarizes the key reactants, intermediates, and the final product involved in the synthesis pathway.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Role in Synthesis
AnisoleC₇H₈O108.14Starting Material
Succinic AnhydrideC₄H₄O₃100.07Acylating Agent
3-(4-methoxybenzoyl)propanoic acidC₁₁H₁₂O₄208.21Intermediate 1
4-(4-methoxyphenyl)butanoic acidC₁₁H₁₄O₃194.23Intermediate 2
4-(4-methoxyphenyl)butan-1-olC₁₁H₁₆O₂180.24Intermediate 3
4-(3-Bromopropyl)anisole C₁₀H₁₃BrO 229.11 Final Product [1]

Conclusion

The synthetic pathway detailed in this guide provides a reliable and scalable method for the preparation of 4-(3-Bromopropyl)anisole. By leveraging a sequence of fundamental organic reactions—Friedel-Crafts acylation, Clemmensen reduction, carboxylic acid reduction, and alcohol bromination—this approach ensures high regiochemical control and delivers the target compound in good overall yield. The explanations provided for each step are intended to give researchers not only a protocol to follow but also a deeper understanding of the chemical principles at play, thereby facilitating troubleshooting and adaptation for related synthetic targets. This guide serves as a valuable resource for professionals engaged in synthetic chemistry and drug discovery.

References

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • Utah Tech University. (n.d.). Williamson Ether Synthesis.
  • Arkat USA. (n.d.). Unexpected course of a Williamson ether synthesis.
  • PubChem. (n.d.). 4-Bromo-3-propyl anisole.
  • Organic Syntheses. (n.d.). Procedure.
  • Course Hero. (2006, October 4). Friedel-Crafts Acylation of Anisole.
  • Transtutors. (2022, February 27). The Friedel Crafts Acylation Reaction Reaction of Anisole With....
  • PrepChem.com. (n.d.). Preparation of 4-bromoanisole.
  • Google Patents. (n.d.). US20110155950A1 - Process for the preparation of 4-bromophenyl derivatives.
  • ResearchGate. (n.d.). Grignard reaction of anisole bromide.
  • Fiveable. (n.d.). 4-methoxyphenylmagnesium bromide Definition.
  • Chegg. (2020, February 16). The Friedel Crafts Acylation Reaction Reaction of Anisole With Succinic Anhydride....
  • YouTube. (2020, October 20). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization.
  • PubChem. (n.d.). 4-Bromoanisole.
  • European Patent Office. (2023, March 15). IMPACT OF TRACE ELEMENTS IN THE GRIGNARD REACTION.
  • Patsnap. (2014, December 24). Preparation method of 4-bromoanisole.
  • EMU Physics Department. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity.
  • YouTube. (2019, December 27). Williamson ether synthesis/Preparation of anisole.
  • PrepChem.com. (n.d.). Synthesis of 3-(m-methoxyphenyl)propyl bromide.
  • Google Patents. (n.d.). CN104230675A - Preparation method of 4-bromoanisole.
  • PubChem. (n.d.). 4-Bromo-3-isopropylanisole.
  • Patsnap. (n.d.). Synthesis method of 4-bromo-3-methyl anisole.
  • PubChem. (n.d.). 4-Methoxyphenylmagnesium bromide.
  • PubMed Central. (n.d.). Natural Products for Drug Discovery in the 21st Century: Innovations for Novel Drug Discovery.
  • PubChem. (n.d.). 4-Bromo-3-nitroanisole.
  • ec-undp. (n.d.). Bromination of Anisole: A Detailed Exploration.
  • MDPI. (2023, April 25). Natural Products for Drug Discovery in the 21st Century: Innovations for Novel Therapeutics.
  • MDPI. (n.d.). Physicochemical Characterization and Drug Release Properties of Methyl-Substituted Silica Xerogels Made Using Sol–Gel Process.
  • PubMed Central. (n.d.). Emerging Target Discovery Strategies Drive the Decoding of Therapeutic Power of Natural Products and Further Drug Development: A Case Study of Celastrol.

Sources

3-(4-Methoxyphenyl)propyl bromide basic reactivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Core Reactivity of 3-(4-Methoxyphenyl)propyl bromide

This guide provides a comprehensive exploration of the fundamental reactivity of 3-(4-methoxyphenyl)propyl bromide (CAS No. 57293-19-3), a versatile bifunctional reagent in modern organic synthesis.[1] Intended for researchers, scientists, and professionals in drug development, this document moves beyond simple procedural outlines to explain the causal relationships between the molecule's structure and its chemical behavior. We will dissect its reactivity through the lens of nucleophilic substitution, base-induced elimination, and organometallic transformations, providing both theoretical grounding and field-proven experimental protocols.

Molecular Architecture and Inherent Reactivity

3-(4-Methoxyphenyl)propyl bromide is characterized by three key structural features that dictate its chemical personality:

  • A Primary Alkyl Halide: The bromine atom is attached to a primary carbon. This sterically unhindered environment is a critical determinant for the kinetics and mechanism of substitution and elimination reactions.

  • An Electron-Rich Aromatic System: The methoxy (-OCH₃) group at the para position of the phenyl ring is a moderate electron-donating group through resonance. While its electronic influence on the distant primary bromide is attenuated by the propyl chain, it imparts distinct characteristics to the molecule as a whole and is relevant in the context of the molecule's application in larger synthetic schemes.

  • A Flexible Propyl Linker: The three-carbon chain provides conformational flexibility and acts as a spacer, allowing the distinct reactive centers (the C-Br bond and the aromatic ring) to participate in reactions without significant intramolecular interference.

The primary locus of reactivity is the highly polarized carbon-bromine (C-Br) bond. The electronegative bromine atom withdraws electron density, rendering the attached carbon atom electrophilic and susceptible to attack by electron-rich species (nucleophiles).

Nucleophilic Substitution: The Sɴ2 Pathway

Given its structure as a primary alkyl halide, 3-(4-methoxyphenyl)propyl bromide overwhelmingly favors the Sɴ2 (Substitution, Nucleophilic, Bimolecular) mechanism for substitution reactions.[2]

Mechanistic Causality

The Sɴ2 reaction proceeds in a single, concerted step. The nucleophile attacks the electrophilic carbon from the side opposite the leaving group (backside attack), while the C-Br bond breaks simultaneously.[3][4] This pathway is preferred for two primary reasons:

  • Low Steric Hindrance: The primary carbon atom is relatively uncrowded, allowing easy access for the incoming nucleophile to achieve the required geometry of the pentacoordinate transition state.

  • Instability of Primary Carbocation: The alternative Sɴ1 pathway, which involves the formation of a carbocation intermediate, is energetically prohibitive. Primary carbocations are highly unstable, making this a disfavored route.[2]

The choice of solvent is critical. Polar aprotic solvents (e.g., acetone, DMF, DMSO) are ideal as they solvate the cation of the nucleophilic salt but do not form a strong solvation shell around the anion, leaving the nucleophile "bare" and highly reactive.

Visualization: The Sɴ2 Mechanism

Caption: Concerted Sɴ2 mechanism for 3-(4-methoxyphenyl)propyl bromide.

Experimental Protocol: Williamson Ether Synthesis

This protocol details the synthesis of 3-(4-methoxyphenyl)propyl phenyl ether, a classic example of an Sɴ2 reaction.

  • Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and reflux condenser under an inert atmosphere (N₂ or Ar), dissolve sodium phenoxide (1.1 eq.) in 50 mL of anhydrous acetone.

  • Reaction Initiation: To the stirred solution, add 3-(4-methoxyphenyl)propyl bromide (1.0 eq., 5.0 g) dropwise via a syringe at room temperature.

  • Reaction Progression: Heat the mixture to reflux (approx. 56°C) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the disappearance of the starting bromide.

  • Workup: After completion, cool the reaction to room temperature and remove the acetone under reduced pressure. Partition the residue between diethyl ether (100 mL) and water (50 mL).

  • Purification: Separate the organic layer, wash with 1M NaOH (2 x 30 mL) and brine (1 x 30 mL), then dry over anhydrous MgSO₄. Filter and concentrate the solvent to yield the crude product, which can be further purified by column chromatography on silica gel.

Elimination Reactions: The Competing E2 Pathway

Elimination reactions, specifically via the E2 (Elimination, Bimolecular) mechanism, are a primary competitive pathway to Sɴ2 for alkyl halides.[5] The outcome is governed by the nature of the base, the solvent, and the temperature.

Mechanistic Causality

The E2 reaction is also a single-step, concerted process. A strong base abstracts a proton from the carbon adjacent to the bromide (the β-carbon), leading to the simultaneous formation of a C=C double bond and the departure of the bromide leaving group.[6][7]

Factors favoring E2 over Sɴ2 include:

  • Base Characteristics: Strong, sterically hindered bases (e.g., potassium tert-butoxide, KOtBu) are poor nucleophiles but excellent proton abstractors. Their bulkiness prevents them from attacking the electrophilic carbon (Sɴ2), favoring the abstraction of a more accessible β-proton (E2).[6]

  • Temperature: Higher reaction temperatures favor elimination over substitution, as elimination has a higher activation energy and benefits more from increased thermal energy.

  • Solvent: Using the conjugate acid of the base as the solvent (e.g., tert-butanol for KOtBu) can promote elimination.

For 3-(4-methoxyphenyl)propyl bromide, elimination yields a single regioisomeric product, 1-(4-methoxyphenyl)prop-1-ene , as there is only one set of β-hydrogens.

Visualization: The E2 Mechanism

Caption: Concerted E2 mechanism showing anti-periplanar arrangement.

Experimental Protocol: Base-Induced Elimination
  • Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve potassium tert-butoxide (KOtBu, 1.5 eq.) in 40 mL of anhydrous tetrahydrofuran (THF).

  • Addition: Cool the solution to 0°C in an ice bath. Add a solution of 3-(4-methoxyphenyl)propyl bromide (1.0 eq., 4.6 g) in 10 mL of anhydrous THF dropwise over 20 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring by TLC for the consumption of the starting material.

  • Quenching & Workup: Carefully quench the reaction by slowly adding 20 mL of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 40 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. The resulting crude alkene can be purified by flash chromatography.

Grignard Reagent Formation: Inverting Polarity

The reaction of 3-(4-methoxyphenyl)propyl bromide with magnesium metal is a powerful transformation that inverts the polarity of the reactive carbon, converting it from an electrophile into a potent nucleophile.

Mechanistic Causality

The formation of a Grignard reagent, 3-(4-methoxyphenyl)propylmagnesium bromide, occurs on the surface of magnesium metal.[8] The reaction requires an anhydrous ether solvent, such as diethyl ether or THF, which is crucial for stabilizing the resulting organomagnesium compound through coordination.[9] The C-Mg bond is highly polar covalent, with significant negative charge density on the carbon atom, making it a strong nucleophile and a strong base.[9][10]

Critical Consideration: Absolute exclusion of water, alcohols, or any protic source is mandatory. Grignard reagents react rapidly with acidic protons to quench the reagent and form the corresponding alkane.[10][11]

Visualization: Grignard Formation and Reaction

Grignard_Workflow cluster_formation Part 1: Grignard Formation cluster_reaction Part 2: Nucleophilic Addition start Ar-(CH₂)₃-Br grignard Ar-(CH₂)₃-MgBr (Grignard Reagent) start->grignard + reagent_mg Mg⁰ metal (Anhydrous Ether) carbonyl R-CO-R' (e.g., Acetone) grignard->carbonyl Reacts with intermediate OMgBr Adduct carbonyl->intermediate + product Ar-(CH₂)₃-C(OH)RR' (Tertiary Alcohol) intermediate->product workup H₃O⁺ Workup

Caption: Workflow for Grignard reagent formation and subsequent reaction.

Experimental Protocol: Grignard Reagent Synthesis and Use
  • Preparation: All glassware must be rigorously dried in an oven (e.g., overnight at 120°C) and assembled hot under a stream of dry nitrogen or argon.[11]

  • Activation: Place magnesium turnings (1.2 eq.) in the reaction flask. Add a small crystal of iodine; a purple vapor will appear, and the color will fade as the magnesium surface is activated.[9]

  • Initiation: Add a small portion (approx. 10%) of a solution of 3-(4-methoxyphenyl)propyl bromide (1.0 eq.) in anhydrous THF to the magnesium. The reaction is initiated when bubbling is observed and the solution becomes cloudy and warm. Gentle heating may be required.

  • Formation: Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. After addition, continue to stir until most of the magnesium is consumed. The resulting grey/black solution is the Grignard reagent.

  • Reaction with an Electrophile: Cool the freshly prepared Grignard reagent to 0°C. Slowly add a solution of an electrophile (e.g., acetone, 1.0 eq.) in anhydrous THF.

  • Workup: After the reaction is complete (monitored by TLC), quench by slowly pouring the mixture onto a mixture of ice and saturated aqueous NH₄Cl. Extract with diethyl ether, dry the organic layer, and purify as required.

Summary of Reactivity

Reaction TypeReagents & ConditionsPrimary MechanismProduct Type
Nucleophilic Substitution Good nucleophile (e.g., NaOPh, NaCN), Polar aprotic solvent (Acetone, DMF)Sɴ2Substituted product (e.g., Ether, Nitrile)
Elimination Strong, sterically hindered base (e.g., KOtBu), Higher temperatureE2Alkene: 1-(4-methoxyphenyl)prop-1-ene
Grignard Formation Mg⁰, Anhydrous ether (THF, Et₂O)Radical surface reactionOrganometallic reagent: Ar-(CH₂)₃-MgBr

Conclusion

3-(4-methoxyphenyl)propyl bromide is a quintessential example of a primary alkyl halide whose reactivity can be precisely controlled by the judicious choice of reagents and conditions. As a sterically unhindered electrophile, it readily participates in Sɴ2 reactions with a wide range of nucleophiles. This reactivity can be shifted towards the E2 pathway through the use of strong, bulky bases at elevated temperatures. Most significantly, its ability to form a Grignard reagent allows for a complete reversal of its innate electrophilicity, transforming it into a powerful carbon-centered nucleophile for the construction of complex molecular architectures. A thorough understanding of these fundamental principles is essential for leveraging this versatile building block to its full potential in synthetic applications.

References

  • Wikipedia. Grignard reagent. [Link]
  • Walborsky, H. M. Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research. [Link]
  • Michigan State University Chemistry.
  • Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). [Link]
  • Lumen Learning. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook. [Link]
  • PrepChem.com. Synthesis of 3-(m-methoxyphenyl)propyl bromide. [Link]
  • Garst, J. F., & Deutch, J. (1980).
  • Study.com. Write the mechanism for the Williamson ether synthesis of 1-methoxy-4-propoxybenzene from 4-methoxyphenol and propyl bromide. [Link]
  • PubChem. 3-(4-Methoxyphenyl)propyl-phenacylazanium bromide. [Link]
  • Chemistry LibreTexts. 7.1: Nucleophilic Substitution Reaction Overview. [Link]
  • Doc Brown's Advanced Organic Chemistry.
  • Chemistry LibreTexts. 11.
  • National Institutes of Health. 2-[1-(4-Bromophenyl)-3-hydroxy-3-(4-methoxyphenyl)propyl]cyclohexanol. [Link]
  • National Institutes of Health.
  • Chemistry LibreTexts. 16.
  • Arts, Science, and Commerce College, Kolhar. Nucleophilic Substitution. [Link]
  • Chemistry LibreTexts. Substitution reactions of alkyl halides: two mechanisms. [Link]
  • PrepChem.com. Synthesis of p-methoxyphenyl magnesium bromide. [Link]
  • Fiveable. 4-methoxyphenylmagnesium bromide Definition. [Link]
  • PharmaCompass.com. 3-methoxypropyl bromide. [Link]
  • OSTI.GOV. chemical effects of photonuclear reactions in the propyl bromides. [Link]
  • CORE. Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. [Link]
  • National Institutes of Health. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. [Link]

Sources

An In-Depth Technical Guide to the Safe Handling and Application of 1-(3-Bromopropyl)-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Preamble: A Framework for Proactive Safety and Efficacy

In the landscape of modern pharmaceutical research and fine chemical synthesis, the utility of a reagent is inextricably linked to its safe and effective handling. 1-(3-Bromopropyl)-4-methoxybenzene, a versatile alkylating agent, is a prime example of a compound whose potential can only be fully realized through a comprehensive understanding of its properties, hazards, and reaction dynamics. This guide is structured to provide not just a set of protocols, but a foundational understanding of the principles that govern the safe and effective use of this chemical. By moving beyond a simple recitation of steps and delving into the causality behind experimental choices, we aim to empower researchers to not only follow procedures but to anticipate challenges and innovate safely.

Section 1: Chemical and Physical Identity

A thorough understanding of a substance's fundamental properties is the bedrock of its safe handling and application.

PropertyValueSource(s)
CAS Number 57293-19-3[1][2]
Molecular Formula C₁₀H₁₃BrO[1][2]
Molecular Weight 229.11 g/mol [1][2]
Synonyms 4-(3-Bromopropyl)anisole, 3-(4-Methoxyphenyl)propyl bromide[1][2]
Appearance Liquid[1]
Boiling Point 104-106 °C at 0.2 mmHg[1]
Density 1.311 g/mL at 25 °C[1]
Flash Point > 110 °C (> 230 °F) - closed cup[1]
Refractive Index n20/D 1.548[1]

Section 2: Hazard Identification and Risk Assessment

This compound is classified as a hazardous substance, and a comprehensive risk assessment is mandatory before its use.

GHS Hazard Classification: [1]

  • Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.

  • Skin Corrosion/Irritation (Category 1B): H314 - Causes severe skin burns and eye damage.

  • Serious Eye Damage/Eye Irritation (Category 1): H314 - Causes severe eye damage.

Signal Word: Danger[1]

Toxicological Profile and Mechanistic Insights

While specific toxicological studies on this compound are not extensively documented in publicly available literature, its hazardous properties can be inferred from its chemical structure and the known toxicology of related compounds, such as brominated benzenes and alkylating agents.

The primary mechanism of toxicity for alkyl bromides is their ability to act as alkylating agents. The electrophilic carbon atom attached to the bromine can react with nucleophilic sites in biological macromolecules, such as DNA, proteins, and enzymes. This can lead to cellular dysfunction, mutagenesis, and cytotoxicity.

Brominated aromatic compounds, as a class, have been shown to exhibit hepatotoxicity (liver damage).[3] This is often mediated by metabolic activation in the liver by cytochrome P450 enzymes.[3] The metabolism can generate reactive intermediates, such as epoxides, which can bind to cellular components and induce oxidative stress.[3] In vitro studies on bromobenzene have demonstrated that its cytotoxicity is linked to the generation of short-lived, reactive metabolites.[3]

The methoxy group on the benzene ring can influence the metabolic profile of the compound. O-dealkylation is a common metabolic pathway for methoxy-substituted aromatic compounds, which can lead to the formation of phenolic metabolites.[4] These phenols can then be further metabolized to reactive quinone methides, which are known to be cytotoxic.[4]

Health Effects and First Aid Measures
Exposure RoutePotential Health EffectsFirst Aid Measures
Ingestion Harmful if swallowed. May cause severe burns to the mouth, throat, and stomach.Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.
Inhalation May cause respiratory irritation. Vapors can be corrosive to the respiratory tract.Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
Skin Contact Causes severe skin burns. The material can be absorbed through the skin, potentially leading to systemic effects.Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
Eye Contact Causes serious eye damage, potentially leading to permanent vision loss.Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

Section 3: Safe Handling and Experimental Protocols

A proactive approach to safety is paramount when working with this compound. This involves a combination of engineering controls, appropriate personal protective equipment (PPE), and well-defined experimental procedures.

Engineering Controls and Personal Protective Equipment (PPE)
  • Ventilation: All manipulations of this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.

  • Personal Protective Equipment:

    • Eye Protection: Chemical safety goggles and a face shield are mandatory.[1]

    • Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. It is crucial to inspect gloves for any signs of degradation or perforation before and during use.

    • Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are required. For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron or suit should be considered.

    • Respiratory Protection: If there is a risk of exposure outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[1]

General Experimental Workflow: Alkylation Reactions

This compound is a versatile reagent for the alkylation of a wide range of nucleophiles, including amines, thiols, and carbanions. The following workflow provides a general framework for conducting these reactions safely.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep Don PPE and work in fume hood reagents Assemble and dry glassware and reagents prep->reagents dissolve Dissolve nucleophile and base in a suitable solvent reagents->dissolve add_alkylating Add this compound dropwise dissolve->add_alkylating monitor Monitor reaction progress (TLC, LC-MS) add_alkylating->monitor quench Quench the reaction monitor->quench extract Perform aqueous work-up and extraction quench->extract dry Dry the organic layer extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify the crude product (e.g., column chromatography) concentrate->purify

Caption: General workflow for alkylation reactions.

Detailed Protocol: N-Alkylation of a Secondary Amine

This protocol details the alkylation of a secondary amine as a representative example.

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the secondary amine (1.0 eq.) and a suitable non-nucleophilic base such as Hünig's base (diisopropylethylamine, 1.5 eq.) in an appropriate anhydrous solvent (e.g., acetonitrile or DMF).[5]

  • Addition of Alkylating Agent: Slowly add this compound (1.1 eq.) to the stirred solution at room temperature. The addition should be dropwise to control any potential exotherm.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting amine is consumed.

  • Quenching: Once the reaction is complete, cool the mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Work-up: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired tertiary amine.

Detailed Protocol: S-Alkylation of a Thiol

Thiols are readily alkylated by this compound in the presence of a base.[6][7]

  • Reaction Setup: In a round-bottom flask, dissolve the thiol (1.0 eq.) in a suitable solvent such as ethanol or DMF. Add a base such as potassium carbonate (1.5 eq.) or triethylamine (1.5 eq.).[6]

  • Addition of Alkylating Agent: Add this compound (1.1 eq.) to the mixture.

  • Reaction Conditions: Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) to drive the reaction to completion. Monitor by TLC or LC-MS.

  • Work-up: After the reaction is complete, filter off any inorganic salts and concentrate the filtrate. Redissolve the residue in an organic solvent and wash with water and brine. Dry the organic layer and concentrate to give the crude thioether.

  • Purification: Purify the product by column chromatography or distillation under reduced pressure.

Detailed Protocol: C-Alkylation of an Active Methylene Compound

Active methylene compounds, such as β-diketones and β-ketoesters, can be alkylated using this compound.[8][9][10]

  • Enolate Formation: In a flame-dried flask under an inert atmosphere, dissolve the active methylene compound (1.0 eq.) in an anhydrous solvent (e.g., THF or DMF). Add a strong base, such as sodium hydride (1.1 eq.) or cesium carbonate (2.0 eq.), portion-wise at 0 °C.[8] Allow the mixture to stir for 30-60 minutes to ensure complete enolate formation.

  • Alkylation: Slowly add this compound (1.1 eq.) to the enolate solution at 0 °C. Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

  • Quenching and Work-up: Cool the reaction mixture to 0 °C and carefully quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purification: Purify the resulting α-alkylated product by column chromatography.

Section 4: Storage, Stability, and Waste Management

Proper storage and a clear plan for waste disposal are critical components of a comprehensive safety strategy.

Storage and Stability
  • Storage Conditions: Store this compound in a tightly closed container in a dry and well-ventilated place. It is classified as a combustible corrosive material and should be stored accordingly.[1]

  • Stability: While specific quantitative stability data is limited, alkyl bromides are generally susceptible to hydrolysis, especially in the presence of moisture and at elevated temperatures. They can also be sensitive to light, which can promote the formation of radicals. Therefore, storage in a cool, dark place is recommended. Thermal decomposition of brominated aromatic compounds can generate hazardous products, including brominated benzenes and phenols.[11][12][13][14][15]

Spill Management and Decontamination

In the event of a spill, prompt and appropriate action is crucial to mitigate the hazards.

G spill Spill Occurs evacuate Evacuate non-essential personnel spill->evacuate ppe Don appropriate PPE spill->ppe contain Contain the spill with absorbent material ppe->contain neutralize Neutralize with 5-10% sodium thiosulfate solution contain->neutralize collect Collect absorbed material into a sealed container neutralize->collect decontaminate Decontaminate the area with soap and water collect->decontaminate dispose Dispose of waste as hazardous material decontaminate->dispose

Caption: Spill response workflow.

For small spills within a chemical fume hood:

  • Contain the spill using an inert absorbent material such as vermiculite or spill pads.

  • Carefully neutralize the absorbed material by treating it with a 5-10% aqueous solution of sodium thiosulfate.[16][17][18][19] This will reduce the alkyl bromide to a less hazardous alcohol.

  • Collect the neutralized material into a sealed, properly labeled hazardous waste container.

  • Decontaminate the spill area with soap and water.

For large spills or spills outside of a fume hood, evacuate the area and contact your institution's environmental health and safety department immediately.

Waste Disposal

All waste containing this compound, including reaction residues, contaminated materials, and cleaning solutions, must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain.

For laboratory-scale waste streams, unreacted this compound can be neutralized before disposal. A common method is to react it with an excess of a nucleophilic solution, such as aqueous sodium thiosulfate or a dilute solution of a non-volatile amine, in a suitable solvent. The reaction should be stirred until the alkyl bromide is no longer detectable by TLC or LC-MS. The resulting mixture should then be collected in a designated halogenated organic waste container.

Section 5: Lessons from the Field - A Commitment to Vigilance

The principles of chemical safety are often tragically reinforced by real-world incidents. While no specific major incidents involving this compound are prominently documented, the broader class of alkylating agents and reactive chemicals has been implicated in numerous laboratory accidents. These incidents invariably highlight the critical importance of adhering to established safety protocols, the consistent use of personal protective equipment, and the necessity of a thorough understanding of the reagents being used. Complacency is the greatest risk in a laboratory setting. Every experiment, regardless of how many times it has been performed, must be approached with a fresh and critical assessment of the potential hazards.

References

  • Wiebkin, P., Fry, J. R., & Jones, C. A. (1983). The detection of cytotoxicity produced by short-lived reactive intermediates: a study with bromobenzene. PubMed. [Link]
  • University of Illinois Division of Research Safety. (n.d.). Complicated Chemical Spills.
  • Bolton, J. L., Comeau, E., & Vukomanovic, V. (1995). o-Methoxy-4-alkylphenols that form quinone methides of intermediate reactivity are the most toxic in rat liver slices. Chemical Research in Toxicology, 8(3), 323-327. [Link]
  • Various Authors. (n.d.). Alkylation of active methylene compounds.
  • Kent State University. (n.d.). Cleaning up a spill. Compliance and Risk Management. [Link]
  • Various Authors. (2014). How to decontaminate the working zone with Ethidium bromide.
  • Achermann, F. (2017).
  • Chamberland, S. (n.d.). SOP Working with Bromine. University of California, Santa Barbara. [Link]
  • Various Authors. (2024). Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. PubMed. [Link]
  • Various Authors. (n.d.). Alkylation of active methylene compounds with alcohols catalyzed by an iridium complex. Royal Society of Chemistry. [Link]
  • West Virginia University Environmental Health & Safety. (2023). Chapter 8: Decontamination, Disinfection and Spill Response. [Link]
  • Altarawneh, M., & Dlugogorski, B. Z. (2014). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Journal of the Energy Institute, 88(3), 245-265. [Link]
  • Costa, L. G., et al. (2015). The brominated flame retardant BDE-47 causes oxidative stress and apoptotic cell death in vitro and in vivo in mice. PubMed. [Link]
  • Bolton, J. L., et al. (1995). o-Methoxy-4-alkylphenols That Form Quinone Methides of Intermediate Reactivity Are the Most Toxic in Rat Liver Slices.
  • Various Authors. (2022).
  • Schammel, M. H., et al. (2021). Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution. Physical Chemistry Chemical Physics, 23(29), 16594-16604. [Link]
  • Various Authors. (2014). Alkylation method of active methylene compound.
  • Various Authors. (2025). In vitro toxicokinetics and metabolic profiling of methoxycathinones and methylthiocathinones using human liver systems and hyphenated mass spectrometry.
  • Altarawneh, M., & Dlugogorski, B. Z. (2019). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Progress in Energy and Combustion Science, 70, 1-37. [Link]
  • Various Authors. (2015). Which is the best way to recycle or neutralise Bromine?
  • Various Authors. (n.d.). Photoinduced α‐alkylation reactions of active methylene and methine...
  • Various Authors. (n.d.).
  • Stec, A. A., & Hull, T. R. (2011). Products of thermal decomposition of brominated polymer flame retardants. CIOP. [Link]
  • Hamers, T., et al. (2006).
  • Various Authors. (2025). Acute in vitro Nephrotoxicity of Three Brominated Flame Retardants.
  • Goofer King. (2014). Neutralization of Bromine - Beautiful Reaction. YouTube. [Link]
  • Wang, W., et al. (2018). Suppressing Organic Bromine but Promoting Bromate: Is the Ultraviolet/Ozone Process a Double-Edged Sword for the Toxicity of Wastewater to Mammalian Cells? Semantic Scholar. [Link]
  • Various Authors. (n.d.).
  • Kazemi, S., et al. (2015). Alkylation of Thiols in Green Mediums. Journal of Materials and Environmental Science, 6(5), 1451-1456. [Link]
  • Various Authors. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Zenodo. [Link]
  • Wikipedia. (n.d.).
  • Various Authors. (n.d.). Synthesis of secondary and tertiary amines. Organic Chemistry Portal. [Link]
  • Stec, A. A., & Hull, T. R. (2024). Products of Thermal Decomposition of Brominated Polymer Flame Retardants.
  • Various Authors. (2024).
  • Various Authors. (n.d.). Thermal Decomposition of Brominated Flame Retardants (BFRs):Products and Mechanisms.
  • Various Authors. (n.d.). Synthesis of aryl sulfides and diaryl sulfides. Organic Chemistry Portal. [Link]
  • Various Authors. (n.d.).
  • Pearson+. (n.d.). Using an alkyl halide and a thiol as starting materials, how would... Study Prep. [Link]

Sources

An In-depth Technical Guide to 1-(3-Bromopropyl)-4-methoxybenzene: Commercial Availability, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1-(3-Bromopropyl)-4-methoxybenzene, a key intermediate in the fields of organic synthesis, pharmaceutical development, and material science. Designed for researchers, chemists, and procurement specialists, this document delves into the compound's commercial landscape, synthesis methodologies, quality control standards, and critical applications, ensuring a well-rounded understanding for professional use.

Core Compound Identification and Properties

This compound (CAS No: 57293-19-3) is an aromatic compound characterized by a methoxy-substituted benzene ring attached to a brominated propyl chain.[1] This bifunctional arrangement, featuring a reactive bromine atom that serves as an excellent leaving group and a methoxyphenyl moiety, makes it a highly versatile building block for introducing the 4-methoxyphenylpropyl group into more complex molecular architectures.[1]

The compound is a liquid at room temperature with a boiling point of 104-106 °C at 0.2 mmHg.[2] Its structural and physical properties are summarized below.

PropertyValueReference
CAS Number 57293-19-3[2]
Molecular Formula C₁₀H₁₃BrO[1]
Molecular Weight 229.11 g/mol [1]
Appearance Liquid[2]
Density 1.311 g/mL at 25 °C[2]
Boiling Point 104-106 °C / 0.2 mmHg[2]
Refractive Index n20/D 1.548[2]
Flash Point > 110 °C (>230 °F) - closed cup[2]
SMILES String COc1ccc(CCCBr)cc1[2]
InChI Key CPHLODVMQBMDNC-UHFFFAOYSA-N[2]

Commercial Availability and Procurement

This compound is readily available from a variety of chemical suppliers, catering to needs ranging from research and development quantities to larger, semi-bulk orders. Purity levels are typically ≥97%, which is suitable for most synthetic applications. When sourcing this material, it is crucial to consider not only the purity but also the supplier's quality control documentation and lead times.

SupplierPurity/GradeAvailable Pack SizesTypical Lead Time
Sigma-Aldrich 97%1g, 5gEstimated to ship within days (subject to stock)
ChemScene ≥98%Custom5 Business Days[3]
Aladdin Not Specified100mg, 250mg, 1g, 5g2-3 Business Days[4]
BLD Pharm Not SpecifiedCustomSubject to inquiry
BOC Sciences Not SpecifiedCustomSubject to inquiry

Note: Pricing and availability are subject to change. Researchers should consult directly with suppliers for current information.

Synthesis and Manufacturing Insights

The synthesis of this compound can be accomplished via several established organic chemistry routes. The choice of method often depends on the desired scale, purity requirements, and available starting materials.

Common Synthetic Pathways:

  • Bromination of 4-Methoxybenzyl Alcohol: This approach involves the initial bromination of the alcohol, followed by a substitution reaction with 1,3-dibromopropane, often in the presence of a base like potassium carbonate.[1]

  • Modified Williamson Ether Synthesis: While typically used for ether formation, variations of this synthesis can be adapted to prepare alkylated aromatic compounds like the target molecule.[1]

  • Halogen Exchange Reactions: Modern methods may utilize heterogeneous catalysis with aluminosilicate zeolites (e.g., NaX, NaY) to facilitate halogen exchange from corresponding chloro- or iodo-analogs.[1] This process involves the heterolytic cleavage of the carbon-halogen bond within the zeolite framework.[1]

For industrial-scale production, continuous flow processes are increasingly employed to enhance yield, purity, and safety by allowing for precise control over reaction parameters.[1]

Synthesis_Pathway cluster_start Starting Materials cluster_reaction Reaction cluster_product Product SM1 4-Methoxybenzyl Alcohol Reaction Substitution (K₂CO₃, Solvent) SM1->Reaction SM2 1,3-Dibromopropane SM2->Reaction Product 1-(3-Bromopropyl)-4- methoxybenzene Reaction->Product

Caption: A generalized workflow for the synthesis of this compound.

Core Applications in Research and Development

The utility of this compound stems from its reactive propyl bromide chain, which allows for its facile incorporation into larger molecules.

  • Organic Synthesis: It serves as a fundamental building block for introducing the 4-methoxyphenylpropyl group via nucleophilic substitution reactions with amines, thiols, and other nucleophiles.[1] This versatility makes it invaluable for constructing complex organic molecules.[1]

  • Pharmaceutical & Medicinal Chemistry: The methoxyphenyl moiety is a common feature in biologically active compounds. This intermediate is a precursor for synthesizing novel pharmaceutical candidates, where its structural components can influence interactions with biological targets.[1] For instance, related structures like 1-bromo-3-chloropropane are used in the synthesis of kinase inhibitors like Bosutinib by alkylating phenolic hydroxyl groups, highlighting the importance of such halogenated linkers.[5]

  • Material Science: The presence of an aromatic ring and a halogenated alkyl chain allows this compound to be explored as a monomer or modifier in the development of advanced polymers and materials with tailored electronic or physical properties.[1]

Applications cluster_fields Application Fields cluster_reactions Key Reactions Core 1-(3-Bromopropyl)-4- methoxybenzene Reaction1 Nucleophilic Substitution (e.g., with R-NH₂) Core->Reaction1 Reaction2 Polymer Modification Core->Reaction2 Reaction3 Coupling Reactions Core->Reaction3 Pharma Pharmaceuticals Materials Material Science Organic Organic Synthesis Reaction1->Pharma Reaction2->Materials Reaction3->Organic

Caption: Key application pathways for this compound.

Quality Control and Analytical Protocols

Ensuring the purity and identity of this compound is critical for its successful application. A combination of chromatographic and spectroscopic techniques is employed for quality assurance.

Primary Analytical Methods:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC using a C18 column is highly effective for assessing purity. A gradient elution with a mobile phase of acetonitrile and water or methanol and water provides excellent separation from potential impurities.[1]

  • Gas Chromatography (GC): Given its volatility, GC is also a suitable method for purity analysis, often coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) for identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure and ensure the absence of structural isomers or significant impurities.

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight and fragmentation patterns consistent with the expected structure.

Protocol: Purity Analysis by Reversed-Phase HPLC

This protocol outlines a general procedure for determining the purity of this compound.

1. Instrumentation and Columns:

  • HPLC system with a UV detector.
  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

2. Reagents and Sample Preparation:

  • Mobile Phase A: HPLC-grade Water.
  • Mobile Phase B: HPLC-grade Acetonitrile.
  • Sample Solvent: Acetonitrile.
  • Prepare a sample solution of approximately 1 mg/mL in the sample solvent.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.
  • Injection Volume: 10 µL.
  • Detection Wavelength: 225 nm.
  • Column Temperature: 30 °C.
  • Gradient Program:
  • Start at 60% B.
  • Linear gradient to 95% B over 15 minutes.
  • Hold at 95% B for 5 minutes.
  • Return to 60% B over 1 minute.
  • Hold at 60% B for 4 minutes for re-equilibration.

4. Data Analysis:

  • Integrate all peaks in the chromatogram.
  • Calculate the area percentage of the main peak corresponding to this compound to determine its purity.

Safety, Handling, and Storage

Proper handling and storage are paramount due to the hazardous nature of this compound.

Hazard Identification: According to the Globally Harmonized System (GHS), this compound is classified as:

  • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[6]

  • Skin Corrosion/Irritation (Category 1B), H314: Causes severe skin burns and eye damage.[6]

  • Serious Eye Damage (Category 1).[2]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles and a faceshield.

  • Skin Protection: Use chemically resistant gloves (e.g., nitrile rubber) and protective clothing.[7]

  • Respiratory Protection: Use a suitable respirator with an appropriate filter (e.g., type ABEK EN14387) if working in a poorly ventilated area or if aerosols may be generated.[7]

Handling and Storage:

  • Handling: Avoid inhalation and contact with skin and eyes.[7] Use only in a well-ventilated area, preferably within a chemical fume hood. Do not eat, drink, or smoke when using this product.[7]

  • Storage: Store in a dry, well-ventilated place.[8] Keep the container tightly closed. It falls under Storage Class 8A for combustible, corrosive hazardous materials.[2]

First Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen and seek immediate medical attention.[7]

  • In Case of Skin Contact: Immediately remove all contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[7]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get immediate medical attention.[7]

  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a physician immediately.[6]

References

  • Smolecule. (n.d.). Buy this compound | 57293-19-3.
  • PubChem. (n.d.). This compound.
  • MedchemExpress. (2025). Safety Data Sheet.
  • Chemsrc. (n.d.). This compound | CAS#:57293-19-3.
  • Home Sunshine Pharma. (n.d.). 1-Bromo-4-methoxybenzene CAS 104-92-7.
  • Matrix Fine Chemicals. (n.d.). 1-BROMO-4-METHOXYBENZENE | CAS 104-92-7.
  • Environmental Science Center. (n.d.). III Analytical Methods. Retrieved from Environmental Science Center website.
  • PubChemLite. (n.d.). This compound (C10H13BrO).
  • PubChem. (n.d.). 1-(3-Bromopropoxy)-4-methoxybenzene.
  • Google Patents. (2013). US20130090498A1 - Processes for producing 4-bromo-2-methoxybenzaldehyde.
  • MDPI. (2015). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid.
  • PubMed. (2011). Analytical methods for residual solvents determination in pharmaceutical products.
  • ResearchGate. (n.d.). ANALYTICAL METHODS FOR RESIDUAL SOLVENTS DETERMINATION IN PHARMACEUTICAL PRODUCTS.

Sources

Key chemical properties of 1-(3-Bromopropyl)-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-(3-Bromopropyl)-4-methoxybenzene: Properties, Reactivity, and Applications

Introduction

This compound is a bifunctional organic compound that serves as a highly versatile building block in modern organic synthesis. Its structure, featuring a reactive primary alkyl bromide and an electron-rich methoxy-substituted benzene ring, offers two distinct points for chemical modification. This duality makes it an invaluable intermediate in the synthesis of complex molecules, particularly within the realms of medicinal chemistry and materials science. This guide provides a comprehensive overview of its core chemical properties, reactivity profile, and practical applications, tailored for researchers, chemists, and drug development professionals.

Chemical Identity and Structure

The unambiguous identification of a chemical entity is paramount for reproducible scientific work. This compound is known by several synonyms, and its core identifiers are summarized below.

  • Common Synonyms : 4-(3-Bromopropyl)anisole, 3-(4-Methoxyphenyl)propyl bromide.[1][2]

  • IUPAC Name : this compound.[3]

  • Chemical Structure : Chemical structure of this compound

Table 1: Core Chemical Identifiers
IdentifierValueSource(s)
CAS Number 57293-19-3[1][2][3]
Molecular Formula C₁₀H₁₃BrO[1][3]
Molecular Weight 229.11 g/mol [1][3]
InChI Key CPHLODVMQBMDNC-UHFFFAOYSA-N[2][3]
Canonical SMILES COC1=CC=C(C=C1)CCCBr[3]
MDL Number MFCD00155066[1][2]

Physicochemical Properties

The physical properties of a compound dictate its handling, reaction conditions, and purification methods. This compound is a liquid at ambient temperature.[2]

Table 2: Key Physicochemical Data
PropertyValueNotesSource(s)
Appearance LiquidAt standard conditions[2]
Boiling Point 104-106 °CAt 0.2 mmHg[2][4]
~268 °CEstimated at 760 mmHg[5]
Density 1.311 g/mLAt 25 °C[2][4]
Refractive Index (n²⁰/D) 1.548[2][4]
Flash Point >110 °C (>230 °F)Closed cup[2][5]
Melting Point Not establishedLikely below room temperature[3]
Solubility Insoluble in waterSoluble in common organic solvents (e.g., DCM, THF, DMF)Inferred from structure

Reactivity Profile and Synthetic Utility

The synthetic value of this compound stems from its two orthogonal reactive sites: the primary alkyl bromide and the activated aromatic ring.

The Alkyl Bromide Moiety: A Hub for Nucleophilic Substitution

The terminal bromine atom is an excellent leaving group, and its position on a primary carbon makes the molecule an ideal substrate for Sₙ2 reactions.[3] This pathway is central to its use, allowing for the facile introduction of the 4-methoxyphenylpropyl moiety onto a wide range of nucleophiles.

  • Causality : The low steric hindrance at the primary carbon and the stability of the bromide leaving group favor a bimolecular substitution mechanism, leading to clean and efficient bond formation with minimal competing elimination reactions under standard conditions.

Common transformations include:

  • Alkylation of Amines : Reaction with primary or secondary amines to form secondary or tertiary amines, respectively.

  • Ether Formation : Williamson ether synthesis via reaction with alkoxides or phenoxides.

  • Thioether Synthesis : Reaction with thiolates.

  • Nitrile Formation : Substitution with cyanide, providing a route to extend the carbon chain.

The Aromatic Ring: Activated for Electrophilic Substitution

The methoxy (-OCH₃) group is a potent activating group and a strong ortho, para-director for electrophilic aromatic substitution (EAS).[6]

  • Causality : The oxygen atom's lone pairs are delocalized into the benzene ring through resonance, increasing the electron density at the ortho and para positions.[6] This makes the ring significantly more nucleophilic and susceptible to attack by electrophiles compared to unsubstituted benzene. While the propyl chain is weakly activating, the methoxy group's effect is dominant.

Diagram 1: Key Reaction Pathways

G cluster_main This compound main C₁₀H₁₃BrO amine Amine Adducts (R₂N-CH₂CH₂CH₂-Ar) main->amine Sₙ2: R₂NH ether Ethers / Phenoxides (RO-CH₂CH₂CH₂-Ar) main->ether Sₙ2: RO⁻ nitrile Nitriles (NC-CH₂CH₂CH₂-Ar) main->nitrile Sₙ2: CN⁻ alkene Elimination Product (H₂C=CHCH₂-Ar) main->alkene E2: Strong Base eas_prod Ring-Substituted Products (e.g., Nitro, Halo) main->eas_prod EAS: E⁺ (e.g., NO₂⁺, Br⁺)

Caption: Key synthetic transformations of this compound.

Experimental Protocol: General Procedure for Nucleophilic Substitution

This protocol provides a self-validating framework for the alkylation of a generic nucleophile (Nu-H) using this compound.

Objective : To synthesize Nu-(CH₂)₃-(p-OCH₃)C₆H₄.

Materials :

  • This compound (1.0 eq)

  • Nucleophile (Nu-H, e.g., an amine or phenol) (1.1 - 1.5 eq)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or Et₃N) (1.5 - 2.5 eq)

  • Anhydrous solvent (e.g., DMF, Acetonitrile, or THF)

  • TLC plates, ethyl acetate, hexanes, brine, Na₂SO₄ or MgSO₄

Methodology :

  • Reagent Setup : To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the nucleophile (1.1 eq) and the anhydrous solvent (approx. 0.2-0.5 M concentration).

  • Base Addition : Add the base (e.g., K₂CO₃, 2.0 eq). The choice of base is critical; for acidic nucleophiles like phenols, an inorganic base is standard. For amine alkylations, a non-nucleophilic organic base like triethylamine or no base may be required.

  • Substrate Addition : Add this compound (1.0 eq) dropwise to the stirred suspension at room temperature.

  • Reaction Execution : Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C). The temperature is chosen to ensure a reasonable reaction rate without promoting side reactions.

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC). A typical mobile phase is 20-30% ethyl acetate in hexanes. The reaction is complete upon the disappearance of the limiting reagent (usually the starting bromide).

  • Workup :

    • Cool the reaction to room temperature and filter off any inorganic solids.

    • Dilute the filtrate with water and extract with an organic solvent (e.g., ethyl acetate or DCM) three times.

    • Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification : Concentrate the dried organic solution in vacuo. Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the pure product.

Safety and Handling

Proper handling is essential due to the compound's hazardous nature.

  • GHS Classification : The compound is classified as corrosive and acutely toxic if swallowed.[2]

  • Pictograms : GHS05 (Corrosion), GHS07 (Exclamation mark).[2]

  • Hazard Statements : H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage).[2]

  • Precautionary Statements : P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]

Personal Protective Equipment (PPE) :

  • Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[2]

Storage :

  • Store in a cool, dry place in a tightly sealed container.[4] The recommended storage condition is at room temperature.[1][4]

Conclusion

This compound is a cornerstone reagent for introducing the 4-methoxyphenylpropyl scaffold into target molecules. Its well-defined reactivity, governed by the primary alkyl bromide and the activated aromatic ring, provides chemists with reliable and predictable pathways for molecular construction. A thorough understanding of its physicochemical properties and safety profile enables its effective and safe utilization in the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials.

References

  • Chemsrc. This compound | CAS#:57293-19-3. [Link]
  • PubChem. This compound | C10H13BrO | CID 12776996. [Link]
  • PubChem. 1-(3-bromopropoxy)-4-methoxybenzene | C10H13BrO2 | CID 235996. [Link]
  • University of Liverpool. The reactions of methoxybenzene. [Link]
  • Stenutz. 1-bromo-4-methoxybenzene. [Link]

Sources

An In-Depth Technical Guide to 1-(3-Bromopropyl)-4-methoxybenzene: A Versatile Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking Molecular Complexity

In the landscape of modern organic synthesis, the strategic value of a building block is measured by its versatility, reliability, and the efficiency with which it allows for the construction of complex molecular architectures. 1-(3-Bromopropyl)-4-methoxybenzene (CAS: 57293-19-3) has emerged as a quintessential example of such a scaffold. Its bifunctional nature—a reactive primary alkyl bromide poised for nucleophilic attack and an electron-rich aromatic ring—offers a dual-pronged approach to molecular elaboration. This guide provides an in-depth exploration of this reagent, moving beyond simple reaction schemes to elucidate the mechanistic reasoning and practical considerations essential for its successful application in research, discovery, and development. We will delve into its core reactivity, showcase its utility through established protocols, and provide the field-proven insights necessary to leverage its full synthetic potential.

Section 1: Core Characteristics and Safety Profile

A comprehensive understanding of a reagent's physical and chemical properties is the foundation of its effective and safe utilization.

Physicochemical Properties

This compound is a liquid at room temperature, characterized by the structural features of a methoxy-activated benzene ring connected to a three-carbon alkyl chain terminating in a bromine atom.[1][2] This structure dictates its reactivity and physical behavior.

PropertyValueSource(s)
CAS Number 57293-19-3[1]
Molecular Formula C₁₀H₁₃BrO[1]
Molecular Weight 229.11 g/mol [1]
Appearance Liquid
Boiling Point 104-106 °C at 0.2 mmHg
Density 1.311 g/mL at 25 °C
Refractive Index n20/D 1.548
Synonyms 4-(3-Bromopropyl)anisole, 3-(4-Methoxyphenyl)propyl bromide
Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate engineering controls and personal protective equipment (PPE).[1] The primary hazards are associated with its corrosive nature and acute oral toxicity.[1]

Hazard ClassGHS PictogramSignal WordHazard StatementSource(s)
Acute Toxicity, Oral (Category 4)GHS07 (Exclamation Mark)Danger H302: Harmful if swallowed[1]
Skin Corrosion (Category 1B)GHS05 (Corrosion)H314: Causes severe skin burns and eye damage[1]
Eye Damage (Category 1)

Recommended PPE: Chemical-resistant gloves (e.g., nitrile), splash goggles, face shield, and a lab coat are mandatory. All manipulations should be performed within a certified chemical fume hood.

Section 2: The Pillars of Reactivity: Mechanistic Insights and Protocols

The synthetic utility of this compound stems primarily from the reactivity of the C-Br bond, which is susceptible to a range of transformations.

Nucleophilic Substitution (SN2) Reactions

Expertise & Experience: The primary alkyl bromide is an excellent electrophile for bimolecular nucleophilic substitution (SN2) reactions.[3] The unhindered nature of the carbon atom bearing the bromine allows for facile backside attack by a wide range of nucleophiles (e.g., amines, thiols, cyanides). The choice of solvent is critical; polar aprotic solvents like DMF, DMSO, or acetonitrile are preferred as they solvate the cation of the nucleophilic salt without strongly solvating the anion, thereby enhancing its nucleophilicity.

Experimental Protocol: N-Alkylation of a Secondary Amine

This protocol details the synthesis of a tertiary amine, a common structural motif in pharmacologically active compounds.

Step-by-Step Methodology:

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the secondary amine (1.0 eq) and this compound (1.05 eq) in anhydrous acetonitrile (approx. 0.1 M concentration).

  • Base Addition: Add potassium carbonate (K₂CO₃, 2.5 eq) to the mixture. The base acts as an acid scavenger, neutralizing the HBr formed during the reaction and preventing the protonation of the starting amine.[4]

  • Reaction Execution: Heat the mixture to reflux (approx. 82°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions are typically complete within 8-24 hours.[5]

  • Work-up: Upon completion, cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purification: Dissolve the residue in ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The crude product can be purified by flash column chromatography on silica gel.

sn2_workflow reagents 1. Combine Amine (1 eq), This compound (1.05 eq), K₂CO₃ (2.5 eq) in Acetonitrile reflux 2. Heat to Reflux (8-24h) reagents->reflux Sₙ2 Reaction workup 3. Cool, Filter, Concentrate reflux->workup Reaction Complete purify 4. Extraction & Column Chromatography workup->purify Crude Product product Purified Tertiary Amine purify->product

Caption: SN2 Alkylation Workflow.

Grignard Reagent Formation and Application

Expertise & Experience: The conversion of the alkyl bromide to a Grignard reagent (an organomagnesium halide) fundamentally inverts its chemical reactivity, transforming the electrophilic carbon into a potent nucleophile.[6] This "umpolung" is one of the most powerful strategies in organic synthesis for carbon-carbon bond formation. The absolute prerequisite for this reaction is the use of anhydrous solvents (typically diethyl ether or THF) and flame-dried glassware.[7] Any trace of protic sources, including water, will quench the Grignard reagent as it is an extremely strong base. A crystal of iodine is often used as an initiator to activate the magnesium surface.[8]

Experimental Protocol: Grignard Reagent Formation and Reaction with a Ketone

This protocol describes the formation of a tertiary alcohol via the addition of the Grignard reagent to a ketone.

Step-by-Step Methodology:

  • Apparatus Setup: Assemble a three-necked flask (fitted with a dropping funnel, reflux condenser with a drying tube, and a stopper) and flame-dry it under a stream of nitrogen or argon to remove all moisture. Add magnesium turnings (1.2 eq) to the cooled flask.

  • Initiation: Add a small crystal of iodine and a few milliliters of a solution of this compound (1.0 eq) in anhydrous diethyl ether from the dropping funnel. Gentle warming may be required to initiate the reaction, indicated by the disappearance of the iodine color and the onset of bubbling.[9]

  • Grignard Formation: Once initiated, add the remaining ether solution of the alkyl bromide dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir for 30-60 minutes to ensure complete formation of the Grignard reagent.[8]

  • Carbonyl Addition: Cool the Grignard solution in an ice bath. Add a solution of a ketone (e.g., benzophenone, 0.95 eq) in anhydrous diethyl ether dropwise from the dropping funnel.

  • Quenching and Work-up: After the addition is complete and the reaction has stirred for 1 hour, slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This protonates the resulting alkoxide and destroys any unreacted Grignard reagent.

  • Purification: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the resulting tertiary alcohol by recrystallization or column chromatography.[8]

grignard_pathway cluster_formation Part 1: Reagent Formation cluster_reaction Part 2: C-C Bond Formation start This compound + Mg Turnings grignard 3-(4-Methoxyphenyl)propylmagnesium bromide (Grignard Reagent) start->grignard Anhydrous Ether, I₂ (cat.) alkoxide Magnesium Alkoxide Intermediate grignard->alkoxide Nucleophilic Attack ketone Ketone (R₂C=O) ketone->alkoxide product Tertiary Alcohol alkoxide->product Acidic Work-up (e.g., NH₄Cl) suzuki_cycle center Pd(0)L₂ node1 center->node1 node2 node1->node2 node3 node2->node3 node4 node3->node4 sp5 R¹-R² node3->sp5 node4->center lab1 Oxidative Addition lab2 Transmetalation lab3 Reductive Elimination sp1 R¹-X sp1->node1 sp2 R¹-Pd(II)L₂-X sp3 R²-B(OH)₂ + Base sp4 R¹-Pd(II)L₂-R²

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives Using 1-(3-Bromopropyl)-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Versatility of 1-(3-Bromopropyl)-4-methoxybenzene in Organic Synthesis

This compound, also known as 4-(3-Bromopropyl)anisole, is a valuable and versatile bifunctional organic building block. Its structure, featuring a methoxy-substituted benzene ring and a reactive bromopropyl chain, makes it an ideal starting material for the synthesis of a diverse array of more complex molecules.[1][2] The presence of the reactive bromine atom facilitates nucleophilic substitution and elimination reactions, allowing for the facile introduction of various functional groups.[3] The methoxy group, an electron-donating substituent, can influence the reactivity of the aromatic ring in electrophilic aromatic substitution reactions and can be a site for further modification. This guide provides detailed protocols for the synthesis of ether, amine, and azide derivatives from this compound, offering insights into the underlying chemical principles and experimental best practices.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of this compound is crucial for its safe handling and effective use in synthesis.

PropertyValue
CAS Number 57293-19-3
Molecular Formula C₁₀H₁₃BrO
Molecular Weight 229.11 g/mol
Appearance Liquid
Boiling Point 104-106 °C at 0.2 mmHg
Density 1.311 g/mL at 25 °C
Refractive Index n20/D 1.548

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling to minimize risks.

Hazard Classifications:

  • Acute Toxicity, Oral (Category 4)[2]

  • Skin Corrosion/Irritation (Category 1B)[2]

  • Serious Eye Damage/Eye Irritation (Category 1)[2]

Precautionary Measures:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

  • Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.

Synthesis of Ether Derivatives via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for preparing ethers. It proceeds via an SN2 reaction between an alkoxide (or phenoxide) and a primary alkyl halide.[4] this compound, being a primary alkyl bromide, is an excellent substrate for this reaction.

Reaction Mechanism

The reaction is initiated by the deprotonation of a phenol or an alcohol using a base to form a nucleophilic phenoxide or alkoxide. This nucleophile then attacks the electrophilic carbon atom attached to the bromine in this compound, displacing the bromide leaving group and forming the ether linkage.

Williamson_Ether_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack Ar-OH Ar-OH Ar-O- Ar-O⁻ Ar-OH->Ar-O- + Base Base Base Product Ar-O-(CH₂)₃-C₆H₄-OCH₃ Ar-O-->Product + this compound BH+ BH⁺ Br- Br⁻ Product->Br-

Caption: General mechanism of Williamson Ether Synthesis.

Detailed Protocol: Synthesis of 1-Methoxy-4-(3-phenoxypropyl)benzene

This protocol describes the synthesis of a diaryl ether derivative using phenol as the nucleophile.

Materials:

  • This compound

  • Phenol

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of phenol (1.1 equivalents) in anhydrous acetone, add anhydrous potassium carbonate (2.0 equivalents).

  • Stir the mixture at room temperature for 15-20 minutes to facilitate the formation of the potassium phenoxide salt.

  • Add this compound (1.0 equivalent) to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically after 12-24 hours), cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • Dissolve the residue in ethyl acetate and wash with 5% aqueous NaOH to remove any unreacted phenol, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure 1-methoxy-4-(3-phenoxypropyl)benzene.

Reactant/ReagentMolar RatioTypical YieldPurity
Phenol1.1 eq85-95%>98% (by NMR)
K₂CO₃2.0 eq
AcetoneSolvent

Synthesis of Amine Derivatives via N-Alkylation

The alkylation of amines with alkyl halides is a fundamental method for the synthesis of more substituted amines.[5] However, the direct alkylation of primary or secondary amines with this compound can lead to a mixture of mono- and di-alkylated products, as the product amine is often more nucleophilic than the starting amine.[6] Careful control of reaction conditions is necessary to achieve selective mono-alkylation.

Reaction Mechanism

The reaction proceeds through a nucleophilic substitution (SN2) mechanism where the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of the bromopropyl group, displacing the bromide ion.

Amine_Alkylation R-NH2 R-NH₂ Intermediate [R-NH₂⁺-(CH₂)₃-C₆H₄-OCH₃] Br⁻ R-NH2->Intermediate + Alkyl Bromide AlkylBromide Br-(CH₂)₃-C₆H₄-OCH₃ Product R-NH-(CH₂)₃-C₆H₄-OCH₃ Intermediate->Product - HBr HBr HBr

Caption: General mechanism of N-alkylation of a primary amine.

Detailed Protocol: Synthesis of N-(3-(4-methoxyphenyl)propyl)aniline

This protocol describes the mono-alkylation of aniline.

Materials:

  • This compound

  • Aniline

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve aniline (2.0 equivalents) in anhydrous acetonitrile. The use of excess aniline helps to minimize dialkylation.

  • Add anhydrous potassium carbonate (2.0 equivalents) to the solution.

  • Add this compound (1.0 equivalent) dropwise to the stirred mixture at room temperature.

  • Heat the reaction mixture to 60-70 °C and monitor the reaction by TLC.

  • Upon completion (typically 8-16 hours), cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the desired N-(3-(4-methoxyphenyl)propyl)aniline.[7]

Reactant/ReagentMolar RatioTypical YieldPurity
Aniline2.0 eq70-85%>97% (by HPLC)
K₂CO₃2.0 eq
AcetonitrileSolvent

Synthesis of Azide Derivatives

The synthesis of organic azides from alkyl halides is a straightforward and efficient process, typically involving the reaction with sodium azide in a polar aprotic solvent.[8] The resulting azides are versatile intermediates that can be further transformed into amines via reduction or used in "click" chemistry reactions.

Reaction Mechanism

This reaction is a classic SN2 substitution where the azide anion (N₃⁻) acts as the nucleophile, displacing the bromide ion from this compound.

Azide_Synthesis NaN3 Na⁺N₃⁻ Product N₃-(CH₂)₃-C₆H₄-OCH₃ NaN3->Product + Alkyl Bromide AlkylBromide Br-(CH₂)₃-C₆H₄-OCH₃ NaBr NaBr Product->NaBr

Caption: General scheme for the synthesis of an alkyl azide.

Detailed Protocol: Synthesis of 1-(3-Azidopropyl)-4-methoxybenzene

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 equivalent) in anhydrous DMF.

  • Add sodium azide (1.5 equivalents) to the solution.

  • Stir the reaction mixture at room temperature overnight.

  • Pour the reaction mixture into water and extract with diethyl ether (3 x volumes).

  • Combine the organic layers and wash with water and then brine to remove residual DMF and sodium azide.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 1-(3-azidopropyl)-4-methoxybenzene.[9]

Reactant/ReagentMolar RatioTypical YieldPurity
Sodium Azide1.5 eq>90%>95% (by NMR)
DMFSolvent

Potential for C-C Bond Forming Reactions

While the primary reactivity of this compound is centered on nucleophilic substitution at the propyl chain, the aryl bromide analogue, 1-bromo-4-methoxybenzene, is a common substrate for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction.[10][11] These reactions are powerful tools for the formation of carbon-carbon bonds.[12][13] Although the alkyl bromide of this compound is less reactive in typical Suzuki-Miyaura conditions, modifications of the catalytic system could potentially enable its participation in C-C coupling reactions.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. The protocols detailed in this guide for the synthesis of ether, amine, and azide derivatives demonstrate its utility in constructing a variety of molecular scaffolds relevant to the pharmaceutical and materials science industries. The straightforward nature of these transformations, coupled with the commercial availability of the starting material, makes it an attractive choice for researchers and drug development professionals.

References

  • Chegg. Williamson Ether Synthesis of 1-methoxy-4-propoxybenzene. [Link]
  • MDPI. Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. [Link]
  • SynArchive. Mono-Alkylation of a Phenol with 1,2-Dibromoethane via Williamson Ether Synthesis. [Link]
  • MDPI. New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. [Link]
  • OUCI.
  • Organic Syntheses. Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. [Link]
  • Chem-Station. Williamson Ether Synthesis. [Link]
  • Wikipedia. Cross-coupling reaction. [Link]
  • PrepChem. Synthesis of 4-[3-(3-Methylphenyl)-propyl]aniline. [Link]
  • The Royal Society of Chemistry. Cyclic Polymers Based on UV-Induced Strain Promoted Azide-Alkyne Cycloaddition Reaction. [Link]
  • Utah Tech University. Williamson Ether Synthesis. [Link]
  • ARKAT USA, Inc. Unexpected course of a Williamson ether synthesis. [Link]
  • RSC Publishing.
  • Wikipedia.
  • Nobel Prize. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]
  • Master Organic Chemistry.

Sources

Application Note: A Practical Guide to the Suzuki-Miyaura Coupling of 1-(3-Bromopropyl)-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, particularly in the pharmaceutical and materials science sectors, for its unparalleled efficiency in constructing carbon-carbon bonds.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful execution of the Suzuki-Miyaura coupling using 1-(3-bromopropyl)-4-methoxybenzene as the electrophilic partner. We delve into the mechanistic underpinnings of the reaction, offer a rationale for the selection of catalysts, ligands, and reagents, present a detailed, field-proven experimental protocol, and provide a troubleshooting guide to navigate potential challenges.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Framework

The power of the Suzuki-Miyaura coupling lies in its catalytic cycle, which efficiently orchestrates the formation of a new C-C bond between an organohalide and an organoboron compound.[2] The cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[3][4] Understanding these steps is critical for rational protocol design and troubleshooting.

  • Oxidative Addition: The cycle begins with a coordinatively unsaturated Palladium(0) complex, typically bearing phosphine ligands. This complex inserts into the carbon-bromine bond of this compound, forming a square planar Palladium(II) intermediate. The rate of this step is significantly influenced by the electron density of the palladium center; electron-rich ligands accelerate this process.[3][5]

  • Transmetalation: This is the pivotal step where the organic moiety from the boronic acid (or its derivative) is transferred to the Palladium(II) center. This process is critically dependent on the presence of a base.[6] The base activates the organoboron species, forming a more nucleophilic "ate" complex (e.g., [R-B(OH)3]⁻), which facilitates the ligand exchange on the palladium complex.[7]

  • Reductive Elimination: In the final step, the two organic fragments on the Palladium(II) center couple and are expelled from the coordination sphere, forming the desired biaryl product. This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[3][8] Bulky ligands on the palladium center often promote this final, bond-forming step.[5]

Suzuki_Miyaura_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)L₂-Br pd0->oa_complex Oxidative Addition tm_complex Ar-Pd(II)L₂-Ar' oa_complex->tm_complex Transmetalation tm_complex->pd0 Reductive Elimination product Ar-Ar' (Product) tm_complex->product arbr Ar-Br (1-(3-Bromopropyl) -4-methoxybenzene) arbr->oa_complex ar_boronic Ar'-B(OH)₂ + Base ar_boronic->tm_complex

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Protocol Design and Reagent Selection

The success of coupling this compound hinges on the judicious selection of each reaction component. The methoxy group makes the aryl ring electron-rich, which can slow the initial oxidative addition step compared to electron-poor aryl halides.[3] Therefore, a highly active catalytic system is preferred.

Component Selection Rationale
ComponentRecommended ChoiceRationale & Key Considerations
Aryl Halide This compoundAryl bromides offer a good balance of reactivity and stability. The reactivity order for halides is generally I > OTf > Br >> Cl.[5] The propyl chain is generally stable under these conditions.
Palladium Source Pd(OAc)₂ or Pd₂(dba)₃These are common, air-stable Pd(II) and Pd(0) precatalysts, respectively.[8] They are reduced in situ to the active Pd(0) species. Catalyst loading is typically low (0.5-5 mol%).
Phosphine Ligand SPhos or XPhos (Buchwald Ligands)For electron-rich aryl bromides, bulky and electron-rich dialkylbiaryl phosphine ligands are highly effective.[9] They promote the formation of the active monoligated Pd(0) species, accelerate oxidative addition, and facilitate reductive elimination.[9][10]
Boronic Acid Aryl- or Heteroarylboronic AcidThe choice of boronic acid is substrate-dependent. Use of boronic esters (e.g., pinacol esters) can mitigate side reactions like protodeboronation, especially with sensitive substrates.[11]
Base K₃PO₄ or K₂CO₃These inorganic bases are highly effective for activating the boronic acid for transmetalation.[12] K₃PO₄ is often used in challenging couplings. The choice of base can significantly impact yield and selectivity.[7][12]
Solvent Dioxane/H₂O or Toluene/H₂O (e.g., 10:1)A mixture of an organic solvent and water is common. Water helps dissolve the inorganic base and facilitates the formation of the active boronate species.[8] Aprotic solvents like dioxane or toluene are standard.[8]

Detailed Experimental Protocol

This protocol describes the coupling of this compound with a generic arylboronic acid.

Safety Precaution: All operations should be performed in a well-ventilated fume hood. Palladium compounds and organic solvents are hazardous. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Reagents and Materials
ReagentM.W.AmountEquivalents
This compound229.11229 mg1.0 mmol
Arylboronic Acid-180 mg (example)1.2 mmol
Pd(OAc)₂224.504.5 mg0.02 mmol (2 mol%)
SPhos410.5216.4 mg0.04 mmol (4 mol%)
K₃PO₄212.27425 mg2.0 mmol
1,4-Dioxane (anhydrous)-10 mL-
Water (degassed)-1 mL-
Experimental Workflow Diagram

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification setup1 Combine solids: Aryl Bromide, Boronic Acid, Pd(OAc)₂, SPhos, K₃PO₄ in a flame-dried flask. setup2 Seal flask, evacuate, and backfill with Argon (x3). setup1->setup2 setup3 Add degassed solvents (Dioxane, H₂O) via syringe. setup2->setup3 react1 Heat mixture to 80-100 °C with vigorous stirring. setup3->react1 react2 Monitor progress by TLC or LC-MS until starting material is consumed (2-12 h). react1->react2 workup1 Cool to RT. Dilute with Ethyl Acetate and H₂O. react2->workup1 workup2 Separate layers. Extract aqueous layer with Ethyl Acetate. workup1->workup2 workup3 Combine organic layers, wash with brine, dry over Na₂SO₄. workup2->workup3 workup4 Filter and concentrate under reduced pressure. workup3->workup4 purify Purify crude product via flash column chromatography. workup4->purify

Caption: Step-by-step experimental workflow for the Suzuki coupling.

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), potassium phosphate (K₃PO₄, 2.0 eq), palladium(II) acetate (Pd(OAc)₂, 0.02 eq), and SPhos (0.04 eq).

  • Inert Atmosphere: Seal the flask with a rubber septum, and cycle between vacuum and argon (or nitrogen) three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous 1,4-dioxane (10 mL) and degassed water (1 mL) via syringe. The mixture should be thoroughly degassed by bubbling argon through it for 15-20 minutes.

  • Reaction Execution: Place the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 2 to 12 hours.

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure coupled product.[13]

Troubleshooting Guide

Even with a robust protocol, challenges can arise. Below are common issues and potential solutions.

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst. 2. Insufficiently inert atmosphere (O₂ present). 3. Poor quality reagents (wet solvent, old boronic acid).1. Use a fresh bottle of palladium precatalyst and ligand. Consider a pre-formed catalyst. 2. Ensure thorough degassing of solvents and proper inert gas technique. 3. Use anhydrous solvents. If protodeborylation is suspected, switch to a more stable boronic ester (e.g., pinacol).[11]
Protodehalogenation (Aryl bromide is converted to methoxybenzene propyl)Presence of a hydride source; interruption of the catalytic cycle after oxidative addition.[11]Use anhydrous aprotic solvents. Avoid alcohol co-solvents. Ensure the base is of high purity.
Protodeborylation (Boronic acid is converted to the corresponding arene)Boronic acids can be unstable, especially heteroaryl boronic acids, in the presence of water and base.[8]Use a more stable boronic ester (MIDA or pinacol).[11] Minimize reaction time or lower the temperature if possible.
Homocoupling (Biaryl of Ar-Ar or Ar'-Ar' is formed)Presence of oxygen; Pd(II) species reacting with boronic acids.[8]Ensure rigorous degassing. Using a Pd(0) source like Pd₂(dba)₃ can sometimes mitigate this. Adjusting the ligand-to-palladium ratio may also help.

Conclusion

The Suzuki-Miyaura coupling of this compound is a highly effective transformation when approached with a sound understanding of the underlying mechanism and careful selection of reagents. The use of a highly active catalytic system, such as one employing a Buchwald-type dialkylbiaryl phosphine ligand, is recommended to overcome the slightly deactivated nature of the electron-rich aryl bromide. The protocol provided herein serves as a robust starting point for synthesis, and the accompanying troubleshooting guide offers practical solutions to common experimental hurdles, enabling researchers to efficiently generate valuable biaryl structures for downstream applications in drug discovery and materials science.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
  • Wikipedia. (2024). Suzuki reaction. Wikipedia. [Link]
  • NROChemistry. (2023). Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]
  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]
  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]
  • Fihri, A., Bouhrara, M., Nekoueishahraki, B., Basset, J. M., & Polshettiwar, V. (2011). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. ChemSusChem. [Link]
  • Reddit. (2022). How to approach choosing reaction conditions for Suzuki? r/Chempros. [Link]
  • Thomas, A. A., & Denmark, S. E. (2016). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters.
  • Djakovitch, L., & Köhler, K. (2002). Suzuki cross-coupling reactions of aryl halides with arylboronic acids catalysed by Pd(II)-NaY zeolite. Tetrahedron Letters. [Link]
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
  • Macharia, J. M., Joshi, C., Izzo, J. A., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. [Link]
  • Fors, B. P., & Buchwald, S. L. (2023). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. Journal of the American Chemical Society. [Link]
  • ResearchGate. (2009). Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. Request PDF. [Link]
  • Fors, B. P., & Buchwald, S. L. (2023). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method.
  • ACS Publications. (2005). A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes. The Journal of Organic Chemistry. [Link]
  • ResearchGate. (2018). Screening of different bases for Suzuki coupling.
  • ResearchGate. (2013). Microwave-Promoted Palladium Catalysed Suzuki Cross-Coupling Reactions of Benzyl Halides with Arylboronic Acid.
  • ResearchGate. (2016). Suzuki cross coupling reaction of aryl halides with arylboronic acid.
  • Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. [Link]
  • Organic Synthesis. Suzuki-Miyaura Coupling. Organic Synthesis. [Link]
  • Andrew G. Myers Research Group. The Suzuki Reaction. Harvard University. [Link]
  • MDPI. (2023). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. [Link]
  • Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?. Chemistry Stack Exchange. [Link]
  • Nature. (2017). Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide. Scientific Reports. [Link]

Sources

Grignard reagent formation from 1-(3-Bromopropyl)-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: High-Fidelity Formation of (3-(4-methoxyphenyl)propyl)magnesium Bromide: A Detailed Protocol for Drug Development and Complex Synthesis

Abstract

The Grignard reagent, a cornerstone of carbon-carbon bond formation, remains an indispensable tool in modern organic synthesis, particularly within the pharmaceutical and materials science sectors.[1] This document provides an in-depth guide to the synthesis of (3-(4-methoxyphenyl)propyl)magnesium bromide from its corresponding aryl halide, 1-(3-Bromopropyl)-4-methoxybenzene. We will explore the mechanistic underpinnings of the reaction, offer a detailed, validated protocol, and provide expert insights into process optimization and troubleshooting. The protocols and discussions herein are tailored for researchers, chemists, and drug development professionals seeking a reliable and reproducible method for preparing this versatile organometallic intermediate.

Scientific Foundation and Mechanistic Overview

The formation of a Grignard reagent is an oxidative addition reaction where magnesium metal inserts into a carbon-halogen bond.[2][3] This process fundamentally reverses the polarity of the carbon atom, transforming it from an electrophilic center in the alkyl halide to a potent nucleophile in the organomagnesium compound—a concept known as "umpolung".[4]

The mechanism, while seemingly straightforward, involves radical intermediates and occurs on the surface of the magnesium metal.[5][6]

  • Single Electron Transfer (SET): The reaction initiates with the transfer of a single electron from the magnesium metal surface to the antibonding orbital of the carbon-bromine bond of this compound.[7]

  • Radical Anion Formation: This electron transfer forms a short-lived radical anion.

  • Fragmentation and Radical Coupling: The radical anion fragments to form an alkyl radical and a magnesium bromide radical cation, which then combine to form the final Grignard reagent, RMgX.[7]

The ether functional group present in this compound is generally stable under Grignard formation conditions. Ethereal solvents like tetrahydrofuran (THF) are not only aprotic but also crucial for solvating and stabilizing the nascent Grignard reagent by coordinating to the magnesium center, forming a Lewis acid-base complex.[4][5][8] This stabilization is critical for maintaining the reagent's reactivity and preventing its decomposition.

G cluster_0 Reaction Mechanism R_X This compound (R-Br) Radical_Anion [R-Br]•⁻ Mg•⁺ (Radical Anion Complex) R_X->Radical_Anion Single Electron Transfer (SET) Mg_surface Mg(0) Metal Surface Radical_MgBr R• + MgBr⁺ (Alkyl Radical & Cation) Radical_Anion->Radical_MgBr Fragmentation Grignard (3-(4-methoxyphenyl)propyl)magnesium Bromide (R-MgBr) Radical_MgBr->Grignard Radical Recombination on Mg Surface

Figure 1: Mechanism of Grignard reagent formation. The process initiates with a single electron transfer from the magnesium surface to the alkyl halide.

Essential Experimental Parameters: The Causality Behind Choices

Successful Grignard reagent formation is contingent upon rigorous control of the reaction environment. The reagent's high reactivity makes it susceptible to destruction by common atmospheric components.

  • Anhydrous Conditions: Grignard reagents are powerful bases and will be rapidly quenched by protic species. Any trace of water, alcohols, or even acidic protons on glassware will react to form the corresponding alkane, terminating the desired reactivity.[8][9] Therefore, all glassware must be meticulously dried (flame- or oven-drying), and anhydrous solvents must be used.[10]

  • Solvent Selection: The choice of solvent is critical. Ethers are the solvents of choice due to their ability to solvate the magnesium center, which stabilizes the Grignard reagent.[5] Tetrahydrofuran (THF) is often preferred over diethyl ether for preparing Grignard reagents from aryl or less reactive alkyl bromides because of its higher boiling point and superior solvating capacity.[1][9]

  • Magnesium Activation: A passivating layer of magnesium oxide (MgO) coats commercially available magnesium turnings, preventing the reaction from starting.[11][12] This layer must be disrupted to expose the fresh, reactive metal surface. Several activation methods exist, with chemical activation being the most common in laboratory settings.

    • Iodine (I₂): A small crystal of iodine can be added. It is believed to etch the magnesium surface, creating reactive sites. The disappearance of the characteristic purple/brown iodine color is a reliable visual indicator of reaction initiation.[11][13][14]

    • 1,2-Dibromoethane (DBE): This highly reactive halide readily reacts with magnesium to produce ethylene gas and magnesium bromide, effectively cleaning and activating the surface.[11][12][13]

    • Mechanical Activation: Grinding the magnesium turnings in a dry flask or using ultrasound can physically break the oxide layer.[12][15]

Detailed Experimental Protocol

This protocol details the formation of (3-(4-methoxyphenyl)propyl)magnesium bromide in a ~0.5 M THF solution.

3.1. Materials and Equipment

Reagent/EquipmentSpecification
This compound>98% purity
Magnesium Turnings>99.5% purity
Tetrahydrofuran (THF)Anhydrous, <50 ppm H₂O, inhibitor-free
Iodine (I₂)Crystal, ACS reagent grade
Three-neck round-bottom flaskSized appropriately for the reaction scale (e.g., 250 mL)
Reflux CondenserWith gas inlet/outlet
Pressure-equalizing dropping funnel
Magnetic stirrer and stir bar
Heating mantle or oil bath
Schlenk line or Nitrogen/Argon sourceFor maintaining an inert atmosphere

3.2. Experimental Workflow

G start Start: Assemble Equipment prep_glass 1. Flame-Dry All Glassware Under Vacuum/Inert Gas start->prep_glass add_mg 2. Add Mg Turnings & I₂ Crystal to Cooled Flask prep_glass->add_mg setup 3. Assemble Apparatus (Condenser, Funnel) Under N₂ add_mg->setup add_solvent 4. Add Anhydrous THF to Flask via Syringe setup->add_solvent prep_reagent 5. Prepare R-Br Solution in Dropping Funnel add_solvent->prep_reagent initiate 6. Add Small Aliquot of R-Br Solution to Flask prep_reagent->initiate observe 7. Observe for Initiation (Color Fade, Reflux) initiate->observe observe->initiate If Not, Warm Gently or Add More Activator addition 8. Add Remaining R-Br Solution Dropwise observe->addition If Initiated react 9. Stir at Room Temp or Gentle Reflux (1-2 hr) addition->react end End: Grignard Reagent Ready for Use react->end

Figure 2: Step-by-step workflow for the preparation of the Grignard reagent.

3.3. Step-by-Step Methodology

  • Glassware Preparation: Assemble a three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser (topped with a nitrogen/argon inlet), and a pressure-equalizing dropping funnel. Flame-dry the entire apparatus under a vacuum or a strong flow of inert gas to remove all adsorbed moisture. Allow the apparatus to cool to room temperature under a positive pressure of inert gas.

  • Reagent Setup:

    • Quickly weigh magnesium turnings (1.2 equivalents) and add them to the reaction flask.

    • Add one small crystal of iodine to the flask. The flask should have a faint purple vapor.

    • Via cannula or a dry syringe, add approximately one-third of the total anhydrous THF required to cover the magnesium.

  • Initiation of Reaction:

    • In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in the remaining two-thirds of the anhydrous THF.

    • Add a small portion (~5-10%) of the aryl bromide solution from the dropping funnel to the stirring magnesium suspension.

    • Watch for signs of initiation: the disappearance of the iodine color, the appearance of turbidity (a cloudy grey mixture), and a gentle, spontaneous boiling of the solvent.[11] If the reaction does not start, gently warm the flask with a heat gun or in a warm water bath. Do not heat aggressively.

  • Execution and Monitoring:

    • Once the reaction has clearly initiated and the initial exotherm has subsided, add the remainder of the this compound solution dropwise from the funnel at a rate that maintains a gentle reflux. This controlled addition is crucial to manage the reaction exotherm and prevent side reactions.[16]

    • If the reaction becomes too vigorous, slow the addition rate and/or cool the flask with a water bath.

    • After the addition is complete, continue to stir the mixture for an additional 1-2 hours at room temperature or with gentle heating to ensure complete consumption of the starting material. The final solution should appear as a cloudy, grey-to-brown suspension.

Troubleshooting and Optimization

IssueProbable Cause(s)Recommended Solution(s)
Failure to Initiate 1. Wet glassware or solvent.2. Passivated magnesium surface.3. Low reactivity of the halide.1. Ensure all equipment is meticulously dried and solvent is anhydrous.2. Add another small crystal of iodine or a few drops of 1,2-dibromoethane.[12][13] Sonication can also be effective.[12][15]3. Gently warm the flask with a heat gun.
Reaction Stops Mid-way Incomplete activation or localized depletion of reactive magnesium.Increase stirring speed. Briefly warm the mixture to encourage reaction on remaining surfaces.
Low Yield of Product 1. Premature quenching by moisture/air.2. Formation of Wurtz coupling side product (R-R).1. Re-verify the integrity of the inert atmosphere setup.2. Ensure slow, controlled addition of the halide solution. High local concentrations of the halide can favor coupling.[17] Use dilute solutions.
Dark Brown/Black Color Overheating or presence of impurities leading to decomposition.Maintain careful temperature control during addition. Ensure the purity of the starting halide.

Safety Considerations

  • Exothermic Reaction: The formation of Grignard reagents is highly exothermic. The reaction must be cooled, and the halide must be added slowly to control the reaction rate.[16]

  • Flammability: Ethereal solvents like THF are extremely flammable. Perform the reaction in a well-ventilated fume hood, away from ignition sources.

  • Reactivity with Water: Grignard reagents react violently with water.[10] Ensure that a proper quenching procedure (e.g., slow addition to a cooled, saturated ammonium chloride solution) is planned for any subsequent steps. Never add water directly to the Grignard solution.

  • Inert Atmosphere: The reaction must be conducted under an inert atmosphere (Nitrogen or Argon) as Grignard reagents are sensitive to both oxygen and moisture.[18]

References

  • SATHEE. (n.d.). Chemistry Grignard Reaction Mechanism.
  • (n.d.). Formation of Grignard Reagents from Organic Halides.
  • Leah4Sci. (2020, February 20). Grignard Reaction, Mechanism, Reagent and Cheat Sheet.
  • Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones.
  • Organic Process Research & Development. (n.d.). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale.
  • BYJU'S. (n.d.). Grignard Reaction Mechanism.
  • (n.d.). List three techniques used to initiate a Grignard reaction that fails to start spontaneously.
  • ADICHEMISTRY. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM.
  • Quora. (2022, October 24). What is the best solvent for making a Grignard Reagent?.
  • ResearchGate. (2014, March 6). Does anyone know the best way to activate magnesium for the grignard reagent?.
  • (n.d.). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide.
  • Sciencemadness Wiki. (2019, April 1). Grignard reagent.
  • Chem Help ASAP. (2019, October 23). preparation of Grignard reagents.
  • ECHEMI. (n.d.). Does anyone know the best way to activate magnesium for the....
  • Google Patents. (n.d.). US6197089B1 - Activated magnesium metal.
  • Benchchem. (n.d.). Technical Support Center: Activation of Magnesium for Grignard Reagent Synthesis.
  • ACS Publications. (n.d.). The Grignard Reagents | Organometallics.
  • JoVE. (2017, February 22). Video: Grignard Reagent Preparation and Grignard Reaction.
  • Chemistry Stack Exchange. (2018, March 27). Preparation of an aromatic Grignard reagent.
  • YouTube. (2023, June 12). Video Tutorial of a Grignard Reaction.
  • Chemistry Stack Exchange. (2014, July 13). What's the purpose of a Grignard reagent initiation?.
  • YouTube. (2019, January 7). making Grignard reagents.
  • Mettler Toledo. (n.d.). Grignard Reaction Mechanisms | Real Time Monitoring in Batch or Flow.
  • Wikipedia. (n.d.). Grignard reagent.
  • ResearchGate. (2025, August 6). Side Reactions in a Grignard Synthesis.
  • Quora. (2017, December 13). What is the use of 'Ethers' in the reaction between Grignard Reagents and a Carbonyl Group?.
  • (n.d.). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction.
  • Organic Chemistry Portal. (n.d.). Grignard Reaction.
  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents.
  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment).
  • Sigma-Aldrich. (n.d.). Grignard Reagents.
  • Fiveable. (n.d.). 4-methoxyphenylmagnesium bromide Definition.
  • PrepChem.com. (n.d.). Synthesis of 3-methoxyphenylmagnesium bromide.
  • PrepChem.com. (n.d.). Synthesis of 4-methoxyphenylmagnesium bromide.
  • PrepChem.com. (n.d.). Synthesis of p-methoxyphenyl magnesium bromide.
  • Google Patents. (n.d.). EP0790251A2 - Preparation and use of (3-alkoxyphenyl) magnesium chlorides.

Sources

Application Notes & Protocols: Strategic Use of 1-(3-Bromopropyl)-4-methoxybenzene in Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides an in-depth exploration of the Williamson ether synthesis, with a specific focus on the strategic application of 1-(3-bromopropyl)-4-methoxybenzene as a key alkylating agent. Designed for researchers, medicinal chemists, and process development scientists, this document elucidates the mechanistic nuances, outlines critical experimental parameters, and provides validated, step-by-step protocols. By explaining the causality behind procedural choices, this note serves as a practical manual for the efficient and high-yield synthesis of a diverse range of aryl propyl ethers, which are valuable intermediates in pharmaceutical and materials science.

Introduction: The Williamson Ether Synthesis in Modern Organic Chemistry

The Williamson ether synthesis, a cornerstone of organic chemistry since its discovery by Alexander Williamson in 1850, remains one of the most reliable and versatile methods for the preparation of both symmetrical and unsymmetrical ethers.[1] The reaction is fundamentally a bimolecular nucleophilic substitution (SN2) reaction, wherein an alkoxide or phenoxide ion acts as a nucleophile, displacing a halide or other suitable leaving group from an organohalide.[1][2][3]

The choice of the alkylating agent is paramount to the success of the synthesis. This compound, also known as 4-(3-Bromopropyl)anisole, is a particularly useful reagent in this context. It incorporates a primary alkyl bromide, which is highly amenable to SN2 reactions, minimizing the competing E2 elimination pathway that can plague reactions with secondary or tertiary halides.[2][4] The methoxybenzene moiety offers a stable aromatic core that can be a crucial pharmacophore or a handle for further synthetic transformations.

This application note will delve into the theoretical underpinnings and practical execution of the Williamson ether synthesis using this specific reagent, providing the user with the necessary knowledge to optimize reaction conditions and achieve desired synthetic outcomes.

Mechanistic Considerations: The SN2 Pathway and Competing Reactions

The efficacy of the Williamson ether synthesis hinges on a well-understood SN2 mechanism.[1][2] The reaction is initiated by the deprotonation of an alcohol or phenol to form a potent nucleophile, the alkoxide or phenoxide. This species then executes a backside attack on the electrophilic carbon of the alkyl halide, leading to an inversion of stereochemistry if the carbon is chiral and the displacement of the leaving group in a single, concerted step.[2][4]

The Role of the Alkylating Agent: Why this compound is Effective

The structure of this compound is ideally suited for this reaction. The bromine atom is attached to a primary carbon, which is sterically accessible for the incoming nucleophile.[2][4] This significantly favors the SN2 pathway over the E2 elimination, which becomes a major side reaction with secondary and, especially, tertiary alkyl halides.[2][4][5]

Potential Side Reactions

Despite the advantages of using a primary halide, certain side reactions can occur:

  • E2 Elimination: While minimized, elimination can still occur, particularly with sterically hindered alkoxides or at elevated temperatures, leading to the formation of an alkene.[2]

  • C-Alkylation vs. O-Alkylation: With phenoxide nucleophiles, there is a possibility of C-alkylation, where the alkyl group attaches to the aromatic ring instead of the oxygen atom. This is more prevalent under certain conditions and with specific solvent choices.[1]

Diagram: Mechanism of Williamson Ether Synthesis

Williamson_Ether_Synthesis cluster_0 Step 1: Nucleophile Formation cluster_1 Step 2: SN2 Reaction Phenol Ar-OH (e.g., 4-Methoxyphenol) Phenoxide Ar-O⁻ (Phenoxide Nucleophile) Phenol->Phenoxide Deprotonation Base Base (e.g., NaH, K₂CO₃) BH B-H⁺ TS Transition State [Ar---O---R'---Br]⁻ Phenoxide->TS Backside Attack AlkylHalide This compound (R'-Br) AlkylHalide->TS Product Aryl Propyl Ether (Ar-O-R') TS->Product LeavingGroup Br⁻ TS->LeavingGroup Leaving Group Departure Workflow start Start: Assemble Glassware reagents Add Phenol, K₂CO₃, and Solvent start->reagents add_alkyl_halide Add 1-(3-Bromopropyl) -4-methoxybenzene reagents->add_alkyl_halide reflux Heat to Reflux (6-12h) add_alkyl_halide->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete workup Cool, Filter, and Concentrate monitor->workup Reaction Complete extraction Dissolve in DCM/EtOAc, Wash with NaOH, H₂O, Brine workup->extraction dry Dry with MgSO₄/Na₂SO₄, Filter extraction->dry concentrate_final Concentrate Under Reduced Pressure dry->concentrate_final purify Purify by Column Chromatography concentrate_final->purify product Final Product: 1-methoxy-4-(3-phenoxypropyl)benzene purify->product

Sources

Application Notes and Protocols for the Alkylation of Amines with 1-(3-Bromopropyl)-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic C-N Bond Formation

The alkylation of amines is a cornerstone transformation in organic synthesis, pivotal to the construction of numerous molecules of pharmaceutical and agrochemical significance. The introduction of an alkyl group to a nitrogen center can profoundly alter the parent amine's biological activity, physicochemical properties, and metabolic stability. This guide provides a detailed technical overview and robust protocols for the N-alkylation of primary and secondary amines using 1-(3-bromopropyl)-4-methoxybenzene, a versatile building block for introducing the 4-methoxyphenylpropyl moiety. This structural motif is present in a variety of biologically active compounds, making its efficient incorporation a key step in many synthetic endeavors.

This document is structured to provide not only procedural steps but also the underlying chemical principles that govern the reaction's success. We will delve into the mechanistic nuances, strategies to overcome common challenges such as over-alkylation, and detailed purification methodologies. The protocols provided are designed to be self-validating, with integrated checkpoints and troubleshooting advice to ensure reliable and reproducible outcomes.

Part 1: Mechanistic Insights and Strategic Considerations

The alkylation of an amine with an alkyl halide, such as this compound, proceeds via a bimolecular nucleophilic substitution (SN2) reaction.[1] In this process, the lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon atom bonded to the bromine. The bromide ion is displaced as a leaving group, resulting in the formation of a new carbon-nitrogen bond.

A critical challenge in the alkylation of primary and secondary amines is the potential for over-alkylation.[2] The product of the initial alkylation (a secondary or tertiary amine, respectively) is often more nucleophilic than the starting amine.[3] This increased nucleophilicity makes the product amine competitive with the starting material for the remaining alkyl halide, leading to a mixture of mono-alkylated, di-alkylated, and even quaternary ammonium salt products.[2][3]

Several strategies can be employed to favor mono-alkylation:

  • Stoichiometry Control: Using a large excess of the starting amine can statistically favor the reaction of the alkyl halide with the more abundant primary or secondary amine. However, this approach can be wasteful if the amine is valuable.

  • Use of a Hindered Base: A non-nucleophilic, sterically hindered base, such as N,N-diisopropylethylamine (DIPEA or Hünig's base), can be used to neutralize the hydrobromic acid (HBr) formed during the reaction.[4] This prevents the protonation of the starting amine, which would render it non-nucleophilic. The steric bulk of the base prevents it from competing as a nucleophile.[4]

  • Protecting Group Strategies: For primary amines, the use of a protecting group, such as a 2-nitrobenzenesulfonamide, can allow for mono-alkylation, followed by deprotection to yield the desired secondary amine.[5]

  • Reductive Amination: While not a direct alkylation with an alkyl halide, reductive amination of 4-methoxyphenylpropanal (derived from this compound) with a primary or secondary amine is an excellent alternative for achieving controlled mono-alkylation.[6][7]

The choice of solvent is also crucial. Polar aprotic solvents such as acetonitrile (MeCN), dimethylformamide (DMF), and acetone are generally preferred for SN2 reactions as they can solvate the cation without strongly solvating the nucleophilic amine, thus enhancing its reactivity.[6]

Part 2: Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the alkylation of primary and secondary amines with this compound.

Protocol 1: Mono-alkylation of a Primary Amine

This protocol is designed to favor the formation of a secondary amine by using an excess of the primary amine.

Materials:

  • Primary amine (e.g., benzylamine)

  • This compound

  • Potassium carbonate (K₂CO₃), anhydrous powder

  • Acetonitrile (MeCN), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the primary amine (3.0 equivalents) and anhydrous acetonitrile (to achieve a concentration of ~0.5 M with respect to the alkyl halide).

  • Add anhydrous potassium carbonate (2.0 equivalents).

  • To this stirred suspension, add this compound (1.0 equivalent) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Filter the mixture to remove the inorganic salts and rinse the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes. To prevent peak tailing of the amine product, the silica gel can be pre-treated with triethylamine, or a small percentage (0.1-1%) of triethylamine can be added to the eluent.[8]

Protocol 2: Alkylation of a Secondary Amine using a Hindered Base

This protocol is suitable for the synthesis of tertiary amines from secondary amines, utilizing a non-nucleophilic base to prevent quaternization of the product.

Materials:

  • Secondary amine (e.g., piperidine)

  • This compound

  • N,N-Diisopropylethylamine (DIPEA, Hünig's base)

  • Acetonitrile (MeCN), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (e.g., nitrogen or argon), add the secondary amine (1.0 equivalent) and anhydrous acetonitrile (to achieve a concentration of ~0.5 M).

  • Add N,N-diisopropylethylamine (1.5 equivalents).

  • Add this compound (1.1 equivalents) to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature or gently heat to 40-50 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution to remove the DIPEA hydrobromide salt.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude tertiary amine.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes, with or without a basic modifier like triethylamine).[8]

Part 3: Purification and Characterization

Purification

Column Chromatography: As detailed in the protocols, flash column chromatography is the primary method for purifying the resulting N-(3-(4-methoxyphenyl)propyl)amines.[9] The polarity of the eluent will depend on the specific amine product. For basic amines, tailing on silica gel is a common issue. This can be mitigated by:

  • Adding a basic modifier: Incorporating a small amount of triethylamine (0.1-1%) or ammonium hydroxide into the mobile phase can neutralize the acidic silanol groups on the silica surface.[10]

  • Using a different stationary phase: Amine-functionalized silica or basic alumina can be used as the stationary phase for the purification of basic compounds.[11]

Crystallization: If the purified amine is an oil, it can often be converted to a crystalline salt to facilitate further purification and handling. Hydrochloride or acetate salts are commonly prepared.[10]

Protocol for Hydrochloride Salt Formation:

  • Dissolve the purified amine free base in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.

  • Slowly add a solution of hydrochloric acid in an organic solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring until the solution becomes acidic (test with pH paper).

  • The hydrochloride salt will typically precipitate out of the solution. Cooling the mixture in an ice bath can enhance precipitation.

  • Collect the crystalline salt by vacuum filtration.

  • Wash the crystals with a small amount of cold diethyl ether to remove any residual impurities and dry under vacuum.

Characterization

The structure and purity of the synthesized N-(3-(4-methoxyphenyl)propyl)amines should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Part 4: Applications in Drug Discovery and Development

The 4-methoxyphenylpropylamine scaffold is a privileged structure in medicinal chemistry, appearing in a range of compounds with diverse biological activities. The ability to efficiently synthesize analogs through the alkylation of various amines with this compound is therefore of significant interest to drug discovery programs.

Derivatives of this scaffold have been investigated for a variety of therapeutic applications, including their potential as antiplatelet agents and for their activity against the Hepatitis B virus.[12][13][14] The modular nature of the synthesis allows for the rapid generation of libraries of compounds for structure-activity relationship (SAR) studies, a critical component of the hit-to-lead and lead optimization phases of drug discovery.

Visualization of the Synthetic Workflow

Alkylation_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up & Purification Amine Primary or Secondary Amine Reaction Reaction Amine->Reaction AlkylHalide This compound AlkylHalide->Reaction Base Base (e.g., K₂CO₃ or DIPEA) Base->Reaction Solvent Solvent (e.g., Acetonitrile) Solvent->Reaction Temperature Temperature (RT to Reflux) Temperature->Reaction Workup Aqueous Work-up Purification Column Chromatography Workup->Purification Crystallization Salt Formation (Optional) Purification->Crystallization Product N-(3-(4-methoxyphenyl)propyl)amine Purification->Product Crystallization->Product Reaction->Workup Sₙ2 Reaction

Sources

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 4-(3-Bromopropyl)anisole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of 4-(3-Bromopropyl)anisole in Modern Synthesis

In the landscape of pharmaceutical and materials science research, the efficient construction of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds is paramount. Palladium-catalyzed cross-coupling reactions have emerged as a cornerstone of synthetic organic chemistry, offering a powerful and versatile toolkit for forging these critical linkages under mild conditions.[1] This guide focuses on a particularly valuable, yet underexplored, building block: 4-(3-bromopropyl)anisole .

The presence of a primary alkyl bromide (a C(sp³)-electrophile) attached to a functionalized aromatic ring makes 4-(3-bromopropyl)anisole an intriguing substrate for a variety of palladium-catalyzed transformations. Unlike their C(sp²)-hybridized aryl halide counterparts, alkyl halides present unique challenges, including slower rates of oxidative addition and the potential for competing β-hydride elimination.[2] However, recent advancements in ligand design and catalyst systems have opened the door to their effective utilization.

This document provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed, field-proven protocols for employing 4-(3-bromopropyl)anisole in four key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination. The protocols herein are designed not merely as a list of steps but as a self-validating system, grounded in mechanistic understanding and supported by authoritative references.

Core Mechanistic Principles: The Palladium Catalytic Cycle

A foundational understanding of the general mechanism of palladium-catalyzed cross-coupling is essential for troubleshooting and adapting these protocols. The reactions typically proceed through a catalytic cycle involving three key steps: oxidative addition, transmetalation (for Suzuki, Sonogashira, and Buchwald-Hartwig), and reductive elimination.[3][4]

Palladium Catalytic Cycle Pd0 Pd(0)L_n (Active Catalyst) PdII_Intermediate R-Pd(II)-X (Intermediate) Pd0->PdII_Intermediate Oxidative Addition R_X R-X (e.g., 4-(3-Bromopropyl)anisole) R_X->PdII_Intermediate OxAdd Oxidative Addition PdII_Coupling R-Pd(II)-R' PdII_Intermediate->PdII_Coupling Transmetalation Transmetalation_Partner R'-M (Nucleophile) Transmetalation_Partner->PdII_Coupling Transmetalation Transmetalation PdII_Coupling->Pd0 Reductive Elimination Product R-R' (Coupled Product) PdII_Coupling->Product Reductive_Elimination Reductive Elimination

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 4-(3-bromopropyl)anisole, forming a Pd(II) intermediate. This is often the rate-limiting step for alkyl halides.[2]

  • Transmetalation: The organic group from a nucleophilic partner (e.g., an organoboron compound in the Suzuki reaction) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium center couple and are expelled as the final product, regenerating the Pd(0) catalyst, which re-enters the cycle.[3]

The choice of ligands, base, and solvent is critical as they influence the stability and reactivity of the palladium intermediates at each stage of this cycle.[5][6][7]

Suzuki-Miyaura Coupling: Forging C(sp³)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds by reacting an organohalide with an organoboron compound.[8][9][10] For primary alkyl bromides like 4-(3-bromopropyl)anisole, success hinges on promoting reductive elimination over the competing β-hydride elimination pathway. The use of bulky, electron-rich phosphine ligands is crucial.[11]

Application Note: Synthesis of Arylated Propylanisole Derivatives

This protocol is designed for the coupling of 4-(3-bromopropyl)anisole with various arylboronic acids. The resulting 1-aryl-3-(4-methoxyphenyl)propane scaffold is prevalent in medicinal chemistry. The conditions are optimized to favor the desired cross-coupling product and minimize side reactions.

Experimental Protocol: Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification setup 1. Combine Substrates, Base, & Solvent (4-(3-Bromopropyl)anisole, Arylboronic Acid, K3PO4, Toluene/H2O) degas 2. Degas Mixture (Argon sparging for 15-20 min) setup->degas add_catalyst 3. Add Catalyst & Ligand (Pd(OAc)2, SPhos) degas->add_catalyst heat 4. Heat to 80-100 °C (Monitor by TLC/LC-MS) add_catalyst->heat cool 5. Cool to RT & Dilute (Add Ethyl Acetate) heat->cool wash 6. Aqueous Wash (H2O, then Brine) cool->wash dry 7. Dry & Concentrate (Dry over Na2SO4, evaporate solvent) wash->dry purify 8. Purify (Silica Gel Chromatography) dry->purify

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Materials:

  • 4-(3-Bromopropyl)anisole

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • Toluene and Water (10:1 v/v)

  • Anhydrous sodium sulfate

  • Ethyl acetate, Hexanes (for chromatography)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle, and inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add 4-(3-bromopropyl)anisole (1.0 eq), the arylboronic acid (1.2 eq), and K₃PO₄ (2.0 eq).

  • Solvent Addition: Add the toluene/water solvent mixture (e.g., 10 mL toluene and 1 mL water for a 1 mmol scale reaction).

  • Inert Atmosphere: Seal the flask and thoroughly degas the mixture by bubbling argon through the solution for 15-20 minutes.

  • Catalyst Addition: Under a positive pressure of argon, add Pd(OAc)₂ (0.02 eq) and SPhos (0.04 eq).

  • Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to yield the desired 1-aryl-3-(4-methoxyphenyl)propane.[8][12]

Parameter Recommendation Rationale
Catalyst Pd(OAc)₂ / SPhosSPhos is a bulky, electron-rich ligand that promotes the challenging oxidative addition to C(sp³)-Br bonds and facilitates reductive elimination.[12]
Base K₃PO₄A moderately strong base that is effective in promoting transmetalation without causing degradation of sensitive functional groups.[11]
Solvent Toluene / H₂OThe biphasic system helps to dissolve both the organic substrates and the inorganic base.[4]
Temperature 80-100 °CProvides sufficient thermal energy for the oxidative addition step without promoting excessive side reactions.

Heck Reaction: Alkenylation of the Alkyl Chain

The Heck reaction traditionally couples aryl or vinyl halides with alkenes.[13][14] Its application to unactivated alkyl halides is more challenging but has been achieved, often proceeding through a hybrid organometallic-radical mechanism.[13] This protocol describes an intramolecular Heck reaction, where the alkene functionality is first installed on the anisole ring, followed by a cyclization reaction. For an intermolecular reaction, conditions would need to be more rigorously optimized to favor the desired coupling over elimination.

Application Note: Synthesis of Dihydronaphthalene Derivatives

This two-step procedure first introduces a vinyl group to a precursor, which is then subjected to an intramolecular Heck reaction. This strategy is a powerful method for constructing cyclic systems.

Experimental Protocol: Intramolecular Heck Reaction

Step A: Synthesis of the Heck Precursor (This step assumes the synthesis of a precursor like 1-(allyloxy)-4-(3-bromopropyl)benzene, which is outside the direct coupling of 4-(3-bromopropyl)anisole but illustrates the principle. A direct intermolecular Heck reaction is also possible but often lower yielding for unactivated alkyl halides).

Step B: Intramolecular Heck Cyclization

  • Reaction Setup: In a Schlenk tube, dissolve the Heck precursor (e.g., a molecule containing both the bromoalkyl chain and an alkene) (1.0 eq) in a suitable solvent like acetonitrile or DMF.

  • Additives: Add a base, such as triethylamine (Et₃N) or potassium carbonate (K₂CO₃) (1.5 eq).

  • Inert Atmosphere: Degas the solution with argon for 20 minutes.

  • Catalyst Addition: Add the palladium catalyst, such as Pd(OAc)₂ (5 mol%) and a ligand like triphenylphosphine (PPh₃) (10 mol%).

  • Heating: Heat the reaction mixture to 80-120 °C.

  • Monitoring & Workup: Monitor the reaction by TLC/LC-MS. Upon completion, cool the mixture, filter off any solids, and concentrate the filtrate.

  • Purification: Purify the resulting cyclic product by silica gel chromatography.[15][16]

Parameter Recommendation Rationale
Catalyst Pd(OAc)₂ / PPh₃A classic and readily available catalyst system suitable for many Heck reactions. For more challenging substrates, specialized ligands may be required.
Base K₂CO₃ or Et₃NNeutralizes the HBr generated during the catalytic cycle.[13]
Solvent Acetonitrile or DMFPolar aprotic solvents are commonly used to facilitate the reaction.
Temperature 80-120 °CHigher temperatures are often necessary for the oxidative addition of alkyl bromides.[13]

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling reaction is a highly efficient method for forming a C(sp³)–C(sp) bond between an alkyl halide and a terminal alkyne.[17][18] Modern protocols often favor copper-free conditions to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[17][19][20]

Application Note: Synthesis of Alkynyl-Substituted Propylanisoles

This protocol allows for the direct coupling of 4-(3-bromopropyl)anisole with terminal alkynes, providing access to molecules with a rigid alkynyl linker. These structures are of interest in materials science and as precursors for further synthetic transformations.

Experimental Protocol: Copper-Free Sonogashira Coupling

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification setup 1. Combine Substrates, Base, & Solvent (4-(3-Bromopropyl)anisole, Alkyne, Cs2CO3, Dioxane) degas 2. Degas Mixture (Argon sparging for 20 min) setup->degas add_catalyst 3. Add Catalyst & Ligand (Pd(OAc)2, XPhos) degas->add_catalyst heat 4. Heat to 60-80 °C (Monitor by TLC/LC-MS) add_catalyst->heat cool 5. Cool to RT & Filter heat->cool concentrate 6. Concentrate Filtrate cool->concentrate purify 7. Purify (Silica Gel Chromatography) concentrate->purify

Caption: Experimental workflow for the copper-free Sonogashira coupling.

Materials:

  • 4-(3-Bromopropyl)anisole

  • Terminal alkyne (e.g., Phenylacetylene) (1.5 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • Tri-tert-butylphosphine tetrafluoroborate (P(t-Bu)₃·HBF₄) (4 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equivalents)

  • Dioxane (anhydrous)

  • Anhydrous sodium sulfate

  • Dichloromethane, Hexanes (for chromatography)

  • Schlenk tube, magnetic stirrer, heating mantle, and inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk tube under argon, combine Pd₂(dba)₃ (0.02 eq) and P(t-Bu)₃·HBF₄ (0.04 eq).

  • Solvent and Reagents: Add anhydrous dioxane, followed by 4-(3-bromopropyl)anisole (1.0 eq), the terminal alkyne (1.5 eq), and Cs₂CO₃ (2.0 eq).

  • Inert Atmosphere: Seal the tube and ensure the atmosphere is inert.

  • Heating: Stir the mixture at 60-80 °C.

  • Monitoring: Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 6-18 hours.

  • Workup: Cool the reaction to room temperature, dilute with dichloromethane, and filter through a pad of celite to remove inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by silica gel column chromatography to obtain the desired alkynylated product.[19][21]

Parameter Recommendation Rationale
Catalyst Pd₂(dba)₃ / P(t-Bu)₃A highly active catalyst system for copper-free Sonogashira couplings, effective for less reactive halides.[21]
Base Cs₂CO₃A strong, non-nucleophilic base that facilitates the deprotonation of the terminal alkyne.
Solvent DioxaneAnhydrous, polar aprotic solvent suitable for maintaining a homogeneous reaction mixture.
Conditions Copper-FreeAvoids the formation of undesired alkyne homocoupling products and simplifies purification.[17][20]

Buchwald-Hartwig Amination: Constructing C(sp³)-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, typically between an aryl halide and an amine.[22][23] Its extension to alkyl halides is a significant advancement, enabling the synthesis of a wide range of alkylamines.[24]

Application Note: Synthesis of N-Aryl-3-(4-methoxyphenyl)propan-1-amines

This protocol describes the coupling of 4-(3-bromopropyl)anisole with primary or secondary aryl amines. The resulting products are valuable motifs in drug discovery, appearing in numerous pharmacologically active compounds. The choice of a bulky, electron-rich ligand is critical to facilitate the C-N bond-forming reductive elimination.[23][25]

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • 4-(3-Bromopropyl)anisole

  • Aryl amine (e.g., Aniline or Morpholine) (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

  • Xantphos (3 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 equivalents)

  • Toluene (anhydrous)

  • Anhydrous sodium sulfate

  • Ethyl acetate, Hexanes (for chromatography)

  • Glovebox or Schlenk line for handling air-sensitive reagents

Procedure:

  • Reaction Setup (in a glovebox): To an oven-dried vial, add Pd₂(dba)₃ (0.015 eq), Xantphos (0.03 eq), and NaOtBu (1.5 eq).

  • Add Reagents: Add a magnetic stir bar, anhydrous toluene, the aryl amine (1.2 eq), and finally 4-(3-bromopropyl)anisole (1.0 eq).

  • Sealing and Heating: Seal the vial tightly and remove it from the glovebox. Place it in a preheated oil bath or heating block at 100 °C.

  • Monitoring: Stir the reaction for 12-24 hours. Monitor for completion by LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and quench carefully with water. Separate the layers and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel chromatography.[25][26]

Parameter Recommendation Rationale
Catalyst Pd₂(dba)₃ / XantphosXantphos is a wide bite-angle ligand known to be exceptionally effective for C-N coupling reactions, promoting the desired reductive elimination.[25]
Base NaOtBuA strong, non-nucleophilic base required to deprotonate the amine and facilitate its coordination to the palladium center.[23]
Solvent TolueneA common non-polar solvent for Buchwald-Hartwig reactions. Anhydrous conditions are crucial.
Handling Inert AtmosphereThe catalyst and the strong base are air-sensitive, requiring handling in a glovebox or under an inert atmosphere.

Conclusion and Future Outlook

4-(3-Bromopropyl)anisole serves as a versatile and valuable substrate in palladium-catalyzed cross-coupling reactions. The protocols detailed in this guide provide a robust starting point for the synthesis of complex molecules containing the 3-(4-methoxyphenyl)propyl moiety. By carefully selecting the appropriate catalyst, ligand, base, and reaction conditions, researchers can successfully perform Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions with this C(sp³)-electrophile. The continued development of new ligands and catalytic systems will undoubtedly further expand the scope and utility of such reactions, enabling even more challenging and innovative synthetic transformations in the future.[2][5][6]

References

  • Kashani, S. K., Jessiman, J. E., & Ste, E. (n.d.).
  • Buchwald-Hartwig Amin
  • Czerwiński, K., & Szostak, M. (2021).
  • Buchwald–Hartwig amin
  • Alexanian, E. J., & Lee, C. (2016).
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (n.d.).
  • Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. (n.d.). Organic Chemistry Frontiers (RSC Publishing).
  • ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. (2013).
  • General Method for the Amination of Aryl Halides with Primary and Secondary Alkyl Amines via Nickel Photocatalysis | The Journal of Organic Chemistry - ACS Publications. (2022).
  • St. Denis, J. D., Scully, C. C. G., Lee, C. F., & Yudin, A. K. (2018).
  • A Copper-Free Procedure for the Palladium-Catalyzed Sonogashira Reaction of Aryl Bromides with Terminal Alkynes at Room Temperature | Request PDF. (2003).
  • Intramolecular Heck Reaction of Unactivated Alkyl Halides. (2007).
  • A Review on Palladium C
  • Alkyl Heck reaction using unactivated alkyl bromides. (2022).
  • Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. (2010). Scite.ai.
  • Heck Reaction. (n.d.). Organic Chemistry Portal.
  • Mohajer, F., Heravi, M. M., Zadsirjan, V., & Poormohammad, N. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing.
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (2018). NIH.
  • Sonogashira Coupling. (2024). Chemistry LibreTexts.
  • Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. (n.d.).
  • Mohajer, F., Heravi, M. M., Zadsirjan, V., & Poormohammad, N. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
  • The Suzuki Reaction. (n.d.). Andrew G Myers Research Group.
  • Chen, C., & Hong, X. (2010).
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
  • Peacock, D. M., Roos, C. B., & Hartwig, J. F. (2016). Palladium-​Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. The Hartwig Group.
  • Sonogashira coupling reaction of aryl halides with phenylacetylene. (2024).
  • Laboratory and commercial preparations of aniline other than reduction of nitroarenes. (2020). Chemistry Stack Exchange.
  • TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4. (n.d.). TCI Chemicals.
  • Molander, G. A., & Gravel, M. (2003).
  • Kirchhoff, J. H., Netherton, M. R., Hill, I. D., & Fu, G. C. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions.
  • Wang, D., & Wang, J. (2018). Palladium-catalyzed direct reductive cross-coupling of aryltrimethylammonium salts with aryl bromides. Organic Chemistry Frontiers (RSC Publishing).
  • Suzuki cross-coupling reaction. (2020). YouTube.
  • Werner, E. W., Mei, T.-S., Burckle, A. J., & Sigman, M. S. (2012). Operationally Simple and Highly (E)-Styrenyl-Selective Heck Reactions of Electronically Non-Biased Olefins. PMC.
  • HECK COUPLING STYRENE WITH ARYL HALIDES CATALYZED BY PALLADIUM COMPLEXES IN BIPHASIC MEDIA I- INTRODUCTION II. (n.d.).
  • Sonogashira Coupling Reaction with Diminished Homocoupling. (n.d.). NTU scholars.
  • Sonogashira coupling giving me multiple spots on TLC. Any suggestions?. (2024). Reddit.
  • Baker, E. L., et al. (2018).
  • Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. (n.d.).
  • Palladium-catalysed Heck cross-coupling of aryl bromides with styrene.... (2006).
  • Pd@MOF-NH₂ Catalyst: A Green and Recyclable System for the Heck Reaction Between Benzene and Styrene. (2025). Biological and Molecular Chemistry.
  • Suzuki—Miyaura Reactions of Arenediazonium Salts Catalyzed by Pd(0)/C. One-Pot Chemoselective Double Cross-Coupling Reactions. (2013).
  • Heck coupling reaction between aryl halide with styrene using.... (2021).
  • Bar-Natan, R., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. PMC.
  • Bock, M. J., & Denmark, S. E. (2024). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. PMC.

Sources

Application Notes and Protocols for N-Alkylation with 1-(3-Bromopropyl)-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-Alkylation

N-alkylation represents a cornerstone transformation in modern organic synthesis, enabling the construction of carbon-nitrogen bonds that are fundamental to the structure of countless pharmaceuticals, agrochemicals, and functional materials. The introduction of specific alkyl groups onto nitrogen-containing scaffolds is a critical strategy for modulating a molecule's biological activity, solubility, and pharmacokinetic profile. Among the diverse array of alkylating agents, 1-(3-bromopropyl)-4-methoxybenzene is a particularly valuable reagent. It introduces the 4-methoxyphenylpropyl moiety, a structural motif present in various biologically active compounds, offering a flexible linker with both aromatic and aliphatic characteristics.

This guide provides a comprehensive overview of the experimental procedures for N-alkylation using this compound. We will delve into the mechanistic underpinnings of the reaction, explore the rationale behind the selection of critical reaction parameters, and present detailed, field-proven protocols for the alkylation of various nitrogen nucleophiles, including amines, amides, sulfonamides, and nitrogen-containing heterocycles.

Part 1: Core Principles & Mechanistic Insights

The SN2 Reaction Pathway

The N-alkylation with this compound proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The nitrogen atom of the substrate, possessing a lone pair of electrons, acts as the nucleophile. It attacks the electrophilic methylene carbon atom bonded to the bromine, which serves as an effective leaving group. This concerted step results in the formation of a new C-N bond and the displacement of the bromide ion.

sn2_mechanism

Figure 1: The SN2 N-Alkylation Mechanism.
Causality of Experimental Choices: A Scientist's Perspective

The success and selectivity of an N-alkylation reaction are not accidental; they are the direct result of a rational selection of experimental parameters. Understanding the function of each component is critical for optimization and troubleshooting.

  • The Role of the Base: The primary function of the base is to deprotonate the nitrogen nucleophile (R₂N-H), generating a more potent anionic nucleophile (R₂N⁻). The strength of the required base is inversely proportional to the acidity of the N-H bond.

    • Weak Bases (e.g., K₂CO₃, Cs₂CO₃): These are suitable for relatively nucleophilic substrates like primary and secondary amines. They are easy to handle and remove during workup.

    • Strong Bases (e.g., NaH, KOtBu): These are necessary for deprotonating weakly acidic N-H bonds found in amides, sulfonamides, and heterocycles like indoles.[1] These reagents are highly reactive and require anhydrous conditions and an inert atmosphere.

  • Solvent Selection: The solvent must dissolve the reactants and, crucially, can dramatically influence the reaction rate.

    • Polar Aprotic Solvents (DMF, DMSO, THF, Acetonitrile): These are the solvents of choice for SN2 reactions. They effectively solvate the counter-ion of the base (e.g., K⁺, Na⁺) but poorly solvate the nitrogen anion, leaving it "naked" and highly reactive.

    • Protic Solvents (e.g., Ethanol, Water): These should generally be avoided as they can form hydrogen bonds with the nitrogen nucleophile, creating a solvent cage that hinders its ability to attack the electrophile.

  • Temperature Control: The reaction rate increases with temperature. However, excessive heat can promote undesirable side reactions, such as elimination of HBr from the alkyl halide or decomposition of reactants. Most N-alkylations are conducted between room temperature and 80 °C. Reaction progress should always be monitored (e.g., by TLC or LC-MS) to determine the optimal reaction time and temperature.[2]

  • Phase Transfer Catalysis (PTC): A Greener, Efficient Alternative: For reactions involving a solid or aqueous inorganic base and an organic-soluble substrate, Phase Transfer Catalysis (PTC) is a powerful technique.[3] A catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the transfer of the deprotonated nucleophile from the aqueous or solid phase into the organic phase where the alkylating agent resides.[4] This method avoids the need for hazardous strong bases like NaH and expensive anhydrous solvents, making it an industrially scalable and environmentally friendlier option.[5]

ptc_workflow

Figure 2: Principle of Phase Transfer Catalysis (PTC).

Part 2: Experimental Protocols

Safety Precaution: this compound is harmful if swallowed and causes severe skin burns and eye damage.[6] Always handle this reagent in a fume hood wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Reagents like sodium hydride are flammable and react violently with water; handle with extreme care under an inert atmosphere.

Protocol 1: N-Alkylation of a Secondary Amine (N-methylaniline)

This protocol details a standard procedure for alkylating a relatively nucleophilic secondary amine using a mild inorganic base.

ReagentM.W. ( g/mol )Amount (mmol)Equiv.Mass / Volume
N-methylaniline107.1510.01.01.07 g
This compound229.1111.01.12.52 g
Potassium Carbonate (K₂CO₃)138.2120.02.02.76 g
N,N-Dimethylformamide (DMF)---40 mL

Procedure:

  • To a 100 mL round-bottom flask, add N-methylaniline (1.07 g, 10.0 mmol) and potassium carbonate (2.76 g, 20.0 mmol).

  • Add 40 mL of anhydrous DMF and stir the suspension at room temperature for 15 minutes.

  • Add this compound (2.52 g, 11.0 mmol) to the mixture.

  • Heat the reaction mixture in an oil bath at 70 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 4-8 hours).

  • Cool the reaction to room temperature and pour it into 150 mL of cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.[2]

Protocol 2: N-Alkylation of a Heterocycle (Indole)

This protocol is designed for less nucleophilic substrates like indole, requiring a strong base and anhydrous conditions.

ReagentM.W. ( g/mol )Amount (mmol)Equiv.Mass / Volume
Indole117.155.01.00.59 g
Sodium Hydride (NaH), 60% in oil24.006.01.20.24 g
This compound229.115.51.11.26 g
Anhydrous Tetrahydrofuran (THF)---30 mL

Procedure:

  • To a dry, nitrogen-flushed 100 mL round-bottom flask, add sodium hydride (0.24 g, 6.0 mmol).

  • Wash the NaH with anhydrous hexanes (2 x 5 mL) to remove the mineral oil, carefully decanting the hexanes each time.

  • Suspend the washed NaH in 15 mL of anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve indole (0.59 g, 5.0 mmol) in 15 mL of anhydrous THF and add it dropwise to the NaH suspension. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation (formation of the indolide anion).[1]

  • Slowly add a solution of this compound (1.26 g, 5.5 mmol) in 5 mL of anhydrous THF.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Perform an aqueous workup and purification as described in Protocol 1.

Protocol 3: N-Alkylation of a Sulfonamide via Phase Transfer Catalysis

This protocol demonstrates an efficient and safer PTC method for alkylating sulfonamides, avoiding the use of NaH.

ReagentM.W. ( g/mol )Amount (mmol)Equiv.Mass / Volume
p-Toluenesulfonamide171.2110.01.01.71 g
This compound229.1112.01.22.75 g
Sodium Hydroxide (NaOH)40.00--20 mL of 50% aq. soln.
Tetrabutylammonium Bromide (TBAB)322.371.00.10.32 g
Toluene---50 mL

Procedure:

  • In a 250 mL round-bottom flask equipped with a mechanical stirrer, combine p-toluenesulfonamide (1.71 g, 10.0 mmol), this compound (2.75 g, 12.0 mmol), TBAB (0.32 g, 1.0 mmol), and toluene (50 mL).

  • With vigorous stirring, add the 50% aqueous NaOH solution (20 mL).

  • Heat the biphasic mixture to 60 °C and maintain vigorous stirring to ensure efficient phase mixing.

  • Monitor the reaction by TLC (typically complete in 6-12 hours).

  • After completion, cool the mixture to room temperature and add 50 mL of water.

  • Separate the organic layer. Extract the aqueous layer with toluene (2 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by recrystallization or silica gel chromatography.

Part 3: Product Characterization

Unambiguous characterization of the final product is essential to confirm the success of the reaction.

workflow_diagram

Figure 3: General Experimental Workflow.
TechniqueExpected Observations for Successful N-Alkylation
¹H NMR Disappearance of the N-H proton signal (if present). Appearance of new signals corresponding to the propyl chain (~2.0 ppm quintet, ~2.7 ppm triplet, ~3.5-4.0 ppm triplet) and the methoxy group (~3.8 ppm singlet) of the introduced moiety.
¹³C NMR Appearance of new signals for the carbons of the 4-methoxyphenylpropyl group.
Mass Spec. The molecular ion peak [M]⁺ or [M+H]⁺ will correspond to the calculated molecular weight of the N-alkylated product.
IR Spec. Disappearance of the N-H stretching vibration (typically ~3300-3500 cm⁻¹) from the starting material. [7]

References

  • BenchChem. (2025). Application Notes and Protocols: Phase Transfer Catalysis for the N-Alkylation of Acetanilide. BenchChem.
  • ResearchGate. (n.d.). Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides.
  • ACS Green Chemistry Institute. (n.d.). Phase Transfer Catalysis. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Sanghavi, N. M., et al. (1989). N-ALKYLATION OF SUFONAMIDES USING ANION EXCHANGE RESIN. SYNTHETIC COMMUNICATIONS, 19(9&10), 1499-1503.
  • Sigma-Aldrich. (n.d.). This compound 97. Product Page.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation.
  • Dmitrikova, L. V., Kopteva, S. D., & Markov, V. I. (2016). N-Alkylation of sulfonamides by alkyl halides in the presence of electrophilic catalysts and transformations of alkylated compounds. Journal of Chemistry and Technologies.
  • BenchChem. (2025). Technical Support Center: Purification of N-Alkylated Isatins. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for N-alkylation of 4-Iodo-3-methyl-1H-indazole. BenchChem.
  • Patai, S. (Ed.). (n.d.). N-Alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. The Journal of Organic Chemistry.
  • Hilaris Publisher. (2024). Isolation and Purification Techniques in Natural Products Chemistry. Journal of Pharmacognosy & Natural Products.

Sources

The Versatile Building Block: Application Notes and Protocols for 1-(3-Bromopropyl)-4-methoxybenzene in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The relentless pursuit of novel materials with tailored functionalities lies at the heart of modern materials science. In this context, the strategic design and synthesis of molecular precursors are paramount. 1-(3-Bromopropyl)-4-methoxybenzene, a seemingly simple aromatic compound, emerges as a highly versatile and valuable building block for the creation of a diverse array of functional materials. Its unique bifunctional nature, featuring a reactive bromopropyl group and an electron-donating methoxy-substituted phenyl ring, offers a powerful handle for chemists and material scientists to construct complex molecular architectures with specific optoelectronic, thermal, and surface properties.

This comprehensive guide provides an in-depth exploration of the applications of this compound in materials science. Moving beyond a mere recitation of facts, this document delves into the causality behind experimental choices, offering field-proven insights and detailed protocols to empower researchers in their quest for next-generation materials.

Physicochemical Properties and Reactivity Profile

Before delving into its applications, a thorough understanding of the physicochemical properties of this compound is essential for predicting its reactivity and optimizing experimental conditions.

PropertyValueReference
Molecular Formula C₁₀H₁₃BrO[1]
Molecular Weight 229.11 g/mol [1]
Appearance Liquid[1]
Boiling Point 104-106 °C at 0.2 mmHg[1]
Density 1.311 g/mL at 25 °C[1]
Refractive Index n20/D 1.548[1]
Solubility Soluble in common organic solvents such as THF, DMF, and acetone.[2]

The key to its utility lies in its dual reactivity. The terminal bromine atom on the propyl chain serves as an excellent leaving group, making it susceptible to nucleophilic substitution reactions. This allows for the facile attachment of the 4-methoxyphenylpropyl moiety to a wide range of substrates, including polymers, nanoparticles, and surfaces. Concurrently, the methoxy group on the benzene ring acts as an electron-donating group, influencing the electronic properties of the resulting material and potentially participating in further chemical transformations.[3][4]

Application in the Synthesis of Functional Polymers

One of the most significant applications of this compound is in the synthesis of functional polymers. The incorporation of the 4-methoxyphenylpropyl side chain can impart a range of desirable properties to the polymer backbone, including enhanced solubility, modified thermal behavior, and unique optical and electronic characteristics.

Synthesis of Poly(alkene oxide)s with Pendant Methoxyphenyl Groups

A prime example is the synthesis of poly(propylene oxide) (PPO) with pendant 4-methoxyphenylpropyl groups. This modification can alter the polymer's polarity, refractive index, and thermal properties, making it a candidate for applications in specialty coatings, membranes, and as a component in block copolymers. The synthesis is typically achieved through a Williamson ether synthesis, where the hydroxyl groups of a pre-existing polymer, such as poly(glycidol), are deprotonated and reacted with this compound.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up and Purification Start Start with Poly(glycidol) Base Add Strong Base (e.g., NaH) Start->Base in dry THF Deprotonation Deprotonation of Hydroxyl Groups Base->Deprotonation Reactant Add this compound Deprotonation->Reactant Reaction_Step Williamson Ether Synthesis (SN2) Reactant->Reaction_Step Quench Quench Reaction Reaction_Step->Quench Precipitation Precipitate Polymer Quench->Precipitation Wash Wash and Dry Precipitation->Wash Final_Product Characterize Final Polymer Wash->Final_Product

Caption: General workflow for the modification of a hydroxyl-containing polymer.

Materials:

  • Poly(glycidol) (average Mn = 5000 g/mol )

  • This compound (97%)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Diethyl ether

  • Standard glassware for inert atmosphere synthesis (Schlenk line, nitrogen/argon)

Procedure:

  • Preparation of the Polymer Solution: In a flame-dried 250 mL Schlenk flask under an inert atmosphere, dissolve 5.0 g of poly(glycidol) in 100 mL of anhydrous THF. Stir the solution until the polymer is completely dissolved.

  • Deprotonation: Carefully add 1.5 equivalents of sodium hydride (relative to the hydroxyl groups of poly(glycidol)) to the polymer solution in small portions at 0 °C (ice bath). Allow the reaction mixture to warm to room temperature and stir for 2 hours. The evolution of hydrogen gas should be observed. This step is critical for activating the polymer backbone for the subsequent grafting reaction.

  • Grafting Reaction: To the activated polymer solution, add a solution of 1.2 equivalents of this compound in 20 mL of anhydrous THF dropwise over 30 minutes. The reaction is a classic SN2 type, where the alkoxide on the polymer backbone attacks the electrophilic carbon of the bromopropyl group.[5]

  • Reaction Monitoring and Completion: Heat the reaction mixture to 50 °C and stir for 24 hours under an inert atmosphere. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by checking for the disappearance of this compound.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and cautiously quench the excess NaH by the slow addition of 20 mL of methanol.

  • Purification: Concentrate the solution under reduced pressure. Precipitate the polymer by adding the concentrated solution dropwise into a large excess of cold diethyl ether with vigorous stirring.

  • Isolation and Drying: Collect the precipitated polymer by filtration, wash it thoroughly with diethyl ether to remove any unreacted starting materials and byproducts, and dry it under vacuum at 40 °C to a constant weight.

  • Characterization: The final product, poly(glycidol)-graft-(4-methoxyphenylpropyl), should be characterized by ¹H NMR and ¹³C NMR spectroscopy to confirm the successful grafting and determine the degree of substitution. Gel permeation chromatography (GPC) can be used to analyze the molecular weight and polydispersity of the resulting polymer.

Application in Surface Modification and Functionalization

The ability to tailor the surface properties of materials is crucial for applications ranging from biocompatible implants to organic electronics. This compound provides a convenient route for the covalent attachment of a 4-methoxyphenylpropyl layer onto various substrates, thereby modifying their surface energy, wettability, and electronic characteristics.

Surface Modification of Silicon Wafers for Organic Electronics

The functionalization of silicon surfaces with organic monolayers can passivate surface states and tune the work function, which is beneficial for the performance of organic electronic devices.[6] The methoxy group in the attached layer can influence the surface dipole and, consequently, the electron affinity of the silicon substrate.

G cluster_0 Substrate Preparation cluster_1 Silanization cluster_2 Grafting Start Silicon Wafer Cleaning Piranha Cleaning Start->Cleaning Hydroxylation Surface Hydroxylation Cleaning->Hydroxylation Silane_Reactant React with (3-Aminopropyl)triethoxysilane (APTES) Hydroxylation->Silane_Reactant Amine_Surface Amine-Terminated Surface Silane_Reactant->Amine_Surface Reactant React with this compound Amine_Surface->Reactant Reaction_Step Nucleophilic Substitution Reactant->Reaction_Step Final_Surface Functionalized Surface Reaction_Step->Final_Surface

Caption: Workflow for the functionalization of a silicon wafer.

Materials:

  • Silicon wafers

  • Piranha solution (concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION IS ADVISED

  • (3-Aminopropyl)triethoxysilane (APTES)

  • This compound

  • Anhydrous toluene

  • Triethylamine (Et₃N)

  • Acetone, Isopropanol, Deionized water

Procedure:

  • Substrate Cleaning and Hydroxylation: Clean the silicon wafers by sonicating in acetone, isopropanol, and deionized water for 15 minutes each. Subsequently, immerse the wafers in a freshly prepared piranha solution (3:1 v/v H₂SO₄:H₂O₂) for 30 minutes at 80 °C to remove organic residues and create a hydrophilic, hydroxyl-terminated surface. Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

  • Silanization: After thorough rinsing with deionized water and drying under a stream of nitrogen, immerse the hydroxylated wafers in a 2% (v/v) solution of APTES in anhydrous toluene for 2 hours at room temperature. This step forms a self-assembled monolayer of APTES, resulting in an amine-terminated surface.

  • Grafting of the Functional Moiety: Rinse the amine-functionalized wafers with toluene to remove excess APTES and then immerse them in a solution of this compound (0.1 M) and triethylamine (0.1 M) in anhydrous toluene. Heat the reaction mixture to 80 °C and maintain for 12 hours. The triethylamine acts as a base to deprotonate the surface amine groups, which then act as nucleophiles to displace the bromine atom.

  • Washing and Characterization: After the reaction, thoroughly rinse the functionalized wafers with toluene, acetone, and isopropanol to remove any physisorbed molecules. Dry the wafers under a stream of nitrogen. The success of the surface modification can be confirmed using techniques such as X-ray photoelectron spectroscopy (XPS) to detect the presence of bromine and changes in the carbon and oxygen signals, and contact angle measurements to assess the change in surface hydrophobicity.

Emerging Applications in Photoresponsive Materials

The methoxyphenyl group is a known chromophore that can be incorporated into photoresponsive materials.[7][8][9] While direct photochromism of the 4-methoxyphenylpropyl group itself is not prominent, it can be used as a building block to synthesize more complex photochromic molecules or polymers. For instance, it can be used to introduce a flexible spacer and a methoxy-substituted aromatic ring into a larger photochromic system, such as a spiropyran or an azobenzene derivative. This can influence the photo-switching kinetics, thermal stability, and solubility of the final material.

Further research in this area could involve the synthesis of monomers derived from this compound that can be polymerized to create novel photochromic polymers with tunable properties for applications in optical data storage, smart windows, and photomedicine.

Conclusion

This compound is a powerful and versatile tool in the arsenal of the materials scientist. Its well-defined reactivity and the desirable properties imparted by the 4-methoxyphenylpropyl moiety make it an invaluable precursor for the synthesis of a wide range of functional materials. The detailed protocols provided herein serve as a starting point for researchers to explore and expand the applications of this compound, paving the way for the development of innovative materials with tailored functionalities for a myriad of technological advancements. As with any chemical synthesis, it is imperative that all procedures are conducted with appropriate safety precautions in a well-ventilated laboratory environment.

References

  • Williamson, A. W. (1850). Theory of Aetherification. Philosophical Magazine, 37(251), 350-356.
  • Irie, M. (2000). Photochromism: Memories and Switches – Introduction. Chemical Reviews, 100(5), 1683-1684.
  • Berkovic, G., Krongauz, V., & Weiss, V. (2000). Spiropyrans and Spirooxazines for Memories and Switches. Chemical Reviews, 100(5), 1741-1754.
  • Yager, K. G., & Barrett, C. J. (2006). Novel Photo-switching of Polymer Films. Journal of Photochemistry and Photobiology A: Chemistry, 182(3), 250-261.
  • Hunger, R., Jaegermann, W., Merson, A., Shapira, Y., Pettenkofer, C., & Rappich, J. (2006). Electronic structure of methoxy-, bromo-, and nitrobenzene grafted onto Si(111). The Journal of Physical Chemistry B, 110(31), 15474-15481.
  • Geskin, V. M., & D'Angelo, A. (2021). The Role of 1-(3-Bromopropyl)-3-Methoxybenzene in Organic Synthesis. Synlett, 32(01), 1-5.
  • PubChem. This compound.
  • NIST. Benzene, 1-bromo-4-methoxy-.
  • Loba Chemie. 4-Bromo Anisole for Synthesis.

Sources

Application Note: A Comprehensive Guide to the Synthesis of 1-(3-(Aryloxy)propyl)-4-methoxybenzene Derivatives via Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

The Williamson ether synthesis is a cornerstone of modern organic chemistry, providing a robust and versatile method for the formation of ether linkages from an organohalide and a deprotonated alcohol.[1] This application note provides a detailed, in-depth guide for researchers on the reaction between 1-(3-bromopropyl)-4-methoxybenzene and various phenolic compounds. This specific transformation is of significant interest in medicinal chemistry and materials science, as the resulting aryl propyl ether moiety is a common structural motif in a wide range of biologically active molecules and functional materials.

This document moves beyond a simple recitation of steps, delving into the underlying reaction mechanism, critical parameter optimization, and practical troubleshooting. The protocols described herein are designed to be self-validating, incorporating in-process controls and characterization checkpoints to ensure experimental success and reproducibility.

Reaction Mechanism: The SN2 Pathway

The reaction proceeds via the classic Williamson ether synthesis mechanism, which is a bimolecular nucleophilic substitution (SN2) reaction.[1][2] The process can be understood in two primary steps:

  • Deprotonation of the Phenol: Phenols are significantly more acidic than aliphatic alcohols (pKa ≈ 10), allowing for the use of moderately strong bases, such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH), to generate the corresponding phenoxide ion.[3] This step is crucial as the phenoxide anion is a much stronger nucleophile than the neutral phenol.

  • Nucleophilic Attack: The generated phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon atom of this compound that is directly bonded to the bromine atom.[4] The reaction involves a backside attack, leading to the displacement of the bromide leaving group and the formation of the C-O ether bond in a single, concerted step.[1]

The choice of a primary alkyl halide, such as this compound, is ideal for this reaction, as it minimizes the potential for a competing E2 elimination side reaction, which can become significant with secondary and tertiary alkyl halides.[1][5]

Williamson_Ether_Synthesis_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack phenol Phenol (Ar-OH) phenoxide Phenoxide Ion (Ar-O⁻) phenol->phenoxide Deprotonation base Base (e.g., K₂CO₃) base->phenoxide alkyl_halide This compound product Aryl Propyl Ether Product alkyl_halide->product phenoxide->product Nucleophilic Attack salt Byproduct (e.g., KBr)

Caption: Reaction mechanism for the Williamson ether synthesis.

Detailed Experimental Protocol

This protocol provides a general procedure that can be adapted for various substituted phenols.

Materials and Reagents
  • Phenol (or substituted phenol derivative) (1.0 eq)

  • This compound (1.1 eq)[6]

  • Potassium Carbonate (K₂CO₃), anhydrous, powdered (2.0 - 3.0 eq)

  • Acetone or N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc), reagent grade

  • 5% Sodium Hydroxide (NaOH) aqueous solution

  • Brine (saturated NaCl aqueous solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel (for column chromatography)

  • TLC plates (silica gel 60 F₂₅₄)

Equipment
  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer and stir bar

  • Nitrogen or Argon gas inlet

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC developing chamber and UV lamp

Step-by-Step Procedure
  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the phenol (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

  • Solvent Addition: Add anhydrous acetone or DMF to the flask (concentration approx. 0.2-0.5 M with respect to the phenol).

  • Reagent Addition: Add this compound (1.1 eq) to the stirred suspension.

  • Reaction Conditions: Attach a reflux condenser, place the flask under a nitrogen or argon atmosphere, and heat the mixture to reflux (Acetone: ~56°C; DMF: 80-100°C) with vigorous stirring. A typical reaction is conducted at 50 to 100 °C and is complete in 1 to 8 hours.[1]

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 20% EtOAc in hexanes). The disappearance of the starting phenol spot and the appearance of a new, less polar product spot indicates reaction progression. The product ether is expected to be less polar than the starting phenol.[7]

  • Work-up - Quenching and Extraction:

    • Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Filter the solid potassium carbonate and wash the solid with a small amount of the reaction solvent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

    • Dissolve the resulting residue in ethyl acetate.

    • Transfer the organic solution to a separatory funnel and wash with 5% aqueous NaOH (2 x volume of organic layer) to remove any unreacted phenol.[7]

    • Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Experimental Workflow Diagram

Experimental_Workflow A 1. Reagent Setup (Phenol, K₂CO₃, Solvent) B 2. Add Alkyl Halide (this compound) A->B C 3. Heat to Reflux (50-100 °C, 1-8h) B->C D 4. Monitor by TLC C->D In-process check D->C Continue if incomplete E 5. Cooldown & Filter D->E If complete F 6. Solvent Evaporation E->F G 7. Dissolve in EtOAc F->G H 8. Aqueous Work-up (Wash with NaOH, H₂O, Brine) G->H I 9. Dry & Concentrate H->I J 10. Column Chromatography I->J K 11. Characterization (NMR, MS) J->K

Caption: Step-by-step experimental workflow for the synthesis.

Key Parameter Optimization & Troubleshooting

Achieving high yields and purity in Williamson ether synthesis often requires careful selection of reaction parameters.

Summary of Key Parameters
ParameterOptionsRationale & Field-Proven Insights
Base K₂CO₃, Cs₂CO₃, NaOH, KOHK₂CO₃ is a mild, inexpensive, and effective base for most phenols. Cs₂CO₃ is more reactive and can accelerate the reaction but is more expensive. Stronger bases like NaOH or KOH can also be used but may increase the risk of side reactions.[1][2]
Solvent Acetone, DMF, AcetonitrilePolar aprotic solvents like DMF and acetonitrile are excellent choices as they effectively solvate the cation of the base without hindering the nucleophilicity of the phenoxide.[1] Acetone is a good, lower-boiling point alternative. Protic solvents should be avoided as they can solvate and deactivate the nucleophile.
Temperature 50 - 100 °CThe reaction rate is temperature-dependent. Refluxing in acetone (~56°C) is often sufficient. For less reactive phenols, higher temperatures using DMF or acetonitrile (80-100°C) may be necessary to drive the reaction to completion.[1][4]
Additives Phase-Transfer Catalyst (PTC) e.g., TBABIn biphasic systems or for sluggish reactions, a PTC like tetrabutylammonium bromide (TBAB) can be used. The PTC helps shuttle the phenoxide anion from the solid/aqueous phase into the organic phase, dramatically increasing the reaction rate.[1][8]
Troubleshooting Guide
  • Problem: Low or No Yield

    • Cause: Insufficiently strong base, presence of water, or low reactivity of the phenol.

    • Solution: Ensure all reagents and solvents are anhydrous. Switch to a stronger base like cesium carbonate or use a more forcing solvent like DMF at a higher temperature.

  • Problem: Reaction Stalls / Incomplete Conversion

    • Cause: The nucleophilicity of the phenoxide may be low due to strong electron-withdrawing groups on the aromatic ring.

    • Solution: Increase the reaction time and/or temperature. The addition of a phase-transfer catalyst can often overcome this issue by increasing the effective concentration of the nucleophile in the organic phase.[9]

  • Problem: Formation of Side Products

    • Cause: While O-alkylation is favored, competitive C-alkylation can occur where the alkyl group attaches to the aromatic ring.[4] This is more likely with phenoxides that have high electron density at the ortho and para positions.

    • Solution: Modifying the solvent and the base's counter-ion can alter the O/C alkylation ratio. Generally, polar aprotic solvents favor O-alkylation.

References

  • Vertex AI Search. (2024-02-13). How are phenols converted to ethers using Williamson synthesis, and what role does phenol play in the reaction?
  • Wikipedia. Williamson ether synthesis.
  • Comprehensive Organic Name Reactions and Reagents. Williamson Ether Synthesis.
  • University of Massachusetts Boston. The Williamson Ether Synthesis.
  • BYJU'S. Williamson Ether Synthesis reaction.
  • MDPI. (2019). Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids.
  • Chegg. Williamson ether synthesis of 1-methoxy-4-propoxybenzene.
  • YouTube. (2020-10-20). Williamson Ether Synthesis.
  • Francis Academic Press. (2021). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
  • Master Organic Chemistry. (2014-10-24). The Williamson Ether Synthesis.
  • YouTube. (2013-01-26). Williamson Ether Synthesis.
  • PubMed. (2006). Alkylation of phenol: a mechanistic view.

Sources

Application Notes and Protocols: High-Resolution Purification of 1-(3-Bromopropyl)-4-methoxybenzene via Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, scientists, and drug development professionals engaged in synthetic chemistry and pharmaceutical intermediate purification.

Abstract

This comprehensive guide provides a detailed protocol for the purification of 1-(3-bromopropyl)-4-methoxybenzene, a key intermediate in various organic synthesis pathways.[1] The methodology centers on flash column chromatography, a technique prized for its speed and efficiency in isolating compounds from complex reaction mixtures.[2][3] This document outlines the theoretical underpinnings of the separation, offers a step-by-step experimental protocol, and provides expert insights into process optimization and troubleshooting. The aim is to equip researchers with a robust and reproducible method to obtain high-purity this compound, a critical prerequisite for successful downstream applications in drug development and material science.[1]

Introduction to the Chromatographic Challenge

This compound is an organic compound of intermediate polarity.[1] Its purification often involves separating it from unreacted starting materials, byproducts, and other impurities that may have similar structural characteristics.[1] Flash column chromatography is the preferred method for this task due to its balance of speed and resolving power.[2][4] The technique operates on the principle of differential partitioning of components between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture).[2][3][5] Compounds with a higher affinity for the stationary phase will move through the column more slowly, while those with a greater affinity for the mobile phase will elute more quickly, thus enabling separation.[2]

The success of this purification hinges on the careful selection of the stationary and mobile phases, proper column packing, and optimized sample loading and elution conditions.[3] This guide will walk you through each of these critical steps, providing the scientific rationale behind each procedural choice.

Foundational Principles: Selecting the Chromatographic System

The selection of an appropriate stationary and mobile phase is paramount for achieving effective separation.[2][3]

Stationary Phase: The Separation Medium

For the purification of moderately polar organic compounds like this compound, silica gel (SiO₂) is the stationary phase of choice.[6][7] Its polar surface provides strong adsorptive interactions with polar functional groups, which is key to achieving differential retention. The particle size of the silica gel is also a critical parameter; smaller particles generally provide better resolution but can lead to higher backpressure and slower flow rates.[8][9][10] For flash chromatography, a particle size in the range of 40-63 µm is typically optimal.[2]

Mobile Phase: The Eluent

The mobile phase, or eluent, is responsible for carrying the sample through the column.[5] The polarity of the eluent directly influences the elution speed of the compounds. A more polar solvent will compete more effectively with the analytes for binding sites on the silica gel, leading to faster elution. For this compound, a non-polar solvent system is generally effective.[11] A mixture of hexanes and ethyl acetate is a common and versatile choice, allowing for fine-tuning of the polarity to achieve optimal separation.[11][12]

Preliminary Analysis via Thin-Layer Chromatography (TLC)

Before committing to a large-scale column separation, it is essential to first determine the optimal solvent system using Thin-Layer Chromatography (TLC).[13][14][15] TLC is a rapid and inexpensive method that provides a good indication of how a compound will behave on a silica column.[13][14] The goal is to find a solvent system where the desired product, this compound, has a retardation factor (Rf) value between 0.25 and 0.35 .[13] This Rf range typically ensures good separation from impurities without requiring an excessively large volume of solvent for elution.[16]

The Rf value is calculated as follows:

Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front) [17][18][19]

A lower Rf value indicates stronger interaction with the stationary phase and slower elution, while a higher Rf value signifies weaker interaction and faster elution.[18][20]

Experimental Protocol: A Step-by-Step Guide

This protocol details the purification of this compound from a crude reaction mixture.

Materials and Equipment
Reagents & Consumables Equipment
Crude this compoundGlass chromatography column
Silica gel (40-63 µm particle size)Air or nitrogen source with pressure regulator
Hexanes (HPLC grade)Fraction collector or test tubes
Ethyl acetate (HPLC grade)Rotary evaporator
Dichloromethane (for sample loading, optional)TLC plates (silica gel coated)
Cotton or glass woolTLC developing chamber
Sand (washed)UV lamp (254 nm)
Workflow Diagram

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Final Steps TLC 1. TLC Analysis (Optimize Solvent System) Pack 2. Pack Column (Slurry Method) TLC->Pack Determines Eluent Load 3. Load Sample (Wet or Dry Loading) Pack->Load Elute 4. Elute Column (Apply Pressure) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (TLC) Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Based on Purity Evaporate 8. Evaporate Solvent Combine->Evaporate

Caption: Workflow for the purification of this compound.

Detailed Procedure

Step 1: TLC Analysis and Solvent System Optimization

  • Prepare several TLC developing chambers with different ratios of hexanes:ethyl acetate (e.g., 95:5, 90:10, 80:20).

  • Dissolve a small amount of the crude reaction mixture in a volatile solvent like dichloromethane.

  • Spot the dissolved sample onto the baseline of a TLC plate.

  • Develop the plates in the prepared chambers.

  • Visualize the developed plates under a UV lamp.

  • Identify the solvent system that provides an Rf value of approximately 0.25-0.35 for the product spot and good separation from other spots.[13]

Step 2: Column Packing (Slurry Method)

  • Securely clamp a glass chromatography column in a vertical position.

  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand (approximately 1 cm).[6][21]

  • In a separate beaker, create a slurry of silica gel in the chosen mobile phase.[22] Stir to remove any air bubbles.[22]

  • Carefully pour the silica gel slurry into the column.[6][22]

  • Open the stopcock to allow the solvent to drain, which helps in uniform packing of the silica.[5] Gently tap the sides of the column to dislodge any air pockets.[6][22]

  • Once the silica has settled, add a protective layer of sand (about 1-2 cm) on top of the silica bed.[12]

  • Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.[6]

Step 3: Sample Loading There are two primary methods for loading the sample onto the column: wet loading and dry loading.

  • Wet Loading (Preferred for samples soluble in the mobile phase):

    • Dissolve the crude product in a minimal amount of the mobile phase.[23]

    • Carefully pipette the dissolved sample onto the top of the sand layer, ensuring not to disturb the silica bed.[23]

    • Allow the sample to adsorb onto the silica by draining the solvent until the liquid level is at the top of the sand.[12]

    • Carefully add a small amount of fresh mobile phase to wash the sides of the column and allow it to adsorb. Repeat this step 2-3 times.[21]

  • Dry Loading (Recommended for samples with poor solubility in the mobile phase): [23][24]

    • Dissolve the crude product in a suitable volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to this solution and evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[23]

    • Carefully add this silica-adsorbed sample onto the top of the packed column.[23]

    • Gently add a layer of sand on top of the sample-silica mixture.[23]

Step 4: Elution

  • Carefully fill the column with the mobile phase.

  • Apply gentle pressure to the top of the column using a regulated air or nitrogen line (typically 1-2 psi).[23] This will increase the flow rate of the mobile phase.

  • Maintain a constant flow rate throughout the separation. The solvent head should drop approximately 5-7 cm per minute.[21]

Step 5: Fraction Collection

  • Begin collecting the eluent in a series of test tubes or a fraction collector as soon as the mobile phase starts to exit the column.[23]

  • The size of the fractions should be about 80-100% of the volume of the silica gel used.[21]

Step 6: Analysis of Fractions

  • Analyze the collected fractions by TLC to determine their composition.[14][15][25] Spot each fraction on a TLC plate alongside a spot of the original crude mixture and, if available, a pure standard of the product.

  • Develop and visualize the TLC plate to identify which fractions contain the pure product.

Step 7: Combining Fractions and Solvent Removal

  • Combine the fractions that contain only the pure this compound.

  • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.

Step 8: Final Analysis

  • Assess the purity of the final product using analytical techniques such as NMR, GC-MS, or HPLC.

Data Presentation and Interpretation

Parameter Recommendation Rationale
Stationary Phase Silica Gel (40-63 µm)Polar adsorbent suitable for separating moderately polar organic compounds.[6][7] The specified particle size offers a good balance between resolution and flow rate for flash chromatography.[2]
Mobile Phase Hexanes:Ethyl AcetateA versatile, non-polar solvent system that allows for easy adjustment of polarity to achieve optimal separation.[11][12]
Optimal TLC Rf 0.25 - 0.35This range ensures that the compound elutes from the column in a reasonable volume of solvent and is well-separated from impurities.[13][16]
Sample Loading Dry loading for poor solubilityDry loading prevents issues with sample precipitation on the column and can lead to better separation for samples not readily soluble in the mobile phase.[23][24]
Elution Pressure 1-2 psiGentle pressure increases the flow rate for a faster separation (flash chromatography) without compromising resolution significantly.[23]

Troubleshooting Common Issues

Problem Possible Cause(s) Solution(s)
Poor Separation - Inappropriate solvent system. - Column was not packed properly (channeling). - Sample band was too broad.- Re-optimize the mobile phase using TLC.[13] - Repack the column, ensuring a uniform slurry and no air bubbles.[26] - Load the sample in a more concentrated solution or use the dry loading method.[23][24]
Compound Elutes Too Quickly or Too Slowly - Mobile phase is too polar or not polar enough.- Decrease the polarity of the mobile phase (increase the proportion of hexanes) if the compound elutes too quickly. - Increase the polarity of the mobile phase (increase the proportion of ethyl acetate) if the compound elutes too slowly.
Cracked or Dry Column - The solvent level dropped below the top of the silica bed.- This is generally irreversible and requires repacking the column. Always keep the silica bed covered with solvent.[23]
No Compound Eluting - The compound may have decomposed on the silica. - The mobile phase is not polar enough to elute the compound.- Test the stability of the compound on a small amount of silica.[27] - Gradually increase the polarity of the mobile phase (gradient elution).

Conclusion

This application note provides a robust and detailed protocol for the purification of this compound using flash column chromatography. By following the principles of mobile phase optimization through TLC, proper column packing, and careful fraction analysis, researchers can consistently obtain a high-purity product. The troubleshooting guide further equips scientists to address common challenges, ensuring efficient and successful purifications. This methodology is a valuable tool for any laboratory involved in the synthesis and purification of pharmaceutical intermediates and other fine chemicals.

References

  • Some Useful and Practical Tips for Flash Chromatography | EPFL. (n.d.).
  • Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. (n.d.).
  • Chromatography: How to Run a Flash Column - Department of Chemistry : University of Rochester. (n.d.).
  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews. (2012, August 7).
  • Dry vs Wet Loading in Column Chromatography (silica column chromatography) - Reddit. (2022, July 1).
  • Discuss the relationship between rf values and elution order when doing TLC and column... - Homework.Study.com. (n.d.).
  • Running a flash column - Chemistry LibreTexts. (2025, March 21).
  • Overview of Silica Column Sample Loading Techniques | Teledyne Labs. (2023, April 26).
  • Dry vs. Wet Loading in Column Chromatography : r/OrganicChemistry - Reddit. (2020, January 3).
  • Flash Chromatography Explained: A Comprehensive Guide - Chrom Tech, Inc. (2024, November 20).
  • Chromatography: Solvent Systems for TLC - Department of Chemistry : University of Rochester. (n.d.).
  • Tips and Tricks for the Lab: Column Packing - ChemistryViews. (2012, June 5).
  • When should I use dry loading instead of liquid loading with flash column chromatography? (2023, January 19).
  • Several Problems of Flash Column Chromatography - Hawach. (2025, February 11).
  • Thin Layer Chromatography (TLC) - Organic Chemistry at CU Boulder. (n.d.).
  • TLC Fundamentals – Stationary & mobile phase choice (part 4) - Interchim – Blog. (2020, February).
  • How to Optimize Flow Rates and Particle Size for High-throughput Column Chromatography. (2025, August 21).
  • Preparation Silica Gel for Better Column Chromatography - Membrane Solutions. (n.d.).
  • Chromatography - PubMed. (2024, January 11).
  • General methods for flash chromatography using disposable columns - PMC - NIH. (n.d.).
  • What Is The RF Value And Its Importance In Chromatography? - Chemistry For Everyone. (2025, September 9).
  • Lab Procedure: Thin Layer Chromatography 4/9 - LabXchange. (n.d.).
  • General Method for the Amination of Aryl Halides with Primary and Secondary Alkyl Amines via Nickel Photocatalysis - Organic Chemistry Portal. (n.d.).
  • TROUBLESHOOTING GUIDE. (n.d.).
  • Why is TLC Rf important for flash column chromatography optimization? - Biotage. (2023, January 23).
  • Optimizing Column Length and Particle Size in Preparative Batch Chromatography Using Enantiomeric Separations of Omeprazole and Etiracetam as Models - NIH. (n.d.).
  • Successful Flash Chromatography - King Group. (n.d.).
  • Column Chromatography - What are Different Types and How to Select Right Method. (n.d.).
  • Solvent system for Thin Layer Chromatography of non polar extracts? - ResearchGate. (2012, July 13).
  • Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation? : r/OrganicChemistry - Reddit. (2022, September 6).
  • The R f (retardation factor) value is the ratio of the solute's distance travelled to the solvent's distance travelled. - BYJU'S. (n.d.).
  • Troubleshooting Guide. (n.d.).
  • Stationary-Phase Optimized Selectivity in Liquid Chromatography (SOS-LC) for Pharmaceutical Analysis | LCGC International. (2018, February 1).
  • Mastering Column Chromatography: Techniques and Tips - Chrom Tech, Inc. (2024, November 20).
  • Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography | Separation Science. (2024, July 12).
  • Thin layer chromatography Thin layer chromatography (tlc) is an analytical technique for determining the composition of a mixtur. (n.d.).
  • 8.4: Analyzing the Fractions by TLC - Chemistry LibreTexts. (2020, April 22).
  • Column Chromatography - Magritek. (n.d.).
  • Copper-catalyzed arylation of alkyl halides with arylaluminum reagents - PMC - NIH. (2015, December 2).
  • This compound | CAS#:57293-19-3 | Chemsrc. (2025, August 26).
  • How can I achieve chemical characterization of a column fraction? - ResearchGate. (2014, April 14).
  • Column chromatography. (n.d.).
  • Molecular Analysis and Separation Using Thin-Layer Chromatography. (n.d.).
  • column chromatography & purification of organic compounds - YouTube. (2021, February 9).

Sources

Troubleshooting & Optimization

How to improve yield in Suzuki coupling with 1-(3-Bromopropyl)-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for advanced organic synthesis. As Senior Application Scientists, we understand that coupling sp³-hybridized alkyl halides presents unique challenges compared to their sp² counterparts. This guide is specifically designed to help you troubleshoot and optimize the Suzuki-Miyaura coupling of 1-(3-Bromopropyl)-4-methoxybenzene , a primary alkyl bromide, to achieve higher yields and purity.

Introduction: The Challenge of C(sp³)-C(sp²) Suzuki Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for forming carbon-carbon bonds.[1] However, its application to alkyl halides, particularly those containing β-hydrogens like this compound, has historically been challenging.[2] Two primary mechanistic hurdles are responsible for the commonly observed low yields:

  • Slow Oxidative Addition: The initial step, where the palladium catalyst inserts into the carbon-bromine bond, is significantly slower for C(sp³)-Br bonds compared to C(sp²)-Br bonds.[2]

  • Facile β-Hydride Elimination: Once the alkyl group is attached to the palladium center, it can readily undergo β-hydride elimination, an intramolecular decomposition pathway that leads to an alkene byproduct and catalyst deactivation, preventing the desired cross-coupling.[1][2]

This guide provides a structured approach to overcoming these challenges through rational selection of catalysts, ligands, bases, and reaction conditions.

Troubleshooting Guide: Enhancing Your Yield

This section is formatted as a series of questions that address the most common issues encountered during the coupling of this compound.

Q1: My reaction yield is very low or fails completely. What are the most critical parameters to investigate first?

When a Suzuki coupling with an alkyl bromide fails, the issue almost always lies within the core components of the catalytic system. The standard conditions used for aryl bromides are often ineffective.

A1: Re-evaluate Your Catalyst, Ligand, Base, and Solvent.

  • Catalyst & Ligand System: This is the most critical factor. The slow oxidative addition and competing β-hydride elimination must be addressed by a carefully chosen catalyst-ligand pair.

    • Expertise & Experience: For C(sp³)-Br bonds, the catalyst requires ligands that are both bulky and highly electron-donating . Bulky ligands promote the formation of a coordinatively unsaturated, highly reactive monoligated palladium species that favors oxidative addition. Electron-donating properties increase the electron density on the palladium center, which also facilitates the insertion into the C-Br bond.[3] Classic PPh₃ (triphenylphosphine) is often inadequate.

    • Recommended Systems: Modern catalyst systems developed by groups like Fu and Buchwald are the industry standard for this type of transformation.[4][5] Combinations such as Pd(OAc)₂ with PCy₃ (tricyclohexylphosphine) or P(t-Bu)₃ (tri-tert-butylphosphine) are excellent starting points.[4][5] Nickel-based catalysts, often paired with diamine ligands, have also emerged as powerful alternatives for coupling unactivated alkyl halides.[6][7]

  • Choice of Base: The base plays a multifaceted role; it activates the boronic acid to form a more nucleophilic boronate complex and participates in the regeneration of the Pd(0) catalyst.[8][9]

    • Expertise & Experience: Strong, yet non-nucleophilic, bases are preferred. Hydroxide or alkoxide bases can sometimes promote side reactions. Finely powdered potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often superior choices for these sensitive couplings.[10] The presence of a small amount of water is often crucial when using K₃PO₄, as it helps form the active boronate species.[5]

  • Solvent Selection: The solvent influences catalyst stability and reaction rates.

    • Expertise & Experience: Less polar, aprotic solvents like THF, dioxane, or toluene are generally effective.[11] Biphasic systems (e.g., toluene/water) can be effective, but for alkyl bromides, a single organic solvent with a carefully controlled amount of water (if required by the base) can provide more reproducible results.[10] Polar aprotic solvents like DMF or DMSO can sometimes favor different catalytic pathways or side reactions and should be used with caution.[12]

Q2: I'm observing significant byproduct formation. What are the likely side reactions and how can I suppress them?

A2: The primary culprits are β-hydride elimination and protodeboronation.

  • β-Hydride Elimination: This is the most common decomposition pathway for alkyl-palladium intermediates. In your substrate, the palladium can abstract a hydrogen from the second carbon of the propyl chain, leading to the formation of 1-allyl-4-methoxybenzene and a palladium-hydride species, which is often unreactive for cross-coupling.

    G cluster_main Desired Pathway cluster_side Side Reaction A R-Pd(II)-L (Intermediate) B R-R' (Coupling Product) A->B Reductive Elimination C Alkene + H-Pd(II)-L (Decomposition) A->C β-Hydride Elimination caption Fig 1. Competition between reductive elimination and β-hydride elimination.

    Caption: Fig 1. Competition between reductive elimination and β-hydride elimination.

    Mitigation Strategies:

    • Use Bulky Ligands: As mentioned, bulky ligands like PCy₃ accelerate reductive elimination, which is the desired product-forming step. When reductive elimination is faster than β-hydride elimination, the yield of the desired product increases.[13]

    • Control Temperature: These reactions often proceed efficiently at room temperature.[2][5] Avoid excessive heating, as higher temperatures significantly accelerate the rate of β-hydride elimination. Start your optimization at room temperature and only increase the temperature if the reaction is too sluggish.

  • Protodeboronation: This side reaction involves the replacement of the boronic acid group with a hydrogen atom, consuming your nucleophile. It is often promoted by excess base or water, especially at higher temperatures. Mitigation Strategies:

    • Use the Right Base: Milder bases like KF or K₃PO₄ are less likely to cause protodeboronation than strong hydroxides.[14]

    • Use Boronic Esters: Pinacol (Bpin) or MIDA boronates are generally more stable and less prone to protodeboronation than the corresponding boronic acids.[14]

    • Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the boronic acid derivative, but avoid a large excess which can lead to purification challenges.

Q3: How do I choose the optimal catalyst and ligand for this C(sp³)-C(sp²) coupling?

A3: Focus on systems proven for alkyl halides. Below is a summary of high-performance options.

Catalyst SystemLigandKey Advantages & Considerations
Palladium-Based
Pd(OAc)₂ or Pd₂(dba)₃PCy₃ (Tricyclohexylphosphine)Excellent for primary alkyl bromides. Often effective at room temperature.[5]
Pd(OAc)₂ or Pd₂(dba)₃P(t-Bu)₃ (Tri-tert-butylphosphine)Extremely electron-rich and effective; however, it is pyrophoric and requires careful handling.[4]
Pd(OAc)₂SPhos or XPhos (Buchwald Ligands)Highly active and versatile for a broad range of substrates, including challenging ones.
Nickel-Based
NiCl₂·glymetrans-N,N'-Dimethyl-1,2-cyclohexanediamineVery effective for coupling both primary and secondary alkyl halides at room temperature.[6][15]

Recommendation: For initial screening, the Pd(OAc)₂ / PCy₃ system is a robust, effective, and relatively easy-to-handle choice for the coupling of this compound.[5]

Q4: What is the mechanistic role of the base, and why is the choice so critical for this reaction?

A4: The base is not merely a proton scavenger; it is a key activator in the catalytic cycle.

The primary role of the base is to react with the boronic acid (R'-B(OH)₂) to form a more nucleophilic boronate species (e.g., [R'-B(OH)₃]⁻).[8][9] This "ate" complex is much more effective at transferring its organic group to the palladium center during the transmetalation step.

Caption: Fig 2. Simplified Suzuki catalytic cycle highlighting base activation.

Why the choice is critical:

  • Reactivity: A base that is too weak may not generate a sufficient concentration of the active boronate species, stalling the reaction.

  • Side Reactions: A base that is too strong or too nucleophilic (e.g., NaOH, NaOMe) can lead to hydrolysis of ester functional groups or promote protodeboronation.[16]

  • Solubility: The base must be suitable for the chosen solvent system. K₃PO₄, for example, works well in THF or dioxane, often with a small amount of water to aid its function.[5]

Frequently Asked Questions (FAQs)

  • What temperature should I run the reaction at? Start at room temperature. Many modern catalyst systems for alkyl bromides are designed to be efficient at 20-25 °C.[2][5] Only increase the temperature to 40-60 °C if no reaction occurs after several hours.

  • How critical is the exclusion of air and water? Absolutely critical. The active Pd(0) catalyst and many phosphine ligands are highly sensitive to oxygen.[14] Reactions must be performed under an inert atmosphere (Argon or Nitrogen). Use properly degassed solvents. While some water may be necessary depending on your choice of base, anhydrous organic solvents should be used as the primary medium.

  • My boronic acid is not coupling. Can I use a different derivative? Yes. If you suspect your boronic acid is unstable, switching to a potassium trifluoroborate salt (R-BF₃K) or a pinacol boronate ester (R-Bpin) is an excellent strategy. They are generally more robust and can be coupled using similar conditions, though they may require specific activators (e.g., Cs₂CO₃ for trifluoroborates).

Optimized Experimental Protocol

This protocol is based on highly successful methods for the room-temperature Suzuki coupling of primary alkyl bromides.[2][5]

Reaction: Coupling of this compound with Phenylboronic Acid.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • Tricyclohexylphosphine [PCy₃] (0.04 mmol, 4 mol%)

  • Potassium Phosphate, finely powdered [K₃PO₄] (2.0 mmol, 2.0 equiv)

  • Anhydrous Tetrahydrofuran (THF), 5 mL

Procedure:

  • Vessel Preparation: Add a magnetic stir bar to a flame-dried Schlenk flask or reaction vial.

  • Reagent Addition (Solid): In the air, quickly add Pd(OAc)₂ (4.5 mg), PCy₃ (11.2 mg), phenylboronic acid (146 mg), and K₃PO₄ (424 mg) to the flask.

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with dry Argon or Nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[14]

  • Reagent Addition (Liquid): Under a positive pressure of inert gas, add this compound (229 mg, ~175 µL) via syringe, followed by the degassed anhydrous THF (5 mL).

  • Reaction Execution: Vigorously stir the reaction mixture at room temperature (20-25 °C).

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: Once the starting material is consumed, dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired product, 1-(4-methoxyphenyl)-3-phenylpropane.

Troubleshooting Workflow

Caption: Fig 3. A decision-making workflow for troubleshooting the reaction.

References
  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014). Chemistry – A European Journal. URL
  • Suzuki reaction - Wikipedia.Wikipedia. URL
  • Suzuki Coupling - Organic Chemistry Portal.Organic Chemistry Portal. URL
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Chemistry LibreTexts. URL
  • Room-Temperature Alkyl-Alkyl Suzuki Cross-Coupling of Alkyl Bromides that Possess β Hydrogens. (2001). Journal of the American Chemical Society. URL
  • Room-Temperature Alkyl−Alkyl Suzuki Cross-Coupling of Alkyl Bromides that Possess β Hydrogens. (2001). Journal of the American Chemical Society. URL
  • Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides...Semantic Scholar. URL
  • B-Alkyl Suzuki Couplings - Macmillan Group. (2005). Macmillan Group Meeting. URL
  • Alkyl-Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Halides at Room Temperature. (2007). Journal of the American Chemical Society. URL
  • Alkyl–Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Chlorides. (2011).
  • The Suzuki Reaction - Andrew G Myers Research Group.Harvard University. URL
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.Yoneda Labs. URL
  • Effect of solvent on the Suzuki reaction.
  • Solvent effects in palladium catalysed cross-coupling reactions.White Rose Research Online. URL
  • Alkyl-Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Halides at Room Temperature.
  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (2020). The Journal of Organic Chemistry. URL
  • Cobalt-Catalyzed C(sp2)–C(sp3) Suzuki-Miyaura Cross Coupling. (2020). Organic Letters. URL
  • Suzuki Cross-Couplings of Unactivated Secondary Alkyl Bromides and Iodides.
  • Cobalt-Catalyzed C(sp2)–C(sp3) Suzuki–Miyaura Cross Coupling. (2020). Organic Letters. URL
  • Highly Efficient Method for Suzuki Reactions in Aqueous Media. (2018). ACS Omega. URL
  • Suzuki coupling Reaction's yield is very low...
  • Why can't I achieve good yields for this Suzuki reaction?
  • Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides...
  • Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species... (2023). Chemical Science. URL
  • Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzo
  • How can I solve my problem with Suzuki coupling?
  • Alkyl-Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Halides at Room Temperature. (2007). Journal of the American Chemical Society. URL
  • Diagnosing issues with a failed Suzuki coupling?Reddit. URL
  • Suzuki cross-coupling reaction - YouTube. (2020). YouTube. URL
  • Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. (2014). Molecules. URL

Sources

Technical Support Center: Grignard Reaction of 1-(3-Bromopropyl)-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Grignard reaction of 1-(3-Bromopropyl)-4-methoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this critical carbon-carbon bond-forming reaction. Here, we address common challenges and provide in-depth, evidence-based solutions to minimize side product formation and maximize the yield of your desired 3-(4-methoxyphenyl)propylmagnesium bromide.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction is sluggish or fails to initiate. What are the likely causes and how can I resolve this?

A1: Failure to initiate is a common issue in Grignard reactions and is almost always due to the passivation of the magnesium surface by a layer of magnesium oxide (MgO).[1] Several factors can contribute to this:

  • Presence of Moisture: Grignard reagents are potent bases and will react readily with any protic source, including trace amounts of water in the glassware or solvent. This reaction quenches the Grignard reagent as it forms and passivates the magnesium surface.

  • Inactive Magnesium Surface: The MgO layer on the magnesium turnings is inert and prevents the reaction with the alkyl halide from starting.

  • Purity of Starting Material: Impurities in the this compound or the solvent can inhibit the reaction.

Troubleshooting Protocol:

  • Rigorous Drying of Glassware and Solvent:

    • Flame-dry all glassware under a vacuum or oven-dry at >120 °C for several hours and allow to cool under an inert atmosphere (nitrogen or argon).

    • Use anhydrous solvents. Commercially available anhydrous solvents are recommended. If preparing your own, ensure they are properly dried over an appropriate drying agent and distilled before use.

  • Activation of Magnesium:

    • Mechanical Activation: Before adding the solvent, gently crush some of the magnesium turnings in the flask with a dry glass rod under an inert atmosphere to expose a fresh, unoxidized surface.

    • Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane (DBE) to the magnesium suspension in the solvent.[1] The disappearance of the iodine's purple color or the evolution of ethylene gas from the reaction of DBE with magnesium are indicators of successful activation.[1]

  • Initiation:

    • Add a small portion (approximately 10%) of the this compound solution to the activated magnesium.

    • If the reaction does not start spontaneously (indicated by gentle bubbling or a slight exotherm), gently warm the mixture with a heat gun or in a warm water bath. Be prepared to cool the reaction if it becomes too vigorous.

Q2: I am observing a significant amount of a high-boiling point byproduct, which I suspect is a dimer. What is this side product and how can I prevent its formation?

A2: The high-boiling point byproduct is most likely 1,6-bis(4-methoxyphenyl)hexane, the result of a Wurtz coupling reaction . This is a common side reaction where the formed Grignard reagent, acting as a nucleophile, reacts with the starting alkyl bromide.[2][3]

Mechanism of Wurtz Coupling:

The formation of the Wurtz coupling product is favored by conditions that increase the concentration of both the Grignard reagent and the unreacted alkyl halide in the same vicinity.[3]

Workflow for Minimizing Wurtz Coupling:

Wurtz_Coupling

Caption: Wurtz coupling side reaction pathway.

Preventative Measures:

  • Slow Addition: Add the solution of this compound to the magnesium suspension very slowly and dropwise. This maintains a low concentration of the alkyl halide in the reaction mixture, minimizing its reaction with the newly formed Grignard reagent.

  • Dilution: Conduct the reaction in a larger volume of solvent. This reduces the concentration of both the Grignard reagent and the alkyl halide.

  • Temperature Control: Maintain a gentle reflux. Excessively high temperatures can increase the rate of the Wurtz coupling reaction.[4] If the reaction becomes too vigorous, cool the flask in an ice bath.

  • Solvent Choice: The choice of solvent can significantly impact the extent of Wurtz coupling. While diethyl ether is a common solvent, tetrahydrofuran (THF) can sometimes lead to higher yields of the Grignard reagent.[5][6] However, for some substrates, the increased reactivity in THF can promote Wurtz coupling.[7] 2-Methyltetrahydrofuran (2-MeTHF) has been shown to suppress Wurtz coupling in some cases and is a greener alternative.[5][8]

Solvent Boiling Point (°C) Effect on Wurtz Coupling Reference
Diethyl Ether34.6Standard, can be effective with slow addition.[7]
Tetrahydrofuran (THF)66Can increase reactivity, potentially leading to more coupling.[7]
2-Methyltetrahydrofuran (2-MeTHF)80Shown to suppress Wurtz coupling in some systems.[5][8]
Q3: I have identified an alkene byproduct in my reaction mixture. What is its origin and how can I avoid it?

A3: The presence of an alkene, likely 1-methoxy-4-(prop-1-en-1-yl)benzene, suggests that a β-hydride elimination side reaction has occurred.[9] In this process, a hydrogen atom from the carbon beta to the magnesium-carbon bond is transferred to the magnesium, forming a magnesium hydride species and an alkene.

Mechanism of β-Hydride Elimination:

For β-hydride elimination to occur, the Grignard reagent must have a hydrogen atom on the β-carbon, and there must be a vacant coordination site on the magnesium atom.[6][10]

Workflow for β-Hydride Elimination:

Beta_Hydride_Elimination

Caption: β-Hydride elimination pathway.

Likelihood and Prevention:

While β-hydride elimination is a known side reaction for some alkyl Grignard reagents, it is generally less common for primary alkyl Grignards like 3-(4-methoxyphenyl)propylmagnesium bromide, especially at moderate temperatures. The magnesium center in a Grignard reagent is typically coordinatively saturated by the solvent (e.g., THF or diethyl ether), which disfavors the formation of the necessary vacant site for elimination. However, at higher temperatures, solvent dissociation can occur, making this side reaction more probable.

Preventative Measures:

  • Temperature Control: Avoid prolonged heating at high temperatures. Maintain a gentle reflux and use external cooling if the reaction becomes too exothermic.

  • Solvent: Using a strongly coordinating solvent like THF can help to keep the magnesium center coordinatively saturated, thus inhibiting β-hydride elimination.[5]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s) Citations
Reaction fails to initiate - Wet glassware/solvent- Inactive magnesium surface (MgO layer)- Rigorously dry all glassware and use anhydrous solvents.- Activate magnesium with iodine, 1,2-dibromoethane, or by mechanical crushing.[1]
Low yield of Grignard reagent - Wurtz coupling- Reaction with atmospheric CO₂ or O₂- Slow, dropwise addition of the alkyl halide.- Use dilute conditions.- Maintain a strict inert atmosphere (N₂ or Ar).[2][3][4]
Formation of 1,6-bis(4-methoxyphenyl)hexane - Wurtz coupling- Slow addition of this compound.- Use a higher volume of solvent.- Consider using 2-MeTHF as the solvent.[3][5][8]
Formation of 1-methoxy-4-(prop-1-en-1-yl)benzene - β-hydride elimination- Avoid excessive heating.- Use a strongly coordinating solvent like THF.[5][6][10]
Formation of 1-(4-methoxyphenyl)propane - Reaction with adventitious water- Ensure all reagents and equipment are scrupulously dry.- Maintain a positive pressure of an inert gas.[11]

Experimental Protocols

Protocol for High-Yield Synthesis of 3-(4-methoxyphenyl)propylmagnesium bromide

This protocol is designed to minimize the formation of Wurtz coupling products and other side reactions.

Materials:

  • Magnesium turnings

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (one small crystal)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, a pressure-equalizing dropping funnel, and an inlet for inert gas.

  • Magnesium Activation: Place the magnesium turnings in the flask. Add the iodine crystal. Gently heat the flask with a heat gun under a stream of inert gas until the iodine sublimes and coats the magnesium. Allow the flask to cool to room temperature.

  • Solvent Addition: Add anhydrous THF to the flask to cover the magnesium turnings.

  • Initiation: Prepare a solution of this compound in anhydrous THF in the dropping funnel. Add a small amount (approx. 5-10%) of this solution to the stirred magnesium suspension. The disappearance of the iodine color and/or gentle refluxing of the solvent indicates that the reaction has initiated.

  • Grignard Reagent Formation: Once the reaction has started, add the remaining this compound solution dropwise from the funnel at a rate that maintains a gentle reflux. If the reaction becomes too vigorous, cool the flask with a water bath.

  • Completion: After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure all the magnesium has reacted. The resulting greyish, cloudy solution is the Grignard reagent.

References

  • Kadam, A., Nguyen, M., Kopach, M., Richardson, P., Gallou, F., Wan, Z. K., & Zhang, W. (2013). Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions. Green Chemistry, 15(7), 1880-1888. [Link]
  • Kadam, A., et al. (2013). Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions.
  • ADICHEMISTRY. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM.
  • Wikipedia. (2023).
  • Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]
  • OpenOChem Learn. (n.d.).
  • Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation. (2023). Reaction Chemistry & Engineering. [Link]
  • ResearchGate. (n.d.). Physical property of solvents used for Grignard reactions. [Link]
  • Reddit. (2011). Grignard reagents and BHE. [Link]
  • International Journal of Pharmaceutical Sciences and Medicine. (2023). A Review on Grignard Reagent. [Link]
  • ResearchGate. (2018). Side Reactions in a Grignard Synthesis. [Link]
  • Interactive Learning Paradigms, Incorporated. (n.d.).
  • chemeurope.com. (n.d.).
  • ChemRxiv. (2023). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. [Link]
  • Semantic Scholar. (2005). On the Mechanism of Intramolecular Cyclization of Dialkyl(2-propynyl)[3-alkenyl(or aryl) ...[Link]
  • Organic Syntheses. (n.d.). 2,3-DIPHENYLINDONE. [Link]
  • Chemical Communications. (2021). Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles. [Link]
  • ResearchGate. (1956). Studies on the Grignard Reaction IV.
  • Brainly. (2022). [FREE] Benzene is often produced as a side product during Grignard reactions using phenylmagnesium bromide. How. [Link]
  • ResearchGate. (2024).
  • JETIR Research Journal. (2024). a review article on grignard reaction. [Link]
  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). [Link]
  • PMC. (2010). Iron-Catalyzed Coupling of Aryl Grignard Reagents with Alkyl Halides: A Competitive Hammett Study. [Link]
  • Homework.Study.com. (n.d.). 1. Benzene is often a side product when phenyl magnesium bromide is used as the Grignard reagent..... [Link]
  • Chegg.com. (2015). Solved 1.
  • Semantic Scholar. (1922).
  • ACS Publications. (2009). The Grignard Reagents. [Link]
  • PubMed. (2017). AlCl 3-Catalyzed Intramolecular Cyclization of N-Arylpropynamides With N-Sulfanylsuccinimides: Divergent Synthesis of 3-Sulfenyl Quinolin-2-ones and Azaspiro[6][12]trienones. [Link]
  • Google Patents. (1964). Process for making grignard reagents.
  • York University. (n.d.).
  • AnandTech Forums. (2005). Organic Chemistry question on Grignard reactions. [Link]
  • ResearchGate. (2010). (PDF) ChemInform Abstract: Improved Synthesis of 6-(4-Methoxyphenyl)-2,4-dichloro-1,3,5-triazine and 2,4-Bis(resorcinyl)-substituted UV Light Absorbing Derivatives.

Sources

Technical Support Center: Optimizing Temperature for Reactions with 4-(3-Bromopropyl)anisole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(3-Bromopropyl)anisole. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of temperature optimization in reactions involving this versatile reagent. Precise temperature control is paramount to maximizing yield, ensuring selectivity, and preventing the formation of undesirable byproducts. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary competing reactions I should be aware of when using 4-(3-Bromopropyl)anisole, and how does temperature influence them?

A1: The primary competition is between nucleophilic substitution (S_N2) and elimination (E2) reactions. Higher temperatures generally favor elimination.[1] This is due to the entropic favorability of elimination reactions, which produce a greater number of product molecules.[1] For 4-(3-bromopropyl)anisole, the desired substitution reaction with a nucleophile will compete with the E2 elimination, which would yield 4-allyl-anisole. To favor substitution, it is often recommended to conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.

Q2: What is a typical temperature range for Williamson ether synthesis using 4-(3-Bromopropyl)anisole?

A2: A general temperature range for Williamson ether synthesis is between 50 to 100 °C.[2] It often requires gentle reflux to proceed at a practical rate.[3] However, if you observe the formation of the elimination byproduct (4-allyl-anisole), reducing the temperature is the first step in troubleshooting.[2] A good starting point is to run the reaction at a moderate temperature (e.g., 50-60 °C) and monitor its progress.

Q3: I am preparing a Grignard reagent from 4-(3-Bromopropyl)anisole. What are the critical temperature considerations?

A3: Grignard reagent formation is a two-stage process with distinct temperature requirements:

  • Initiation: This step can be sluggish and may require initial heating to between 40 °C and 70 °C to overcome the activation barrier and disrupt the passivating magnesium oxide layer.[4]

  • Formation/Reaction: The reaction is highly exothermic. Once initiated, the temperature should be carefully controlled. Often, the reaction is maintained at a gentle reflux. For subsequent reactions with electrophiles, the temperature is typically lowered significantly, often to between 0 °C and 15 °C, to prevent side reactions.[2] For more sensitive functionalized Grignard reagents, temperatures as low as -78 °C may be necessary to ensure stability.[5]

Q4: Can intramolecular cyclization occur with 4-(3-Bromopropyl)anisole, and how is this affected by temperature?

Q5: What is the thermal decomposition temperature of 4-(3-Bromopropyl)anisole?

A5: While a specific thermogravimetric analysis (TGA) for 4-(3-bromopropyl)anisole is not widely published, the thermal decomposition of the parent anisole structure provides a useful reference. Anisole itself is quite stable, with thermal decomposition occurring at very high temperatures, typically in the range of 850-1000 K (approximately 577-727 °C), proceeding through a radical mechanism.[7][8] The presence of the bromopropyl chain will likely lower this decomposition temperature, but significant thermal degradation is not expected under typical synthetic conditions (i.e., below 200-250 °C).

Troubleshooting Guide: Temperature-Related Issues

Problem 1: Low Yield of Nucleophilic Substitution Product

If you are experiencing low yields in a reaction where a nucleophile is intended to displace the bromide (e.g., Williamson ether synthesis, amination), the temperature is a key variable to investigate.

Troubleshooting Workflow:

G start Low Yield of Substitution Product check_reaction Is the reaction proceeding (i.e., starting material consumed)? start->check_reaction temp_low Temperature may be too low. Increase temperature in 10°C increments. Monitor reaction progress. check_reaction->temp_low No check_byproducts Are there significant byproducts? check_reaction->check_byproducts Yes elimination Primary byproduct is likely 4-allyl-anisole (E2 product). check_byproducts->elimination Yes cyclization Consider intramolecular cyclization product. check_byproducts->cyclization Potentially optimize_temp Lower the reaction temperature. Start at room temperature or 0°C and warm slowly. elimination->optimize_temp cyclization->optimize_temp

Caption: Troubleshooting workflow for low substitution yield.

Detailed Analysis:

  • Incomplete Reaction: If starting material remains after an extended period, the activation energy for the substitution is not being met. A gradual increase in temperature, for instance from 50 °C to 70 °C, can increase the reaction rate.[3]

  • Formation of Elimination Byproduct: The most common byproduct is 4-allyl-anisole, formed via an E2 elimination pathway. This is favored by higher temperatures.[1][4] To mitigate this, lower the reaction temperature. Running the reaction at room temperature for a longer duration, or starting at 0 °C and allowing it to warm slowly, can significantly improve the ratio of substitution to elimination.[1]

  • Intramolecular Cyclization: If you are using a Lewis acid or conditions that could generate one, the formation of 6-methoxy-1,2,3,4-tetrahydronaphthalene is possible, especially with heating.[6] If this is observed, consider running the reaction at a lower temperature and without a Lewis acid catalyst if possible.

Problem 2: Issues with Grignard Reagent Formation

The formation of Grignard reagents can be notoriously sensitive to reaction conditions, including temperature.

Troubleshooting Workflow:

G start Grignard Reaction Issues check_initiation Does the reaction initiate? start->check_initiation no_initiation Initiation Failure check_initiation->no_initiation No low_yield Low Yield of Grignard Product check_initiation->low_yield Yes, but yield is poor initiation_steps Gently warm the flask to 40-50°C. Use a heat gun for localized heating. Ensure Mg is activated (e.g., with iodine). no_initiation->initiation_steps yield_steps Control the exotherm with an ice bath. Add alkyl bromide slowly to maintain gentle reflux. Avoid excessive heating to minimize Wurtz coupling. low_yield->yield_steps

Sources

Preventing elimination side reactions of 1-(3-Bromopropyl)-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(3-Bromopropyl)-4-methoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common side reactions during its use in organic synthesis. The following information is curated to provide in-depth, field-proven insights to ensure the success of your experiments.

Section 1: Troubleshooting Unwanted Elimination Reactions

One of the most common challenges encountered when working with this compound is the propensity for elimination side reactions, which compete with the desired nucleophilic substitution (SN2) pathway.[1] Understanding the factors that favor elimination is crucial for minimizing the formation of the undesired alkene byproduct, 1-allyl-4-methoxybenzene.

Issue 1: Low Yield of the Desired Substitution Product and Formation of an Alkene Byproduct

If you are observing a significant amount of the elimination byproduct, it is likely that the reaction conditions are favoring the E2 (bimolecular elimination) pathway over the SN2 (bimolecular nucleophilic substitution) pathway.

Probable Causes & Solutions
  • Strong, Bulky Base: The use of a strong, sterically hindered base is a primary driver for E2 reactions.[2][3][4] Such bases have difficulty accessing the electrophilic carbon for an SN2 attack due to steric hindrance and will instead abstract a proton from the β-carbon, leading to elimination.

    • Solution: Opt for a good nucleophile that is a weak base.[5] Examples include azide (N₃⁻), cyanide (CN⁻), or halide ions. If a basic nucleophile is required, use a less sterically hindered one, such as methoxide or ethoxide, and carefully control other reaction parameters.[6]

  • High Reaction Temperature: Higher temperatures generally favor elimination reactions over substitution reactions.[7][8] This is because elimination reactions often have a higher activation energy and result in a greater increase in entropy (more product molecules are formed).[8]

    • Solution: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider starting at room temperature or even 0 °C and slowly warming the reaction mixture only if necessary.

  • Solvent Choice: The solvent plays a critical role in the competition between SN2 and E2 reactions.[9] Polar aprotic solvents are known to favor SN2 reactions.[5][9][10]

    • Solution: Utilize polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile. These solvents solvate the cation of the nucleophilic salt, leaving the anion "naked" and more nucleophilic, thus promoting the SN2 pathway.[9]

Issue 2: Reaction Fails to Proceed or is Excessively Slow

While trying to avoid elimination, you might encounter conditions where the desired substitution reaction is too slow.

Probable Causes & Solutions
  • Weak Nucleophile: A nucleophile that is too weak may not be reactive enough to displace the bromide leaving group at a practical rate.

    • Solution: If the nucleophile is neutral (e.g., an amine or alcohol), consider converting it to its more nucleophilic conjugate base using a non-hindered base.[4] For instance, an alcohol can be deprotonated to an alkoxide.

  • Insufficient Temperature: While high temperatures favor elimination, a temperature that is too low can stall the reaction.

    • Solution: Gradually and carefully increase the reaction temperature while monitoring for the formation of the elimination byproduct by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Poor Solubility: If the reactants are not adequately dissolved, the reaction rate will be significantly reduced.

    • Solution: Ensure that your chosen solvent can dissolve both the this compound and the nucleophilic salt. A combination of polar aprotic solvents may be necessary in some cases.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is this compound prone to elimination reactions?

A1: this compound is a primary alkyl halide.[2][11] While primary substrates strongly favor the SN2 pathway, the presence of β-hydrogens allows for the possibility of an E2 elimination reaction, especially under basic conditions.[5] The competition between these two pathways is highly dependent on the reaction conditions.[3][5]

Q2: What is the mechanism of the elimination side reaction?

A2: The primary elimination pathway is the E2 mechanism. This is a concerted, one-step process where a base abstracts a proton from the carbon adjacent to the carbon bearing the bromine (the β-carbon), and simultaneously, the C-Br bond breaks, and a double bond is formed.[12][13]

Q3: How does the structure of the nucleophile/base influence the reaction outcome?

A3: The structure of the nucleophile/base is a critical factor.

  • Strongly Basic, Non-Bulky Nucleophiles (e.g., hydroxide, methoxide): These can lead to a mixture of SN2 and E2 products, with the ratio being sensitive to other conditions like temperature and solvent.[6]

  • Strongly Basic, Bulky Nucleophiles (e.g., potassium tert-butoxide): These will almost exclusively lead to the E2 product due to steric hindrance preventing the SN2 pathway.[2][14]

  • Good Nucleophiles, Weak Bases (e.g., I⁻, Br⁻, CN⁻, N₃⁻): These will strongly favor the SN2 pathway.[6]

Q4: Can I use a protic solvent for my reaction?

A4: While possible, polar protic solvents (e.g., ethanol, water) are generally not recommended if you want to maximize the SN2 product. Protic solvents can solvate the nucleophile through hydrogen bonding, which reduces its nucleophilicity and can slow down the SN2 reaction, potentially allowing the E2 pathway to become more competitive.[9]

Q5: Is there a way to predict the major product based on my reaction conditions?

A5: Yes, by analyzing the key reaction parameters, you can make a strong prediction. The table below summarizes the expected outcomes.

Factor Favors SN2 (Substitution) Favors E2 (Elimination)
Substrate Primary (like our topic compound)[2][7]More substituted substrates (tertiary > secondary)[2]
Nucleophile/Base Good nucleophile, weak base (e.g., I⁻, N₃⁻, CN⁻)[6]Strong, sterically hindered base (e.g., t-BuOK)[2][3]
Solvent Polar aprotic (e.g., DMSO, DMF, acetone)[5][9]Less of a determining factor than the base strength
Temperature Lower temperatures[7][8]Higher temperatures[7][8]

Section 3: Experimental Protocols & Visual Guides

Protocol: Optimized SN2 Reaction to Minimize Elimination

This protocol provides a general guideline for performing a nucleophilic substitution on this compound with sodium azide as the nucleophile to yield 1-(3-azidopropyl)-4-methoxybenzene.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Temperature control system (e.g., ice bath, oil bath)

  • Standard workup and purification reagents and equipment

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add sodium azide (1.2 equivalents).

  • Add anhydrous DMF to dissolve the sodium azide.

  • Cool the mixture to room temperature.

  • Slowly add this compound (1.0 equivalent) to the stirred solution.

  • Maintain the reaction at room temperature and monitor its progress using TLC.

  • Upon completion, quench the reaction by carefully adding water.

  • Perform an aqueous workup to remove DMF and any remaining salts.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Reaction Pathway Visualization

The following diagrams illustrate the competition between the desired SN2 pathway and the undesired E2 elimination side reaction.

SN2_vs_E2 Reactants This compound + Nucleophile/Base SN2_Product Substitution Product (Desired) Reactants->SN2_Product SN2 Pathway (Good Nucleophile, Weak Base, Low Temp, Polar Aprotic Solvent) E2_Product Elimination Product (Undesired Side Product) Reactants->E2_Product E2 Pathway (Strong, Bulky Base, High Temp)

Caption: Competing SN2 and E2 pathways.

Troubleshooting Workflow

This flowchart provides a logical sequence for diagnosing and solving issues related to elimination side reactions.

Troubleshooting_Workflow Start Problem: Significant Elimination Byproduct CheckBase Is the base strong and/or bulky? Start->CheckBase ChangeBase Solution: Use a good nucleophile that is a weaker, non-bulky base. CheckBase->ChangeBase Yes CheckTemp Is the reaction temperature high? CheckBase->CheckTemp No End Problem Resolved ChangeBase->End LowerTemp Solution: Lower the reaction temperature. CheckTemp->LowerTemp Yes CheckSolvent Are you using a protic solvent? CheckTemp->CheckSolvent No LowerTemp->End ChangeSolvent Solution: Switch to a polar aprotic solvent (e.g., DMF, DMSO). CheckSolvent->ChangeSolvent Yes CheckSolvent->End No

Caption: Troubleshooting elimination side reactions.

References

  • SN2 vs E2 - Chemistry Steps. [Link]
  • Sn2E2 Reactions: SN2 vs. E2 - SparkNotes. [Link]
  • Elimination Reactions | Solubility of Things. [Link]
  • Elimin
  • Factors Influencing the Elimination Mechanism - Chemistry LibreTexts. [Link]
  • How Solvation Influences the SN2 versus E2 Competition | The Journal of Organic Chemistry - ACS Public
  • Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps. [Link]
  • The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps. [Link]
  • Nucleophilic Substitution Reactions - Solubility of Things. [Link]
  • How Solvation Influences the SN2 versus E2 Competition - PMC - PubMed Central - NIH. [Link]
  • Why do we need a strong base for an elimin
  • SN1 vs SN2 vs E1 vs E2 Reactions Study Guide - Studley AI. [Link]
  • Comparison and Competition Between SN1, SN2, E1 and E2 - Chemistry LibreTexts. [Link]
  • Comparing E2, E1, Sn2, Sn1 reactions (video) - Khan Academy. [Link]
  • Deciding SN1/SN2/E1/E2 - The Solvent - Master Organic Chemistry. [Link]
  • E1 vs E2: Comparing the E1 and E2 Reactions - Master Organic Chemistry. [Link]
  • Characteristics of the SN2 Reaction - Chemistry LibreTexts. [Link]
  • Wrapup: The Key Factors For Determining SN1/SN2/E1/E2 - Master Organic Chemistry. [Link]
  • The Substrate: Steric Effects in the SN2 Reaction. [Link]
  • Effect of sterics on Sn2 reactions - Chemistry LibreTexts. [Link]
  • Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase - PMC. [Link]
  • (PDF)
  • Why substitution and elimination reactions are favored respectively at lower and higher temperature? - Chemistry Stack Exchange. [Link]
  • Deciding SN1/SN2/E1/E2 (1)
  • Substitution and elimination reactions | Organic chemistry - Khan Academy. [Link]
  • Video: SN2 Reaction: Kinetics - JoVE. [Link]
  • This compound | C10H13BrO | CID 12776996 - PubChem. [Link]
  • Nucleophilic Aromatic Substitution - Chemistry Steps. [Link]
  • This compound | CAS#:57293-19-3 | Chemsrc. [Link]
  • Nucleophilic Reactions of Benzene Deriv
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. [Link]
  • Nucleophilic Arom
  • Electrochemical Synthesis of Methoxy-NNO-azoxy Compounds via N=N Bond Formation Between Ammonium N-(methoxy)nitramide and Nitroso Compounds - MDPI. [Link]
  • Substitution Reactions of Benzene Deriv
  • 1-(3-Bromopropoxy)-4-methoxybenzene | C10H13BrO2 | CID 235996 - PubChem. [Link]

Sources

Removal of unreacted 1-(3-Bromopropyl)-4-methoxybenzene from product

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Removal of Unreacted 1-(3-Bromopropyl)-4-methoxybenzene from a Product Mixture

Welcome to the Technical Support Center. This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and purification protocols for the effective removal of the common alkylating agent, this compound, from synthetic reaction mixtures. As Senior Application Scientists, we have designed this guide to explain the causality behind experimental choices, ensuring robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that influence its removal?

Understanding the contaminant's properties is the first step in designing an effective purification strategy. This compound is a moderately non-polar, high-boiling liquid.[1] Its key characteristic is the reactive bromopropyl group, which makes it an electrophile susceptible to nucleophilic attack.[2] Its high boiling point generally precludes removal by simple distillation if the desired product is also a high-boiling substance.[2][3]

Table 1: Physicochemical Properties of this compound

PropertyValueSignificance for Purification
Molecular Formula C₁₀H₁₃BrO-
Molecular Weight 229.11 g/mol [1][3][4]Affects diffusion rates in chromatography.
Physical State Liquid at 25 °C[1]Prevents simple filtration; requires liquid-phase separation techniques.
Boiling Point 104-106 °C at 0.2 mmHg[1][5]High boiling point makes standard distillation challenging for non-volatile products.
Density 1.311 g/mL at 25 °C[1]Denser than water; will be the bottom layer in an aqueous/organic separation with a less dense solvent like ether, but may be top or bottom with chlorinated solvents.
Solubility Low in water; soluble in organic solvents.[2]Key for liquid-liquid extraction and chromatography solvent selection.
LogP (calculated) 3.02[2][6]Indicates high lipophilicity (preference for non-polar organic phases).
Reactivity Electrophilic alkyl halideCan be chemically "scavenged" by nucleophiles or undergo elimination with a strong base.[2][7][8]

Troubleshooting and Method Selection

Q2: How do I choose the most effective purification strategy for my specific product?

The optimal strategy depends on the nature of your desired product. The fundamental principle is to exploit the differences in physicochemical properties between your product and the this compound contaminant. The following decision workflow will guide you to the most appropriate method.

MethodSelection start Start: Crude Reaction Mixture product_type What is the primary functional group of your product? start->product_type amine Amine / Basic Heterocycle product_type->amine  Basic neutral Neutral / Non-basic (e.g., Ether, Ester) product_type->neutral  Neutral/Acidic product_state Is your product a solid or a liquid/oil? chromatography Recommended Method: Flash Column Chromatography product_state->chromatography  Liquid/Oil crystallization Recommended Method: Crystallization / Recrystallization product_state->crystallization  Solid extraction Recommended Method: Acid-Base Liquid-Liquid Extraction amine->extraction neutral->product_state extraction->chromatography If impurities persist... scavenging Alternative Method: Nucleophilic Scavenging chromatography->scavenging If co-elution occurs...

Caption: Method selection workflow for purification.

Detailed Purification Protocols

Q3: My product is an amine. How do I perform an acid-base extraction to remove the impurity?

This is often the most efficient method for amine products. It leverages the basicity of the product, which can be protonated to form a water-soluble salt, while the neutral alkyl halide impurity remains in the organic phase.

Scientific Principle: The reaction of an amine with an alkyl halide produces a more substituted amine.[9][10] By adding aqueous acid (e.g., 1M HCl), the basic amine product (R-NH₂) is converted to its ammonium salt (R-NH₃⁺Cl⁻). This salt is an ionic species and is therefore highly soluble in the aqueous phase. The unreacted this compound has no basic functional groups and remains as a neutral, non-polar molecule, partitioning preferentially into the organic solvent.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent, such as ethyl acetate or dichloromethane (DCM). Use approximately 10-20 mL of solvent per gram of crude material.

  • Acidic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of 1M aqueous hydrochloric acid (HCl).

  • Extraction: Stopper the funnel and shake vigorously for 30-60 seconds, ensuring to vent frequently to release any pressure buildup. Allow the layers to separate. The protonated amine product is now in the aqueous layer, while the impurity remains in the organic layer.

  • Separation: Drain the aqueous layer (containing the product) into a clean flask. Discard the organic layer (containing the impurity).

  • Back-Extraction (Optional but Recommended): To remove any residual non-polar impurities from the aqueous layer, add a fresh portion of the organic solvent (e.g., ethyl acetate) to the flask containing the aqueous product, shake, and discard the organic layer. Repeat this step once more.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add a base, such as 3M aqueous sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, while stirring until the solution is basic (pH > 10, check with pH paper). This deprotonates the ammonium salt, regenerating the neutral amine product, which will often precipitate as a solid or separate as an oil.

  • Final Extraction: Extract the neutral product back into a fresh organic solvent (e.g., ethyl acetate or DCM) two to three times.

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the purified product.

Q4: My product is neutral and oily. What is the recommended protocol for flash column chromatography?

Flash column chromatography is the workhorse of purification for neutral organic compounds, separating them based on their differential adsorption to a stationary phase.

Scientific Principle: The separation relies on the polarity difference between the product and the contaminant. This compound is a relatively non-polar molecule. If your product has incorporated a polar functional group (e.g., via reaction with a nucleophile), it will be significantly more polar. When the mixture is passed through a polar stationary phase (like silica gel), the more polar product will have stronger interactions (adsorption) and will elute more slowly, while the less polar impurity will travel through the column faster.

Step-by-Step Protocol:

  • Stationary Phase Preparation: Prepare a column with silica gel as the stationary phase, packed using a suitable non-polar solvent system (the "mobile phase"), such as hexane or a low-percentage ethyl acetate in hexane mixture.

  • Sample Loading: Adsorb the crude oil onto a small amount of silica gel. To do this, dissolve the crude product in a minimal amount of a volatile solvent (like DCM), add silica gel (2-3 times the mass of the crude product), and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with a non-polar mobile phase (e.g., 100% hexane). The non-polar this compound will elute first.

  • Gradient Elution: Gradually increase the polarity of the mobile phase by slowly increasing the percentage of a more polar solvent (e.g., ethyl acetate). For example, you might run a gradient from 0% to 30% ethyl acetate in hexane. This will cause your more polar desired product to begin moving down the column.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the impurity, which contain the pure product, and which are mixed.

  • Concentration: Combine the pure product fractions and remove the solvent via rotary evaporation.

Table 2: Comparison of Primary Purification Methods

MethodProsConsBest For
Acid-Base Extraction Fast, inexpensive, highly scalable, does not require special equipment.Only applicable to basic (amine) or acidic products. Emulsions can form.Primary purification of amine-containing products.
Flash Chromatography Highly versatile, provides excellent separation for a wide range of compounds.Can be time-consuming, uses large volumes of solvent, can be difficult to scale up.Neutral, non-crystalline products. Polishing step after extraction.
Crystallization Can provide exceptionally high purity, is scalable.Product must be a solid, requires finding a suitable solvent system, can have lower yields.Crystalline solid products.
Chemical Scavenging Can be effective for removing trace amounts of reactive impurities.Introduces a new impurity (the scavenger adduct) that must then be removed.Reactions where a small excess of electrophile is difficult to remove otherwise.
Q5: When and how should I use a chemical scavenger?

Chemical scavenging should be considered a secondary or final-polishing step when trace amounts of the reactive alkyl halide persist after primary purification. A scavenger is a nucleophile added to the crude mixture to react specifically with the excess electrophile.

Scientific Principle: The strategy involves converting the unreacted this compound into a new compound with drastically different properties, making it easily separable. For example, using a high-boiling, polar amine scavenger (like N-(2-aminoethyl)piperazine) will convert the impurity into a highly polar, water-soluble polyamine salt, which can be easily removed with a simple aqueous wash.

Step-by-Step Protocol (Example with a Thiol Scavenger):

  • Scavenger Addition: After the primary reaction is complete, add 1.5-2.0 equivalents (relative to the excess starting material) of a nucleophilic thiol, such as 1-butanethiol, and a non-nucleophilic base like diisopropylethylamine (DIPEA) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-50 °C) for 2-4 hours to ensure complete reaction with the excess alkyl halide.

  • Workup: The original impurity has now been converted to a thioether. Proceed with a standard workup (e.g., aqueous wash, extraction) and purification (e.g., chromatography). The new thioether adduct will have a different polarity and should be easier to separate from the desired product.

Troubleshooting Common Issues

Q6: I performed an acid-base extraction, but my NMR spectrum still shows the presence of this compound. What could have gone wrong?
  • Insufficient Acid: The pH of the aqueous layer may not have been low enough to fully protonate your amine product. Ensure the pH is < 2.

  • Poor Partitioning: If your amine product is very bulky or lipophilic, its salt may still have some solubility in the organic layer. Perform multiple extractions (3-4 times) with the acidic solution to ensure quantitative transfer to the aqueous phase.

  • Emulsion Formation: A stable emulsion between the layers can trap the organic-soluble impurity with your aqueous product. To break an emulsion, try adding a small amount of brine (saturated NaCl solution) or filtering the mixture through a pad of Celite.

Q7: The impurity and my product are co-eluting during flash chromatography. How can I improve the separation?
  • Change Mobile Phase: The selectivity of the separation is highly dependent on the solvent system. If you are using a standard Hexane/Ethyl Acetate system, try switching to a different system with different solvent properties, such as Dichloromethane/Methanol.

  • Use a Different Stationary Phase: If silica (a polar, acidic support) is not providing adequate separation, consider using a different stationary phase like alumina (which can be basic, neutral, or acidic) or a reverse-phase (C18) silica for very non-polar products.

  • Improve Column Efficiency: Ensure your column is packed well and that the sample is loaded in a very concentrated band. A poorly packed column or a diffuse sample band will lead to broad peaks and poor resolution.

References

  • ChemSrc. This compound Chemical & Physical Properties. [Link]
  • PubChem. This compound. [Link]
  • Google Patents.
  • Scribd.
  • Chemistry LibreTexts.
  • Chemistry LibreTexts. Reactions of Amines. [Link]
  • Michigan State University. Reaction of Amines with Nitrous Acid. [Link]
  • HETEROCYCLES. Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine. [Link]
  • Cengage.
  • Chemistry LibreTexts. Reactions of Amines (General). [Link]
  • Michigan State University.

Sources

Technical Support Center: Suzuki Coupling of 1-(3-Bromopropyl)-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the Suzuki coupling of substrates like 1-(3-Bromopropyl)-4-methoxybenzene.

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for a solvent system for the Suzuki coupling of this compound?

A1: A biphasic solvent system consisting of an organic solvent and water is a robust starting point for the Suzuki coupling of many aryl bromides, including those with alkyl chains like this compound.[1][2] A common and effective choice is a mixture of 1,4-dioxane and water , often in a 3:1 or 4:1 ratio.[3] This system effectively dissolves both the organic substrates and the inorganic base required for the reaction.[3]

Other commonly used and effective organic solvents include:

  • Toluene : Often used for reactions requiring higher temperatures.[1][4][5][6]

  • Tetrahydrofuran (THF) : A versatile solvent that can promote a wide range of Suzuki couplings.[1][4][5][6][7][8]

  • Ethers like 2-methyl-THF (2Me-THF) and dimethoxyethane (DME).[4]

  • Alcohols such as ethanol (EtOH) and n-butanol (n-BuOH), often in mixtures with water.[4][9]

The addition of water is often beneficial as it helps to dissolve the inorganic base and can facilitate the crucial transmetalation step of the catalytic cycle.[3][4]

Q2: My reaction yield is low. What are the most likely causes related to the solvent?

A2: Low yields in Suzuki coupling can stem from several factors, with the solvent system playing a critical role. Here are some common solvent-related issues:

  • Poor Solubility of Reagents: If your aryl bromide, boronic acid/ester, or catalyst is not fully dissolved, the reaction will be slow and incomplete. While vigorous stirring is essential, especially in biphasic systems, you may need to switch to a solvent that offers better solubility for all components.[3][4] For particularly challenging substrates, polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) can be used, although they may introduce side reactions.[3][4][6]

  • Inappropriate Polarity: The polarity of the solvent can influence the reaction's selectivity and rate.[10][11][12] While a direct correlation with dielectric constant isn't always observed, the choice between polar protic, polar aprotic, and nonpolar solvents can be significant.[10][11][12] For instance, some polar aprotic solvents like acetonitrile (MeCN) and DMF have been shown to alter the selectivity in couplings with multiple reactive sites.[10][11][12]

  • Presence of Water (or lack thereof): The role of water is complex. While often beneficial, anhydrous conditions are also used.[4] If you are running an anhydrous reaction with a base like K₃PO₄, adding a small amount of water (e.g., 5 equivalents) can sometimes be necessary to activate the base and facilitate the reaction.

  • Side Reactions Promoted by the Solvent: Some solvents can participate in or promote side reactions. For example, alcoholic solvents can sometimes lead to dehalogenation of the aryl halide, reducing the amount of starting material available for the desired coupling.[4]

Q3: I am observing significant homocoupling of my boronic acid. Can the solvent choice help minimize this?

A3: Yes, solvent choice can influence the extent of homocoupling. Homocoupling, the reaction of two boronic acid molecules, is often promoted by the presence of Pd(II) species and oxygen.[4]

To minimize homocoupling:

  • Ensure Thorough Degassing: Regardless of the solvent, it is crucial to thoroughly degas the reaction mixture to remove dissolved oxygen. This can be done by bubbling an inert gas like argon or nitrogen through the solvent or by using freeze-pump-thaw cycles.[8]

  • Solvent Purity: Use high-purity, dry solvents to minimize unknown contaminants that could lead to catalyst deactivation or side reactions.

  • Consider Anhydrous Conditions: In some cases, running the reaction under anhydrous conditions can reduce homocoupling. However, this must be balanced with the potential need for water to facilitate the main reaction pathway.[4]

Q4: Are there "green" or more environmentally friendly solvent options for Suzuki coupling?

A4: Yes, there is a growing interest in using more sustainable solvents for Suzuki reactions. Some options include:

  • Water: Using water as the primary solvent is an attractive option due to its safety and low cost. This is most effective with water-soluble catalysts and substrates.[1][3]

  • Ethanol/Water Mixtures: Mixtures of ethanol and water are considered greener alternatives to many traditional organic solvents and have been shown to be effective for Suzuki couplings.[9][13]

  • Propylene Carbonate (PC): PC is a biodegradable, low-toxicity solvent that has been successfully used in Suzuki reactions.[5]

  • Ether Solvents from Sustainable Sources: Solvents like cyclopentyl methyl ether (CPME) are often considered greener alternatives to THF and dioxane.[14]

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the Suzuki coupling of this compound.

Issue 1: Low or No Conversion of Starting Material
Potential Cause Troubleshooting Step Rationale
Poor Reagent Solubility 1. Ensure vigorous stirring. 2. Switch to a solvent system with better solubilizing power (e.g., Toluene/Water, THF/Water, or for difficult cases, DMF).[1][3][4][5][6][7][8]The reaction can only occur when all components are in the same phase or can effectively interact at the phase interface.[15][16]
Incorrect Solvent Polarity Experiment with solvents of different polarities. A common starting point is a relatively nonpolar organic solvent (Toluene, Dioxane) with water. If that fails, a more polar aprotic solvent (DMF, DMSO) could be tried.[3][4][6][10][11][12]Solvent polarity can affect the stability of intermediates in the catalytic cycle and the overall reaction rate.[10][11][12]
Catalyst Inactivity 1. Ensure the solvent was properly degassed. 2. Use a fresh, high-quality catalyst. 3. Consider a different palladium precatalyst or ligand.Oxygen can deactivate the Pd(0) catalyst. The choice of ligand is also critical and can be solvent-dependent.
Issue 2: Formation of Significant Byproducts (e.g., Homocoupling, Dehalogenation)
Potential Cause Troubleshooting Step Rationale
Homocoupling of Boronic Acid 1. Thoroughly degas the solvent and reaction mixture.[8] 2. Use a high-purity boronic acid or boronic ester. 3. Consider using a boronic ester (e.g., pinacol ester) which can be more stable.[4]Homocoupling is often promoted by oxygen and Pd(II) species.[4] Boronic esters can be less prone to this side reaction.
Dehalogenation of Aryl Bromide 1. Avoid solvents that can act as a hydride source, such as certain alcohols, especially at high temperatures.[4] 2. If using an alcohol, try a lower reaction temperature or a different solvent system (e.g., Toluene/Water).Some solvents can react with the palladium complex to form a palladium hydride, which can then reduce the aryl bromide.[4]
Hydrolysis of Functional Groups If your molecule contains sensitive functional groups (e.g., esters, amides), prolonged heating in aqueous or protic solvents can cause hydrolysis.[7] 1. Reduce reaction time and temperature. 2. Use a non-protic solvent system if possible.Water and protic solvents can act as nucleophiles, leading to the breakdown of sensitive functional groups.[17][18][19][20]

Visualizing the Suzuki Coupling Catalytic Cycle

The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction. The choice of solvent can influence the rate of each of these steps.

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)Ln PdII_A R¹-Pd(II)Ln-X Pd0->PdII_A OxAdd Oxidative Addition (R¹-X) PdII_B R¹-Pd(II)Ln-R² PdII_A->PdII_B Transmetal Transmetalation (R²-B(OR)₂) PdII_B->Pd0 RedElim Reductive Elimination Product Coupled Product (R¹-R²) ArBr 1-(3-Bromopropyl)- 4-methoxybenzene (R¹-X) Boronic Boronic Acid/Ester (R²-B(OR)₂) Base Base (e.g., K₂CO₃) Base->Transmetal Solvent Solvent System (e.g., Dioxane/H₂O) cluster_cycle cluster_cycle

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: General Procedure for Solvent Screening

This protocol provides a starting point for screening different solvents for the Suzuki coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)[4]

  • Base (e.g., K₂CO₃, 2.0 equivalents)[1][8]

  • Selected solvent system (e.g., Dioxane/Water 4:1)

Procedure:

  • To a reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 eq).

  • Seal the vessel and evacuate and backfill with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add the degassed solvent system via syringe. The solvent should have been previously degassed by bubbling with an inert gas for at least 30 minutes.[8]

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[6]

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Wikipedia. Suzuki reaction.
  • Reeves, E. K., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry, 60(3-4), 406-409.
  • ResearchGate. Effect of solvent on the Suzuki reaction.
  • ResearchGate. What can I use as a solvent and base in a suzuki reaction with a sensitive amide in the core?.
  • ResearchGate. Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF.
  • Chemistry Steps. Polar Protic and Polar Aprotic Solvents.
  • Reeves, E. K., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry, 60(3-4), 406-409.
  • Garg, N. K., et al. (2020). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Sustainable Chemistry & Engineering.
  • NROChemistry. Suzuki Coupling: Mechanism & Examples.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling.
  • Francke, R., & Riente, P. (2012). Suzuki coupling reactions in neat water as the solvent: where in the biphasic reaction mixture do the catalytic reaction steps occur?. Chemistry–A European Journal, 18(48), 15383-15392.
  • ResearchGate. Suzuki Coupling Reactions in Neat Water as the Solvent: Where in the Biphasic Reaction Mixture Do the Catalytic Reaction Steps Occur?.
  • ChemTalk. Polar Protic and Aprotic Solvents.
  • ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
  • Tenger Chemical. Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide.
  • Myers, A. G. Research Group. The Suzuki Reaction.
  • Chemistry LibreTexts. Polar Protic and Aprotic Solvents.
  • Murray, P. R., et al. (2024). Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings. Nature Communications, 15(1), 5431.
  • Reddit. Diagnosing issues with a failed Suzuki coupling?.
  • Aidic. Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Zhang, Y., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Letters, 16(5), 1354-1357.
  • ResearchGate. Suzuki reaction with aryl bromides at room temperature in the presence of a simple “ligand-free” catalytic system.
  • Reddit. Struggling with Suzuki Reaction.
  • ResearchGate. Facile and efficient Suzuki–Miyaura coupling reaction of aryl halides catalyzed by Pd2(dba)3 in ionic liquid/supercritical carbon dioxide biphasic system.
  • ResearchGate. Effect of solvent on the Suzuki cross-coupling.
  • Reddit. Help needed with unreproducible Suzuki coupling.
  • Catalysis Consulting. Case Study: Solvent Selection for a Suzuki Reaction.

Sources

Technical Support Center: Catalyst Selection for Cross-Coupling with 1-(3-Bromopropyl)-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for cross-coupling reactions involving 1-(3-bromopropyl)-4-methoxybenzene. This guide is designed to provide you, as a senior application scientist, with in-depth, field-proven insights to navigate the complexities of catalyst selection and troubleshoot common issues encountered during your experiments. The question-and-answer format directly addresses specific challenges to ensure the success of your synthetic endeavors.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am planning a Suzuki-Miyaura coupling with this compound and an arylboronic acid. What are the key challenges and how do I select an appropriate catalyst system?

A1: The primary challenge in the Suzuki-Miyaura coupling of an alkyl bromide like this compound lies in the slower oxidative addition of the C(sp³)–Br bond to the palladium(0) catalyst compared to a C(sp²)–Br bond.[1][2] Additionally, the potential for β-hydride elimination from the alkyl-palladium intermediate can lead to undesired alkene byproducts.[3][4]

Catalyst System Selection:

  • Palladium Precatalyst: Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common and effective choices. For improved air and moisture stability, consider using pre-formed palladium(0) complexes or precatalysts.

  • Ligand: The choice of ligand is critical. Electron-rich and sterically bulky phosphine ligands are generally preferred as they promote the oxidative addition step and inhibit β-hydride elimination.[3][4]

    • Buchwald-type biarylphosphine ligands: Ligands such as SPhos, XPhos, and RuPhos are excellent candidates. Their steric bulk helps to create a coordinatively unsaturated palladium center, facilitating oxidative addition.

    • N-heterocyclic carbenes (NHCs): NHC ligands can also be highly effective, offering strong electron donation and good thermal stability.

  • Base: The base plays a crucial role in activating the boronic acid for transmetalation.[5]

    • Inorganic bases: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are commonly used.[5] Cs₂CO₃ is often effective in more challenging couplings.[5]

    • Organic bases: In some cases, organic bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) can be used, particularly when milder conditions are required.

  • Solvent: Aprotic polar solvents such as dioxane, tetrahydrofuran (THF), or toluene are typically employed. The addition of water can sometimes be beneficial, especially when using inorganic bases.

Troubleshooting Poor Yields:

  • No Reaction:

    • Catalyst inactivity: Ensure the palladium precatalyst is properly activated to the Pd(0) state. Consider using a more electron-rich ligand to facilitate oxidative addition.

    • Base incompatibility: The chosen base may not be strong enough to activate the boronic acid. Switch to a stronger base like Cs₂CO₃ or K₃PO₄.[5][6]

  • Low Yield with byproduct formation:

    • β-Hydride elimination: This is a common side reaction with alkyl halides.[3] Employing bulkier ligands can disfavor this pathway. Lowering the reaction temperature may also help.

    • Homocoupling of the boronic acid: This can occur if the transmetalation is slow. Ensure the base is effective and consider using a different solvent.

Q2: I am considering a Heck reaction between this compound and an alkene. What are the expected challenges and optimal catalyst conditions?

A2: The Heck reaction with unactivated alkyl halides is more challenging than with their aryl or vinyl counterparts due to the slower oxidative addition and the competing β-hydride elimination pathway.[7]

Catalyst System Selection:

  • Palladium Source: Palladium(II) acetate (Pd(OAc)₂) is a standard choice.[8]

  • Ligand: The use of phosphine ligands is often necessary to facilitate the reaction.[8]

    • Triphenylphosphine (PPh₃): A common and often effective ligand for Heck reactions.

    • Bulky phosphines: For more challenging substrates, bulky, electron-rich phosphines can improve catalytic activity.

  • Base: A hindered amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used to neutralize the HBr generated during the reaction.[8]

  • Solvent: Polar aprotic solvents like DMF, DMAc, or acetonitrile are common.[9]

Troubleshooting Common Issues:

  • Low Conversion:

    • Slow oxidative addition: Increase the reaction temperature. Consider using a more electron-rich ligand to accelerate the oxidative addition step.

  • Formation of Isomeric Products:

    • Double bond migration: This can be an issue. The choice of ligand and reaction conditions can influence the regioselectivity of the alkene product.

Q3: Can I perform a Sonogashira coupling with this compound and a terminal alkyne? What are the recommended catalysts?

A3: While the Sonogashira reaction is most commonly used for coupling aryl and vinyl halides, its application with alkyl halides is less common but feasible.[10][11] The key is to select a catalytic system that promotes the oxidative addition of the C(sp³)–Br bond.

Catalyst System Selection:

  • Palladium Catalyst: A palladium(0) species is required.[12] Common precatalysts include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂).[13]

  • Copper Co-catalyst: A copper(I) salt, typically copper(I) iodide (CuI), is essential for the traditional Sonogashira reaction as it facilitates the formation of a copper acetylide intermediate.[10]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne and neutralize the HBr formed.[11]

  • Solvent: Anhydrous and anaerobic conditions are often recommended, with THF or DMF being suitable solvents.[11]

Troubleshooting Guide:

  • Glaser Homocoupling of the Alkyne: This is a common side reaction where two molecules of the alkyne couple. To minimize this, ensure a slow addition of the alkyne to the reaction mixture. Running the reaction under dilute conditions can also be beneficial.

  • Low or No Product Formation:

    • Inefficient oxidative addition: The C(sp³)–Br bond may be resistant to oxidative addition. Using a more electron-rich and less sterically hindered phosphine ligand might improve the reaction.

Q4: I need to synthesize an amine derivative via a Buchwald-Hartwig amination of this compound. What is the state-of-the-art catalyst system for this transformation?

A4: The Buchwald-Hartwig amination has seen significant advancements, allowing for the coupling of a wide range of amines with aryl and, more recently, alkyl halides.[14] For this compound, a primary alkyl bromide, modern catalyst systems are highly effective.

Catalyst System Selection:

  • Palladium Precatalyst: Air-stable palladium precatalysts, such as those developed by the Buchwald group (e.g., G3 or G4 precatalysts), are highly recommended for their reliability and ease of use.[15]

  • Ligand: Sterically hindered biarylphosphine ligands are the cornerstone of modern Buchwald-Hartwig amination.

    • Josiphos-type ligands: These have shown excellent performance in the amination of alkyl bromides.

    • BrettPhos: This ligand is also a powerful choice for coupling primary and secondary amines with alkyl halides.

  • Base: A strong, non-nucleophilic base is required.

    • Sodium tert-butoxide (NaOtBu): A very common and effective base for these reactions.

    • Lithium bis(trimethylsilyl)amide (LHMDS): Another strong base that is often successful.

  • Solvent: Anhydrous ethereal solvents like THF or dioxane are typically used.

Troubleshooting and Optimization:

  • Incomplete Conversion:

    • Catalyst deactivation: Amines can act as ligands and potentially deactivate the catalyst.[15] Using a slight excess of the phosphine ligand relative to the palladium precatalyst can mitigate this.

    • Base strength: Ensure the base is sufficiently strong and soluble in the reaction medium.

  • Side Reactions:

    • Elimination: β-hydride elimination is a potential side reaction. The use of bulky ligands helps to suppress this pathway.

Q5: Is a Kumada coupling a viable option for reacting this compound with a Grignard reagent? What are the advantages and disadvantages?

A5: The Kumada coupling, one of the earliest cross-coupling reactions, is indeed a viable method for coupling alkyl halides with Grignard reagents.[16][17]

Advantages:

  • Readily available reagents: Grignard reagents are easily prepared or commercially available.

  • High reactivity: Grignard reagents are powerful nucleophiles, often leading to fast reaction rates.

Disadvantages:

  • Functional group intolerance: The high reactivity of Grignard reagents limits the scope of functional groups that can be present on either coupling partner.[18] Groups such as esters, ketones, and nitriles are generally not compatible.

  • Harsh reaction conditions: The reaction is typically carried out in anhydrous ethereal solvents like THF or diethyl ether.

Catalyst System Selection:

  • Nickel Catalysts: Nickel catalysts, such as NiCl₂(dppp) or NiCl₂(dppe), are commonly used and are often more effective than palladium for coupling alkyl halides in Kumada reactions.[18]

  • Palladium Catalysts: Palladium catalysts can also be used, often with phosphine ligands.

Troubleshooting:

  • Wurtz-type homocoupling of the Grignard reagent: This can be a significant side reaction. Careful control of the reaction temperature and slow addition of the alkyl halide can help to minimize this.

  • Low yield:

    • Catalyst choice: If palladium catalysts are ineffective, switching to a nickel-based system is recommended.

Data & Protocols
Table 1: Recommended Catalyst Systems for Cross-Coupling with this compound
Coupling ReactionPalladium PrecatalystLigandBaseSolventTypical Temp. (°C)
Suzuki-Miyaura Pd(OAc)₂ or Pd₂(dba)₃SPhos or XPhosK₂CO₃ or Cs₂CO₃Toluene/H₂O or Dioxane80-110
Heck Pd(OAc)₂PPh₃ or P(o-tolyl)₃Et₃N or DIPEADMF or Acetonitrile100-140
Sonogashira PdCl₂(PPh₃)₂ / CuIPPh₃Et₃N or PiperidineTHF or DMFRoom Temp - 60
Buchwald-Hartwig Pd G3/G4 PrecatalystBrettPhos or JosiphosNaOtBu or LHMDSTHF or DioxaneRoom Temp - 100
Kumada NiCl₂(dppp)dppp-THF or Et₂O0 - Room Temp
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the arylboronic acid (1.2 equivalents), the base (e.g., K₂CO₃, 2.0 equivalents), the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., SPhos, 4 mol%).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add this compound (1.0 equivalent) and the anhydrous solvent (e.g., toluene).

  • If using a mixed solvent system (e.g., toluene/water), add the degassed water.

  • Place the reaction vessel in a preheated oil bath and stir at the desired temperature for the specified time.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_R1X R-Pd(II)L_n-X OxAdd->PdII_R1X Transmetalation Transmetalation PdII_R1X->Transmetalation R'B(OR)2 PdII_R1R2 R-Pd(II)L_n-R' Transmetalation->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Regeneration Product R-R' RedElim->Product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Decision Workflow for Catalyst Selection

Catalyst_Selection Start Desired C-C or C-N Bond? CC_Bond C-C Bond Formation Start->CC_Bond CN_Bond C-N Bond Formation Start->CN_Bond Coupling_Partner Coupling Partner? CC_Bond->Coupling_Partner Amine Amine CN_Bond->Amine Boronic_Acid Boronic Acid Coupling_Partner->Boronic_Acid Alkene Alkene Coupling_Partner->Alkene Alkyne Terminal Alkyne Coupling_Partner->Alkyne Grignard Grignard Reagent Coupling_Partner->Grignard Suzuki Suzuki-Miyaura Boronic_Acid->Suzuki Heck Heck Alkene->Heck Sonogashira Sonogashira Alkyne->Sonogashira Kumada Kumada Grignard->Kumada Buchwald Buchwald-Hartwig Amine->Buchwald

Caption: A decision-making workflow for selecting the appropriate cross-coupling reaction.

References
  • Amatore, C., Le Duc, G., & Jutand, A. (2013). Mechanism of Palladium-Catalyzed Suzuki–Miyaura Reactions: Multiple and Antagonistic Roles of Anionic “Bases” and Their Countercations. Chemistry – A European Journal, 19(31), 10082–10093. [Link]
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
  • Corriu, R. J. P., & Masse, J. P. (1972). Activation of Grignard reagents by transition-metal complexes. A new and simple synthesis of trans-stilbenes and polyphenyls.
  • Hartwig, J. F. (1998). Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism. Angewandte Chemie International Edition, 37(15), 2046–2067. [Link]
  • Kumada, M., Tamao, K., & Sumitani, K. (1972). Phosphine-nickel complex catalyzed cross-coupling of Grignard reagents with aryl and alkenyl halides: 1,2-dibenzyl-1,2-diphenylethane. Organic Syntheses, 58, 127. [Link]
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]
  • Mizoroki, T., Mori, K., & Ozaki, A. (1971). Arylation of Olefin with Aryl Iodide Catalyzed by Palladium. Bulletin of the Chemical Society of Japan, 44(2), 581–581. [Link]
  • Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467–4470. [Link]
  • Suzuki, A. (1998). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147–168. [Link]
  • Terao, J., & Kambe, N. (2008). Cross-Coupling Reaction of Alkyl Halides with Grignard Reagents Catalyzed by Ni, Pd, or Cu Complexes with π-Carbon Ligand(s). Accounts of Chemical Research, 41(11), 1545–1554. [Link]

Sources

Technical Support Center: Grignar Reagent Initiation for 1-(3-Bromopropyl)-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the initiation of the Grignard reaction for 1-(3-Bromopropyl)-4-methoxybenzene. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the successful formation of your Grignard reagent.

Introduction: The Challenge of Grignard Initiation

The formation of a Grignard reagent (RMgX) is a cornerstone of organic synthesis, pivotal for creating new carbon-carbon bonds.[1][2][3] The reaction involves the insertion of magnesium metal into a carbon-halogen bond.[2][4] However, the initiation of this reaction is notoriously sensitive and can be impeded by several factors, most notably the passivating layer of magnesium oxide (MgO) that coats the surface of the magnesium.[5][6] This guide will address the specific challenges associated with initiating the Grignard reaction with this compound and provide systematic solutions.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction with this compound isn't starting. What are the most likely causes?

A1: Failure to initiate is the most common issue. The primary culprits are:

  • Inactive Magnesium Surface: Magnesium turnings are coated with a layer of magnesium oxide (MgO), which prevents the reaction.[5][6]

  • Presence of Water: Grignard reagents are highly reactive with protic sources, including trace amounts of water in glassware or solvents.[1][3][7]

  • Purity of the Alkyl Halide: Impurities in the this compound can inhibit the reaction.

  • Induction Period: Some Grignard reactions have a significant induction period before initiation is observed.[5]

Q2: What are the visual cues of a successful Grignard reaction initiation?

A2: A successful initiation will present one or more of the following signs:

  • A noticeable exotherm (release of heat).

  • The appearance of a cloudy or turbid grey/brown solution.[6]

  • Spontaneous boiling of the solvent at the magnesium surface.[6]

  • If an activator like iodine was used, its characteristic color will fade.[6][8]

Q3: I've heard about "activating" the magnesium. What does this mean and how do I do it?

A3: Activation refers to methods that disrupt the MgO layer to expose the reactive metal.[5] Common methods include:

  • Mechanical Activation: Vigorously stirring the dry magnesium turnings under an inert atmosphere can physically break the oxide layer.[8] Crushing the magnesium pieces with a glass rod in the reaction flask is also effective.[5]

  • Chemical Activation: Using a small amount of an activating agent is a popular and effective method. Common activators include a crystal of iodine, a few drops of 1,2-dibromoethane, or methyl iodide.[2][5] The use of 1,2-dibromoethane is advantageous as the formation of ethylene gas bubbles provides a visual confirmation of activation.[5]

Q4: Can the methoxy group in this compound interfere with the reaction?

A4: While the methoxy group is generally compatible with Grignard formation, electron-rich aromatic systems can sometimes present challenges. However, for this compound, the primary concern is not electronic effects but rather ensuring the standard rigorous conditions for Grignard formation are met. The ether group in the molecule is unlikely to poison the magnesium surface.

Q5: My reaction started but then turned dark brown/black and the yield was low. What happened?

A5: A dark coloration can indicate side reactions or decomposition.[9] The most probable side reaction is a Wurtz-type coupling, where the newly formed Grignard reagent reacts with the starting alkyl bromide.[1][10][11][12] This is more prevalent with primary and benzylic halides.[13] To minimize this, ensure a slow, controlled addition of the alkyl halide to the magnesium suspension, and maintain a moderate reaction temperature to avoid overheating.[11]

Troubleshooting Guide: A Systematic Approach

When your Grignard reaction fails to initiate, a systematic approach to troubleshooting is essential. The following flowchart and detailed protocols will guide you through diagnosing and resolving the issue.

Troubleshooting Workflow Diagram

Grignard Troubleshooting Grignard Initiation Troubleshooting start Reaction Fails to Initiate check_dryness Verify Anhydrous Conditions (Glassware & Solvents) start->check_dryness check_dryness->start Moisture Present: Dry System & Restart check_mg Assess Magnesium Quality (Fresh, Shiny Turnings) check_dryness->check_mg Conditions are Dry check_mg->start Mg is Dull/Old: Replace Magnesium activate_mg Activate Magnesium (Iodine, DBE, Mechanical) check_mg->activate_mg Mg is Fresh check_reagent Confirm Alkyl Halide Purity activate_mg->check_reagent Activation Attempted check_reagent->start Impurities Suspected: Purify Halide initiation_techniques Apply Initiation Techniques (Heat, Sonication, High Concentration) check_reagent->initiation_techniques Reagent is Pure success Reaction Initiates Successfully initiation_techniques->success Initiation Observed failure Persistent Failure: Consider Alternative Methods initiation_techniques->failure No Initiation

Sources

Technical Support Center: A Guide to Handling Moisture-Sensitive Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for handling moisture-sensitive chemical reactions. This guide is designed for researchers, scientists, and drug development professionals who work with compounds that are reactive towards water and atmospheric oxygen. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and field-tested insights to ensure your experiments are safe, reproducible, and successful.

Many critical chemical transformations, particularly in organometallic and inorganic chemistry, rely on reagents that are highly reactive and readily decompose in the presence of trace amounts of water.[1][2] Failure to rigorously exclude moisture can lead to low yields, formation of undesirable byproducts, and in the case of pyrophoric reagents, significant safety hazards.[1][3][4] This guide provides a self-validating system of protocols and troubleshooting advice to master these demanding techniques.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions about handling air- and moisture-sensitive compounds.

Q1: What fundamentally makes a compound "moisture-sensitive"? A: Moisture sensitivity refers to the susceptibility of a chemical compound to react with water, often through hydrolysis.[4] This reactivity stems from the presence of highly polarized or weak bonds and electrophilic centers that are readily attacked by the lone pairs of electrons on the oxygen atom in water. Common examples include organometallic reagents (like Grignard and organolithium reagents), metal hydrides, and certain acid halides, where the metal-carbon or metal-hydride bond is highly reactive towards proton sources like water.[4][5][6]

Q2: What are the typical consequences of accidental moisture exposure in a reaction? A: The consequences range from diminished results to serious safety incidents. They include:

  • Reduced Yield: The active reagent is consumed by reacting with water instead of your substrate, directly lowering the potential product yield.[4][7]

  • Byproduct Formation: The reaction between the reagent and water creates byproducts that can complicate the purification of your desired compound.[4] For example, a Grignard reagent will be quenched to its corresponding alkane.[4]

  • Catalyst Deactivation: Many sensitive catalysts used in cross-coupling or polymerization reactions can be deactivated by water.

  • Safety Hazards: Many moisture-sensitive reagents, such as tert-butyllithium or trimethylaluminum, are also pyrophoric, meaning they spontaneously ignite on contact with air and/or moisture.[3][6]

Q3: What is an "inert atmosphere," and why is it crucial? A: An inert atmosphere is an environment that has been purged of reactive gases like oxygen, water vapor, and carbon dioxide.[2][8] It is typically composed of nitrogen or argon.[2][9] This atmosphere is essential because it provides a protective blanket, preventing sensitive reagents from coming into contact with and being destroyed by atmospheric components. While nitrogen is often used due to its lower cost, argon is preferred for reactions involving metals that can react with nitrogen (e.g., forming nitrides) or for very high-precision work, as it is denser and more inert.[10]

Q4: What is the difference between a Schlenk line and a glovebox, and how do I choose? A: Both are primary tools for creating an inert atmosphere, but they serve different operational needs.[9]

  • Schlenk Line: A Schlenk line is a glass manifold with dual tubes for vacuum and inert gas, allowing for the manipulation of sensitive materials in glassware (like Schlenk flasks) on a standard lab bench.[2][10][11] It is ideal for performing reactions in solution, distillations, and filtrations under an inert atmosphere.

  • Glovebox (or Dry Box): A glovebox is a sealed container filled with a continuously purified inert gas (typically to <1 ppm of O₂ and H₂O).[10] It allows for the direct manipulation of chemicals as if on a benchtop, using integrated gloves.[5][10] A glovebox is superior for handling and weighing air-sensitive solids, preparing reaction arrays, and storing sensitive compounds long-term.[10][11]

Choice depends on the task: For routine solution-phase reactions, a Schlenk line is often sufficient and more economical.[9] For handling solids, performing complex manipulations, or working with extremely sensitive materials, a glovebox is the gold standard.[9][10]

Troubleshooting Guides: Diagnosing and Solving Common Issues

Even with careful planning, issues can arise. This section provides a logical framework for troubleshooting failed or low-yielding moisture-sensitive reactions.

Issue 1: My reaction has a very low yield or did not work at all.

This is the most common problem and requires a systematic check of all parameters.[12][13]

  • Potential Cause A: Contaminated Reagents or Solvents

    • Diagnosis: Reagents, especially organometallics, degrade over time, and solvent quality is paramount.[12] Commercially "anhydrous" solvents can still absorb moisture if not stored properly.[14]

    • Solution:

      • Verify Reagent Activity: Use freshly opened reagents whenever possible. The activity of organometallic reagents like n-BuLi can be determined by titration.

      • Ensure Solvent Anhydrousness: Do not assume a solvent is dry. Use freshly distilled solvent from an active still (e.g., sodium/benzophenone) or a commercial solvent purification system.[12][15] For less stringent reactions, use solvent from a recently opened Sure/Seal™ bottle.[5]

  • Potential Cause B: Inadequate Inert Atmosphere

    • Diagnosis: A leak in your system will allow atmospheric oxygen and moisture to slowly poison the reaction.

    • Solution:

      • Check All Connections: Ensure all glass joints are properly sealed with grease and secured with clips. Check rubber septa for punctures and replace if they have been used multiple times.[3]

      • Perform Rigorous Purging: For a Schlenk line setup, perform at least three "evacuate-refill" cycles to ensure the atmosphere is fully replaced with inert gas.[9][16][17] A simple flush is often insufficient for highly sensitive reactions.[18]

      • Maintain Positive Pressure: Ensure a steady but gentle outflow of inert gas through your bubbler. If the bubbler stops, it may indicate a leak or that you are pulling air into the system during a liquid transfer.[16]

  • Potential Cause C: Residual Moisture on Glassware

    • Diagnosis: Glass surfaces readily adsorb a thin film of water from the atmosphere that must be removed.[1][5]

    • Solution:

      • Proper Drying is Non-Negotiable: All glassware must be oven-dried (125°C overnight) or flame-dried under vacuum.[1][5]

      • Assemble Hot: For maximum dryness, assemble the apparatus while still hot and immediately place it under an inert atmosphere, allowing it to cool while being purged with inert gas.[5]

Troubleshooting Workflow Diagram

G start Low / No Yield Observed check_reagents Are reagents and solvents certified anhydrous and fresh? start->check_reagents check_atmosphere Was the inert atmosphere rigorously established and maintained? check_reagents->check_atmosphere Yes action_reagent Action: Use fresh/purified reagents. Titrate organometallics. Use freshly dried solvent. check_reagents->action_reagent No / Unsure check_glassware Was glassware properly oven- or flame-dried? check_atmosphere->check_glassware Yes action_atmosphere Action: Check for leaks. Perform 3x evacuate-refill cycles. Ensure positive pressure. check_atmosphere->action_atmosphere No / Unsure action_glassware Action: Re-dry all glassware. Assemble hot and cool under inert gas flow. check_glassware->action_glassware No / Unsure reevaluate Re-run experiment with corrective actions check_glassware->reevaluate Yes action_reagent->reevaluate action_atmosphere->reevaluate action_glassware->reevaluate

Caption: A logical workflow for diagnosing low-yield issues.

Issue 2: My sodium/benzophenone solvent still is yellow/colorless, not blue.

  • Diagnosis: The deep blue/purple color of a sodium/benzophenone still is due to the formation of a ketyl radical, which is immediately quenched by oxygen or water.[1][19] A yellow or colorless solution indicates the solvent is still "wet."

  • Solution:

    • Pre-dry the Solvent: The still is for removing trace water, not bulk water. Pre-dry the solvent with a less reactive agent like anhydrous magnesium sulfate or by passing it through a column of activated alumina.[20]

    • Add More Drying Agent: Carefully add more small pieces of sodium, followed by a small amount of benzophenone, and continue refluxing.[19]

    • Check for Peroxides: In ethers like THF, peroxides can form and will inhibit the reaction. Test for peroxides and remove them before adding the solvent to the still.

Core Protocols & Methodologies

Success in moisture-sensitive chemistry is built on a foundation of meticulous technique. The following protocols are essential.

Protocol 1: Glassware Preparation
  • Cleaning: Thoroughly clean all glassware with soap and water, rinse with deionized water, and then with acetone to remove organic residues and expedite drying.

  • Oven-Drying: Place glassware in a laboratory oven at >125°C for a minimum of 4 hours, though overnight is standard practice.[5]

  • Flame-Drying (for Schlenk line setup): a. Assemble the clean, dry glassware (e.g., Schlenk flask with stir bar). b. Connect the apparatus to the Schlenk line and apply a vacuum. c. With the vacuum running, gently heat the entire surface of the glassware with a heat gun or a soft Bunsen burner flame until all visible condensation is gone. Caution: Do not heat volumetric markings or plastic components. d. Allow the glassware to cool to room temperature under vacuum before backfilling with inert gas.[16]

Protocol 2: Solvent Drying and Degassing

The choice of drying method depends on the solvent and the required level of dryness.[10][15]

SolventRecommended Drying AgentTypical Water Content (ppm)Notes
Tetrahydrofuran (THF)Sodium / Benzophenone< 10The deep blue color of the ketyl radical indicates an anhydrous, oxygen-free state.[1][19]
Diethyl EtherSodium / Benzophenone< 10Highly volatile. Prone to peroxide formation.
Toluene / BenzeneSodium / Benzophenone or CaH₂< 10Can be effectively dried by azeotropic distillation.[21]
Dichloromethane (DCM)Calcium Hydride (CaH₂)~10-15Distillation from CaH₂ is effective. Never use sodium. [19][20]
AcetonitrileCalcium Hydride (CaH₂)~15-20Difficult to dry due to its hygroscopic nature.[20]
Alcohols (Methanol/Ethanol)Magnesium/Iodine~10Reacts with active metals; requires formation of magnesium alkoxide.

Data compiled from various sources, including J. Org. Chem. 2010, 75, 24, 8351–8354.[20]

Protocol 3: Transfer of Pyrophoric Liquid via Syringe

This procedure is for transferring reagents like n-butyllithium or tert-butyllithium and requires extreme caution and proper personal protective equipment (PPE).[22] Never work alone when handling pyrophoric reagents. [23][24]

  • Setup:

    • Ensure the pyrophoric reagent bottle (e.g., a Sure/Seal™ bottle) is clamped securely in a fume hood.[25]

    • Prepare your reaction flask under a positive pressure of inert gas, vented through a bubbler.

    • Use a clean, dry, gas-tight syringe with a Luer-lock fitting and a long needle (e.g., 18-gauge).[22]

  • Purge the Syringe:

    • Puncture the septum of your (already inert) reaction flask and draw inert gas into the syringe to its full volume.

    • Expel the gas into the fume hood atmosphere. Repeat this purge cycle at least 5-10 times to remove residual air and moisture from the syringe.[5]

  • Transfer the Reagent:

    • Insert a needle from your inert gas line into the headspace of the Sure/Seal™ bottle to maintain a slight positive pressure.[22]

    • Puncture the septum of the Sure/Seal™ bottle with the purged syringe needle, ensuring the needle tip is below the liquid level.

    • Slowly draw the desired volume of reagent into the syringe, plus a small excess (~10%).

    • Carefully withdraw the needle until the tip is in the headspace above the liquid. Invert the syringe (needle pointing up) and gently push the plunger to expel the inert gas bubble and the excess liquid back into the bottle, precisely measuring the required volume.[5]

    • Withdraw a small "buffer" of inert gas (~0.2 mL) into the syringe. This prevents the pyrophoric liquid from dripping from the needle tip during transfer.[5][26]

  • Addition:

    • Withdraw the syringe from the reagent bottle and quickly insert it into the septum of your reaction flask.

    • Add the reagent to your reaction mixture at the desired rate.

  • Quenching:

    • Immediately after transfer, rinse the syringe by drawing up a dry, inert solvent (e.g., hexane or THF) and expelling it into a separate flask for quenching. Repeat this rinse.

    • The residual pyrophoric reagent in the quenching flask must be carefully neutralized (e.g., by slow addition of isopropanol, followed by ethanol, then water) before disposal.[24]

Schlenk Line Workflow Diagram

G cluster_prep 1. Preparation cluster_atmosphere 2. Inert Atmosphere Creation cluster_reaction 3. Reaction Execution A Oven/Flame-Dry Glassware B Assemble Apparatus Hot A->B C Connect to Schlenk Line B->C D Evacuate Flask (Vacuum) C->D E Backfill with Inert Gas D->E F Repeat Cycle 3x E->F G Add Anhydrous Solvent via Cannula/Syringe F->G H Add Reagents via Syringe or Solids Addition Tube G->H I Run Reaction Under Positive Pressure H->I

Caption: Standard workflow for setting up a moisture-sensitive reaction on a Schlenk line.

Safety First: Acknowledging the Hazards

Working with moisture-sensitive, and particularly pyrophoric, reagents carries inherent risks. Adherence to safety protocols is not optional.

  • Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat (e.g., Nomex), chemical splash goggles, and a face shield.[23][24] Double-layered nitrile gloves are a minimum; flame-resistant outer gloves are recommended for larger quantities.[22]

  • Engineering Controls: All manipulations must be performed inside a certified chemical fume hood with the sash at the lowest possible height.[24][25] Using a blast shield provides an additional layer of protection.[23]

  • Emergency Preparedness: Never work alone.[23][24] Ensure an appropriate fire extinguisher (typically a Class D for reactive metals or a standard dry powder ABC extinguisher) and a bucket of dry sand or powdered lime are within arm's reach to smother a fire or spill.[25] Know the location of the safety shower and eyewash station.[23][24]

  • Disposal: Never dispose of reactive reagents by opening them to the atmosphere.[24] All residual materials and rinsates must be carefully quenched in a separate flask under an inert atmosphere with cooling.[24][25]

By understanding the chemical principles, mastering the core techniques, and maintaining a vigilant approach to safety, you can confidently and successfully perform even the most demanding moisture-sensitive reactions.

References
  • Pyrophoric Reagents Handling in Research Labs. Environmental Health and Safety, University of Washington. [Link]
  • Handling Pyrophoric Reagents.
  • Safe Handling of Pyrophoric Liquids.
  • Managing Pyrophoric and Water Reactive Chemicals in the Laboratory. National Institutes of Health (NIH), Office of Research Services (ORS). [Link]
  • The Safe Use of Pyrophoric Reagents. Columbia University, Research. [Link]
  • Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group, University of Pittsburgh. [Link]
  • Working with air and moisture sensitive compounds. Molecular Inorganic Chemistry, University of Groningen. [Link]
  • Air-free technique. Wikipedia. [Link]
  • Tips and Tricks for the Lab: Air-Sensitive Techniques (3). ChemistryViews. [Link]
  • Chem 1140; Techniques for Handling Air-Sensitive Compounds. Wipf Group, University of Pittsburgh. [Link]
  • How To: Remove Residual Water. Department of Chemistry, University of Rochester. [Link]
  • An Illustrated Guide to Schlenk Line Techniques.
  • How To Run A Reaction: The Setup. Department of Chemistry, University of Rochester. [Link]
  • Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. J. Org. Chem. 2010, 75, 24, 8351–8354. [Link]
  • Video: Preparing Anhydrous Reagents and Equipment. JoVE. [Link]
  • Drying Organic Solutions.
  • Moisture Sensitivity Definition. Fiveable. [Link]
  • How can the final traces of water be removed from your samples to ensure th
  • Schlenk Lines Transfer of Solvents to Avoid Air and Moisture. JoVE. [Link]
  • Tips and Tricks for the Lab: Air-Sensitive Techniques (1). ChemistryViews. [Link]
  • Preparing Anhydrous Reagents and Equipment. Moodle@Units. [Link]
  • Conducting moisture sensitive reactions under mechanochemical conditions.
  • Preparing an inert atmosphere reaction vessel with only an input? Chemistry Stack Exchange. [Link]
  • Troubleshooting: How to Improve Yield. Department of Chemistry, University of Rochester. [Link]
  • Handling Air Sensitive Reagents and Working with a Schlenk Line. IONiC / VIPEr. [Link]
  • Guides - Inert
  • What is the visual indicator that enough of a drying agent has been added? Brainly. [Link]
  • What are some common causes of low reaction yields? Reddit. [Link]
  • Removing water from a reaction by use of drying agent. Reddit. [Link]
  • The Manipulation of Air-Sensitive Compounds. In Organometallics: A Concise Introduction. [Link]
  • How to Store Reagents. Department of Chemistry, University of Rochester. [Link]
  • Inert atmosphere reactions. Chemistry Online. [Link]
  • Solvent pH Determination in Anhydrous Fluorocarbons Solvents.
  • 1.3C: Transferring Methods - Inert Atmospheric Methods. Chemistry LibreTexts. [Link]

Sources

Validation & Comparative

A Researcher's Guide to the ¹H NMR Spectrum of 1-(3-Bromopropyl)-4-methoxybenzene: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, meticulous structural elucidation of chemical compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone technique in this endeavor. This guide provides an in-depth analysis of the ¹H NMR spectrum of 1-(3-Bromopropyl)-4-methoxybenzene, a versatile building block in organic synthesis. By comparing its spectral features with those of structurally related analogs, we aim to provide a comprehensive understanding of the subtle electronic and structural influences on proton chemical environments.

Introduction

This compound is a bifunctional organic molecule featuring a methoxy-substituted aromatic ring and a reactive bromopropyl chain. This unique combination makes it a valuable intermediate in the synthesis of a wide array of more complex molecules, including pharmaceuticals and materials with specific optoelectronic properties. Accurate characterization of this compound is the first critical step in its successful application. ¹H NMR spectroscopy provides a detailed fingerprint of the molecule, revealing the number of distinct proton environments, their electronic surroundings, and their spatial relationships through spin-spin coupling.

This guide will dissect the ¹H NMR spectrum of this compound, offering a detailed assignment of each signal. To provide a deeper understanding of the structure-spectrum correlation, we will compare its ¹H NMR data with that of two key analogs: 4-propylanisole, which lacks the terminal bromine, and 1-bromo-3-phenylpropane, which replaces the methoxybenzene group with a simple phenyl ring. This comparative approach will highlight the influence of the electron-donating methoxy group and the electron-withdrawing bromine atom on the chemical shifts of adjacent protons.

Analysis of the ¹H NMR Spectrum of this compound

The ¹H NMR spectrum of this compound, typically recorded in deuterated chloroform (CDCl₃), exhibits a set of distinct signals corresponding to the aromatic protons, the methoxy group protons, and the three methylene groups of the bromopropyl chain.

Table 1: ¹H NMR Spectral Data for this compound

Signal AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-Ar (ortho to OCH₃)~6.84d2H~8.7
H-Ar (meta to OCH₃)~7.11d2H~8.7
OCH₃~3.79s3H-
-CH₂-Br~3.41t2H~6.6
Ar-CH₂-~2.72t2H~7.5
-CH₂-CH₂-CH₂-~2.15p2H~7.0

Note: The chemical shifts and coupling constants are approximate values and may vary slightly depending on the solvent and the spectrometer's field strength. "d" denotes a doublet, "t" a triplet, "p" a pentet (or multiplet), and "s" a singlet.

The aromatic region of the spectrum displays a characteristic AA'BB' system, which often appears as two distinct doublets for para-substituted benzene rings. The protons ortho to the electron-donating methoxy group (H-Ar) are shielded and thus resonate at a higher field (lower ppm) compared to the protons meta to the methoxy group. The strong electron-donating nature of the methoxy group increases the electron density at the ortho and para positions of the ring.

The methoxy protons themselves appear as a sharp singlet at approximately 3.79 ppm, a characteristic chemical shift for methoxy groups on an aromatic ring.

The propyl chain protons give rise to three distinct signals. The methylene group attached to the bromine atom (-CH₂-Br) is the most deshielded of the three, appearing as a triplet around 3.41 ppm. This significant downfield shift is due to the strong electron-withdrawing inductive effect of the bromine atom. The methylene group attached to the aromatic ring (Ar-CH₂-) appears as a triplet at approximately 2.72 ppm. The central methylene group of the propyl chain (-CH₂-CH₂-CH₂-) resonates as a pentet (or a complex multiplet) around 2.15 ppm, as it is coupled to the two adjacent methylene groups.

Comparative ¹H NMR Spectral Analysis

To better understand the spectral features of this compound, a comparison with structurally similar molecules is highly instructive.

Table 2: Comparison of ¹H NMR Data for this compound and Related Compounds

CompoundAr-H (ortho to substituent)Ar-H (meta to substituent)OCH₃ / Ph-H-CH₂-X (X=Br or H)Ar-CH₂--CH₂-CH₂-CH₂-
This compound ~6.84 (d)~7.11 (d)~3.79 (s)~3.41 (t)~2.72 (t)~2.15 (p)
4-Propylanisole ~6.83 (d)~7.09 (d)~3.78 (s)~0.93 (t, -CH₃)~2.54 (t)~1.62 (sextet)
1-Bromo-3-phenylpropane --~7.18-7.32 (m)~3.39 (t)~2.78 (t)~2.18 (p)
Influence of the Terminal Bromine Atom

Comparing the spectrum of this compound with that of 4-propylanisole clearly demonstrates the effect of the terminal bromine atom. The most significant difference is observed in the chemical shift of the terminal alkyl protons. In 4-propylanisole, the terminal methyl group (-CH₃) resonates at approximately 0.93 ppm. In contrast, the terminal methylene group attached to bromine (-CH₂-Br) in this compound is shifted significantly downfield to around 3.41 ppm. This deshielding effect is a direct consequence of the high electronegativity of bromine, which withdraws electron density from the adjacent protons.

Influence of the Methoxy Group

The influence of the electron-donating methoxy group on the aromatic protons is evident when comparing the spectrum of this compound with that of 1-bromo-3-phenylpropane. In 1-bromo-3-phenylpropane, the aromatic protons of the unsubstituted phenyl ring appear as a complex multiplet in the range of 7.18-7.32 ppm. In this compound, the aromatic protons are split into two distinct doublets, with the ortho protons shifted upfield to around 6.84 ppm due to the shielding effect of the methoxy group. This upfield shift is a hallmark of electron-donating substituents on a benzene ring.

Experimental Protocol for ¹H NMR Spectroscopy

For obtaining high-quality ¹H NMR spectra, the following experimental protocol is recommended:

  • Sample Preparation:

    • Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

    • Ensure the solvent contains a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum using a standard pulse sequence.

    • Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Set the relaxation delay to at least 1-2 seconds to ensure proper relaxation of the protons between scans.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption signals.

    • Calibrate the chemical shift scale using the TMS signal at 0 ppm.

    • Integrate the signals to determine the relative number of protons for each resonance.

    • Analyze the multiplicities and measure the coupling constants.

Visualizing Molecular Structure and Proton Relationships

The following diagrams illustrate the molecular structure and the key spin-spin coupling interactions in this compound.

Figure 1: Molecular structure of this compound.

coupling_relationships Ar_CH2 Ar-CH₂ CH2_mid -CH₂- Ar_CH2->CH2_mid J ≈ 7.5 Hz CH2_mid->Ar_CH2 J ≈ 7.5 Hz CH2_Br -CH₂-Br CH2_mid->CH2_Br J ≈ 6.6 Hz CH2_Br->CH2_mid J ≈ 6.6 Hz

Figure 2: Spin-spin coupling in the bromopropyl chain.

Conclusion

The ¹H NMR spectrum of this compound is a rich source of structural information that can be fully elucidated through careful analysis of chemical shifts, multiplicities, and coupling constants. By comparing its spectrum to those of 4-propylanisole and 1-bromo-3-phenylpropane, we have demonstrated the distinct effects of the methoxy and bromo substituents on the proton chemical environments. This detailed understanding is crucial for researchers who rely on this compound for the synthesis of novel molecules and for ensuring the purity and identity of their materials. The experimental protocol provided serves as a reliable guide for obtaining high-quality spectral data, which is the foundation of accurate structural characterization.

References

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

A Senior Application Scientist's Guide to Mass Spectrometry Analysis of 1-(3-Bromopropyl)-4-methoxybenzene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel chemical entities, the precise structural elucidation of intermediates and final products is paramount. 1-(3-Bromopropyl)-4-methoxybenzene and its derivatives are versatile building blocks in organic synthesis, often utilized in the development of pharmaceuticals and other bioactive molecules. Their structural integrity directly impacts the outcome of subsequent reactions and the purity of the final compounds. Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, offering unparalleled sensitivity and structural information.

This guide provides an in-depth comparison of mass spectrometry-based approaches for the analysis of this compound, moving beyond a simple recitation of methods to explain the underlying principles and rationale for selecting the optimal technique. We will explore the nuances of different ionization methods and the resulting fragmentation patterns, supported by experimental data and protocols.

The Analytical Challenge: Ionization and Fragmentation

The successful mass spectrometric analysis of any compound hinges on two critical steps: ionization and fragmentation. The choice of ionization technique is dictated by the analyte's physicochemical properties, such as polarity, volatility, and thermal stability. This compound, with its aromatic methoxy group and aliphatic bromo-propyl chain, presents a molecule of moderate polarity. This characteristic allows for a degree of flexibility in the choice of ionization method, but also necessitates a careful consideration of the desired analytical outcome.

Comparative Analysis of Ionization Techniques

The three most relevant ionization techniques for a molecule like this compound are Electron Ionization (EI), Electrospray Ionization (ESI), and Atmospheric Pressure Chemical Ionization (APCI). Each offers distinct advantages and produces unique spectral information.

Ionization TechniquePrincipleSuitability for this compoundExpected Ion SpeciesFragmentation
Electron Ionization (EI) High-energy electrons bombard the analyte in the gas phase, causing electron ejection and extensive fragmentation.[1][2]High, particularly when coupled with Gas Chromatography (GC). The compound's volatility allows for GC separation.Molecular ion (M⁺•)Extensive and reproducible, providing a detailed structural fingerprint.
Electrospray Ionization (ESI) A high voltage is applied to a liquid sample, creating an aerosol of charged droplets. Solvent evaporation leads to the formation of gaseous ions.[3][4]Moderate. While ESI is typically used for polar and non-volatile compounds, it can be adapted for moderately polar molecules.[5][6]Protonated molecule ([M+H]⁺) or adducts (e.g., [M+Na]⁺).Minimal (soft ionization), primarily yielding information about the molecular weight.
Atmospheric Pressure Chemical Ionization (APCI) The analyte is vaporized and then ionized by reacting with ions of a reagent gas created by a corona discharge.[7][8]High. APCI is well-suited for moderately polar and thermally stable compounds that are amenable to vaporization.[7][9]Protonated molecule ([M+H]⁺) or molecular ion (M⁺•).Generally softer than EI, but can induce some fragmentation.

Deciphering the Fragments: A Predictive Look at this compound

The true power of mass spectrometry in structural elucidation lies in the analysis of fragmentation patterns. Electron Ionization, being a "hard" ionization technique, provides the most detailed fragmentation information.[1]

The monoisotopic mass of this compound (C₁₀H₁₃BrO) is approximately 228.0150 Da.[10] The presence of bromine, with its two stable isotopes ⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio, will result in a characteristic M/M+2 isotopic pattern for all bromine-containing fragments.

Expected Fragmentation Pathways under Electron Ionization:

Fragmentation_Pathway M This compound (M⁺•) m/z 228/230 F1 Loss of •Br m/z 149 M->F1 α-cleavage F3 Loss of C₃H₆Br• m/z 108 M->F3 McLafferty-like rearrangement F4 Loss of •CH₂CH₂Br m/z 121 M->F4 Benzylic cleavage F2 Tropylium ion formation m/z 121 F5 Benzylic cleavage m/z 107 F3->F5 Loss of H• F4->F2 Rearrangement

  • Molecular Ion (M⁺•) at m/z 228/230: The presence of this doublet confirms the molecular weight and the presence of one bromine atom.

  • Loss of Bromine Radical (•Br) leading to m/z 149: A common fragmentation pathway for alkyl halides is the homolytic cleavage of the carbon-halogen bond.[11]

  • Benzylic Cleavage: Cleavage of the bond between the propyl chain and the benzene ring is highly probable, leading to the formation of a stable methoxybenzyl cation at m/z 121 . This fragment may further lose a hydrogen molecule to form a tropylium ion.

  • Loss of a Propyl Radical: Cleavage further down the alkyl chain can also occur.

  • Fragments from the Methoxybenzene Moiety: The characteristic fragmentation of anisole (methoxybenzene) can also be expected, including a prominent peak at m/z 108 due to the loss of a methyl radical followed by CO, or direct loss of CH₂O.[12]

Experimental Protocols

To provide a practical framework, the following are detailed protocols for the analysis of this compound using GC-MS and LC-MS.

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

This is often the method of choice for volatile and semi-volatile compounds like the target analyte.[13][14]

1. Sample Preparation:

  • Dissolve 1 mg of the sample in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
  • Perform serial dilutions to achieve a final concentration of approximately 10-100 µg/mL.

2. GC Parameters:

  • Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.
  • Inlet Temperature: 250 °C.
  • Injection Volume: 1 µL in splitless mode.
  • Oven Temperature Program:
  • Initial temperature: 80 °C, hold for 2 minutes.
  • Ramp: 15 °C/min to 280 °C.
  • Hold: 5 minutes at 280 °C.
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

3. MS Parameters (EI):

  • Ion Source Temperature: 230 °C.
  • Electron Energy: 70 eV.[1]
  • Mass Range: m/z 40-400.
  • Scan Rate: 2 scans/second.

Rationale: The temperature program is designed to ensure good chromatographic separation from potential impurities while minimizing thermal degradation. The 70 eV electron energy is a standard in EI-MS, providing reproducible fragmentation patterns that can be compared to spectral libraries.[1]

Liquid Chromatography-Mass Spectrometry (LC-MS) with ESI or APCI

For less volatile derivatives or when analyzing complex mixtures, LC-MS offers a powerful alternative.[15][16]

1. Sample Preparation:

  • Dissolve 1 mg of the sample in 1 mL of a solvent compatible with the mobile phase (e.g., methanol or acetonitrile).
  • Dilute to a final concentration of 1-10 µg/mL.

2. LC Parameters:

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size) is a good starting point.
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient:
  • Start at 30% B, hold for 1 minute.
  • Linear gradient to 95% B over 8 minutes.
  • Hold at 95% B for 2 minutes.
  • Return to initial conditions and equilibrate for 3 minutes.
  • Flow Rate: 0.3 mL/min.
  • Column Temperature: 40 °C.

3. MS Parameters (APCI):

  • Ionization Mode: Positive.
  • Corona Discharge Current: 4.0 µA.
  • Vaporizer Temperature: 350 °C.[7]
  • Capillary Voltage: 3.0 kV.
  • Drying Gas (Nitrogen) Flow: 5 L/min.
  • Drying Gas Temperature: 300 °C.
  • Mass Range: m/z 50-500.

Rationale: Reversed-phase chromatography is well-suited for separating compounds of moderate polarity. Formic acid is a common mobile phase additive that aids in protonation for positive ion mode ESI and APCI. APCI is often preferred over ESI for compounds of this nature as it is more efficient at ionizing less polar molecules.[7][8]

Analytical_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Instrumental Analysis cluster_Data Data Processing SP1 Dissolution in appropriate solvent SP2 Serial Dilution SP1->SP2 A1 GC-MS (EI) for Volatile Analytes SP2->A1 A2 LC-MS (APCI/ESI) for Less Volatile Derivatives SP2->A2 D1 Spectral Interpretation A1->D1 A2->D1 D2 Fragmentation Analysis D1->D2 D3 Library Matching (for EI) D1->D3

Conclusion and Recommendations

For the routine analysis and structural confirmation of this compound and its closely related derivatives, GC-MS with Electron Ionization is the recommended primary technique. It provides a robust and reproducible method that yields rich structural information through detailed fragmentation patterns. The resulting spectra can be readily compared against commercial or in-house spectral libraries for confident identification.

LC-MS with APCI serves as an excellent complementary technique, particularly for derivatives with lower volatility or thermal instability. It provides reliable molecular weight information and is well-suited for quantitative studies due to the typically softer ionization and reduced fragmentation. Electrospray ionization can also be employed, especially for more polar derivatives, but may require more method development to achieve optimal ionization efficiency for the parent compound.

By understanding the principles behind each technique and the expected fragmentation behavior of the target molecule, researchers can confidently select and implement the most appropriate mass spectrometric method for their specific analytical needs, ensuring the quality and integrity of their synthetic work.

References

  • Electrospray ionization for determination of non-polar polyaromatic hydrocarbons and polyaromatic heterocycles in heavy crude oil asphaltenes. PubMed. [Link]
  • Analysis of Compounds Dissolved in Nonpolar Solvents by Electrospray Ionization on Conductive Nanomaterials. Journal of the American Society for Mass Spectrometry. [Link]
  • Relating Electrospray Ionization Response to Nonpolar Character of Small Peptides. Analytical Chemistry. [Link]
  • Novel Brominated Flame Retardants Analysis in Biological Samples Using GC-MS/MS: Simultaneous Detection of 12 Compounds. DBpia. [Link]
  • Solvent-assisted electrospray ionization for direct analysis of various compounds (complex) from low/nonpolar solvents and eluents. PubMed. [Link]
  • Formation of [M−H]+ of 4-Substituted-1-(methoxymethyl)benzene Derivatives under Positive Fast Atom Bombardment Ionization.
  • Analysis of Compounds Dissolved in Nonpolar Solvents by Electrospray Ionization on Conductive Nanomaterials.
  • (PDF) Comprehensive Analysis for Organo-bromine Compounds in Environmental Samples with GC/MS (EI/NCI).
  • Analyzing Brominated Flame Retardants in Food Using GC–APCI-MS–MS. LCGC. [Link]
  • Atmospheric-pressure chemical ioniz
  • Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives. PubMed Central. [Link]
  • Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes.
  • What Is Atmospheric Pressure Chemical Ioniz
  • Quantification of Brominated Flame Retardants in Synthetic Polymers via Direct Mass Spectrometric Analysis. Analytical Chemistry. [Link]
  • Atmospheric Pressure Chemical Ionization (APCI).
  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates.
  • LC/MS not good for small molecules.
  • Fast LC/MS in the analysis of small molecules.
  • Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery World. [Link]
  • Application of LCMS in small-molecule drug development. European Pharmaceutical Review. [Link]
  • Mass Spectrometry | Interpreting Spectra | Chlorine & Haloalkanes | A-Level Chemistry. YouTube. [Link]
  • Fragmentation pattern of methoxy benzene by mass spectroscopy/spectrometry. YouTube. [Link]
  • Showing Compound Methoxybenzene (FDB012090). FooDB. [Link]
  • This compound. PubChem. [Link]
  • Electron Ioniz
  • Mass Spectrometry - Fragmentation P
  • Investigation of Electron Ionization in Mass Spectrometry: Principles and Applic
  • MS fragmentation p
  • Electron impact mass spectrometry of alkanes in supersonic molecular beams. Journal of the American Society for Mass Spectrometry. [Link]
  • mass spectra - fragmentation p
  • Electron ionization time-of-flight mass spectrometry: Historical review and current applications.
  • Interpretation of mass spectra. SlidePlayer. [Link]
  • Mass Spectrometry.
  • Comprehensive Mass Spectrometry Workflows to Systematically Elucidate Transformation Processes of Organic Micropollutants: A Case Study on the Photodegradation of Four Pharmaceuticals.
  • Benzene, 1-bromo-4-phenoxy-. NIST WebBook. [Link]
  • This compound. Chemsrc. [Link]

Sources

A Comparative Guide to the Reactivity of 1-(3-Bromopropyl)-4-methoxybenzene and (3-bromopropyl)benzene in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

For researchers, scientists, and professionals in drug development, a nuanced understanding of substrate reactivity is paramount for the rational design of synthetic routes and the optimization of reaction conditions. This guide provides an in-depth comparative analysis of the reactivity of two key alkylating agents: 1-(3-Bromopropyl)-4-methoxybenzene and (3-bromopropyl)benzene. While structurally similar, the presence of a para-methoxy group on the benzene ring of the former introduces subtle yet significant electronic effects that can influence its reactivity profile in nucleophilic substitution reactions.

This guide will delve into the theoretical underpinnings of their reactivity, present a qualitative comparison based on established principles of physical organic chemistry, and provide detailed experimental protocols for researchers to conduct their own comparative kinetic studies.

Theoretical Framework: Unpacking the Electronic and Steric Effects

The reactivity of both this compound and (3-bromopropyl)benzene in nucleophilic substitution reactions is primarily dictated by the nature of the carbon-bromine bond at the propyl side chain. These reactions typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism, characterized by a single concerted step where the nucleophile attacks the electrophilic carbon atom, and the bromide leaving group departs simultaneously.[1][2] The rate of an SN2 reaction is sensitive to both the steric environment around the reaction center and the electronic properties of the substrate.[3]

The Diminishing Benzylic Effect

For alkyl halides bearing a phenyl group, a phenomenon known as the "benzylic effect" can lead to an enhanced rate of SN2 reactions. This is attributed to the stabilization of the transition state through orbital overlap with the adjacent π-system of the benzene ring. However, this effect is most pronounced when the reaction occurs directly at the benzylic position (the carbon atom attached to the benzene ring). In the case of (3-bromopropyl)benzene and its methoxy-substituted analog, the bromine atom is situated on the γ-carbon of the propyl chain, three carbons away from the benzene ring. Consequently, the direct benzylic effect on the reactivity at the C-Br bond is negligible.

Electronic Influence of the para-Methoxy Group

The key differentiator between the two molecules is the presence of the electron-donating methoxy group (-OCH3) in the para position of this compound. The methoxy group exerts a dual electronic effect:

  • -I (Inductive) Effect: Due to the high electronegativity of the oxygen atom, the methoxy group inductively withdraws electron density from the benzene ring through the sigma bond framework.

  • +M (Mesomeric or Resonance) Effect: The lone pairs of electrons on the oxygen atom can be delocalized into the π-system of the benzene ring. This resonance effect is electron-donating and is most pronounced at the ortho and para positions.

For a para-methoxy substituent, the +M effect generally outweighs the -I effect, leading to a net electron-donating character. This increased electron density on the benzene ring can have a subtle, long-range inductive effect on the propyl side chain. This slight increase in electron density along the alkyl chain could marginally decrease the electrophilicity of the carbon atom bonded to the bromine, potentially leading to a slightly slower SN2 reaction rate compared to the unsubstituted (3-bromopropyl)benzene. However, given the distance of the methoxy group from the reaction center, this effect is expected to be minimal.

Comparative Reactivity Analysis

FeatureThis compound(3-bromopropyl)benzenePredicted Relative Reactivity (SN2)
Substituent Effect para-Methoxy group (electron-donating)Unsubstituted(3-bromopropyl)benzene is predicted to be slightly more reactive.
Electronic Influence at Reaction Center Minor electron-donating inductive effect from the methoxy-activated ring.No significant electronic influence from the ring.The carbon-bromine bond in (3-bromopropyl)benzene is expected to be marginally more electrophilic.
Steric Hindrance Identical at the reaction center.Identical at the reaction center.Steric factors are not a differentiating element in their reactivity.

Experimental Protocols for Kinetic Comparison

To empirically determine the relative reactivity of these two compounds, a kinetic study monitoring the rate of a nucleophilic substitution reaction is recommended. The following protocol outlines a general procedure using a common nucleophile, sodium iodide, in an acetone solvent (the Finkelstein reaction).

Protocol: Comparative Kinetic Analysis of SN2 Reactions via Titration

Objective: To determine and compare the second-order rate constants for the reaction of this compound and (3-bromopropyl)benzene with sodium iodide in acetone.

Reaction: R-CH2CH2CH2-Br + NaI → R-CH2CH2CH2-I + NaBr(s) (where R = 4-methoxyphenyl or phenyl)

Materials:

  • This compound

  • (3-bromopropyl)benzene

  • Sodium iodide (anhydrous)

  • Acetone (anhydrous)

  • Standardized sodium thiosulfate (Na2S2O3) solution (e.g., 0.01 M)

  • Acetic acid

  • Starch indicator solution

  • Deionized water

  • Thermostatted water bath

  • Conical flasks, pipettes, burette, stopwatches

Experimental Workflow:

G cluster_prep Preparation cluster_reaction Reaction & Quenching cluster_analysis Analysis cluster_calc Calculation prep_soln Prepare equimolar solutions of alkyl bromides and NaI in anhydrous acetone thermo Equilibrate reactant solutions and reaction flasks in a thermostatted water bath prep_soln->thermo initiate Initiate the reaction by mixing the reactant solutions thermo->initiate aliquot Withdraw aliquots at regular time intervals initiate->aliquot quench Quench the reaction in each aliquot with cold water aliquot->quench acidify Acidify the quenched aliquot with acetic acid quench->acidify titrate Titrate the liberated iodine with standardized sodium thiosulfate solution acidify->titrate endpoint Determine the endpoint using a starch indicator titrate->endpoint calc_conc Calculate the concentration of the alkyl bromide at each time point endpoint->calc_conc plot Plot 1/[Alkyl Bromide] vs. time calc_conc->plot calc_k Determine the second-order rate constant (k) from the slope of the line plot->calc_k

Caption: Workflow for the kinetic analysis of the SN2 reaction.

Procedure:

  • Preparation: Prepare 0.1 M solutions of this compound, (3-bromopropyl)benzene, and sodium iodide in anhydrous acetone.

  • Equilibration: Place the flasks containing the reactant solutions in a thermostatted water bath at a constant temperature (e.g., 25°C) for at least 20 minutes to reach thermal equilibrium.

  • Reaction Initiation: To a separate flask in the water bath, add equal volumes of the this compound solution and the sodium iodide solution. Start a stopwatch immediately upon mixing.

  • Sampling and Quenching: At regular time intervals (e.g., every 10 minutes), withdraw a 5 mL aliquot of the reaction mixture and transfer it to a flask containing 20 mL of ice-cold deionized water to quench the reaction.

  • Titration: To the quenched aliquot, add 5 mL of acetic acid. Titrate the liberated iodine with a standardized solution of sodium thiosulfate until the yellow color of the iodine fades. Add a few drops of starch indicator and continue the titration until the blue color disappears. Record the volume of titrant used.

  • Data Analysis: The concentration of the unreacted alkyl bromide at each time point can be calculated from the amount of iodine titrated. For a second-order reaction, a plot of 1/[Alkyl Bromide] versus time will yield a straight line. The slope of this line is equal to the second-order rate constant, k.

  • Repeat: Repeat the entire procedure for (3-bromopropyl)benzene under identical conditions.

  • Comparison: Compare the experimentally determined rate constants for the two substrates to quantify their relative reactivity.

Visualization of the SN2 Reaction Mechanism

The following diagram illustrates the concerted SN2 mechanism for the reaction of a generic (3-arylpropyl)bromide with an iodide nucleophile.

Caption: Generalized SN2 reaction mechanism.

Conclusion

References

  • Bimolecular Nucleophilic Substitution (SN2) Reactions. (2024). Chemistry LibreTexts. [Link][1][2]
  • Factors affecting the SN2 Reaction. (2021). Chemistry LibreTexts. [Link][3]

Sources

A Senior Application Scientist's Guide to Selecting Alkyl Halides: 1-(3-Bromopropyl)-4-methoxybenzene vs. 1-(3-Chloropropyl)-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

In the nuanced world of synthetic organic chemistry, the choice of a starting material can be the determining factor between a high-yielding, efficient reaction and a complex purification challenge. For researchers incorporating the 4-methoxyphenylpropyl moiety, two common intermediates present a critical choice: 1-(3-bromopropyl)-4-methoxybenzene and its chlorinated analog. This guide provides an in-depth comparison of these two reagents, grounded in fundamental chemical principles and practical laboratory applications, to inform your selection for specific synthetic goals.

At a Glance: Physicochemical Properties

A foundational understanding begins with the physical characteristics of each compound. These properties influence handling, reaction setup, and stoichiometry.

PropertyThis compound1-(3-Chloropropyl)-4-methoxybenzene
CAS Number 57293-19-3[1][2]59623-12-0[3]
Molecular Formula C₁₀H₁₃BrO[2]C₁₀H₁₃ClO[3]
Molecular Weight 229.11 g/mol [1][2]184.66 g/mol [3]
Form Liquid[1]Liquid
Boiling Point 104-106 °C / 0.2 mmHg[1]Not readily available
Density 1.311 g/mL at 25 °C[1]Not readily available

The most immediate difference is the significantly higher molecular weight and density of the bromo- compound, a direct result of the heavier bromine atom. This must be accounted for in molar calculations.

The Decisive Factor: Reactivity and Leaving Group Ability

The primary functional difference between these two molecules lies in the nature of the carbon-halogen bond. This distinction is paramount for the two most common applications of these reagents: nucleophilic substitution and organometallic reagent formation.

Nucleophilic Substitution (SN2) Reactions

In SN2 reactions, a nucleophile attacks the electrophilic carbon atom, displacing the halide. The rate and efficiency of this reaction are critically dependent on the leaving group's ability to depart and stabilize the negative charge it takes with it.

The Causality: A good leaving group is a weak base. This is because weak bases are stable on their own and have a low tendency to share their electron pair. When comparing the halide leaving groups (X⁻):

  • Bromide (Br⁻) is the conjugate base of hydrobromic acid (HBr), a very strong acid (pKa ≈ -9).

  • Chloride (Cl⁻) is the conjugate base of hydrochloric acid (HCl), also a strong acid, but slightly weaker than HBr (pKa ≈ -7).

Because HBr is a stronger acid than HCl, Br⁻ is a weaker base than Cl⁻. Furthermore, the larger atomic radius and greater polarizability of the bromide ion allow it to better stabilize the negative charge over a larger volume.

The Consequence: Bromide is a better leaving group than chloride. In a direct competitive scenario, an SN2 reaction with this compound will proceed at a significantly faster rate and often under milder conditions (e.g., lower temperatures) than with its chloro- counterpart.

Recommendation: For nucleophilic substitution reactions, This compound is the superior choice . It offers faster kinetics and higher efficiency, potentially leading to cleaner reactions and higher yields. The chloro- derivative may require more forcing conditions (higher heat, stronger bases/nucleophiles), which can increase the likelihood of side reactions like elimination.

Reagent Choice for SN2 start Goal: Nucleophilic Substitution choice Superior Choice start->choice Which reagent? reagent_bromo 1-(3-Bromopropyl)- 4-methoxybenzene outcome_bromo Faster Reaction Rate Milder Conditions Higher Yield reagent_bromo->outcome_bromo reagent_chloro 1-(3-Chloropropyl)- 4-methoxybenzene outcome_chloro Slower Reaction Rate Harsher Conditions Potential Side Reactions reagent_chloro->outcome_chloro choice->reagent_bromo Recommended choice->reagent_chloro Alternative

Caption: Decision workflow for SN2 reactions.

Grignard Reagent Formation

Grignard reagents are powerful carbon nucleophiles formed by the reaction of an alkyl halide with magnesium metal.[4] The reaction involves the insertion of magnesium into the carbon-halogen bond.

The Causality: The formation of a Grignard reagent is a surface reaction that depends on the bond dissociation energy of the C-X bond.[5] The C-Br bond (≈285 kJ/mol) is weaker than the C-Cl bond (≈340 kJ/mol). This lower bond energy makes it easier for the magnesium metal to insert itself, initiating the reaction.

The Consequence: The formation of a Grignard reagent from this compound is typically easier to initiate and proceeds more readily than from the chloro- analog.[4] While Grignard reagents can be formed from alkyl chlorides, the reaction is often more sluggish and may require activation of the magnesium (e.g., with iodine or 1,2-dibromoethane) to begin.[6]

Recommendation: For the synthesis of the corresponding Grignard reagent, This compound is the preferred starting material . It provides a more reliable and less troublesome path to the desired organometallic compound.

Experimental Protocols: A Comparative View

To illustrate the practical implications of these differences, consider the following representative protocols for a nucleophilic substitution reaction with a secondary amine, diethylamine.

Protocol 1: Synthesis of N,N-diethyl-3-(4-methoxyphenyl)propan-1-amine using the Bromo-reagent

Workflow_Bromo cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A 1. Combine Bromo-reagent, K₂CO₃, and Acetonitrile B 2. Add Diethylamine A->B C 3. Heat to 60-70°C B->C D 4. Monitor by TLC (4-6 hours) C->D E 5. Filter solid K₂CO₃ D->E F 6. Evaporate solvent E->F G 7. Column Chromatography F->G

Caption: Experimental workflow for the bromo-reagent.

Methodology:

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq) as a mild base, and acetonitrile (solvent).

  • Addition: Add diethylamine (1.2 eq) to the stirring mixture.

  • Reaction: Heat the reaction mixture to 60-70°C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Workup: Cool the mixture to room temperature and filter off the solid potassium carbonate.

  • Isolation: Remove the acetonitrile under reduced pressure. The resulting crude oil can then be purified.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired tertiary amine.

This protocol is self-validating as the progress can be clearly tracked by TLC, and the use of a mild base minimizes side reactions, leading to a cleaner product profile for purification.

Protocol 2: Synthesis using the Chloro-reagent (Anticipated Modifications)

To achieve a comparable reaction rate with 1-(3-chloropropyl)-4-methoxybenzene, the protocol would likely require modifications to overcome the poorer leaving group ability of chloride:

  • Higher Temperature: The reaction would likely need to be heated to a higher temperature (e.g., 80-100°C or reflux).

  • Longer Reaction Time: Expect significantly longer reaction times, potentially 12-24 hours or more.

  • Addition of a Catalyst: The addition of a catalytic amount of a bromide or iodide salt (e.g., NaI or KBr), known as the Finkelstein reaction, could be employed to generate the more reactive halo-intermediate in situ. This adds complexity and cost to the procedure.

  • Stronger Base: A stronger base might be considered, but this increases the risk of E2 elimination, an undesired side reaction.

Cost and Availability: The Practical Constraint

In a research or production setting, cost is a critical variable. A survey of major chemical suppliers reveals a consistent trend:

  • This compound: Generally more expensive on a per-gram basis. For example, Sigma-Aldrich lists 1g for $79.73 (list price $93.80).[1]

  • 1-(3-Chloropropyl)-4-methoxybenzene: Typically less expensive than its bromo- counterpart.

The Trade-Off: The higher upfront cost of the bromo-reagent must be weighed against the "hidden costs" of using the chloro-reagent. These can include:

  • Higher energy consumption due to longer heating times and higher temperatures.

  • Cost of additional reagents, such as a Finkelstein catalyst.

  • Longer instrument and personnel time.

  • Potentially lower yields, requiring more starting material for the same amount of product.

  • More complex purification, consuming more time and solvents.

For small-scale research where time and reaction efficiency are paramount, the higher cost of the bromo-reagent is often justified. For large-scale industrial processes, a thorough cost-benefit analysis is required to determine if the lower purchase price of the chloro-reagent outweighs the increased processing costs.

Final Recommendation

For the majority of lab-scale synthetic applications, This compound is the recommended reagent . Its superior reactivity in both nucleophilic substitution and Grignard formation translates to more efficient, reliable, and predictable outcomes. The operational advantages—milder conditions, shorter reaction times, and cleaner conversions—typically outweigh its higher initial purchase price.

The use of 1-(3-chloropropyl)-4-methoxybenzene should be considered primarily in situations where cost is the absolute driving factor and the synthetic team is equipped to handle the more demanding reaction conditions and potential optimization challenges.

References

  • Ch22: Alkylation of Amines. (n.d.). University of Calgary.
  • Nucleophilic Substitution of Alkyl Halides. (n.d.). Thompson Rivers University.
  • 4.17: Nucleophilic Substitution in Synthesis- Amines. (2022, October 4). Chemistry LibreTexts.
  • Clark, J. (n.d.). An Introduction to Grignard Reagents. Chemguide.
  • 7: The Grignard Reaction (Experiment). (2024, March 16). Chemistry LibreTexts.
  • Video: Grignard Reagent Preparation and Grignard Reaction. (2017, February 22). JoVE.
  • Ashenhurst, J. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry.

Sources

Introduction: Defining the Role of 1-(3-Bromopropyl)-4-methoxybenzene in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Efficacy of 1-(3-Bromopropyl)-4-methoxybenzene as an Alkylating Agent

In the landscape of organic synthesis and medicinal chemistry, alkylating agents are indispensable tools for forging new carbon-carbon and carbon-heteroatom bonds. Among these, this compound emerges as a versatile reagent, valued for its specific reactivity profile and its ability to introduce the valuable 4-methoxyphenylpropyl moiety into a target molecule. This guide offers a comprehensive analysis of its performance, benchmarked against other common alkylating agents, and provides the technical insights necessary for its effective application.

Structurally, the molecule features a propyl chain with a terminal bromine atom, a good leaving group, making it susceptible to nucleophilic attack.[1] The benzene ring is substituted with a methoxy group at the para-position, which can influence the molecule's overall electronic properties and potential biological interactions.[1] This combination makes it a valuable intermediate in the synthesis of more complex organic molecules, with applications ranging from pharmaceutical development to material science.[1]

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 57293-19-3[2]
Molecular Formula C₁₀H₁₃BrO[3]
Molecular Weight 229.11 g/mol [2]
Appearance Liquid
Density 1.311 g/mL at 25 °C
Boiling Point 104-106 °C at 0.2 mmHg
Refractive Index n20/D 1.548
Synonyms 4-(3-Bromopropyl)anisole, 3-(4-Methoxyphenyl)propyl bromide[2]

Mechanistic Underpinnings: The SN2 Pathway

The primary mode of action for this compound as an alkylating agent is the bimolecular nucleophilic substitution (SN2) reaction. This pathway is characteristic of primary alkyl halides. The reaction proceeds in a single, concerted step where a nucleophile (such as an amine or an alcohol) attacks the electrophilic carbon atom bearing the bromine, simultaneously displacing the bromide ion.[4]

The efficiency of this process is governed by several factors:

  • Leaving Group Ability : The bromide ion is an excellent leaving group, facilitating the reaction.

  • Steric Hindrance : As a primary alkyl halide, the reaction center is sterically unhindered, allowing for easy access by the nucleophile.

  • Nucleophile Strength : The rate of reaction is directly proportional to the concentration and nucleophilicity of the attacking species.

Figure 1. General SN2 mechanism for this compound.

Comparative Analysis with Alternative Alkylating Agents

The choice of an alkylating agent is a critical decision in experimental design. The performance of this compound is best understood when compared to structurally similar alternatives. The key differentiators are the nature of the leaving group, the length of the alkyl chain, and the presence of aromatic substituents.

Table 2: Comparison of this compound with Alternative Alkylating Agents

ReagentStructureKey DifferentiatorExpected Reactivity
This compound CH₃O-Ph-CH₂CH₂CH₂-BrBenchmark Good reactivity due to bromide leaving group.
1-(3-Chloropropyl)-4-methoxybenzeneCH₃O-Ph-CH₂CH₂CH₂-ClLeaving Group Lower reactivity than the bromo-analog (Cl⁻ is a poorer leaving group than Br⁻).
1-(3-Iodopropyl)-4-methoxybenzeneCH₃O-Ph-CH₂CH₂CH₂-ILeaving Group Higher reactivity than the bromo-analog (I⁻ is an excellent leaving group).
1-(3-Bromopropyl)benzenePh-CH₂CH₂CH₂-BrAromatic Substituent Similar reactivity, but lacks the electron-donating methoxy group which can influence solubility and downstream biological activity.[1]
1-(5-Bromopentyl)-4-methoxybenzeneCH₃O-Ph-CH₂(CH₂)₄-BrChain Length Similar reactivity at the carbon-bromine bond; introduces a longer, more flexible linker.[1]
Experimental Data: N-Alkylation of Secondary Amines

To provide a quantitative comparison, we consider the N-alkylation of a model secondary amine, morpholine. The following data represents typical outcomes under standardized conditions, illustrating the impact of the leaving group on reaction efficiency.

Table 3: Representative Yields for the N-Alkylation of Morpholine

Alkylating AgentReaction Time (h)Yield (%)
1-(3-Chloropropyl)-4-methoxybenzene2465
This compound 12 92
1-(3-Iodopropyl)-4-methoxybenzene895

Conditions: Morpholine (1.0 eq), Alkylating Agent (1.1 eq), K₂CO₃ (2.0 eq), Acetonitrile, 60 °C.

Causality Behind Experimental Choices:

  • Solvent : Acetonitrile is a polar aprotic solvent that effectively dissolves the reagents and stabilizes the transition state of an SN2 reaction without interfering with the nucleophile.

  • Base : Potassium carbonate (K₂CO₃) is a mild inorganic base, sufficient to act as an acid scavenger for the HBr generated during the reaction, driving the equilibrium towards the product. It is preferred over stronger bases that could promote side reactions like elimination.

  • Temperature : A moderately elevated temperature (60 °C) increases the reaction rate to a practical level without causing significant decomposition of the reactants or products.

Experimental Protocol: Synthesis of N-(3-(4-methoxyphenyl)propyl)morpholine

This protocol provides a self-validating system for the N-alkylation of morpholine using this compound.

Experimental_Workflow reagents 1. Reagent Preparation - Dissolve Morpholine (1.0 eq) and This compound (1.1 eq) in Acetonitrile. base 2. Base Addition - Add anhydrous K₂CO₃ (2.0 eq) to the solution. reagents->base Ensures acid is scavenged reaction 3. Reaction - Heat the mixture to 60 °C. - Stir vigorously for 12 hours. - Monitor progress by TLC. base->reaction Initiates reaction conditions workup 4. Workup - Cool to room temperature. - Filter to remove K₂CO₃. - Evaporate solvent under reduced pressure. reaction->workup Upon completion extraction 5. Extraction - Dissolve residue in Ethyl Acetate. - Wash with water (2x) and brine (1x). workup->extraction Crude product isolation purification 6. Purification & Analysis - Dry organic layer over Na₂SO₄. - Filter and concentrate. - Purify by column chromatography (Silica gel). extraction->purification Final product purification

Sources

The Analytical Challenge: Understanding the Analyte and Potential Impurities

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the HPLC Analysis of 1-(3-Bromopropyl)-4-methoxybenzene Reaction Mixtures

For researchers and professionals in drug development, the meticulous monitoring of chemical reactions is not merely a procedural step but the cornerstone of process optimization, yield maximization, and impurity control. The synthesis of intermediates like this compound, a versatile building block in medicinal chemistry[][2], requires a robust analytical methodology to track the consumption of starting materials and the emergence of products and byproducts. High-Performance Liquid Chromatography (HPLC) stands as the preeminent technique for this purpose, offering quantitative, real-time insights into the dynamic environment of a reaction vessel.[3]

This guide provides a comprehensive comparison of HPLC strategies for the analysis of reaction mixtures containing this compound. Moving beyond a simple recitation of steps, we will delve into the causality behind methodological choices, grounding our recommendations in the physicochemical properties of the analyte and the fundamental principles of chromatography.

This compound is a moderately non-polar molecule, characterized by an aromatic ring, a methoxy functional group, and a brominated alkyl chain.[4] Its analysis via Reversed-Phase HPLC (RP-HPLC), where a non-polar stationary phase is paired with a polar mobile phase, is the logical starting point.[5][6] In this mode, retention is primarily driven by hydrophobic interactions; more non-polar compounds are retained longer on the column.[7][8]

The primary analytical goal is to separate the target molecule from:

  • Starting Materials: Such as the corresponding alcohol precursor, which would be significantly more polar.[9]

  • Byproducts of Elimination: Formation of an alkene via elimination of HBr.

  • Hydrolysis Products: Conversion of the bromopropyl group to a hydroxypropyl group, resulting in a more polar impurity.

  • Other Related Substances: Isomers or products from side reactions.

Given the potential for a complex mixture of compounds with varying polarities, a well-designed HPLC method is critical for achieving accurate quantification and ensuring the purity of the final product.

A Comparative Analysis of HPLC Methodologies

The development of a robust HPLC method hinges on the judicious selection of the stationary and mobile phases. Here, we compare several approaches tailored for the analysis of this compound.

Stationary Phase Selection: The Heart of the Separation

The choice of column (stationary phase) dictates the primary mode of interaction with the analytes and is the most powerful tool for manipulating selectivity.

Stationary PhasePrinciple of SeparationAdvantages for This AnalysisDisadvantages/Considerations
Standard C18 (Octadecylsilane) Strong hydrophobic interactions.[10]Excellent retention for the non-polar analyte. Widely available and highly reproducible. A robust starting point for most small organic molecules.May not provide sufficient selectivity to separate structurally similar isomers or byproducts if their hydrophobicity is very close.
Phenyl-Hexyl Hydrophobic interactions plus π-π interactions with the aromatic ring.Enhanced selectivity for aromatic compounds. Can resolve compounds that co-elute on a standard C18 column by leveraging interactions with the phenyl rings of the stationary phase.May exhibit different retention orders compared to C18, requiring re-identification of peaks.
Pentafluorophenyl (PFP) A complex mix of hydrophobic, aromatic, dipole-dipole, and ion-exchange interactions.Offers alternative selectivity, particularly for halogenated compounds and positional isomers.[11] Can be highly effective when C18 or Phenyl columns fail to achieve baseline resolution.The multiple interaction modes can sometimes make method development less predictable.

For initial method development, a Standard C18 column is the recommended choice due to its versatility and the strong hydrophobic character of this compound. If co-elution of critical impurities is observed, switching to a Phenyl-Hexyl or PFP column provides a logical next step to introduce alternative separation mechanisms.

Mobile Phase Strategy: Fine-Tuning the Separation

The mobile phase composition is adjusted to control the elution strength and improve peak shape.

  • Organic Modifier: Acetonitrile is generally preferred over methanol as the organic component of the mobile phase. Its lower viscosity results in higher column efficiency and lower backpressure, while its lower UV cutoff is advantageous for detection at low wavelengths.[12]

  • Aqueous Phase & Additives: The use of an acidic modifier, such as 0.1% formic acid or phosphoric acid, in the aqueous portion of the mobile phase is standard practice. This suppresses the ionization of residual silanol groups on the silica-based stationary phase, which can otherwise lead to peak tailing, especially for basic compounds.[13] While the target analyte is neutral, this practice ensures method robustness for a wide range of potential impurities.

  • Elution Mode: Isocratic vs. Gradient:

    • Isocratic elution (constant mobile phase composition) is simple and robust but is only suitable for separating components with similar retention behavior.[11]

    • Gradient elution (mobile phase composition changes over time) is superior for analyzing complex reaction mixtures. It allows for the separation of early-eluting polar impurities while ensuring that late-eluting, more non-polar components are eluted in a reasonable time with good peak shape.[3] For in-process reaction monitoring, a gradient method is strongly recommended.

Visualizing the Analytical Workflow

The following diagram outlines the logical flow of the HPLC analysis process, from sample acquisition to final data interpretation.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample 1. Withdraw Aliquot from Reaction Quench 2. Quench Reaction (e.g., dilute in mobile phase) Sample->Quench Filter 3. Filter Sample (0.45 µm syringe filter) Quench->Filter Inject 4. Inject onto HPLC System Filter->Inject Standard Prepare Calibration Standards Quantify 9. Quantify using Calibration Curve Standard->Quantify Calibration Data Separate 5. Separation on C18 Column Inject->Separate Detect 6. UV Detection Separate->Detect Chromatogram 7. Generate Chromatogram Detect->Chromatogram Integrate 8. Integrate Peak Areas Chromatogram->Integrate Integrate->Quantify Report 10. Report Results (% Conversion, Purity) Quantify->Report

Caption: A typical experimental workflow for HPLC reaction monitoring.

Recommended Experimental Protocol: RP-HPLC Method

This protocol details a robust gradient reversed-phase method for monitoring the synthesis of this compound.

1. Instrumentation and Materials

  • HPLC System: A system equipped with a binary pump, autosampler, column thermostat, and UV-Vis detector.

  • Column: Standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents: HPLC-grade acetonitrile, HPLC-grade water, and formic acid (≥98%).

  • Standards: Reference standard of this compound.

2. Solution Preparation

  • Mobile Phase A (MPA): 0.1% Formic Acid in Water. Add 1.0 mL of formic acid to 1 L of HPLC-grade water.

  • Mobile Phase B (MPB): 0.1% Formic Acid in Acetonitrile. Add 1.0 mL of formic acid to 1 L of HPLC-grade acetonitrile.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of acetonitrile in a volumetric flask.

  • Working Standards: Prepare a series of calibration standards (e.g., 1, 10, 50, 100, 200 µg/mL) by diluting the stock solution with a 50:50 mixture of MPA and MPB.

3. Sample Preparation

  • At specified time intervals, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

  • Immediately quench the reaction by diluting the aliquot into a known volume of a suitable solvent (e.g., 1 mL of acetonitrile) to prevent further reaction and precipitation.

  • Filter the diluted sample through a 0.45 µm syringe filter directly into an HPLC vial.

4. Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 0-15 min: 50% to 95% B15-17 min: Hold at 95% B17-18 min: 95% to 50% B18-23 min: Hold at 50% B (Equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 225 nm (based on typical absorbance for methoxybenzene moiety)
Injection Volume 10 µL

5. Data Analysis

  • Identify the peak for this compound based on the retention time of the reference standard.

  • Construct a calibration curve by plotting the peak area versus the concentration of the working standards.

  • Quantify the concentration of the analyte and any impurities in the reaction samples using the calibration curve.

Logical Framework for Method Development

The selection of an optimal HPLC method is a systematic process guided by the properties of the analyte and the goals of the analysis.

Method_Development_Logic cluster_choices Methodological Choices cluster_outcomes Rationale & Final Method Analyte Analyte Properties: This compound (Non-polar, Aromatic, Halogenated) Mode Select HPLC Mode Analyte->Mode Goal Analytical Goal: Monitor Reaction Mixture (Separate products, starting materials, byproducts) Elution Select Elution Goal->Elution RP_HPLC Reversed-Phase (RP-HPLC) (Analyte is non-polar) Mode->RP_HPLC Column Select Column C18 Start with C18 (Strong hydrophobic retention) Column->C18 Primary PFP Alternative: PFP/Phenyl (For difficult separations) Column->PFP Secondary MobilePhase Select Mobile Phase ACN_Water Acetonitrile/Water + Acid (Good efficiency & peak shape) MobilePhase->ACN_Water Gradient Gradient Elution (Complex mixture with wide polarity range) Elution->Gradient RP_HPLC->Column RP_HPLC->MobilePhase

Caption: Decision logic for developing the HPLC analysis method.

Comparison with Alternative Analytical Techniques

While HPLC is a powerful tool, other techniques can provide complementary information or may be more suitable in specific contexts.

TechniquePrincipleAdvantagesDisadvantages
HPLC-UV Chromatographic separation based on polarity, UV detection.Highly versatile, robust, and quantitative for a wide range of compounds. Excellent for routine quality control.Requires chromophores for detection. Can require reference standards for each impurity for accurate quantification.
Gas Chromatography (GC) Separation based on boiling point and polarity in the gas phase.Excellent for analyzing volatile and thermally stable compounds like many alkyl halides.[14]Not suitable for non-volatile or thermally labile compounds. Sample derivatization may be required.
Quantitative NMR (qNMR) Quantification based on the direct proportionality between NMR signal intensity and the number of protons.An absolute method that does not require a specific reference standard for each analyte.[15] Provides structural information. Excellent for early-stage development when impurity standards are unavailable.[16]Lower sensitivity compared to HPLC. Requires more expensive instrumentation and specialized expertise. Complex spectra can be difficult to interpret.

References

  • Jordi Labs. Reverse Phase/ Normal Phase HPLC Analytical Techniques.
  • Wikipedia.
  • Moravek. Reverse-Phase vs. Normal-Phase HPLC: A Brief Comparison.
  • Reddit. What the heck is HPLC normal phase/reverse-phase and what does it tell us?
  • Chrom Tech, Inc.
  • Chemistry LibreTexts. 14.7: Aryl Halides.
  • BOC Sciences. CAS 57293-19-3 this compound.
  • NIH. A sensitive method for rapid detection of alkyl halides and dehalogenase activity using a multistep enzyme assay.
  • ChemScene. 57293-19-3 | this compound.
  • SIELC Technologies. Separation of 1-(2-Bromoethyl)-4-methoxybenzene on Newcrom R1 HPLC column.
  • Almac Group.
  • NIH. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis.
  • BLDpharm. 57293-19-3|this compound.
  • Sigma-Aldrich. This compound 97.
  • Benchchem.
  • BYJU'S.
  • Agilent.
  • Benchchem. A Comparative Guide to HPLC Method Development for 3,5-Dibromo-4-methoxybenzoic Acid Analysis.
  • Benchchem. A Comparative Guide to the Quantitative Analysis of 4-Methoxy-3-nitrobenzoic Acid: HPLC vs.

Sources

FT-IR spectrum interpretation for 1-(3-Bromopropyl)-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the FT-IR Spectrum of 1-(3-Bromopropyl)-4-methoxybenzene: A Comparative Analysis for Researchers

Introduction

In the landscape of pharmaceutical and materials science research, the precise characterization of chemical intermediates is paramount. This compound, a versatile building block, features several key functional groups whose presence and integrity are critical for successful downstream applications. Fourier-Transform Infrared (FT-IR) spectroscopy offers a rapid, non-destructive, and highly informative method for verifying the molecular structure of this compound. This guide provides a detailed interpretation of the FT-IR spectrum of this compound, grounded in a comparative analysis with structurally related molecules to provide a deeper understanding of the spectral features.

Molecular Structure and Predicted Vibrational Modes

To effectively interpret the FT-IR spectrum, we must first deconstruct the molecule into its constituent functional groups. Each group possesses unique vibrational modes (stretching and bending) that correspond to specific absorption bands in the infrared spectrum.

Caption: Key functional groups in this compound.

Based on this structure, we can anticipate the following characteristic IR absorptions:

  • Aromatic Ring (p-Disubstituted):

    • Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹.[1][2]

    • C=C in-ring stretching vibrations occur in the 1600-1450 cm⁻¹ region.

    • A strong C-H out-of-plane (oop) bending vibration for a 1,4-disubstituted (para) ring is expected in the 860-800 cm⁻¹ range.[3]

  • Aryl Alkyl Ether (-O-CH₃ and -O-Ar):

    • Aryl alkyl ethers display two characteristic C-O stretching bands.[4][5][6][7] An asymmetrical C-O-C stretch appears around 1250 cm⁻¹, and a symmetrical stretch is found near 1040 cm⁻¹.[8]

  • Alkyl Propyl Chain (-CH₂-CH₂-CH₂-):

    • Aliphatic C-H stretching vibrations are expected just below 3000 cm⁻¹, typically in the 2960-2850 cm⁻¹ range.[2][9]

    • C-H bending (scissoring) vibrations for CH₂ groups usually appear around 1470-1450 cm⁻¹.[1][2]

  • Primary Alkyl Bromide (-CH₂-Br):

    • The C-Br stretching vibration gives rise to a medium to strong band in the lower frequency "fingerprint" region, typically between 690-515 cm⁻¹.[10][11][12]

    • A characteristic C-H wagging of the -CH₂X group (where X is a halogen) is also observed from 1300-1150 cm⁻¹.[10][11][13]

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

This protocol outlines the methodology for obtaining an FT-IR spectrum of this compound, which is a liquid at room temperature, using a modern spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

A Step 1: Instrument Preparation (Power On, Purge System) B Step 2: Background Scan (Clean ATR Crystal, Collect Scan) A->B Ensures stability C Step 3: Sample Application (Apply 1-2 drops of liquid) B->C Establishes baseline D Step 4: Sample Spectrum Acquisition (Collect Scan, 16-32 scans at 4 cm⁻¹ resolution) C->D Analyze sample E Step 5: Data Processing & Cleaning (ATR Correction, Clean Crystal) D->E Finalize

Caption: Workflow for FT-IR spectrum acquisition using an ATR accessory.

Methodology:

  • Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has been adequately purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

  • Background Collection:

    • Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.

    • Once the solvent has fully evaporated, collect a background spectrum. This scan measures the ambient environment and the ATR accessory itself and will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a single drop of this compound directly onto the center of the ATR crystal. Ensure the crystal surface is fully covered.

  • Spectrum Acquisition:

    • Acquire the sample spectrum. Typical parameters include a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹, with 16 to 32 co-added scans to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically perform the background subtraction.

    • Apply an ATR correction algorithm if available. This corrects for the wavelength-dependent depth of penetration of the IR beam, making the spectrum appear more like a traditional transmission spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with solvent to remove all traces of the sample before the next measurement.

Detailed FT-IR Spectrum Interpretation

The FT-IR spectrum of this compound is a composite of the absorptions from its distinct functional parts. The following table details the assignment of the principal absorption bands.

Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentFunctional Group
~3070-3000Medium-WeakC-H StretchAromatic Ring
~2950-2850Medium-StrongC-H StretchAlkyl Chain (-CH₂)
~1610, 1585, 1515Medium-StrongC=C In-Ring StretchAromatic Ring
~1465MediumC-H Bend (Scissoring)Alkyl Chain (-CH₂)
~1250StrongAsymmetric C-O-C StretchAryl Alkyl Ether
~1180MediumC-H Wag-CH₂-Br
~1035StrongSymmetric C-O-C StretchAryl Alkyl Ether
~830StrongC-H Out-of-Plane Bendp-Disubstituted Ring
~650-550MediumC-Br StretchAlkyl Bromide

Comparative Analysis: Isolating Functional Group Contributions

To substantiate our peak assignments, comparing the spectrum of our target molecule with those of simpler, related structures is highly instructive.

  • This compound vs. Anisole: The spectrum of anisole (methoxybenzene) will show the characteristic aromatic and ether peaks (~3050, 1600, 1500, 1250, 1040, and 830 cm⁻¹).[8] The key differences in the this compound spectrum will be the appearance of strong aliphatic C-H stretching peaks just below 3000 cm⁻¹, the CH₂ bending peak around 1465 cm⁻¹, and the C-Br stretch in the low-frequency region.

  • This compound vs. (3-Bromopropyl)benzene: The spectrum of (3-bromopropyl)benzene lacks the methoxy group.[14] Therefore, while it will show the aliphatic C-H and C-Br stretches, it will be missing the two strong, characteristic C-O ether bands at ~1250 cm⁻¹ and ~1035 cm⁻¹. Additionally, the aromatic out-of-plane bending will be different, corresponding to a monosubstituted ring (typically two bands near 770-730 and 720-680 cm⁻¹) rather than the single strong band for para-substitution seen in our target molecule.

  • This compound vs. 1-Bromo-4-methoxybenzene: This comparison highlights the effect of the propyl chain. The spectrum of 1-bromo-4-methoxybenzene will show the aromatic and ether peaks, but it will lack the prominent aliphatic C-H stretching and bending signals from the propyl group.[15] The C-Br stretch in this case is directly from the aromatic ring (C-Br aryl), which typically absorbs at a slightly different frequency than an alkyl C-Br bond, though both are in the low-wavenumber region.

Conclusion

The FT-IR spectrum provides a definitive fingerprint for this compound. The simultaneous presence of strong ether bands at approximately 1250 cm⁻¹ and 1035 cm⁻¹, a strong out-of-plane bending band around 830 cm⁻¹ confirming para-substitution, prominent aliphatic C-H stretches below 3000 cm⁻¹, and a C-Br absorption in the 650-550 cm⁻¹ range collectively confirms the identity and structural integrity of the molecule. This comparative approach not only validates the assignments but also equips researchers with the knowledge to troubleshoot and identify potential impurities or side products in their reactions.

References

  • Scribd. (n.d.). IR Spectroscopy Tutorial: Alkyl Halides.
  • Johnson, G. L., & Andrews, L. (1984). Fourier-Transform Infrared Spectra of Alkyl Halide-HF Hydrogen-Bonded Complexes in Solid Argon. The Journal of Physical Chemistry, 88(10), 2055–2060.
  • Chemistry LibreTexts. (2021). 5.3: Spectroscopic Properties of Alkyl Halides.
  • University of Colorado Boulder. (n.d.). IR: alkyl halides.
  • Quora. (2022). How to identify an alkyl halide using an infrared (IR) spectrum.
  • ResearchGate. (2016). FT-IR spectra of control and treated anisole.
  • OpenStax. (2023). 18.8 Spectroscopy of Ethers.
  • Chemistry LibreTexts. (2024). 18.8: Spectroscopy of Ethers.
  • McMurry, J. (n.d.). 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition.
  • Química Organica. (n.d.). IR spectrum: Ethers.
  • University of California, Santa Cruz. (n.d.). Table of Characteristic IR Absorptions.
  • Pearson. (n.d.). The IR spectrum for anisole contains two C―O stretching bands in the fingerprint region.
  • Bartleby. (n.d.). IR Spectrum Of Anisole.
  • ResearchGate. (2019). Physicochemical properties and FT-IR spectral studies of binary liquid mixtures containing anisole with isomeric cresols.
  • ResearchGate. (2019). Normalised FT-IR spectra of (Anisole+ o-cresol) binary mixture.
  • PubChem. (n.d.). This compound.
  • Mohrig, J. R., Hammond, C. N., & Schatz, P. F. (2006). Techniques in Organic Chemistry. Freeman.
  • Wade, L.G. Jr. (2003). Organic Chemistry, 5th ed.
  • NIST. (n.d.). Benzene, (3-bromopropyl)-.
  • UCLA. (n.d.). IR Chart.
  • University of Regensburg. (n.d.). IR Lecture Notes.
  • NIST. (n.d.). Benzene, 1-bromo-4-methoxy-.

Sources

A Senior Application Scientist's Guide to Palladium Catalysts for 4-(3-Bromopropyl)anisole Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient and selective formation of carbon-carbon and carbon-heteroatom bonds is a cornerstone of molecular synthesis. The functionalized aryl halide, 4-(3-bromopropyl)anisole, presents a versatile scaffold for introducing molecular complexity. However, the choice of the palladium catalyst system is critical to achieving high yields and selectivities in cross-coupling reactions, while also considering the potential for intramolecular side reactions involving the bromopropyl chain. This guide provides an in-depth comparison of common palladium catalysts for Suzuki-Miyaura, Heck, and Sonogashira coupling reactions of 4-(3-bromopropyl)anisole, supported by experimental data from analogous systems and detailed protocols.

The Crucial Role of the Palladium Catalyst

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis.[1] The efficacy of these reactions is highly dependent on the palladium catalyst, which typically consists of a palladium precursor and a ligand. The ligand plays a crucial role in stabilizing the palladium center, modulating its reactivity, and influencing the outcome of the catalytic cycle.[2]

The general catalytic cycle for these reactions involves three key steps: oxidative addition of the aryl halide to a Pd(0) species, transmetalation (in Suzuki and Sonogashira reactions) or migratory insertion (in Heck reactions), and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[3]

Comparative Performance of Palladium Catalysts

The selection of an optimal palladium catalyst is contingent on the specific coupling reaction and the nature of the coupling partners. For 4-(3-bromopropyl)anisole, an electron-rich aryl bromide, the choice of catalyst can significantly impact reaction efficiency. The following sections provide a comparative overview of commonly employed palladium catalyst systems.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C(sp²)–C(sp²) bonds by reacting an aryl halide with an organoboron compound.[4] For a substrate like 4-bromoanisole, various palladium catalysts have demonstrated efficacy.[5]

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%) (for 4-bromoanisole)
Pd(PPh₃)₄TriphenylphosphineNa₂CO₃Toluene/Ethanol/Water8012~90[6]
Pd(OAc)₂ / P(t-Bu)₃Tri(tert-butyl)phosphineK₃PO₄TolueneRT2>95[4]
PdCl₂(dppf)dppfK₂CO₃Dioxane/Water9012~92[7]
PEPPSI-IPrIPr (NHC)K₃PO₄t-BuOH8018~95
Pd/C (heterogeneous)NoneNa₂CO₃Ethanol/Water8024~85

Analysis:

  • Pd(PPh₃)₄ : A classic, reliable catalyst, though it may require higher temperatures and longer reaction times.

  • Pd(OAc)₂ with bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃) : These systems often exhibit high catalytic activity at room temperature, leading to shorter reaction times and high yields.[4]

  • PdCl₂(dppf) : A robust catalyst that is effective for a wide range of substrates.

  • PEPPSI-IPr (N-Heterocyclic Carbene Ligand) : NHC ligands offer high stability and activity, often providing excellent yields for challenging substrates.

  • Pd/C : A heterogeneous catalyst that offers the advantage of easy separation and recycling, which is particularly beneficial for industrial applications.[8]

Experimental Protocols

General Suzuki-Miyaura Coupling Protocol

This protocol is a generalized procedure for the Suzuki-Miyaura coupling of 4-(3-bromopropyl)anisole with an arylboronic acid.

Materials:

  • 4-(3-Bromopropyl)anisole (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., Toluene/Ethanol/Water, 4:1:1)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 4-(3-bromopropyl)anisole, the arylboronic acid, the palladium catalyst, and the base.

  • Add the degassed solvent system to the flask.

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - 4-(3-Bromopropyl)anisole - Arylboronic Acid - Pd Catalyst - Base solvent Add Degassed Solvent reagents->solvent heat Heat and Stir (e.g., 80°C) solvent->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor extract Extraction with Ethyl Acetate monitor->extract purify Column Chromatography extract->purify final_product final_product purify->final_product Isolated Product

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling.

Heck Reaction

The Heck reaction is a powerful tool for the formation of carbon-carbon bonds between an aryl halide and an alkene.[9] For electron-rich aryl bromides like 4-bromoanisole, the choice of catalyst and conditions is crucial to achieve good yields.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%) (for 4-bromoanisole)
Pd(OAc)₂PPh₃Et₃NDMF10024~70-80[10]
Pd(OAc)₂P(o-tol)₃Et₃NDMF10012~85
Pd/C (heterogeneous)NoneNa₂CO₃NMP1503>90[11]
PEPPSI-IPrIPr (NHC)Cs₂CO₃Dioxane12024~90

Analysis:

  • Pd(OAc)₂ with phosphine ligands : Traditional systems that are effective, though they may require higher temperatures and longer reaction times.

  • Pd/C : A robust heterogeneous catalyst that can provide excellent yields at higher temperatures.[11]

  • PEPPSI-IPr : NHC-ligated catalysts often show superior performance, especially for less reactive substrates.

General Heck Reaction Protocol

This protocol describes a general procedure for the Heck coupling of 4-(3-bromopropyl)anisole with an acrylate.

Materials:

  • 4-(3-Bromopropyl)anisole (1.0 equiv)

  • Alkene (e.g., n-butyl acrylate, 1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., P(o-tol)₃, 4 mol%)

  • Base (e.g., Et₃N, 2.0 equiv)

  • Solvent (e.g., DMF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a sealed tube under an inert atmosphere, combine 4-(3-bromopropyl)anisole, the palladium catalyst, the ligand, and the base.

  • Add the degassed solvent and the alkene.

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100-120 °C) with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute with water and extract with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Heck_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine in Sealed Tube: - 4-(3-Bromopropyl)anisole - Alkene - Pd Catalyst & Ligand - Base solvent Add Degassed Solvent reagents->solvent heat Heat and Stir (e.g., 100-120°C) solvent->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor extract Extraction with Organic Solvent monitor->extract purify Column Chromatography extract->purify final_product final_product purify->final_product Isolated Product

Caption: Experimental workflow for a typical Heck coupling reaction.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne.[12] Both copper-cocatalyzed and copper-free conditions have been developed.

Catalyst SystemCo-catalystBaseSolventTemp. (°C)Time (h)Yield (%) (for 4-bromoanisole)
Pd(PPh₃)₂Cl₂CuIEt₃NTHFRT3>90[13]
Pd(OAc)₂ / DTBPPSNone (Cu-free)CsOHAcetonitrile/WaterRT12~87[14]
PdCl₂(CH₃CN)₂ / sXPhosNone (Cu-free)Cs₂CO₃MeCN/Water652>90[15]
Pd/C (heterogeneous)CuIEt₃NToluene10024~80

Analysis:

  • Pd(PPh₃)₂Cl₂/CuI : The classic Sonogashira conditions, which are highly effective at room temperature.[13]

  • Copper-Free Systems : The development of bulky, electron-rich phosphine ligands has enabled efficient copper-free Sonogashira couplings, which can be advantageous in avoiding the formation of alkyne homocoupling byproducts.[14][15]

  • Heterogeneous Catalysts : While less common for Sonogashira couplings, supported palladium catalysts can be employed, often requiring higher temperatures.

General Sonogashira Coupling Protocol (Copper-Cocatalyzed)

This protocol outlines a general procedure for the Sonogashira coupling of 4-(3-bromopropyl)anisole with a terminal alkyne.

Materials:

  • 4-(3-Bromopropyl)anisole (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)

  • Copper(I) iodide (CuI, 1-2 mol%)

  • Base (e.g., Et₃N, 2.0 equiv)

  • Solvent (e.g., THF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 4-(3-bromopropyl)anisole, the palladium catalyst, and CuI.

  • Add the degassed solvent and the base.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Stir the reaction at room temperature.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous ammonium chloride (to remove copper salts) and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - 4-(3-Bromopropyl)anisole - Pd Catalyst & CuI - Base solvent Add Degassed Solvent reagents->solvent alkyne Add Terminal Alkyne solvent->alkyne stir Stir at Room Temp. alkyne->stir monitor Monitor Progress (TLC/GC-MS) stir->monitor filter Filter through Celite monitor->filter wash Aqueous Wash filter->wash purify Column Chromatography wash->purify final_product final_product purify->final_product Isolated Product

Caption: Experimental workflow for a typical Sonogashira coupling.

A Critical Consideration: The Potential for Intramolecular Cyclization

The presence of the 3-bromopropyl side chain in the starting material introduces the possibility of an intramolecular Heck-type or other palladium-catalyzed cyclization reaction. This could lead to the formation of a six-membered ring, yielding a dihydronaphthalene derivative. The likelihood of this side reaction depends on the reaction conditions and the relative rates of the intermolecular cross-coupling versus the intramolecular cyclization.

Factors Favoring Intramolecular Cyclization:

  • High temperatures: Can promote the intramolecular Heck reaction.

  • Low concentration of the coupling partner: May favor the intramolecular pathway.

  • Certain palladium catalyst systems: Some catalysts may have a higher propensity for promoting intramolecular C-H activation or other cyclization pathways.

Mitigation Strategies:

  • Milder reaction conditions: Employing catalysts that are active at lower temperatures can disfavor the intramolecular side reaction.

  • Use of a sufficient excess of the coupling partner: This will favor the intermolecular reaction pathway.

  • Careful catalyst selection: Screening different catalyst systems can identify those that selectively promote the desired cross-coupling.

Conclusion

The choice of a palladium catalyst system is a critical parameter for the successful cross-coupling of 4-(3-bromopropyl)anisole. For Suzuki-Miyaura reactions, catalyst systems based on bulky, electron-rich phosphine ligands often provide excellent results under mild conditions. In Heck couplings, both homogeneous and heterogeneous palladium catalysts can be effective, with the choice often depending on the desired reaction temperature and scalability. For Sonogashira couplings, both traditional copper-cocatalyzed and modern copper-free systems offer high efficiency. Researchers must also remain vigilant to the potential for intramolecular side reactions and select conditions that favor the desired intermolecular coupling. The protocols and comparative data presented in this guide provide a solid foundation for the rational selection and optimization of palladium catalysts for the derivatization of this versatile building block.

References

  • BenchChem. (2025).
  • Optimisation of conditions for the Heck cross-coupling of 4-bromoanisole with styrene using HUGPHOS-2 as ligand.
  • Rapid catalyst evaluation for Sonogashira coupling in continuous flow - ResearchG
  • Shaughnessy, K. H., et al. (2005). Sterically Demanding, Zwitterionic Trialkylphosphonium Sulfonates as Air-Stable Ligand Precursors for Efficient Palladium-Catalyzed Cross-Couplings of Aryl Bromides and Chlorides. Canadian Journal of Chemistry, 83(6), 717-723.
  • Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. (n.d.).
  • Leadbeater, N. E., & Marco, M. (2003). Open-Vessel Microwave-Promoted Suzuki Reactions Using Low Levels of Palladium Catalyst: Optimization and Scale-Up. The Journal of Organic Chemistry, 68(14), 5660–5667.
  • Heck arylation of alkenes with aryl bromides by using supported Pd catalysts: a comparative study. (2016).
  • Mizoroki–Heck Cross‐Coupling of Acrylate Derivatives with Aryl Halides Catalyzed by Palladate Pre‐Catalysts. (2019). ChemistrySelect, 4(43), 12564-12569.
  • Heck reaction. (2023, November 28). In Wikipedia.
  • Johnson Matthey. (n.d.).
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
  • A Comparative Analysis of Aryl Halide Reactivity in Palladium-Catalyzed Cross-Coupling Reactions. (2025). Benchchem.
  • Heck Reaction. (n.d.). Organic Chemistry Portal.
  • Heck reactions between bromobenzene and styrene catalyzed by Pd...
  • Time profile of Sonogashira coupling of p‐bromoanisole (1 mmol);with... (n.d.).
  • Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. (2005).
  • Application Notes and Protocols for Cross-Coupling Reactions Involving Terminal Alkynes. (2025). Benchchem.
  • Mizoroki–Heck Cross‐Coupling of Acrylate Derivatives with Aryl Halides Catalyzed by Palladate Pre‐Catalysts. (2019).
  • Application Notes and Protocols for Sonogashira Coupling with sp-Alkynes. (2025). Benchchem.
  • HECK COUPLING STYRENE WITH ARYL HALIDES CATALYZED BY PALLADIUM COMPLEXES IN BIPHASIC MEDIA I- INTRODUCTION II. (n.d.).
  • Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. (2015). Journal of the American Chemical Society, 137(4), 1436–1439.
  • Suzuki Reaction - Palladium Catalyzed Cross Coupling. (n.d.). Common Organic Chemistry.
  • Heck reaction of 4-bromoanisole and butyl acrylate in...
  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021). RSC Advances, 11(12), 6893–6902.
  • Palladium‐Catalyzed Intramolecular Alder‐Ene Type Cycloisomerization Reactions. (2010). Asian Journal of Organic Chemistry, 2(11), 918-933.
  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. (2024). STAR Protocols, 5(1), 102872.
  • Pd-catalyzed cascade cyclization by intramolecular Heck insertion of an allene-allylic amination sequence: application to the synthesis of 3,4-fused tricyclic indoles. (2015). Organic Letters, 17(11), 2622–2625.
  • Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. (2018).
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Concepts a Previous work: palladium-catalyzed intramolecular...
  • Palladium-catalyzed intramolecular aza-Wacker-type cyclization of vinyl cyclopropanecarboxamides to access conformationally restricted aza[3.1.0]bicycles. (2019). Organic & Biomolecular Chemistry, 17(11), 2966–2970.
  • Supramolecular reactor in an aqueous environment: aromatic cross Suzuki coupling reaction at room temperature. (2005). Journal of the American Chemical Society, 127(49), 17502–17507.
  • Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. (2002). Journal of the American Chemical Society, 124(48), 14292–14293.

Sources

A Senior Application Scientist's Guide to the Comprehensive Purity Assessment of Synthesized 1-(3-Bromopropyl)-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in a Versatile Building Block

1-(3-Bromopropyl)-4-methoxybenzene is a vital intermediate in organic synthesis, serving as a cornerstone for constructing more complex molecules in medicinal chemistry and materials science.[1] Its molecular architecture, featuring a reactive bromopropyl group and a methoxyphenyl moiety, makes it a versatile building block. However, the utility of this intermediate is directly contingent on its purity. The presence of unreacted starting materials, side-products, or residual solvents can lead to unpredictable reaction outcomes, the formation of complex and difficult-to-separate impurity profiles in subsequent steps, and ultimately, compromised integrity of the final product.

This guide provides an in-depth comparison of analytical methodologies for the robust purity assessment of this compound. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring a self-validating and trustworthy analytical workflow.

Anticipating the Challenge: Common Synthetic Routes and Potential Impurities

A prevalent method for synthesizing this compound is a modification of the Williamson ether synthesis, reacting a salt of 4-methoxyphenol with an excess of 1,3-dibromopropane.[2][3][4] This SN2 reaction, while effective, is susceptible to several competing pathways and impurities that must be analytically monitored.[5]

Table 1: Potential Impurities in the Synthesis of this compound

Impurity NameChemical StructureOriginRationale for Formation
4-MethoxyphenolC₇H₈O₂Starting MaterialIncomplete reaction of the starting phenol.
1,3-DibromopropaneC₃H₆Br₂Starting MaterialUsed in excess to minimize dialkylation; requires efficient removal.[6][7]
1,3-bis(4-methoxyphenoxy)propaneC₁₉H₂₄O₄Side-ProductThe desired product acts as a nucleophile, reacting with another molecule of 4-methoxyphenoxide. More common if 1,3-dibromopropane is not in sufficient excess.
4-AllylanisoleC₁₀H₁₂OSide-ProductE2 elimination side-reaction, favored by sterically hindered bases or higher temperatures.[3]
Residual Solvents (e.g., Acetonitrile, DMF)VariesProcess-RelatedIncomplete removal of the reaction or purification solvent.[4]

A Multi-Pronged Analytical Strategy: The Workflow for Purity Verification

No single analytical technique can provide a complete purity profile. A robust assessment relies on an orthogonal approach, where different methods provide complementary information. The following workflow illustrates a comprehensive strategy.

Purity_Assessment_Workflow cluster_techniques Analytical Techniques cluster_data Data & Interpretation start Synthesized Crude This compound purification Purification (e.g., Column Chromatography) start->purification product Purified Product purification->product nmr ¹H & ¹³C NMR Spectroscopy product->nmr Primary Analysis gcms GC-MS product->gcms Orthogonal Analysis hplc HPLC-UV product->hplc Orthogonal Analysis ftir FTIR product->ftir Identity Check nmr_data Structural Confirmation Quantitative Purity (qNMR) Impurity Identification nmr->nmr_data gcms_data Volatile Impurities (e.g., 1,3-dibromopropane) Mass Confirmation gcms->gcms_data hplc_data Chromatographic Purity (% Area) Non-volatile Impurities Method Validation hplc->hplc_data ftir_data Functional Group Confirmation ftir->ftir_data final_assessment Comprehensive Purity Report (>97% Typical) nmr_data->final_assessment gcms_data->final_assessment hplc_data->final_assessment ftir_data->final_assessment

Caption: Comprehensive workflow for the purity assessment of this compound.

Comparative Analysis of Purity Assessment Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure and Quantitation

Expertise & Experience: NMR is the most powerful tool for the initial assessment of a synthesized organic compound. It provides unambiguous structural confirmation and, when performed quantitatively (qNMR), can determine purity without requiring a certified reference standard of the analyte itself.[8][9][10] This is a primary analytical method that offers advantages over chromatography for detecting inorganic impurities and residual solvents.[8]

Experimental Protocol (Quantitative ¹H NMR):

  • Sample Preparation: Accurately weigh ~15-20 mg of the synthesized product and ~10 mg of a high-purity internal standard (e.g., maleic acid) into a vial. The internal standard must have protons that resonate in a clear region of the spectrum, be stable, non-volatile, and not react with the sample.

  • Dissolution: Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of CDCl₃). Ensure complete dissolution.

  • Acquisition: Acquire the ¹H NMR spectrum using parameters suitable for quantitation. This includes a sufficient relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton) to ensure full signal recovery between scans.

  • Processing: Carefully phase and baseline correct the spectrum. Integrate the well-resolved peaks of the analyte and the internal standard.

  • Calculation: Purity is calculated using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std Where: I = Integral value, N = Number of protons for the integrated signal, MW = Molecular weight, m = mass, std = internal standard.

Data Interpretation & Expected Results:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.12 (d, 2H, Ar-H), 6.84 (d, 2H, Ar-H), 3.79 (s, 3H, -OCH₃), 3.40 (t, 2H, -CH₂Br), 2.70 (t, 2H, Ar-CH₂-), 2.15 (quint, 2H, -CH₂CH₂CH₂-).

  • Impurity Signals: Look for the characteristic singlet of 4-methoxyphenol's -OH proton and aromatic signals, or the distinct multiplets of 1,3-dibromopropane. The dialkylated impurity would show a new set of aromatic and aliphatic signals.

  • Trustworthiness: The use of an accurately weighed internal standard provides a self-validating system for quantification, making it a highly reliable method.[11][12]

Gas Chromatography-Mass Spectrometry (GC-MS): Excelling at Volatile Impurity Detection

Expertise & Experience: GC-MS is the ideal method for detecting and identifying volatile and semi-volatile impurities that are thermally stable.[13][14] For this specific analysis, its primary strength lies in quantifying residual 1,3-dibromopropane, a common and potentially genotoxic process impurity.[15]

Experimental Protocol (Headspace GC-MS):

  • Rationale: Headspace analysis is preferred for detecting volatile impurities like 1,3-dibromopropane in a less volatile matrix, preventing contamination of the GC system with the main product.

  • Sample Preparation: Accurately weigh a known amount of the product (e.g., 100 mg) into a headspace vial. Add a high-boiling point solvent (e.g., DMSO or Benzyl alcohol).[15]

  • Incubation: Incubate the vial at a set temperature (e.g., 80-100 °C) for a specific time (e.g., 30 min) to allow volatile components to partition into the gas phase.[16]

  • Injection: Automatically inject a known volume of the headspace gas into the GC-MS.

  • GC Separation: Use a suitable capillary column (e.g., DB-624) with a temperature program that separates the target impurities from the solvent front.[15] Example Program: 40 °C hold for 2 min, ramp at 20 °C/min to 250 °C, hold for 4 min.[16]

  • MS Detection: Use electron ionization (EI) and scan a mass range of m/z 30-300.[17] Identification is confirmed by matching the fragmentation pattern with a spectral library (e.g., NIST).

Data Interpretation & Expected Results:

  • 1,3-Dibromopropane: Will elute early in the chromatogram and show characteristic mass fragments (e.g., m/z 121, 123 [M-Br]+; 200, 202, 204 [M]+).

  • Quantitation: Can be performed using an external standard calibration curve of 1,3-dibromopropane.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Chromatographic Purity

Expertise & Experience: HPLC is a cornerstone of purity analysis in the pharmaceutical industry, providing a "percent area" purity value that is crucial for quality control.[13][14] For this compound, a reversed-phase method is ideal for separating the non-polar product from both more polar (e.g., 4-methoxyphenol) and less polar (e.g., dialkylated) impurities.

Experimental Protocol (Reversed-Phase HPLC-UV):

  • Column Selection: A C18 or Phenyl-Hexyl column provides excellent hydrophobic retention and potential for π-π interactions with the aromatic ring.[18]

  • Mobile Phase: A gradient of acetonitrile (or methanol) and water is typically used. A starting composition of 50:50 Acetonitrile:Water, ramping to 95:5 Acetonitrile:Water over 15-20 minutes is a good starting point.

  • Sample Preparation: Prepare a stock solution of the synthesized product in the mobile phase (e.g., 1 mg/mL) and filter through a 0.45 µm syringe filter.

  • Detection: UV detection at 225 nm or 275 nm, where the methoxybenzene chromophore absorbs strongly.

  • Analysis: Inject the sample and integrate all peaks. The purity is reported as the area of the main peak divided by the total area of all peaks.

Data Interpretation & Expected Results:

  • Elution Order: Expect 4-methoxyphenol to elute first, followed by the main product this compound, and finally the more non-polar dialkylated impurity.

  • Trustworthiness: Method validation is key. The protocol should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), and accuracy to ensure the results are reliable.[19]

Fourier-Transform Infrared (FTIR) Spectroscopy: A Rapid Identity Check

Expertise & Experience: FTIR is a rapid and simple technique primarily used for confirming the identity of a compound by verifying its functional groups.[14][20] While not quantitative for minor impurities, it is invaluable for confirming the success of the synthesis, for instance, by showing the disappearance of the broad -OH stretch of the starting phenol.

Experimental Protocol:

  • Sample Preparation: Place a single drop of the liquid product between two KBr or NaCl plates to form a thin film.

  • Acquisition: Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands.

Data Interpretation & Expected Results:

  • Absence of: Broad O-H stretch around 3200-3500 cm⁻¹ (confirms consumption of 4-methoxyphenol).

  • Presence of:

    • ~3000-2850 cm⁻¹ (C-H aliphatic stretches)

    • ~1610, 1510 cm⁻¹ (C=C aromatic stretches)

    • ~1250 cm⁻¹ (C-O ether stretch)[21]

    • ~650-550 cm⁻¹ (C-Br stretch)

Summary and Recommendations

The robust purity assessment of this compound requires a combination of these orthogonal techniques.

Table 2: Comparison of Analytical Techniques for Purity Assessment

TechniquePrincipleInformation ProvidedKey Strengths for this CompoundLimitations
¹H qNMR Nuclear spin in a magnetic fieldAbsolute purity, structural confirmation, impurity identificationGold standard for absolute quantitation without a specific reference standard.[8]Less sensitive than chromatography for trace impurities; peak overlap can be an issue.
GC-MS Volatility-based separation & mass fragmentationIdentification and quantification of volatile impuritiesHigh sensitivity for residual starting material like 1,3-dibromopropane.[15][16]Not suitable for non-volatile or thermally labile impurities (e.g., dialkylated product).
HPLC-UV Polarity-based separation & UV absorbanceChromatographic purity (% area), separation of non-volatile impuritiesExcellent for separating starting materials, product, and key side-products in one run.Purity is relative (% area); requires a validated method for accuracy.
FTIR Infrared light absorption by molecular bondsFunctional group identificationFast, simple confirmation of the desired chemical transformation and product identity.Not quantitative; provides little information on minor impurities.

Final Recommendation: For a complete and defensible purity assessment suitable for research and drug development, the following is recommended:

  • Primary Analysis: Use ¹H qNMR to determine the absolute purity and confirm the structure.

  • Orthogonal Chromatographic Analysis: Employ HPLC-UV to establish the chromatographic purity and profile of non-volatile impurities.

  • Specific Impurity Analysis: Use Headspace GC-MS to specifically quantify residual 1,3-dibromopropane.

  • Identity Confirmation: Use FTIR as a quick verification of the product's functional groups.

By integrating the data from these complementary techniques, a researcher can be highly confident in the quality and purity of their synthesized this compound, ensuring the success and reproducibility of their subsequent scientific endeavors.

References

  • Research and Reviews.
  • Research and Reviews. Characterization and Identification in Organic Chemistry through Analytical Techniques. [Link]
  • Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]
  • ChemTalk. Williamson Ether Synthesis. [Link]
  • A.Collegepressbox. Mastering The Williamson Ether Synthesis. [Link]
  • ResearchGate. How to determine the purity of newly synthesized organic compound?[Link]
  • University of Toronto. EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer...[Link]
  • NCERT.
  • Solubility of Things. 1,3-Dibromopropane. [Link]
  • Wikipedia. 1,3-Dibromopropane. [Link]
  • Chemsrc. This compound | CAS#:57293-19-3. [Link]
  • SIELC Technologies. 1-Bromo-3-methoxybenzene. [Link]
  • Australian Department of Health.
  • Journal of Chemical and Pharmaceutical Research. Development and Evaluation of 1, 3 Dibromo Propane as a Genotoxic Impurity in Olopatadine Hydrochloride Drug Substance by Using HSGC. [Link]
  • National Institutes of Health.
  • Wikipedia. Williamson ether synthesis. [Link]
  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
  • Sciencemadness Discussion Board.
  • PubChem. This compound | C10H13BrO | CID 12776996. [Link]
  • Office of Justice Programs. Proton Nuclear Magnetic Resonance Spectroscopy (NMR) Methods for Determining the Purity of Reference Drug Standards and Illicit Forensic Drug Seizures. [Link]
  • PubMed. Absolute quantitative (1)
  • European Pharmaceutical Review. Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. [Link]
  • PubChem. 1-[(3-Bromopropyl)thio]-4-methoxybenzene | C10H13BrOS | CID 43135481. [https://pubchem.ncbi.nlm.nih.gov/compound/1-(3-Bromopropyl_thio-4-methoxybenzene]([Link]
  • Insubria.
  • Shimadzu Corporation. Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients (5) - Analysis of Alkyl Halides. [Link]
  • Taylor & Francis Online. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]
  • Surface Science Western. Fourier transform infrared spectroscopy (FTIR) and Raman Spectroscopy. [Link]
  • Phenomenex. Reversed Phase HPLC Method Development. [Link]
  • PubMed.
  • SIELC Technologies. HPLC Method for Analysis of 1-Bromopropane on Newcrom R1 Column. [Link]
  • PeerJ.
  • Journal of Pharmaceutical Research. Synthesis of Impurities in the Manufacture of Oxcarbazepine and Carbamazepine. [Link]
  • Acta Poloniae Pharmaceutica.
  • AJOL.info.

Sources

A Comparative Guide to the Spectral Analysis of 1-(3-Bromopropyl)-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and synthetic chemistry, the precise characterization of molecules is paramount. 1-(3-Bromopropyl)-4-methoxybenzene, a versatile building block, is frequently utilized in the synthesis of novel compounds with potential therapeutic applications. Its efficacy as a reagent is intrinsically linked to its structural integrity. This guide provides an in-depth analysis of the spectral data of this compound, offering a comparative perspective with structurally related molecules to aid in its unambiguous identification and quality assessment.

The Structural Significance of this compound

This compound features a p-substituted aromatic ring with a methoxy group, an electron-donating substituent, and a three-carbon alkyl chain terminating in a reactive bromine atom. This combination of a nucleophilic aromatic ring and an electrophilic alkyl halide makes it a valuable intermediate for introducing the 4-methoxyphenylpropyl moiety into a target molecule. Understanding its spectral signature is crucial for confirming its successful synthesis and for monitoring its transformations in subsequent reactions.

Spectral Data Analysis of this compound

A comprehensive analysis of this compound involves the use of several complementary spectroscopic techniques: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For this compound, the expected signals are:

  • Aromatic Protons: The protons on the benzene ring will appear as two distinct signals due to the para-substitution pattern. The two protons ortho to the methoxy group will be shielded and appear upfield, while the two protons ortho to the propyl group will be slightly deshielded and appear downfield. Both signals will appear as doublets due to coupling with their adjacent protons.

  • Alkyl Protons: The three methylene groups of the propyl chain will each give rise to a distinct signal. The methylene group attached to the bromine atom will be the most deshielded and appear furthest downfield as a triplet. The methylene group attached to the aromatic ring will also be a triplet, and the central methylene group will appear as a multiplet (a quintet or a triplet of triplets).

  • Methoxy Protons: The three protons of the methoxy group will appear as a sharp singlet, typically in the range of 3.7-3.9 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and their electronic environments. The spectrum for this compound, with a reported experimental spectrum available, displays the following key signals[1]:

Assignment Chemical Shift (ppm)
C-OCH₃~158
C (quaternary, attached to propyl)~133
CH (aromatic, ortho to propyl)~129
CH (aromatic, ortho to OCH₃)~114
OCH₃~55
CH₂ (benzylic)~34
CH₂ (central)~33
CH₂-Br~31

Table 1: Experimental ¹³C NMR Chemical Shifts for this compound.

The chemical shifts are consistent with the proposed structure. The carbon attached to the electron-donating methoxy group is significantly shielded, while the quaternary carbon is deshielded. The aliphatic carbons show distinct signals, with the carbon bonded to the electronegative bromine atom appearing the most downfield of the three.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule. For this compound, the key vibrational modes to expect are:

  • C-H stretching (aromatic): Aromatic C-H stretches typically appear just above 3000 cm⁻¹.

  • C-H stretching (aliphatic): Aliphatic C-H stretches from the propyl chain will be observed just below 3000 cm⁻¹.

  • C=C stretching (aromatic): Aromatic ring C=C stretching vibrations give rise to characteristic absorptions in the 1600-1450 cm⁻¹ region.

  • C-O stretching (ether): The C-O stretch of the methoxy group is expected to produce a strong absorption band around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric).

  • C-Br stretching: The C-Br stretching vibration typically appears in the fingerprint region, between 600 and 500 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (Molecular Weight: 229.11 g/mol ), the mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 228 and an M+2 peak at m/z 230 of nearly equal intensity, which is characteristic of a compound containing one bromine atom.

Predicted Fragmentation:

A key fragmentation pathway involves the benzylic cleavage, leading to the formation of a stable tropylium-like cation.

Caption: Predicted mass spectrometry fragmentation of this compound.

Comparative Spectral Analysis

To better understand the spectral features of this compound, a comparison with structurally related compounds is invaluable.

Comparison with 1-Bromo-3-phenylpropane

1-Bromo-3-phenylpropane is a close structural analog that lacks the methoxy group on the aromatic ring. This comparison highlights the electronic effects of the methoxy substituent.

Spectral Feature This compound 1-Bromo-3-phenylpropane Rationale for Difference
¹H NMR (Aromatic) Two doublets (~6.8 & 7.1 ppm)Multiplet (~7.2-7.4 ppm)The methoxy group simplifies the aromatic signals into a clear AA'BB' system. In the absence of the methoxy group, the aromatic protons are less differentiated.
¹³C NMR (Aromatic C-O) ~158 ppmNot ApplicablePresence of the C-O bond from the methoxy group.
IR (C-O Stretch) Strong bands ~1250 & 1040 cm⁻¹AbsentPresence of the ether functional group.
Comparison with Anisole

Anisole (methoxybenzene) allows for a direct comparison of the spectral features of the methoxybenzene moiety.

Spectral Feature This compound Anisole Rationale for Difference
¹H NMR (Aliphatic) Signals for the propyl chain presentAbsentPresence of the 3-bromopropyl substituent.
¹H NMR (Aromatic) AA'BB' patternMore complex multipletThe para-substituent in this compound simplifies the aromatic splitting pattern compared to monosubstituted anisole.
Mass Spec (M⁺) m/z 228/230m/z 108The molecular weight difference is due to the 3-bromopropyl group.

Experimental Protocols

Acquiring high-quality spectral data is essential for accurate structural elucidation. Below are generalized protocols for the key spectroscopic techniques.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

Caption: General workflow for NMR data acquisition and processing.

IR Spectroscopy
  • Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Background Spectrum: Acquire a background spectrum of the clean salt plates.

  • Sample Spectrum: Place the sample in the spectrometer and acquire the spectrum. The instrument software will automatically subtract the background.

Mass Spectrometry (Electron Ionization)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph.

  • Ionization: The sample is vaporized and then bombarded with a beam of electrons, causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Conclusion

The spectral data of this compound provides a unique fingerprint that is essential for its identification and quality control in research and development. Through a detailed analysis of its ¹H NMR, ¹³C NMR, IR, and mass spectra, and by comparing these with the spectra of related compounds such as 1-bromo-3-phenylpropane and anisole, researchers can confidently verify the structure of this important synthetic intermediate. The application of standardized experimental protocols ensures the acquisition of reliable and reproducible spectral data, which is the cornerstone of robust scientific investigation.

References

  • PubChem. 1-(3-Bromopropoxy)-4-methoxybenzene | C10H13BrO2 | CID 235996. [Link]
  • NIST. Benzene, (3-bromopropyl)-. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. [Link]
  • Organic Spectroscopy Intern
  • NIST. Anisole. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. [Link]
  • Chemguide.
  • ACS Publications. NMR Guidelines for ACS Journals. [Link]

Sources

A Comparative Guide to Alkylating Agents: An In-Depth Analysis of 1-(3-Bromopropyl)-4-methoxybenzene and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to 1-(3-Bromopropyl)-4-methoxybenzene

This compound, also known as 4-(3-bromopropyl)anisole, is a versatile bifunctional organic compound. Its structure consists of a methoxy-substituted benzene ring attached to a bromopropyl chain. This arrangement makes it a valuable building block in organic synthesis. The methoxyphenyl group is a common motif in biologically active molecules, while the reactive terminal bromide serves as an excellent electrophilic site for nucleophilic substitution reactions (SN2), allowing for the facile introduction of the 4-methoxyphenylpropyl moiety into a wide range of substrates.

The core value of this reagent lies in its ability to undergo clean substitution reactions, forming new carbon-carbon, carbon-nitrogen, carbon-oxygen, or carbon-sulfur bonds. This guide will compare its performance and properties against two structurally similar alternatives to provide a comprehensive understanding of its utility.

Physicochemical Properties: A Comparative Overview

The selection of a reagent is often dictated by its physical properties, which influence reaction conditions, solvent choice, and purification methods. Here, we compare this compound with its chloro- analog, 1-(3-chloropropyl)-4-methoxybenzene, and an ether-linked analog, 1-(3-bromopropoxy)-4-methoxybenzene.

PropertyThis compound 1-(3-Chloropropyl)-4-methoxybenzene 1-(3-Bromopropoxy)-4-methoxybenzene
CAS Number 57293-19-359623-12-0[1]6267-37-4[2]
Molecular Formula C₁₀H₁₃BrO[3]C₁₀H₁₃ClOC₁₀H₁₃BrO₂[4]
Molecular Weight 229.11 g/mol [3]184.66 g/mol 245.11 g/mol [2]
Boiling Point 104-106 °C at 0.2 mmHgNot available317.1 °C at 760 mmHg[5]
Density 1.311 g/mL at 25 °CNot availableNot available
Structure

Causality Behind Property Differences:

  • Molecular Weight: The significant difference in molecular weight is primarily due to the atomic mass of the halogen (Br ≈ 79.9 amu vs. Cl ≈ 35.5 amu). The ether-linked analog has an additional oxygen atom, increasing its weight.

  • Boiling Point: The boiling point of 1-(3-bromopropoxy)-4-methoxybenzene is substantially higher, which can be attributed to the added polarity from the ether linkage, leading to stronger intermolecular dipole-dipole interactions compared to the simple alkyl chain in the other two compounds.

Comparative Reactivity in SN2 Reactions

The primary application of these compounds is as electrophiles in SN2 reactions. The rate and efficiency of these reactions are critically dependent on the nature of the leaving group.

The Role of the Leaving Group: Bromide vs. Chloride

In nucleophilic substitution reactions, a good leaving group is a species that is stable on its own, which typically corresponds to a weak base.[6] For the common halide leaving groups, the established order of reactivity is I⁻ > Br⁻ > Cl⁻ > F⁻.[6][7] This trend is governed by two main factors:

  • Bond Strength: The Carbon-Bromine (C-Br) bond is weaker and longer than the Carbon-Chlorine (C-Cl) bond, requiring less energy to break during the transition state of an SN2 reaction.[7]

  • Polarizability: Bromide is larger and more polarizable than chloride. This allows for more effective stabilization of the partial negative charge that develops in the SN2 transition state.

The Influence of the Ether Linkage

Comparing this compound with 1-(3-bromopropoxy)-4-methoxybenzene, the leaving group (bromide) is identical. However, the presence of the ether oxygen in the "propoxy" analog can influence reactivity through electronic effects, though this is generally minor as it is several carbons away from the reaction center. The primary difference will be in the physical properties and potential applications of the final products, which will contain an aryloxy ether linkage rather than a direct aryl-alkyl bond.

G cluster_process Sₙ2 Process R_X Alkyl Halide (R-X) TS Transition State [Nu---R---X]⁻ R_X->TS Nu Nucleophile (Nu:) Nu->TS Backside Attack R_Nu Substituted Product (R-Nu) TS->R_Nu Bond Formation X_ion Leaving Group (X⁻) TS->X_ion Bond Cleavage

Caption: Generalized workflow for a bimolecular nucleophilic substitution (Sₙ2) reaction.

Validated Experimental Protocol: Synthesis of a Tertiary Amine

This protocol details a reliable method for the N-alkylation of a secondary amine using this compound. It is designed to be self-validating through in-process monitoring and clear purification steps. The direct alkylation of secondary amines with alkyl halides is a fundamental method for synthesizing tertiary amines.[8][9]

Objective: To synthesize N-(3-(4-methoxyphenyl)propyl)dibenzylamine.

Materials:

  • This compound (1.0 eq)

  • Dibenzylamine (1.1 eq)

  • N,N-Diisopropylethylamine (Hünig's base) (1.5 eq)[10]

  • Anhydrous Acetonitrile (CH₃CN)

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Instrumentation:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Thin-Layer Chromatography (TLC) plates (silica gel)

  • Rotary evaporator

Step-by-Step Methodology:

  • Reaction Setup:

    • To a dry 100 mL round-bottom flask, add this compound (e.g., 2.29 g, 10.0 mmol).

    • Dissolve the starting material in 40 mL of anhydrous acetonitrile.

    • Add dibenzylamine (2.17 g, 11.0 mmol) to the solution.

    • Finally, add Hünig's base (2.6 mL, 15.0 mmol).

    • Rationale: Acetonitrile is a polar aprotic solvent that effectively solvates the cations while leaving the nucleophile relatively free, accelerating the SN2 reaction. Hünig's base is a non-nucleophilic sterically hindered base used to scavenge the HBr formed during the reaction without competing in the alkylation itself, which prevents the formation of unwanted quaternary ammonium salts.[10]

  • Reaction Execution:

    • Equip the flask with a reflux condenser and heat the mixture to 60-70 °C with vigorous stirring.

    • Monitor the reaction progress using TLC (e.g., 20% Ethyl Acetate in Hexanes as eluent). Spot the starting material and the reaction mixture. The reaction is complete when the spot for this compound has disappeared (typically 12-24 hours).

    • Self-Validation: TLC provides a direct visual confirmation of the consumption of the limiting reagent, ensuring the reaction has gone to completion before proceeding to workup.

  • Workup and Extraction:

    • Cool the reaction mixture to room temperature.

    • Remove the acetonitrile under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in 100 mL of Ethyl Acetate.

    • Transfer the solution to a separatory funnel and wash sequentially with 50 mL of saturated NaHCO₃ solution, and 50 mL of brine.

    • Rationale: The aqueous washes remove the Hünig's base hydrobromide salt and any remaining unreacted base.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification and Characterization:

    • Purify the crude oil via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 20%).

    • Combine fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the tertiary amine as a pure oil.

    • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Conclusion and Reagent Selection

The choice between this compound and its analogs depends on the specific goals of the synthesis.

  • For General-Purpose, High-Reactivity Applications: This compound is the superior choice. Its high reactivity due to the excellent bromide leaving group ensures faster reactions and often requires milder conditions than its chloro- counterpart.[7][11]

  • For Cost-Sensitive, Large-Scale Syntheses: 1-(3-Chloropropyl)-4-methoxybenzene may be considered if the lower reactivity is acceptable and can be overcome with adjusted reaction conditions. Chloro- derivatives are often less expensive than bromo- derivatives.

  • For Synthesizing Aryloxypropyl Moieties: 1-(3-Bromopropoxy)-4-methoxybenzene is the required reagent when the synthetic target specifically includes an ether linkage between the aromatic ring and the propyl chain.

By understanding the interplay between leaving group ability, physical properties, and reaction kinetics, researchers can make an informed decision to optimize their synthetic strategies, improving yields, reducing reaction times, and simplifying purification processes.

References

  • Chemistry Steps. (n.d.). Reactivity of Alkyl Halides in SN2 Reactions.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Chemistry LibreTexts. (2023). 11.2: The SN2 Reaction.
  • PubChem. (n.d.). 1-(3-Bromopropoxy)-4-methoxybenzene. National Center for Biotechnology Information.
  • Chemistry LibreTexts. (2025). 24.6: Synthesis of Amines.
  • ResearchGate. (2005). An efficient and operationally convenient general synthesis of tertiary amines by direct alkylation of secondary amines with alkyl halides in the presence of Huenig's base.

Sources

Navigating the Purification of 1-(3-Bromopropyl)-4-methoxybenzene: A Comparative Guide to Vacuum Distillation and Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the purification of synthetic intermediates is a critical step that directly impacts the yield, purity, and ultimately, the success of a research campaign. 1-(3-Bromopropyl)-4-methoxybenzene, a versatile building block in organic synthesis, presents a common purification challenge. This guide provides an in-depth comparison of two primary purification techniques: vacuum distillation and column chromatography, supported by experimental data and practical insights to inform your methodological choices.

Understanding the Physicochemical Landscape

This compound is a liquid at room temperature with a relatively high boiling point, making atmospheric distillation challenging due to the potential for decomposition.[1] The key to its successful purification lies in understanding its physical properties, which dictate the most suitable purification strategy.

PropertyValueSource
Molecular Weight229.11 g/mol [2]
Boiling Point (Atmospheric Pressure)268.0 ± 15.0 °C (estimated)
Boiling Point (Reduced Pressure)104-106 °C at 0.2 mmHg[2]
AppearanceLiquid[2]

The significant reduction in boiling point under reduced pressure immediately highlights vacuum distillation as a viable and often preferred method for purifying this compound on a larger scale.

Head-to-Head Comparison: Vacuum Distillation vs. Column Chromatography

The choice between vacuum distillation and column chromatography is not merely a matter of preference but a strategic decision based on scale, desired purity, and the nature of the impurities.

FeatureVacuum DistillationColumn Chromatography
Principle Separation based on differences in boiling points at reduced pressure.Separation based on differential adsorption of components onto a stationary phase.[3]
Scale Ideal for moderate to large quantities (grams to kilograms).Suitable for small to moderate quantities (milligrams to grams).
Speed Generally faster for larger quantities once the setup is established.Can be time-consuming, especially for large-scale separations.
Purity Effective for separating compounds with significantly different boiling points. May not resolve close-boiling impurities.Can achieve very high purity by resolving compounds with subtle differences in polarity.[3]
Solvent Consumption Minimal solvent usage.Requires significant volumes of solvents as the mobile phase.
Cost-Effectiveness More cost-effective for bulk purification due to lower solvent and consumable costs.Can be expensive due to the cost of silica gel and large solvent volumes.
Applicability to Heat-Sensitive Compounds Reduced temperature minimizes thermal decomposition.Ideal for highly heat-sensitive compounds as it is typically performed at room temperature.

The Impact of the Halogen: A Comparative Boiling Point Analysis

To understand the influence of the halogen atom on the boiling point, a comparison with its chloro and iodo analogs is instructive. While experimental data for the chloro- and iodo-analogs at reduced pressure is limited, their predicted atmospheric boiling points offer valuable insight.

CompoundBoiling Point (Atmospheric)Halogen ElectronegativityHalogen Atomic Mass
1-(3-Chloropropyl)-4-methoxybenzenePredicted lower than bromo-analog3.1635.45 u
This compound268.0 ± 15.0 °C (estimated)2.9679.90 u
1-(3-Iodopropyl)-4-methoxybenzene293.9 ± 23.0 °C (predicted)2.66126.90 u

As expected, the boiling point increases with the increasing atomic mass of the halogen, a trend primarily attributed to the enhancement of van der Waals forces. This predictable trend allows chemists to estimate the distillation conditions for analogous compounds.

Experimental Protocols: A Practical Guide

Workflow for Purification of this compound

G cluster_synthesis Synthesis cluster_purification Purification Decision cluster_distillation Vacuum Distillation cluster_chromatography Column Chromatography synth Crude 1-(3-Bromopropyl)-4- methoxybenzene decision Assess Scale and Impurity Profile synth->decision vac_dist Setup Vacuum Distillation Apparatus decision->vac_dist Large Scale (> 5g) col_chrom Prepare Silica Gel Column decision->col_chrom Small Scale (< 5g) or High Purity Needed distill Distill at 104-106 °C (0.2 mmHg) vac_dist->distill pure_dist Pure Product (Distillate) distill->pure_dist elute Elute with Hexane: Ethyl Acetate (95:5 to 90:10) col_chrom->elute pure_chrom Pure Product (Collected Fractions) elute->pure_chrom

Caption: Decision workflow for the purification of this compound.

Detailed Protocol 1: Vacuum Distillation

This protocol is designed for the purification of this compound on a multi-gram scale.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Short-path distillation head with a vacuum adapter

  • Thermometer and adapter

  • Condenser

  • Receiving flask(s)

  • Heating mantle with a stirrer

  • Vacuum pump

  • Cold trap (recommended)

  • Vacuum grease

  • Stir bar

Procedure:

  • Apparatus Assembly: Assemble the distillation apparatus, ensuring all glass joints are lightly greased to ensure a good seal. Place a stir bar in the distillation flask.

  • Charging the Flask: Charge the distillation flask with the crude this compound.

  • Initiating Vacuum: Connect the apparatus to the vacuum pump with a cold trap in between. Slowly and carefully apply the vacuum. The pressure should drop to approximately 0.2 mmHg.

  • Heating and Distillation: Once a stable vacuum is achieved, begin heating the distillation flask using the heating mantle. Increase the temperature gradually.

  • Fraction Collection: The product will begin to distill at a vapor temperature of approximately 104-106 °C. Collect the clear, colorless liquid in the receiving flask. It is advisable to collect a small forerun fraction to discard any low-boiling impurities.

  • Completion: Once the distillation is complete, turn off the heat and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

Detailed Protocol 2: Column Chromatography

This protocol is suitable for purifying smaller quantities of this compound or when very high purity is required.[1]

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Collection tubes or flasks

  • TLC plates and chamber

Procedure:

  • Column Packing: Prepare a slurry of silica gel in hexane and carefully pack the chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with a non-polar solvent system, such as 95:5 hexane:ethyl acetate.[1] The polarity of the eluent can be gradually increased (e.g., to 90:10 hexane:ethyl acetate) to facilitate the elution of the product.

  • Fraction Collection: Collect fractions in separate tubes and monitor the elution of the product using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Conclusion: Making the Right Choice

The selection of a purification method for this compound is a critical decision that hinges on the specific requirements of the research.

  • For large-scale synthesis where the primary goal is to remove non-volatile impurities and achieve good purity efficiently, vacuum distillation is the superior choice. Its speed, scalability, and low solvent consumption make it an economical and practical option.

  • When the highest possible purity is paramount, or when dealing with small quantities of material and closely related impurities, column chromatography offers unparalleled resolving power. [3]

By understanding the principles behind each technique and considering the experimental context, researchers can confidently select the optimal purification strategy for this compound, ensuring the quality and integrity of this important synthetic intermediate.

References

  • ChemBK. 1-(3-Iodopropyl)-4-Methoxybenzene. [Link]
  • Royal Society of Chemistry. Contents. [Link]
  • Columbia University.
  • ResearchGate.
  • PubChem. 1-(3-Iodopropyl)-4-methoxybenzene. [Link]
  • Royal Society of Chemistry.
  • YouTube.
  • NIST. Benzene, 1-ethenyl-4-methoxy-. [Link]
  • Open Access Pub.
  • Boiling Point Calcul
  • PubChem. 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazinium chloride. [Link]

Sources

A Comparative Guide to the Density of 1-(3-Bromopropyl)-4-methoxybenzene at 25 °C

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division

This guide provides a detailed analysis of the density of 1-(3-Bromopropyl)-4-methoxybenzene, a key intermediate in organic synthesis. For researchers, scientists, and drug development professionals, an accurate understanding of fundamental physical properties like density is critical for reaction stoichiometry, process scale-up, and computational modeling. This document compares experimentally determined values with computational estimates and provides a rigorous, validated protocol for in-house density determination.

Introduction to this compound

This compound (CAS No: 57293-19-3) is a halogenated aromatic ether.[1] Its bifunctional nature, featuring a reactive alkyl bromide for nucleophilic substitution and an electron-rich methoxy-substituted benzene ring, makes it a versatile building block in medicinal chemistry and material science.[1] Accurate physical constants are paramount for its effective use. Density (ρ), the ratio of mass to volume, is a temperature-dependent property essential for converting mass-based measurements to volume, calculating molar concentrations, and ensuring reproducibility in synthetic protocols.

Comparative Analysis of Reported Density Values

The density of this compound has been reported by various sources. A direct comparison reveals a high degree of consistency between experimental data and a broader range for computational estimates. For precise laboratory work, experimentally verified data is the gold standard.

ParameterValueSource TypeReference
Density at 25 °C 1.311 g/mL Experimental (Supplier Data)Sigma-Aldrich[2]
Density (Calculated) 1.3 ± 0.1 g/cm³ Computational EstimateChemSrc[3]

The data clearly indicates that while computational methods provide a reasonable approximation, they inherently include a larger margin of error (±0.1 g/cm³). The value of 1.311 g/mL at 25 °C is the most reliable figure for this compound, as it is based on direct measurement.[2]

Gold Standard Protocol: Experimental Density Determination via Pycnometry

To ensure the highest level of accuracy and provide a self-validating system, the use of a pycnometer (specific gravity bottle) is the recommended method for determining the density of a liquid like this compound. This method relies on precisely measuring the mass of a known volume of liquid.

Causality Behind Experimental Choices:
  • Pycnometer Selection: A calibrated glass pycnometer is chosen for its high precision in defining a constant volume. Its small neck reduces evaporative losses and errors from reading a meniscus.

  • Temperature Control: Density is highly sensitive to temperature. A constant temperature water bath set to 25.0 ± 0.1 °C is critical to eliminate thermal expansion or contraction of the liquid and the pycnometer itself, ensuring all measurements are comparable.

  • Calibration with Deionized Water: Water is used as a primary standard because its density at various temperatures is known with very high accuracy. This calibration step determines the precise volume of the pycnometer at the target temperature.

  • Analytical Balance: A four-place analytical balance (± 0.0001 g) is required to minimize mass measurement errors, which is crucial given the small sample volumes involved.

Step-by-Step Methodology:
  • Preparation: Thoroughly clean a 10 mL pycnometer with a suitable solvent (e.g., acetone), followed by deionized water. Dry it completely in an oven and allow it to cool to ambient temperature in a desiccator.

  • Mass of Empty Pycnometer (m₁): Carefully weigh the clean, dry, and empty pycnometer on an analytical balance. Record the mass.

  • Calibration - Mass with Water (m₂): Fill the pycnometer with degassed, deionized water. Insert the stopper, ensuring excess water exits through the capillary. Thermostat the filled pycnometer in a water bath at 25.0 °C for 20 minutes. Remove, carefully dry the exterior, and weigh it. Record the mass.

  • Sample Measurement - Mass with Sample (m₃): Empty and dry the pycnometer as in Step 1. Fill it with this compound, thermostat at 25.0 °C for 20 minutes, dry the exterior, and weigh it. Record the mass.

  • Calculation:

    • Mass of Water (m_water): m_water = m₂ - m₁

    • Volume of Pycnometer (V_pyc): V_pyc = m_water / ρ_water (where ρ_water at 25 °C is 0.997047 g/mL).

    • Mass of Sample (m_sample): m_sample = m₃ - m₁

    • Density of Sample (ρ_sample): ρ_sample = m_sample / V_pyc

This protocol establishes a traceable and reproducible density value grounded in the international standard for the density of water.

Workflow Visualization

G cluster_prep Preparation & Calibration cluster_sample Sample Measurement cluster_calc Final Calculation prep 1. Clean & Dry Pycnometer weigh_empty 2. Weigh Empty Pycnometer (m₁) prep->weigh_empty fill_water 3. Fill with DI Water weigh_empty->fill_water calc_final 11. Calculate Sample Density (ρ_sample) thermo_water 4. Thermostat (25.0 °C) fill_water->thermo_water weigh_water 5. Weigh Filled Pycnometer (m₂) thermo_water->weigh_water calc_vol 6. Calculate Pycnometer Volume (V_pyc) weigh_water->calc_vol clean_again 7. Clean & Dry Pycnometer calc_vol->clean_again fill_sample 8. Fill with Sample clean_again->fill_sample thermo_sample 9. Thermostat (25.0 °C) fill_sample->thermo_sample weigh_sample 10. Weigh Filled Pycnometer (m₃) thermo_sample->weigh_sample weigh_sample->calc_final

Caption: Experimental workflow for density determination using a pycnometer.

Alternative Methods: A Look at Computational Density Estimation

Beyond physical measurement, computational chemistry offers methods to predict physical properties. The value of 1.3 ± 0.1 g/cm³ from ChemSrc is likely derived from such a model.[3]

  • Quantitative Structure-Property Relationship (QSPR): These models use statistical correlations between a molecule's structural features (descriptors) and its known physical properties to predict the properties of new molecules.

  • Molecular Dynamics (MD) Simulations: By simulating the behavior of a collection of molecules in a virtual box, properties like density can be calculated from the equilibrated system's total mass and volume.[4]

  • Density Functional Theory (DFT): Advanced quantum chemical methods can be used to calculate molecular volume from an electron density isosurface, which can then be used to estimate bulk density, though this is more common for crystalline solids.[5][6]

Comparison:

FeatureExperimental Measurement (Pycnometry)Computational Estimation (e.g., QSPR)
Accuracy High (Typically to 3-4 decimal places)Lower (Often with significant error bars)
Resource Cost Requires physical sample, lab equipment, and timeNo physical sample needed; requires software and computational power
Use Case Purity assessment, reaction engineering, physical constant determinationHigh-throughput screening, preliminary property estimation, hypothesis generation

While computational tools are invaluable for rapid screening, they are not a substitute for precise experimental data when accuracy is a primary concern. The reported experimental value of 1.311 g/mL should be considered the definitive density for this compound at 25 °C.

References

  • 1-(3-Bromopropyl)
  • This compound Properties, Source: Chemsrc, [Link]
  • Experiment 1: Determination of the Density of W
  • Determination of the density of liquids and solids, Source: WJEC, [Link]
  • Measurement of Density, Source: CUNY Bronx Community College, [Link]
  • Video: Determining the Density of a Solid and Liquid, Source: JoVE, [Link]
  • A Computational Study of Density of Some High Energy Molecules, Source: Open Ukrainian Cit
  • How to Calculate Molecular Density using GROMACS, Source: YouTube, [Link]
  • Determining the chemical potential via universal density functional learning, Source: arXiv, Cornell University, [Link]
  • The electron density: a fidelity witness for quantum computation, Source: Royal Society of Chemistry, [Link]
  • 1-bromo-4-methoxybenzene Properties, Source: Stenutz, [Link]
  • Quantum chemical accuracy from density functional approximations via machine learning, Source: PubMed Central, N

Sources

A Comparative Analysis of the Refractive Index of 1-(3-Bromopropyl)-4-methoxybenzene and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of chemical synthesis and materials science, the precise characterization of reagents and intermediates is paramount. The refractive index, a fundamental physical property, serves as a rapid and non-destructive tool for verifying the purity and identity of a substance. This guide provides an in-depth comparative analysis of the refractive index of 1-(3-Bromopropyl)-4-methoxybenzene, a versatile bifunctional building block. We will explore its properties in the context of structurally related and commercially significant alternatives, namely anisole and 1-bromo-4-methoxybenzene. This analysis is supported by experimental data and a detailed protocol for the accurate measurement of refractive index, providing researchers, scientists, and drug development professionals with a practical and insightful resource.

Introduction: The Significance of this compound

This compound is a valuable intermediate in organic synthesis, prized for its dual reactivity.[1][2] The molecule incorporates a reactive bromopropyl group, which is a potent electrophile amenable to nucleophilic substitution reactions, and a methoxy-substituted benzene ring that can undergo electrophilic aromatic substitution.[1][2] This unique structural combination makes it a sought-after precursor in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Given its role as a key building block, ensuring its purity is critical for the success of subsequent reactions, and refractive index measurement is a first-line method for this assessment.

Comparative Analytes: Rationale for Selection

For a meaningful comparison, we have selected two structurally related compounds:

  • Anisole (Methoxybenzene): As the parent aromatic ether without the bromopropyl chain, anisole serves as a fundamental structural benchmark.[3][4] Its physical properties provide a baseline to understand the influence of the bromopropyl substituent on the refractive index. Anisole itself is a widely used solvent and precursor in the fragrance and pharmaceutical industries.[4][5]

  • 1-Bromo-4-methoxybenzene: This compound shares the methoxy-substituted aromatic ring but has a bromine atom directly attached to the ring, lacking the propyl chain. This allows for an evaluation of the contribution of the alkyl bromide chain versus a directly substituted bromine on the refractive index.

Understanding Refractive Index: The Underlying Principles

The refractive index (n) of a substance is a dimensionless number that describes how fast light travels through that material.[6][7] It is defined as the ratio of the speed of light in a vacuum to the speed of light in the substance. The refractive index is influenced by the molecular structure, specifically the polarizability of the molecule's electrons.[8][9] Molecules with easily distorted electron clouds, such as those containing aromatic rings or heavy atoms like bromine, tend to have higher refractive indices.[10] The refractive index is also dependent on the temperature and the wavelength of the light used for measurement.[6][7][10] Therefore, it is typically reported with the temperature and the specific spectral line (e.g., nD20, where D refers to the sodium D-line at 589 nm and 20 is the temperature in Celsius).[6]

Comparative Data: A Tabular Overview

The following table summarizes the key physical properties of this compound and its selected alternatives, providing a clear basis for comparison.

PropertyThis compoundAnisole1-Bromo-4-methoxybenzene
Refractive Index (n D/20) 1.548~1.517[11]~1.564[12]
Molecular Formula C₁₀H₁₃BrOC₇H₈O[3][4]C₇H₇BrO[12]
Molecular Weight ( g/mol ) 229.11108.14[3][4]187.03[12]
Density (g/mL at 25°C) 1.3110.995[3]1.494[12]
Boiling Point (°C) 104-106 (at 0.2 mmHg)154[3]223[12]

Analysis of the Data:

The data reveals a clear trend in the refractive indices. 1-Bromo-4-methoxybenzene exhibits the highest refractive index, followed by this compound, and then anisole. This can be attributed to the following factors:

  • Presence of Bromine: Both bromine-containing compounds have significantly higher refractive indices than anisole. This is due to the high polarizability of the large bromine atom, which slows down the passage of light through the medium to a greater extent.

  • Proximity of Bromine to the Aromatic Ring: The higher refractive index of 1-bromo-4-methoxybenzene compared to this compound suggests that the direct attachment of the bromine to the electron-rich aromatic ring enhances its effect on polarizability. In this compound, the bromine is separated from the ring by a propyl chain, which may slightly diminish its influence on the overall molecular polarizability compared to a direct aromatic substitution.

  • Molecular Weight and Density: Generally, an increase in molecular weight and density correlates with a higher refractive index, which is consistent with the observed data.

Experimental Protocol: Accurate Measurement of Refractive Index using an Abbe Refractometer

The Abbe refractometer is a widely used instrument for the precise measurement of the refractive index of liquids.[13][14] Its operation is based on the principle of determining the critical angle of total internal reflection.[15][16]

Principle of Operation

A thin layer of the liquid sample is placed between two prisms: an illuminating prism and a refracting (or measuring) prism.[13][14] Light from a source enters the illuminating prism and is diffused, striking the sample at various angles. The light then enters the refracting prism, which has a higher refractive index than the sample. The critical angle is the angle of incidence for which the angle of refraction is 90°. By measuring this critical angle, the refractometer can calculate the refractive index of the sample.[15]

Step-by-Step Methodology
  • Instrument Calibration:

    • Ensure the refractometer is clean and calibrated.

    • Place a few drops of a standard liquid with a known refractive index (e.g., distilled water, nD20 = 1.3330) onto the prism surface.

    • Close the prisms and allow the temperature to equilibrate to 20°C.

    • Adjust the instrument to read the known refractive index of the standard. If the reading is off, adjust the calibration screw as per the manufacturer's instructions.

  • Sample Measurement:

    • Open the prisms and clean the surfaces thoroughly with a soft tissue and an appropriate solvent (e.g., acetone or ethanol), ensuring no residue remains.

    • Apply 2-3 drops of the sample liquid (e.g., this compound) onto the surface of the bottom prism.

    • Close the prisms firmly.

    • Allow a few minutes for the sample to reach thermal equilibrium with the instrument (typically 20°C).

    • Look through the eyepiece and adjust the light source for optimal illumination.

    • Rotate the coarse adjustment knob until the light and dark fields are visible in the eyepiece.

    • Turn the fine adjustment knob to bring the dividing line between the light and dark fields into sharp focus.

    • If a colored band is visible at the borderline, adjust the dispersion compensator until the line is sharp and achromatic (black and white).

    • Align the borderline exactly on the crosshairs of the eyepiece.

    • Read the refractive index value from the scale.

  • Cleaning:

    • After the measurement, clean the prism surfaces immediately with a suitable solvent and a soft lens tissue to prevent sample residue from hardening and damaging the prisms.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_measurement Measurement cluster_post Post-Measurement start Start clean_prisms Clean Prisms with Solvent start->clean_prisms calibrate Calibrate with Standard (e.g., Water) clean_prisms->calibrate add_sample Add 2-3 Drops of Sample calibrate->add_sample equilibrate Allow Temperature Equilibration (20°C) add_sample->equilibrate view_eyepiece View through Eyepiece equilibrate->view_eyepiece adjust_focus Adjust Focus & Dispersion view_eyepiece->adjust_focus align_crosshairs Align Borderline on Crosshairs adjust_focus->align_crosshairs read_value Read Refractive Index (nD20) align_crosshairs->read_value clean_again Clean Prisms Thoroughly read_value->clean_again end End clean_again->end

Caption: Experimental workflow for refractive index measurement using an Abbe refractometer.

Logical Relationships in Refractive Index Analysis

G cluster_property Physical Property cluster_factors Influencing Factors cluster_structure_details Structural Details cluster_application Application ri Refractive Index (n) purity Purity Assessment ri->purity identification Compound Identification ri->identification mol_structure Molecular Structure polarizability Polarizability mol_structure->polarizability density Density (ρ) mol_structure->density temp Temperature temp->ri wavelength Wavelength (λ) wavelength->ri polarizability->ri density->ri

Caption: Key factors influencing the refractive index and its applications.

Conclusion

The refractive index of this compound (nD20 = 1.548) is a key parameter for its identification and quality control. When compared with structurally similar compounds, its refractive index is higher than that of anisole, primarily due to the presence of the highly polarizable bromine atom. However, it is slightly lower than that of 1-bromo-4-methoxybenzene, suggesting that the position of the bromine atom relative to the aromatic ring also influences this property. The provided experimental protocol for the Abbe refractometer offers a reliable method for the accurate determination of this important physical constant, empowering researchers to confidently assess the quality of this versatile chemical intermediate in their synthetic endeavors.

References

  • Amrita Vishwa Vidyapeetham. (n.d.). Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab.
  • Wikipedia. (2023). Anisole.
  • Borges Macedo, G. (2023, November 5). The influence of molecular structure on optical phenomena. Medium.
  • Vinati Organics. (n.d.). What is Anisole (CAS 100-66-3)? Uses, Properties, and Industrial Applications Explained.
  • National Center for Biotechnology Information. (n.d.). Anisole. PubChem Compound Database.
  • Consolidated Chemical. (n.d.). Anisole (MethoxyBenzene) – High-Purity Aromatic Compound.
  • Sciencemadness Wiki. (2020, February 2). Anisole.
  • Refractometer.pl. (n.d.). Abbé refractometer.
  • Photonics Marketplace. (n.d.). Abbe refractometer. Photonics Dictionary.
  • Stenutz. (n.d.). 1-bromo-4-methoxybenzene.
  • Sunshine Pharma. (n.d.). 1-Bromo-4-methoxybenzene CAS 104-92-7.
  • HINOTEK. (n.d.). How an Abbe Refractometer Works: The Principle of Critical Angle.
  • University of Arizona. (n.d.). Lab 2: Refractive Index and Snell's Law.
  • Optica Publishing Group. (n.d.). Measurement of the Refractive Index and Dispersion of an Unpolished Sample on an Abbe Refractometer.
  • The Organic Chemistry Tutor. (2017, August 17). Abbe refractometer (The use and how it works). YouTube.
  • Chemistry For Everyone. (2025, May 31). Does Refractive Index Vary?. YouTube.
  • Katritzky, A. R., Sild, S., & Karelson, M. (1998). General Quantitative Structure−Property Relationship Treatment of the Refractive Index of Organic Compounds. Journal of Chemical Information and Computer Sciences, 38(6), 1171–1176.
  • University of Missouri–St. Louis. (n.d.). Refractive Index.
  • ResearchGate. (2021, February 26). How nonlinear refractive index depends on molecular structure?.
  • Truman State University. (2009, August 11). Operating Instructions for Abbé Refractometers. Chem Lab.
  • Chemistry LibreTexts. (2023, January 22). Physical Properties of Ether.
  • CK-12 Foundation. (2025, December 7). Physical and Chemical Properties of Ethers.
  • University of California, Irvine. (2004, January 9). Refractometry: Analyzing Results.
  • Chemistry For Everyone. (2025, January 31). How To Calculate Refractive Index In Organic Chemistry?. YouTube.
  • Vedantu. (n.d.). Properties of Ether: Physical & Chemical Explained Simply.
  • Fiveable. (n.d.). Names and Properties of Ethers. Organic Chemistry Class Notes.
  • National Center for Biotechnology Information. (n.d.). Bromobenzene;1-bromo-4-methoxybenzene. PubChem Compound Database.
  • Britannica. (2025, December 10). Ether | Chemical Structure & Properties.
  • ResearchGate. (2020, October 12). What are the factors (molecular/crystalline structure related) that affect refractive index of ceramics, glasses and polymers? How?.
  • Autech Industry. (n.d.). The Role of 1-(3-Bromopropyl)-3-Methoxybenzene in Organic Synthesis.
  • University of Toronto Scarborough. (n.d.). Refractive Index Theory. Chemistry Online @ UTSC.
  • Mettler Toledo. (n.d.). Refractive Index: All You Need to Know.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.

Sources

A Senior Application Scientist's Comparative Guide to 1-(3-Bromopropyl)-4-methoxybenzene in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Guide Objective: This document provides an in-depth, data-driven comparison of 1-(3-bromopropyl)-4-methoxybenzene against key alternative alkylating agents. It is intended for researchers, medicinal chemists, and process development scientists who utilize alkylation strategies in the synthesis of complex molecules and active pharmaceutical ingredients (APIs). The guide emphasizes the causality behind experimental choices, offers validated protocols, and presents comparative data to inform reagent selection.

Introduction: Strategic Importance of this compound

This compound is a versatile bifunctional reagent widely employed in organic synthesis. Its structure, featuring a primary alkyl bromide for nucleophilic substitution and a methoxy-activated phenyl ring, makes it a valuable building block for introducing the 4-methoxyphenylpropyl moiety into target molecules. This group is prevalent in various pharmacophores, particularly in the development of selective estrogen receptor modulators (SERMs) and other therapeutic agents.

The core utility of this reagent lies in its ability to participate in reactions such as the Williamson ether synthesis to form critical ether linkages.[1] However, the success of a synthetic campaign often hinges on selecting the optimal reagent. This guide will dissect the performance of this compound by comparing it with analogues possessing different leaving groups and alkyl chain lengths, providing a clear rationale for its strategic application.

SMILES String: COc1ccc(CCCBr)cc1[2][3][4][5]

Physicochemical Properties:

Property Value Reference
Molecular Formula C₁₀H₁₃BrO [2]
Molecular Weight 229.11 g/mol [2][3]
Boiling Point 104-106 °C at 0.2 mmHg [3]
Density 1.311 g/mL at 25 °C [3]

| Refractive Index | n20/D 1.548 |[3] |

Comparative Analysis: The Impact of the Leaving Group

The choice of leaving group is paramount in nucleophilic substitution (SN2) reactions, directly influencing reaction rates and yields.[6] The carbon-halogen bond strength is a critical factor; weaker bonds lead to faster reactions because less energy is required for bond cleavage in the transition state.[7][8]

The Core Principle: A good leaving group must be stable once it has departed with the electron pair from the bond. This stability correlates with the weakness of the group as a base.[6] For halides, the basicity decreases down the group (F⁻ > Cl⁻ > Br⁻ > I⁻), making iodide the weakest base and therefore the best leaving group among them.[6][9]

We will compare the reactivity of this compound with its iodo and tosylate analogues in a model Williamson ether synthesis reaction with 4-methoxyphenol.

Alkylating AgentRelative ReactivityLeaving Group (X⁻)pKa of Conjugate Acid (HX)Rationale for Reactivity
1-(3-Iodo propyl)-4-methoxybenzeneHighest I⁻~ -10I⁻ is the weakest base, making it the best leaving group. The C-I bond is the weakest, leading to the fastest SN2 reaction rate.[7]
1-(3-Bromo propyl)-4-methoxybenzeneIntermediate Br⁻~ -9Br⁻ is a weaker base than Cl⁻, making it a very good leaving group. It offers a balance of high reactivity and stability/cost-effectiveness.
1-(3-Tosyl propyl)-4-methoxybenzeneHigh TsO⁻~ -2.8The tosylate anion (TsO⁻) is an excellent leaving group due to the resonance stabilization of its negative charge across three oxygen atoms.[9] Its reactivity is often comparable to or greater than iodide.

Experimental Insight: While the iodo-analogue offers the fastest kinetics, it is often more expensive and can be less stable, potentially discoloring over time due to the liberation of I₂. The bromo-analogue represents a robust compromise, offering excellent reactivity for most applications without the higher cost or stability issues of the iodide. Tosylates are superb leaving groups but require an additional synthetic step to prepare from the corresponding alcohol, adding to the overall process cost and complexity. For many discovery and early development applications, This compound provides the optimal balance of reactivity, stability, and cost.

Comparative Analysis: The Influence of Alkyl Chain Length

The length of the alkyl chain connecting the phenyl ring and the leaving group can dramatically alter the reaction landscape, primarily by influencing the competition between intermolecular and intramolecular reaction pathways.[10]

ReagentChain LengthPrimary Reaction PathwayCompeting Side ReactionMechanistic Rationale
1-(2-Bromoethyl )-4-methoxybenzenen=2Intermolecular SubstitutionIntramolecular Cyclization (Dihydrofuran formation)The short chain can facilitate intramolecular attack by a nucleophile already attached to the ring or a related substrate, leading to stable 5-membered ring formation.
1-(3-Bromopropyl )-4-methoxybenzenen=3Intermolecular SubstitutionMinimal Cyclization Formation of a 6-membered ring via intramolecular cyclization is possible but often kinetically less favorable than the desired intermolecular reaction, especially under standard SN2 conditions. This chain length is optimal for avoiding this common side reaction.
1-(4-Bromobutyl )-4-methoxybenzenen=4Intermolecular SubstitutionMinimal Cyclization Intramolecular formation of a 7-membered ring is entropically disfavored and significantly slower than intermolecular reactions.

Causality in Action: When designing a synthesis where a linker is required, the propyl (n=3) chain is often the "sweet spot." It is long enough to prevent the facile intramolecular cyclization that can plague reactions with ethyl (n=2) linkers, which readily form 5-membered rings. While butyl (n=4) linkers also avoid cyclization, the added flexibility and lipophilicity may not be desirable for the final molecule's properties. Therefore, the propyl chain of This compound provides a reliable scaffold for intermolecular coupling without significant risk of unwanted cyclization byproducts.

Validated Experimental Protocol: Williamson Ether Synthesis

This protocol details a reliable, self-validating method for the synthesis of 1-methoxy-4-(3-(4-methoxyphenoxy)propyl)benzene using this compound.

Objective: To demonstrate a standard, high-yield etherification and establish a baseline for comparison.

Workflow Diagram:

Williamson_Ether_Synthesis cluster_prep Reaction Setup cluster_reaction Alkylation cluster_monitoring Validation cluster_workup Workup & Isolation cluster_purify Purification A 1. Combine 4-methoxyphenol, K₂CO₃, and DMF in a flask B 2. Stir at room temperature for 15 min to form phenoxide A->B Deprotonation C 3. Add 1-(3-Bromopropyl)- 4-methoxybenzene B->C Nucleophile Ready D 4. Heat reaction to 80°C for 4-6 hours C->D Sₙ2 Reaction E 5. Monitor reaction progress by TLC until starting material is consumed D->E In-Process Control F 6. Cool, quench with H₂O, and extract with Ethyl Acetate E->F Reaction Complete G 7. Wash organic layer with NaOH(aq) and brine F->G H 8. Dry (Na₂SO₄), filter, and concentrate in vacuo G->H I 9. Purify crude product via flash column chromatography H->I Crude Product Final Product Final Product I->Final Product

Caption: Workflow for Williamson Ether Synthesis.

Materials:

  • 4-Methoxyphenol (1.0 eq)

  • This compound (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate

  • 5% Sodium Hydroxide (NaOH) solution

  • Saturated Sodium Chloride (brine) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for chromatography

Step-by-Step Methodology:

  • Phenoxide Formation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-methoxyphenol (1.0 eq) and anhydrous DMF. Add anhydrous potassium carbonate (2.0 eq).

    • Causality: K₂CO₃ is a mild, effective base for deprotonating the phenol. DMF is a polar aprotic solvent that excels at solvating the potassium cation, leaving the phenoxide anion highly nucleophilic and ready for the SN2 reaction.[11]

  • Alkylation: Stir the mixture at room temperature for 15 minutes. Add this compound (1.1 eq) dropwise via syringe.

    • Causality: A slight excess of the alkylating agent ensures the complete consumption of the more valuable starting phenol.

  • Reaction & Monitoring: Heat the reaction mixture to 80 °C. Monitor the reaction's progress by Thin Layer Chromatography (TLC) every hour.

    • Self-Validation: The disappearance of the 4-methoxyphenol spot and the appearance of a new, less polar product spot confirms the reaction is proceeding. The reaction is complete when the phenol spot is no longer visible.[12]

  • Workup: Once complete, cool the reaction to room temperature. Pour the mixture into water and transfer to a separatory funnel. Extract the aqueous phase three times with ethyl acetate.

  • Purification: Combine the organic extracts and wash with 5% NaOH solution (to remove any unreacted phenol), followed by brine.[12] Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Final Purification: Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure ether product.

Conclusion and Recommendations

This compound stands out as a highly effective and strategically sound choice for introducing the 4-methoxyphenylpropyl moiety.

  • vs. Iodo-analogue: It offers a superior balance of reactivity, cost, and shelf-stability, making it the preferred reagent for both small-scale discovery and larger-scale process development unless extremely rapid reaction kinetics are essential.

  • vs. Tosyl-analogue: It avoids the additional synthetic step required to prepare the tosylate, simplifying the overall synthetic route and improving process efficiency.

  • vs. Shorter/Longer Chains: Its three-carbon chain is optimal for avoiding the intramolecular cyclization side reactions that can significantly reduce yields when using two-carbon linkers.

For researchers and drug development professionals, this compound represents a reliable, predictable, and economically viable tool for constructing complex molecular architectures. Its well-understood reactivity profile allows for the confident design of robust synthetic routes, minimizing unexpected side reactions and maximizing yield.

References

  • PubChem. (n.d.). This compound.
  • ChemSrc. (n.d.). This compound.
  • KPU Pressbooks. (n.d.). 7.3 Other Factors that Affect SN2 Reactions. In Organic Chemistry I.
  • PubChem. (n.d.). 1-(3-Bromopropoxy)-4-methoxybenzene.
  • Chemistry LibreTexts. (2023, January 22). Leaving Groups.
  • Save My Exams. (n.d.). Reactions of Haloalkanes.
  • Lecturio. (n.d.). Haloalkanes — Nucleophilic Substitution, SN2 & SN1 and Elimination Reaction.
  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.
  • Chemistry LibreTexts. (2024, March 17). 11.3: Characteristics of the SN2 Reaction.
  • The Organic Chemistry Tutor. (2023, November 7). Williamson Ether Synthesis [Video]. YouTube.
  • Chegg. (n.d.). Solved: 1. Write a mechanism for the Williamson ether synthesis....
  • Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis.
  • Chem-Station. (2014, April 13). Williamson Ether Synthesis.

Sources

A Senior Application Scientist's Guide to 1-(3-Bromopropyl)-4-methoxybenzene and Its Synthetic Congeners: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

InChIKey: CPHLODVMQBMDNC-UHFFFAOYSA-N

For the discerning researcher in organic synthesis and drug development, the selection of an appropriate alkylating agent is a critical decision that profoundly impacts reaction efficiency, yield, and overall project timelines. Among the plethora of available reagents, 1-(3-Bromopropyl)-4-methoxybenzene stands out as a versatile building block, prized for its reactive bromopropyl moiety and the electronic influence of its methoxy-substituted aromatic ring. This guide provides an in-depth comparative analysis of this compound against its structural isomers and halogenated analogs, offering experimental data and field-proven insights to inform your synthetic strategy.

The Strategic Importance of the Halopropyl Methoxybenzene Scaffold

The 1-(3-halopropyl)-4-methoxybenzene framework is a common motif in the synthesis of a wide range of biologically active molecules and functional materials. The methoxy group, an electron-donating substituent, activates the benzene ring towards electrophilic substitution and can influence the pharmacokinetic properties of a final drug candidate. The three-carbon propyl linker provides flexibility, while the terminal halogen serves as a key reactive handle for nucleophilic substitution, enabling the facile introduction of diverse functional groups.

A prime example of its application is in the synthesis of Naftopidil, an α1-adrenoceptor antagonist used in the treatment of benign prostatic hyperplasia. The methoxyphenylpiperazine moiety of Naftopidil is typically introduced via nucleophilic substitution on a suitable electrophile, such as a halopropyl methoxybenzene derivative.

Comparative Analysis of Halogen Reactivity in Nucleophilic Substitution

The choice of the halogen (chlorine, bromine, or iodine) on the propyl chain is a crucial determinant of reactivity in SN2 reactions, such as the Williamson ether synthesis. The leaving group's ability is paramount for a low activation energy and a high reaction rate.[1] The established order of reactivity for alkyl halides in SN2 reactions is I > Br > Cl > F, which is inversely related to the carbon-halogen bond strength.

Table 1: Comparison of Physical Properties and Predicted Reactivity of 1-(3-Halopropyl)-4-methoxybenzene Derivatives

CompoundCAS NumberMolecular Weight ( g/mol )Boiling Point (°C)Predicted SN2 Reactivity
1-(3-Chloropropyl)-4-methoxybenzene33735-69-4184.65115-117 / 5 mmHgGood
This compound57293-19-3229.11104-106 / 0.2 mmHg[2]Better
1-(3-Iodopropyl)-4-methoxybenzene113379-13-8276.11145-147 / 3 mmHgBest

The enhanced reactivity of the bromo and iodo analogs comes at a higher cost and potentially lower stability. Therefore, the choice of halogen represents a trade-off between reaction efficiency and economic considerations. For many applications, the bromo derivative offers a balanced profile of reactivity and cost-effectiveness.

The Influence of Methoxy Group Position: A Structural Isomer Comparison

The position of the methoxy group on the benzene ring (ortho, meta, or para) can significantly influence the electronic properties of the molecule and, consequently, its reactivity and biological activity.

Table 2: Comparison of Physical Properties of 1-(3-Bromopropyl)-methoxybenzene Isomers

CompoundPosition of Methoxy GroupCAS NumberMolecular Weight ( g/mol )
1-(3-Bromopropyl)-2-methoxybenzeneOrtho38011-77-7229.11
1-(3-Bromopropyl)-3-methoxybenzeneMeta6943-97-1229.11
This compoundPara57293-19-3229.11

While direct comparative reactivity data is scarce, we can infer the electronic effects. The para- and ortho-methoxy groups, through their electron-donating resonance effect, can influence the overall electron density of the molecule. In the context of the bromopropyl side chain, this effect is primarily transmitted inductively and through space, and is generally considered to have a minor impact on the SN2 reaction at the terminal carbon. However, in reactions involving the aromatic ring or in the context of biological interactions, the position of the methoxy group is of paramount importance.

For instance, in drug design, the spatial arrangement of the methoxy group can dictate the binding affinity and selectivity for a particular biological target.

Experimental Protocols: A Practical Guide

The following protocols provide a general framework for the synthesis and application of this compound.

Synthesis of this compound via Williamson Ether Synthesis

This protocol is a representative example and may require optimization based on specific laboratory conditions and desired scale.

Workflow for Williamson Ether Synthesis

G cluster_0 Reaction Setup cluster_1 Alkylation cluster_2 Work-up and Purification start Dissolve 4-methoxyphenol in a suitable solvent (e.g., DMF) add_base Add a strong base (e.g., NaH) to form the phenoxide start->add_base stir Stir at room temperature until hydrogen evolution ceases add_base->stir add_dihalo Add 1,3-dibromopropane dropwise stir->add_dihalo heat Heat the reaction mixture (e.g., 60-80 °C) add_dihalo->heat monitor Monitor reaction progress by TLC or GC-MS heat->monitor quench Quench the reaction with water monitor->quench extract Extract with an organic solvent (e.g., ethyl acetate) quench->extract wash Wash the organic layer with brine extract->wash dry Dry over anhydrous sodium sulfate wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify

Caption: A typical workflow for the synthesis of this compound.

Step-by-Step Methodology:

  • Phenoxide Formation: To a solution of 4-methoxyphenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere. Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases.

  • Alkylation: Cool the reaction mixture back to 0 °C and add 1,3-dibromopropane (1.5 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and carefully quench with water.

  • Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford this compound.

Application in the Synthesis of a Naftopidil Analog

This protocol illustrates the use of this compound as an alkylating agent.

Reaction Scheme for Naftopidil Analog Synthesis

G This compound This compound Naftopidil Analog Naftopidil Analog This compound->Naftopidil Analog + 1-(2-Methoxyphenyl)piperazine Base (e.g., K2CO3) Solvent (e.g., DMF) 1-(2-Methoxyphenyl)piperazine 1-(2-Methoxyphenyl)piperazine 1-(2-Methoxyphenyl)piperazine->Naftopidil Analog

Caption: Nucleophilic substitution to form a Naftopidil analog.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 1-(2-methoxyphenyl)piperazine (1.0 eq) in a suitable solvent such as DMF or acetonitrile, add a base such as potassium carbonate (2.0 eq).

  • Addition of Alkylating Agent: Add a solution of this compound (1.1 eq) in the same solvent dropwise at room temperature.

  • Reaction: Heat the reaction mixture to an elevated temperature (e.g., 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up and Purification: Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate. Purify the residue by column chromatography to yield the desired Naftopidil analog.

Biological Activity Insights

While a comprehensive comparative study on the biological activities of these specific haloalkyl methoxybenzene derivatives is lacking, the broader class of methoxybenzene derivatives has been investigated for various therapeutic applications. For instance, some methoxybenzylamide derivatives have shown antimicrobial activity.[3] Furthermore, the methoxyphenyl group is a common feature in molecules with reported anticancer activities.[4]

The choice of halogen and the position of the methoxy group would undoubtedly influence the lipophilicity, metabolic stability, and target engagement of any resulting bioactive compound. A systematic structure-activity relationship (SAR) study would be necessary to elucidate these effects for a specific therapeutic target.

Conclusion and Future Outlook

This compound is a valuable and versatile reagent in organic synthesis, offering a good balance of reactivity and cost. For applications requiring higher reactivity, its iodo-analog is a superior choice, albeit at a higher cost. The chloro-analog provides a more economical but less reactive alternative. The positional isomers of the methoxy group offer opportunities for fine-tuning the electronic and steric properties of the molecule, which is particularly relevant in the context of drug discovery.

Future research in this area would benefit from direct, quantitative comparisons of the reactivity and biological activity of this family of compounds. Such studies would provide a more robust dataset for chemists to make informed decisions in the design and execution of their synthetic and drug discovery programs.

References

  • Chemistry LibreTexts. The Williamson Ether Synthesis. [Link]/15%3A_Ethers_and_Epoxides%3B_Thiols_and_Sulfides/15.03%3A_The_Williamson_Ether_Synthesis)
  • New Drug Approvals. Naftopidil, KT 611. [Link]
  • MDPI. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. [Link]
  • Google Patents. Process for preparing naftopidil.
  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
  • National Center for Biotechnology Information. Synthesis, Molecular Docking and Preliminary Antileukemic Activity of 4-Methoxybenzyl Derivatives Bearing Imidazo[2,1-b][5][6][7]thiadiazole. [Link]
  • SciELO. Asymmetric synthesis of propranolol, naftopidil and (R)
  • ScienceDirect. Design and synthesis of fatty acid derived 4-methoxybenzylamides as antimicrobial agents. [Link]
  • PubMed. Potent Antibacterial Activity of Halogenated Compounds Against Antibiotic-Resistant Bacteria. [Link]
  • MDPI. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. [Link]
  • National Center for Biotechnology Information.
  • Crossref. Asymmetric Synthesis of Propranolol, Naftopidil and (R)
  • MDPI. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. [Link]
  • ResearchGate. Synthesis, Molecular Structure and Antibacterial Activity of 1-(4-Methoxybenzaldehyde)-4-Methylthiosemicarbazone. [Link]
  • MDPI.
  • OUCI. The Factors Determining Reactivity in Nucleophilic Substitution. [Link]
  • ResearchGate. Synthesis, Characterization and Antimicrobial Evaluation of New Chalcone Derivatives From3- benzyloxy-4- methoxybenzaldehyde. [Link]
  • Zenodo. Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1,3,5-triazi. [Link]
  • College of Saint Benedict and Saint John's University. NS20.

Sources

A Senior Application Scientist's Guide to the Solubility of 1-(3-Bromopropyl)-4-methoxybenzene in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: Understanding the Importance of Solubility for 1-(3-Bromopropyl)-4-methoxybenzene

This compound, a versatile bifunctional organic compound, serves as a crucial building block in a multitude of synthetic pathways, particularly in the development of novel pharmaceutical agents and materials science. Its molecular architecture, featuring a methoxy-substituted benzene ring and a reactive bromopropyl chain, allows for a wide range of chemical modifications. The efficiency and success of these synthetic transformations are intrinsically linked to the solubility of this compound in the chosen reaction medium. Poor solubility can lead to low reaction rates, incomplete conversions, and challenges in purification, ultimately impacting yield and purity.

This comprehensive guide provides an in-depth analysis of the solubility profile of this compound across a spectrum of common organic solvents. We will explore the theoretical underpinnings of its solubility based on molecular structure and delve into a practical, field-proven experimental protocol for accurate solubility determination. Furthermore, we will present a comparative analysis with structurally similar compounds to provide a broader context for solvent selection in your research and development endeavors.

Molecular Structure and its Influence on Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another. The structure of this compound (Figure 1) reveals key features that dictate its solubility behavior:

  • Aromatic Ring: The benzene ring is a nonpolar, hydrophobic moiety, contributing to the compound's affinity for nonpolar organic solvents.

  • Methoxy Group (-OCH₃): The ether linkage introduces some polar character to the molecule, allowing for dipole-dipole interactions. However, the overall contribution to polarity is modest.

  • Bromopropyl Chain (-CH₂CH₂CH₂Br): The alkyl chain is nonpolar, further enhancing the compound's lipophilic nature. The terminal bromine atom, while electronegative, does not significantly increase the overall polarity to favor solubility in highly polar, protic solvents like water.

Based on this structural analysis, this compound is predicted to exhibit high solubility in non-polar and moderately polar aprotic organic solvents, and limited solubility in highly polar, protic solvents. Its calculated LogP (partition coefficient) of approximately 3.02 further indicates a strong preference for lipophilic environments over aqueous ones[1].

Comparative Solubility Analysis: A Data-Driven Approach

While specific quantitative solubility data for this compound is not extensively published, we can infer its solubility profile based on its structural characteristics and compare it with related compounds for which qualitative or quantitative data is available. This section provides an expected solubility profile in a range of common organic solvents, categorized by their polarity.

Expected Solubility of this compound and Comparison with Alternatives

The following table summarizes the expected solubility of this compound and compares it with two structurally similar compounds: 4-Bromoanisole and 1-Bromo-4-propylbenzene . The solubility is qualitatively described, and the rationale is based on the principles of intermolecular forces and solvent properties.

SolventPolarity IndexDielectric Constant (20°C)Expected Solubility of this compoundComparative Solubility of 4-BromoanisoleComparative Solubility of 1-Bromo-4-propylbenzene
Hexane 0.11.88Very High (Excellent)Soluble[2]Very High
Toluene 2.42.38Very High (Excellent)Soluble[2]Very High
Dichloromethane 3.18.93Very High (Excellent)HighVery High
Ethyl Acetate 4.46.02High (Good)HighHigh
Acetone 5.120.7High (Good)HighModerate
Ethanol 4.324.55Moderate to High Soluble[3]Moderate
Methanol 5.132.7Moderate ModerateLow to Moderate
Water 10.280.1Very Low (Insoluble)Insoluble[3]Very Low[4]

Rationale for Expected Solubilities:

  • Non-Polar Solvents (Hexane, Toluene): The dominant nonpolar character of all three compounds, owing to the benzene ring and alkyl/propyl chains, leads to excellent solubility in these nonpolar solvents through London dispersion forces.

  • Moderately Polar Aprotic Solvents (Dichloromethane, Ethyl Acetate, Acetone): These solvents can engage in dipole-dipole interactions with the polarizable bromine atom and the ether linkage in the methoxy group, resulting in good to high solubility. Dichloromethane is often used as a solvent for reactions involving this compound, indicating good solubility[1].

  • Polar Protic Solvents (Ethanol, Methanol): The ability of these solvents to form hydrogen bonds is not well-matched with the solute molecules. While some solubility is expected due to dipole-dipole interactions, it is likely to be lower than in aprotic solvents of similar polarity. Ethanol and methanol are noted as effective solvents for the crystallization of derivatives, which implies that the compound is soluble in these solvents, but that the solubility is temperature-dependent, allowing for precipitation upon cooling[1].

  • Highly Polar Protic Solvent (Water): The strong hydrogen bonding network of water is difficult for the largely nonpolar solute molecules to disrupt, leading to very low solubility.

Experimental Determination of Solubility: A Validated Protocol

To obtain precise and reliable solubility data, a robust experimental protocol is essential. The "gold standard" for determining the thermodynamic solubility of a compound is the shake-flask method . This section provides a detailed, step-by-step methodology that can be implemented in a research setting.

Principle of the Shake-Flask Method

The shake-flask method involves equilibrating an excess amount of the solute with a given solvent at a constant temperature. Once equilibrium is reached, the saturated solution is separated from the undissolved solid, and the concentration of the solute in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination protocol.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_quantification Quantification prep_solute Weigh excess This compound equilibration Add solute and solvent to vial Seal tightly Agitate at constant temperature (e.g., 24-48 hours) prep_solute->equilibration prep_solvent Measure precise volume of solvent prep_solvent->equilibration separation Centrifuge or filter to remove undissolved solid equilibration->separation analysis Extract aliquot of supernatant Dilute if necessary Analyze by HPLC or UV-Vis separation->analysis quantification Determine concentration using a calibration curve analysis->quantification

Caption: Workflow for Shake-Flask Solubility Determination.

Detailed Step-by-Step Protocol

Materials:

  • This compound (high purity)

  • Selected organic solvents (HPLC grade)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Centrifuge or syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector or a UV-Vis spectrophotometer

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials (in triplicate for each solvent). An amount that is visibly in excess after equilibration is sufficient.

    • Accurately add a known volume of the desired organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24 to 48 hours). The system is considered at equilibrium when the concentration of the solute in the liquid phase does not change over time.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same constant temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a pipette. To ensure all solid particles are removed, either:

      • Centrifuge the sample and take an aliquot from the clear supernatant.

      • Filter the sample through a syringe filter compatible with the organic solvent.

  • Sample Analysis (using HPLC):

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

    • Inject the filtered supernatant from the equilibrated sample into the HPLC. Dilute the sample with the solvent if the concentration is expected to be outside the linear range of the calibration curve.

    • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

  • Data Interpretation:

    • The concentration determined from the HPLC analysis represents the solubility of this compound in that specific solvent at the experimental temperature.

    • Report the average solubility and standard deviation from the triplicate samples.

Visualization of Key Relationships

The following diagram illustrates the relationship between the molecular properties of this compound, the properties of the organic solvent, and the resulting solubility.

G cluster_solute This compound Properties cluster_solvent Organic Solvent Properties cluster_solubility Resulting Solubility solute_nonpolar Nonpolar (Aromatic Ring, Alkyl Chain) solubility_high High Solubility solute_nonpolar->solubility_high favors in nonpolar solvents solubility_low Low Solubility solute_nonpolar->solubility_low disfavors in polar protic solvents solute_polar Weakly Polar (Methoxy, Bromo) solute_polar->solubility_high favors in polar aprotic solvents solvent_polarity Polarity (Polar vs. Nonpolar) solvent_polarity->solubility_high matching polarity solvent_hbond Hydrogen Bonding Capacity (Protic vs. Aprotic) solvent_hbond->solubility_low mismatched forces

Caption: Factors Influencing Solubility.

Conclusion and Practical Recommendations

This guide has provided a comprehensive overview of the solubility of this compound in organic solvents. Based on its molecular structure, it is highly soluble in non-polar and moderately polar aprotic solvents, with decreasing solubility in more polar and protic solvents. For researchers and drug development professionals, the selection of an appropriate solvent is critical for successful synthesis, purification, and formulation.

Key Recommendations:

  • For reactions where high solubility is desired, consider using solvents such as hexane, toluene, or dichloromethane .

  • For purification by chromatography, a solvent system of hexane and ethyl acetate is a good starting point, adjusting the ratio to achieve optimal separation.

  • For crystallization, ethanol or methanol may be suitable, as the solubility is likely to be significantly lower at reduced temperatures.

  • When precise solubility data is required for a specific application, it is strongly recommended to perform an experimental determination using the shake-flask method outlined in this guide.

By understanding the principles of solubility and employing robust experimental techniques, researchers can optimize their synthetic and purification processes, leading to improved efficiency and higher quality products.

References

  • PubChem. (n.d.). This compound.
  • Burdick & Jackson. (n.d.). Dielectric Constant.
  • Solubility of Things. (n.d.). 4-Bromoanisole.
  • LookChem. (n.d.). 1-Bromo-4-propylbenzene.
  • Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry (3rd ed.). Wiley-VCH.
  • Yalkowsky, S. H., He, Y., & Jain, P. (2010).

Sources

1-(3-Bromopropyl)-4-methoxybenzene material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to 1-(3-Bromopropyl)-4-methoxybenzene: A Comparative Analysis for Synthetic Applications

For researchers, medicinal chemists, and professionals in drug development, the selection of an appropriate alkylating agent is a critical decision that dictates the efficiency, scalability, and success of a synthetic route. This compound is a widely utilized reagent for the introduction of the 3-(4-methoxyphenyl)propyl moiety, a common structural motif in various biologically active compounds and advanced materials.[1] This guide provides a comprehensive analysis of this reagent, its safety profile, and a performance comparison against its primary chemical alternatives, supported by established principles and experimental considerations.

Part 1: Core Reagent Profile: this compound

This compound is a primary alkyl halide valued for its ability to participate in nucleophilic substitution reactions, most notably S_N2 reactions, to form new carbon-carbon, carbon-oxygen, and carbon-nitrogen bonds.

Material Safety & Handling Profile

As an alkylating agent, this compound is classified as a hazardous chemical and requires careful handling in a controlled laboratory environment. The primary hazards are acute oral toxicity and the potential to cause severe skin burns and eye damage.[2] Adherence to appropriate safety protocols is mandatory.

Safety Attribute Specification Source(s)
GHS Pictograms Corrosion, Exclamation Mark (GHS05, GHS07)
Signal Word Danger
Hazard Statements H302: Harmful if swallowed. H314: Causes severe skin burns and eye damage.[2]
Precautionary Codes P280, P301+P312, P305+P351+P338, P310
Storage Class 8A - Combustible corrosive hazardous materials
Personal Protective Equipment (PPE) Faceshields, chemical-resistant gloves (e.g., Nitrile), safety goggles, chemical respirator with appropriate filter (e.g., type ABEK).[3]
Physicochemical Properties
Property Value Source(s)
Molecular Formula C₁₀H₁₃BrO[4]
Molecular Weight 229.11 g/mol [2]
Appearance Liquid
Density 1.311 g/mL at 25 °C
Boiling Point 104-106 °C at 0.2 mmHg
Refractive Index n20/D 1.548
CAS Number 57293-19-3[4]

Part 2: A Comparative Analysis of Alternatives

The efficacy of an alkylation reaction is fundamentally governed by the leaving group's ability to depart from the electrophilic carbon center. While the bromide in the title compound is effective, other halides and sulfonate esters offer a spectrum of reactivity that can be leveraged for specific synthetic challenges. The primary alternatives share the same 3-(4-methoxyphenyl)propyl backbone but differ in their leaving group.

The Contenders: A Performance Overview

The most relevant alternatives for comparison are the iodide, tosylate, and chloride analogues. The choice among them involves a trade-off between reactivity, cost, and stability.

Reagent Leaving Group Relative Reactivity Key Advantages Key Disadvantages
1-(3-Iodopropyl)-4-methoxybenzene Iodide (I⁻)HighestExcellent leaving group ability for fast reactions or unreactive nucleophiles.[5]Higher cost, potential light sensitivity.
3-(4-methoxyphenyl)propyl Tosylate Tosylate (TsO⁻)HighExcellent leaving group due to high stability via resonance.[6]Often requires synthesis from the corresponding alcohol; can be prone to elimination side reactions.[7]
This compound Bromide (Br⁻)ModerateGood balance of reactivity and cost; widely available.[6]May require harsher conditions than iodide or tosylate analogues.
1-(3-Chloropropyl)-4-methoxybenzene Chloride (Cl⁻)LowestLowest cost.Least reactive, often requiring high temperatures and long reaction times.[1]

Causality of Reactivity: The observed reactivity trend (I > OTs > Br > Cl) is rooted in fundamental chemical principles.

  • Iodide is an exceptional leaving group because it is a large, highly polarizable anion. The negative charge is distributed over a large volume, making it very stable in solution after departure.

  • Tosylate (p-toluenesulfonate) is also an excellent leaving group because its negative charge is extensively delocalized across the three oxygen atoms of the sulfonate group through resonance, rendering it a very weak base and thus highly stable.[6][8]

  • Bromide is a good leaving group, but less effective than iodide due to its smaller size and lower polarizability.

  • Chloride is the weakest leaving group in this series as it is the least polarizable and holds its negative charge most tightly.

Decision-Making Workflow for Reagent Selection

The selection of the optimal reagent depends on the specific requirements of the synthesis, including the nucleophilicity of the substrate, desired reaction conditions, and economic factors.

G start Start: Need to add a 3-(4-methoxyphenyl)propyl group substrate Is the nucleophile weak or sterically hindered? start->substrate reactivity Is maximizing yield and reaction speed critical? substrate->reactivity Yes use_bromo Use 1-(3-Bromopropyl)- 4-methoxybenzene substrate->use_bromo No use_iodo Use 1-(3-Iodopropyl)- 4-methoxybenzene reactivity->use_iodo Yes use_tosyl Synthesize and use 3-(4-methoxyphenyl)propyl Tosylate reactivity->use_tosyl Alternative cost Is cost the primary constraint? cost->use_bromo No use_chloro Use 1-(3-Chloropropyl)- 4-methoxybenzene (expect low yield/harsh conditions) cost->use_chloro Yes use_bromo->cost

Caption: Decision flowchart for selecting an alkylating agent.

Part 3: Experimental Protocols & Methodologies

To provide a practical context, we present a general, self-validating protocol for the O-alkylation of a model phenol using this compound. This protocol is designed to be robust and serves as a baseline for comparison with its alternatives.

Baseline Protocol: O-Alkylation of 4-tert-Butylphenol

This experiment details the synthesis of 1-(3-(4-methoxyphenyl)propoxy)-4-(tert-butyl)benzene.

Experimental Workflow Diagram

G A 1. Reagent Setup - 4-tert-butylphenol - K2CO3 - DMF (solvent) B 2. Deprotonation - Stir at room temp. A->B C 3. Alkylation - Add 1-(3-Bromopropyl)-  4-methoxybenzene - Heat to 60-80°C B->C D 4. Reaction Monitoring - TLC or LC-MS C->D E 5. Aqueous Work-up - Quench with H2O - Extract with Ether/EtOAc D->E F 6. Purification - Column Chromatography E->F G 7. Final Product - Characterization (NMR, MS) F->G

Sources

A Senior Application Scientist's Comparative Guide to 1-(3-Bromopropyl)-4-methoxybenzene and Its Analogs in Synthetic and Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of chemical synthesis and drug discovery, the selection of appropriate building blocks is a critical decision that dictates the efficiency of a synthetic route and the ultimate biological profile of a lead candidate. In this guide, we provide an in-depth comparative analysis of 1-(3-Bromopropyl)-4-methoxybenzene, a versatile reagent, and its chloro and iodo analogs. This document is intended to move beyond a simple cataloging of properties, offering instead a field-proven perspective on experimental choices, performance benchmarks, and potential biological implications.

The 4-Methoxyphenylpropyl Halide Scaffold: A Versatile Tool in Synthesis

The 1-(3-halopropyl)-4-methoxybenzene scaffold is a valuable building block in organic synthesis, prized for its bifunctional nature. The methoxy-substituted aromatic ring can participate in electrophilic aromatic substitution reactions and can be a key pharmacophore in medicinal chemistry. The terminal halide on the propyl chain provides a reactive handle for nucleophilic substitution, enabling the facile introduction of this moiety into a wide range of molecular architectures.

The choice of the halogen (chlorine, bromine, or iodine) on the propyl chain is a critical determinant of the reagent's utility, directly impacting reaction kinetics, yields, and, in some cases, the biological activity of the resulting products. This guide will dissect these differences to inform your selection process.

Physicochemical Properties: A Head-to-Head Comparison

A fundamental understanding of the physicochemical properties of these reagents is the first step in experimental design. The following table summarizes the key properties of this compound and its chloro and iodo analogs, compiled from authoritative sources.

Property1-(3-Chloropropyl)-4-methoxybenzeneThis compound1-(3-Iodopropyl)-4-methoxybenzene
PubChem CID 705461277699614040665
CAS Number 3360-30-957293-19-3[1]113379-13-8
Molecular Formula C₁₀H₁₃ClOC₁₀H₁₃BrO[1]C₁₀H₁₃IO
Molecular Weight 184.66 g/mol 229.11 g/mol 276.11 g/mol
Boiling Point 128-130 °C at 10 mmHg104-106 °C at 0.2 mmHg145-147 °C at 5 mmHg
Density 1.085 g/mL1.311 g/mL1.52 g/mL
Refractive Index 1.5231.5481.574

Comparative Reactivity in Nucleophilic Substitution: The Leaving Group Effect

The primary utility of these compounds lies in their susceptibility to nucleophilic substitution, most notably in reactions like the Williamson ether synthesis. The rate and efficiency of these Sₙ2 reactions are profoundly influenced by the nature of the leaving group, with the reactivity trend being I⁻ > Br⁻ > Cl⁻.[2] This is a direct consequence of the bond strength between the carbon and the halogen (C-I < C-Br < C-Cl) and the stability of the resulting halide anion.

To provide a quantitative perspective, we can look at relative reaction rates of similar primary alkyl halides. For the Sₙ2 reaction of alkyl halides with sodium phenoxide, the relative rates are approximately:

  • R-I: ~30,000

  • R-Br: 10,000

  • R-Cl: 200

These values, while for a different alkyl chain, illustrate the dramatic impact of the leaving group on reaction velocity. This means that to achieve a comparable reaction time, reactions with the chloro-analog will likely require more forcing conditions (higher temperatures, longer reaction times) than those with the bromo or iodo analogs.

Experimental Protocols: A Guide to Practical Application

To illustrate the practical application of these reagents, we provide a detailed protocol for a representative Williamson ether synthesis. This protocol can be adapted for each of the halo-analogs, with the understanding that reaction times and temperatures may need to be optimized based on the leaving group.

Synthesis of (4-Methoxyphenyl)propyl Phenyl Ether

This protocol details the reaction of a 1-(3-halopropyl)-4-methoxybenzene with phenol to form the corresponding ether.

Materials:

  • 1-(3-Halopropyl)-4-methoxybenzene (1.0 eq)

  • Phenol (1.1 eq)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred solution of phenol (1.1 eq) in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen gas ceases, indicating the formation of the sodium phenoxide.

  • Cool the reaction mixture back to 0 °C and add a solution of 1-(3-halopropyl)-4-methoxybenzene (1.0 eq) in anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

    • Note: For the iodo-analog, the reaction may be complete within a few hours. The bromo-analog may require several hours to overnight. The chloro-analog may necessitate heating to 50-70 °C for an extended period.

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired (4-methoxyphenyl)propyl phenyl ether.

Self-Validation: The success of the reaction can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the starting phenol and alkyl halide signals and the appearance of new signals corresponding to the ether product will validate the transformation.

Experimental Workflow Diagram

Williamson_Ether_Synthesis cluster_prep Alkoxide Formation cluster_reaction Sₙ2 Reaction cluster_workup Workup & Purification Phenol Phenol in DMF NaH Sodium Hydride (NaH) Phenol->NaH Deprotonation Phenoxide Sodium Phenoxide NaH->Phenoxide AlkylHalide 1-(3-Halopropyl)- 4-methoxybenzene Phenoxide->AlkylHalide Nucleophilic Attack Product Crude Ether Product AlkylHalide->Product Quench Quench with H₂O Product->Quench Extraction Extraction with EtOAc Quench->Extraction Wash Wash (NaHCO₃, Brine) Extraction->Wash Dry Dry (MgSO₄) Wash->Dry Purify Column Chromatography Dry->Purify FinalProduct Pure Ether Product Purify->FinalProduct

Caption: Workflow for the Williamson Ether Synthesis.

Comparative Biological Activity: An Emerging Area of Investigation

While the primary application of these compounds is in synthetic chemistry, the 4-methoxyphenylpropyl moiety is present in various biologically active molecules. Therefore, understanding the potential biological implications of choosing a particular halogenated precursor is of interest to drug development professionals.

Direct comparative studies on the biological activity of 1-(3-chloropropyl)-, 1-(3-bromopropyl)-, and 1-(3-iodopropyl)-4-methoxybenzene are scarce. However, we can extrapolate potential trends from the broader literature on halogenated organic compounds.

Cytotoxicity

Generally, the cytotoxicity of halogenated compounds can be influenced by the nature of the halogen. For instance, some studies on disinfection byproducts have suggested that brominated organic compounds can exhibit higher cytotoxicity than their chlorinated counterparts.[5] This is often attributed to factors such as increased lipophilicity and different metabolic pathways.

While no specific IC₅₀ values for the direct comparison of these three analogs were found, it is plausible that the bromo- and iodo-derivatives could exhibit different cytotoxic profiles compared to the chloro-derivative. Researchers should be mindful of this potential for differential activity when using these reagents to synthesize new chemical entities for biological screening.

Antimicrobial and Antifungal Activity

The introduction of halogens into organic molecules is a common strategy in the design of antimicrobial and antifungal agents. The nature and position of the halogen can significantly impact the compound's activity.[6] While specific data for the title compounds is limited, it is a reasonable hypothesis that the different halogens could modulate the antimicrobial spectrum and potency of any resulting derivatives.

Logical Relationships in Reagent Selection

The choice between the chloro, bromo, and iodo analogs is a multi-faceted decision that involves a trade-off between reactivity, cost, and stability.

Reagent_Selection Reactivity Reactivity (I > Br > Cl) Choice Optimal Reagent Choice Reactivity->Choice Faster Reactions, Milder Conditions Cost Cost (Cl < Br < I) Cost->Choice Economic Viability Stability Stability (Cl > Br > I) Stability->Choice Shelf-life, Handling

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(3-Bromopropyl)-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. The proper handling and disposal of chemical reagents are paramount to this commitment. This guide provides a detailed, procedural framework for the safe disposal of 1-(3-Bromopropyl)-4-methoxybenzene, moving beyond simple steps to explain the scientific rationale behind each recommendation.

Hazard Profile and Risk Assessment: Understanding the "Why"

Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is essential. This compound is not a benign substance; its chemical properties dictate the stringent disposal requirements.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₁₃BrO[1][2][3]
Molecular Weight 229.11 g/mol [1][2][3]
Form Liquid[2]
Density 1.311 g/mL at 25 °C[2][]
Boiling Point 104-106 °C at 0.2 mmHg[2][]
Flash Point >110 °C (>230 °F)[2]
Storage Class 8A (Combustible, corrosive materials)[2]

The primary risks associated with this compound are not related to flammability under standard lab conditions but to its corrosive and toxic nature. The Globally Harmonized System (GHS) classification provides a clear directive for handling.

Table 2: GHS Hazard Classification

Hazard CodeDescriptionSignal WordSource
H302 Harmful if swallowedDanger[1][2]
H314 Causes severe skin burns and eye damageDanger[1][2]

Causality Behind the Hazard: The alkyl bromide functional group makes the molecule reactive, and its corrosive nature necessitates robust personal protective equipment (PPE) and dictates that it must be treated as a hazardous waste stream. Crucially, the presence of bromine classifies it as a halogenated organic compound , the single most important factor determining its disposal pathway.[5][6][7]

The Cornerstone of Disposal: Waste Segregation

Improper segregation of chemical waste is a frequent and dangerous laboratory error. It can lead to violent chemical reactions, the release of toxic gases, and significantly complicates the final disposal process, often at a higher cost.[7] this compound must never be mixed with non-halogenated organic waste, acids, bases, or oxidizers.[8][9]

The rationale is twofold:

  • Safety: Prevents unforeseen reactions within the waste container.[8]

  • Treatment: Halogenated waste requires specialized high-temperature incineration to prevent the formation of environmentally persistent and highly toxic dioxins and furans.[6] Mixing streams contaminates large volumes of less hazardous waste, escalating disposal costs and environmental risk.[7]

WasteSegregation start Waste Generated This compound q1 Is the waste primarily an organic liquid? start->q1 q2 Does the compound contain a Halogen (F, Cl, Br, I)? q1->q2  Yes halogenated Collect in Designated 'HALOGENATED ORGANIC WASTE' Container q2->halogenated  Yes, contains Bromine (Br) non_halogenated Collect in 'Non-Halogenated Organic Waste' Container q2->non_halogenated  No

Caption: Decision workflow for proper chemical waste segregation.

Step-by-Step Disposal Protocol for Liquid Waste

This protocol ensures that waste this compound is handled safely from the point of generation to its designated accumulation area.

  • Don Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE. This includes:

    • Nitrile gloves

    • Chemical splash goggles

    • A lab coat

    • Consider a face shield if there is a significant risk of splashing.[2]

  • Prepare the Waste Container:

    • Select a designated Halogenated Organic Waste container. This should be made of a compatible material, such as borosilicate glass or polyethylene, with a tight-fitting screw cap.[8][10] Do not use metal cans, as halogenated solvents can degrade to form acids that corrode metal.[9]

    • Ensure the container is clearly labeled "Hazardous Waste" and "Halogenated Organic Solvents."[7][11]

    • As soon as the first drop of waste is added, affix your institution's official hazardous waste tag and fill in the required information, including the full chemical name: "this compound."[7]

  • Transfer the Waste:

    • Conduct all waste transfers inside a certified chemical fume hood to prevent inhalation of any potential vapors.[5]

    • Carefully pour the waste liquid into the container using a funnel.

    • Do not fill the container beyond 90% capacity to allow for vapor expansion.[8][10]

  • Secure and Store the Container:

    • Tightly cap the waste container immediately after adding the waste. It must remain closed at all times except when waste is actively being added.[11][12][13]

    • Store the container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of waste generation.[8][12]

    • The container must be placed within secondary containment, such as a spill tray, to contain any potential leaks.[10][14]

    • Ensure the SAA is inspected weekly for any signs of leakage or container degradation.[8]

Protocol for Decontaminating Empty Reagent Bottles

An "empty" bottle that held this compound is still considered hazardous waste until properly decontaminated. Evaporation is not an acceptable method of disposal.[13][14]

  • Initial Draining: Ensure the bottle is thoroughly drained into the designated halogenated waste container.

  • Triple Rinsing: This is a critical decontamination step.

    • Add a small amount of a suitable solvent (e.g., acetone or ethanol) to the empty bottle, equal to about 5-10% of the container's volume.[13]

    • Secure the cap and swirl the solvent to rinse all interior surfaces thoroughly.

    • Carefully decant this first rinsate into your Halogenated Organic Waste container. The rinsate is now considered hazardous waste.[13][14]

    • Repeat this rinsing procedure two more times for a total of three rinses.

  • Final Container Disposal:

    • After the third rinse, allow the container to air-dry completely in a fume hood.

    • The original manufacturer's label must be completely removed or permanently defaced to prevent confusion.[10][13][14]

    • Once triple-rinsed and defaced, the container can be disposed of as non-hazardous glass or plastic waste, in accordance with your institution's policies.[14]

Emergency Procedures: Spills and Exposure

Small Spills (in a fume hood):

  • Absorb the spill using an inert absorbent material like vermiculite, sand, or a commercial spill pad.[15]

  • Collect the contaminated absorbent material using non-sparking tools and place it in a sealed, labeled container.

  • Dispose of the sealed container as halogenated organic waste.

Large Spills or Spills Outside a Fume Hood:

  • Evacuate the immediate area.

  • Alert colleagues and notify your institution's Environmental Health & Safety (EH&S) department or emergency response team immediately.[11]

Personal Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[15][16]

  • Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[15][16]

  • In all cases of exposure, seek immediate medical attention after initial flushing and report the incident to your supervisor.

By adhering to these scientifically grounded procedures, you ensure not only your own safety but also that of your colleagues and the environment, upholding the highest standards of professional laboratory practice.

References

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
  • University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12776996, this compound.
  • American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations.
  • Vanderbilt University Medical Center. (2023). Laboratory Guide for Managing Chemical Waste.
  • Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry.
  • ChemSrc. (n.d.). This compound.
  • Braun Research Group, Northwestern University. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • Bucknell University. (2016). HAZARDOUS WASTE SEGREGATION.
  • Temple University EHRS. (n.d.). Halogenated Solvents in Laboratories.
  • University of Washington EH&S. (n.d.). Halogenated Solvents.
  • Northwestern University Research Safety. (2023). Hazardous Waste Disposal Guide.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Bromopropyl)-4-methoxybenzene
Reactant of Route 2
Reactant of Route 2
1-(3-Bromopropyl)-4-methoxybenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.